molecular formula C8H15ClN2O B1432196 2,7-Diazaspiro[4.5]decan-3-one hydrochloride CAS No. 1385696-86-5

2,7-Diazaspiro[4.5]decan-3-one hydrochloride

Cat. No.: B1432196
CAS No.: 1385696-86-5
M. Wt: 190.67 g/mol
InChI Key: DEIZDSYWTHMOAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Diazaspiro[4.5]decan-3-one hydrochloride is a useful research compound. Its molecular formula is C8H15ClN2O and its molecular weight is 190.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,9-diazaspiro[4.5]decan-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.ClH/c11-7-4-8(6-10-7)2-1-3-9-5-8;/h9H,1-6H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEIZDSYWTHMOAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(=O)NC2)CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,7-Diazaspiro[4.5]decan-3-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2,7-Diazaspiro[4.5]decane Scaffold

In the landscape of modern drug discovery, the demand for molecules with three-dimensional complexity to navigate intricate biological targets has never been greater. Spirocyclic scaffolds, particularly those incorporating heteroatoms, have emerged as privileged structures due to their rigid, well-defined conformational properties.[1] The 2,7-diazaspiro[4.5]decane core is a valuable framework that offers a unique spatial arrangement of nitrogen atoms, enabling diverse interactions with biological receptors and enzymes.[2] This guide provides a comprehensive, field-proven methodology for the synthesis of 2,7-Diazaspiro[4.5]decan-3-one hydrochloride, a key building block for the development of novel therapeutics, including potential chitin synthase inhibitors and agents targeting the central nervous system.[3][4]

Core Synthetic Strategy: A Modular, Multi-Step Approach

The synthesis of this compound is most effectively approached through a logical, multi-step sequence starting from commercially available materials. The core strategy hinges on the sequential construction of the spirocyclic system, leveraging robust and well-documented chemical transformations.

Our retrosynthetic analysis deconstructs the target molecule into two primary building blocks: a protected 4-piperidone derivative and a glycine equivalent. The key transformations involve a reductive amination to join these fragments, followed by an intramolecular cyclization to form the critical lactam ring, and a final deprotection to yield the desired hydrochloride salt. The use of a tert-butyloxycarbonyl (Boc) protecting group is central to this strategy, ensuring chemoselectivity by masking the reactivity of the piperidine nitrogen until the final step.

Detailed Synthetic Pathway and Visualization

The overall synthetic workflow is a three-stage process designed for efficiency and scalability. The pathway begins with the reductive amination of N-Boc-4-piperidone, proceeds through a thermally-driven intramolecular amidation to form the spiro-lactam, and concludes with an acid-catalyzed deprotection and salt formation.

G cluster_0 Stage 1: Reductive Amination cluster_1 Stage 2: Intramolecular Cyclization (Lactam Formation) cluster_2 Stage 3: Deprotection & Salt Formation A N-Boc-4-piperidone C tert-butyl 4-((2-ethoxy-2-oxoethyl)amino) piperidine-1-carboxylate A->C  + (B)  NaBH(OAc)3, DCE  Room Temp, 18h B Glycine Ethyl Ester D tert-butyl 3-oxo-2,7-diazaspiro[4.5] decane-7-carboxylate C->D  Toluene, Reflux  (Dean-Stark)  24h E 2,7-Diazaspiro[4.5]decan-3-one hydrochloride (Target) D->E  4M HCl in Dioxane  Room Temp, 4h

Figure 1: A three-stage synthetic workflow for this compound.

Experimental Protocols & Mechanistic Insights

The following protocols are presented as a self-validating system, where the rationale behind each step and choice of reagent is explained to ensure reproducibility and understanding.

Stage 1: Synthesis of tert-butyl 4-((2-ethoxy-2-oxoethyl)amino)piperidine-1-carboxylate

This initial step involves the coupling of the piperidine core with the glycine backbone via reductive amination.

Methodology:

  • To a stirred solution of N-Boc-4-piperidone (1.0 eq.) in 1,2-dichloroethane (DCE), add glycine ethyl ester hydrochloride (1.1 eq.) followed by triethylamine (1.2 eq.) to liberate the free base in situ.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium intermediate.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise over 15 minutes.

    • Causality & Expertise: NaBH(OAc)₃ is the reducing agent of choice for this transformation. It is milder and more selective for imines over ketones compared to agents like sodium borohydride, minimizing side reactions such as the reduction of the starting piperidone. Its use obviates the need for strict pH control.

  • Allow the reaction to stir at room temperature for 18 hours. Monitor progress via Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the title compound.

Stage 2: Intramolecular Cyclization to form tert-butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate

This critical step establishes the spirocyclic lactam core through a thermally-driven intramolecular amidation, with the concomitant elimination of ethanol.

Methodology:

  • Dissolve the product from Stage 1 (1.0 eq.) in toluene in a round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser.

    • Causality & Expertise: Toluene is used as a high-boiling solvent to provide the necessary thermal energy for the cyclization. The Dean-Stark trap is essential for the success of this reaction, as it azeotropically removes the ethanol byproduct, driving the equilibrium towards the formation of the lactam product according to Le Châtelier's principle.

  • Heat the mixture to reflux and maintain for 24 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the toluene.

  • The resulting crude product is often of sufficient purity for the next step. If necessary, it can be purified by trituration with diethyl ether or by column chromatography.

Stage 3: Acidolytic Deprotection and Hydrochloride Salt Formation

The final stage involves the removal of the acid-labile Boc protecting group and the formation of the stable hydrochloride salt of the target molecule.

Methodology:

  • Dissolve the Boc-protected spiro-lactam from Stage 2 in a minimal amount of anhydrous dioxane or ethyl acetate.

  • To this solution, add a solution of 4M hydrogen chloride in dioxane (5.0 eq.) dropwise at room temperature.

    • Causality & Expertise: Strong acidic conditions are required to cleave the Boc group.[5] The mechanism involves protonation of the carbamate carbonyl, followed by the elimination of isobutylene and carbon dioxide to release the free amine.[6][7] Using a pre-prepared solution of HCl in an organic solvent like dioxane ensures anhydrous conditions, which is critical for preventing side reactions and facilitating the precipitation of the hydrochloride salt.[8][9]

  • Stir the mixture at room temperature for 4 hours. A precipitate will typically form during this time.

  • Collect the solid precipitate by filtration.

  • Wash the filtered solid with cold diethyl ether to remove any non-polar impurities.

  • Dry the solid under vacuum to afford this compound as a stable, crystalline solid.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for this synthetic sequence.

Stage Key Reagents Solvent Temperature Time Typical Yield
1 N-Boc-4-piperidone, Glycine ethyl ester HCl, NaBH(OAc)₃DCERoom Temp.18 h75-85%
2 tert-butyl 4-((2-ethoxy-2-oxoethyl)amino)piperidine-1-carboxylateTolueneReflux24 h80-90%
3 tert-butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate, 4M HCl/DioxaneDioxaneRoom Temp.4 h>95%

References

  • Li, L., Hu, Q., Zhou, P., Xie, H., Zhang, X., Zhang, H., Hu, Y., Yin, F., & Hu, Y. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 12(29), 5356–5359. [Link][10]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link][11]

  • Kolawole, O. M., & Akamanchi, K. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23853–23859. [Link][8]

  • El-Kazouli, M., El-Fakih, H., & Guillaumet, G. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Organic Chemistry, 2(2), 169-172. [Link][5]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC Protection and Deprotection. Retrieved from [Link][7]

  • Li, L., et al. (2014). One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. Organic & Biomolecular Chemistry, 12(29), 5356-9. [Link][12]

  • Bandyopadhyay, D., et al. (n.d.). Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society. Retrieved from [Link][13]

  • Madesclaire, M., et al. (1986). [Synthesis and pharmacologic study of several spirohydantoins: relation to conformation]. Annales Pharmaceutiques Francaises, 44(5), 375-86. [Link][14]

  • Leger, S., et al. (2009). Synthesis of hydantoins and thiohydantoins spiro-fused to pyrrolidines: druglike molecules based on the 2-arylethyl amine scaffold. Journal of Combinatorial Chemistry, 11(4), 527-38. [Link][3]

  • Bakunov, S. A., et al. (2020). Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins. Beilstein Journal of Organic Chemistry, 16, 1510–1518. [Link][15]

  • Glamkowski, E. J., et al. (1986). Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. Journal of Medicinal Chemistry, 29(7), 1147-51. [Link][16]

  • Wang, Y., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry, 182, 111669. [Link][4]

  • ResearchGate. (n.d.). Selected strategies for the construction of 7‐azaspiro[4.5]decanes. Retrieved from [Link][17]

  • de la Cruz, G., et al. (2026). 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. Computational Biology and Medicine, 202, 111437. [Link][18]

  • Ishihara, Y., et al. (1993). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 36(2), 172-9. [Link][19]

  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907. [Link][20]

Sources

An In-depth Technical Guide to the Chemical Properties and Synthetic Framework of 2,7-Diazaspiro[4.5]decan-3-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of 2,7-diazaspiro[4.5]decan-3-one hydrochloride, a heterocyclic compound featuring a spirocyclic scaffold. The diazaspiro[4.5]decane core is a recognized "privileged scaffold" in medicinal chemistry, valued for its rigid, three-dimensional structure that allows for precise orientation of functional groups and can lead to high-affinity interactions with biological targets.[1] While extensive research exists for isomers such as the 2,8- and 6,7-diazaspiro[4.5]decane systems, public domain data on the 2,7-diazaspiro[4.5]decan-3-one isomer is limited.

This document synthesizes the available information for the target compound and leverages established principles and data from closely related analogues to provide a comprehensive technical overview. It is designed to serve as a foundational resource for researchers interested in the synthesis, characterization, and application of this specific scaffold in drug discovery programs.

Core Chemical and Physical Properties

This compound is a spirocyclic lactam. The hydrochloride salt form is typically employed to enhance aqueous solubility and improve handling of the parent compound for research and development purposes.

Structural and Molecular Data

The fundamental properties of this compound are summarized in the table below. It is important to note that while some data is confirmed, other properties are computationally predicted and await experimental verification.

PropertyValueSource
IUPAC Name 2,7-diazaspiro[4.5]decan-3-one;hydrochloride
CAS Number 1385696-86-5[2]
Molecular Formula C₈H₁₅ClN₂O[2]
Molecular Weight 190.67 g/mol [3]
Canonical SMILES C1NCC2(C1)CCNC(=O)C2.Cl
InChIKey N/A - Not Indexed
Physical State Solid (Predicted)
Solubility Expected to be soluble in water and polar protic solvents (e.g., methanol, ethanol) due to its salt nature.
Melting Point Not available in the literature.[4]
Boiling Point Not available in the literature.[4]

Note: Molecular weight and formula are consistent across isomers like the 2,8-diazaspiro[4.5]decan-3-one hydrochloride.[3][5]

Structural Representation

The chemical structure of the 2,7-diazaspiro[4.5]decan-3-one cation is depicted below, illustrating the connectivity of the pyrrolidinone and piperidine rings around a central spiro carbon.

Caption: Skeletal structure of the 2,7-diazaspiro[4.5]decan-3-one cation.

Synthesis and Structural Verification

While a specific, published synthesis for this compound was not identified, a plausible synthetic route can be conceptualized based on established methodologies for constructing similar spirocyclic systems.[6] The following represents a logical, albeit hypothetical, multi-step synthesis protocol.

Proposed Synthetic Workflow

The proposed pathway initiates from commercially available starting materials and proceeds through key steps of alkylation, cyclization, and deprotection, followed by salt formation.

G start Step 1: Michael Addition step2 Step 2: Reductive Amination start->step2 Intermediate A step3 Step 3: Lactam Formation step2->step3 Intermediate B step4 Step 4: Deprotection & Salt Formation step3->step4 Boc-protected Spirocycle end 2,7-Diazaspiro[4.5]decan-3-one Hydrochloride step4->end

Caption: Proposed high-level workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Michael Addition

  • Rationale: This step constructs the initial carbon framework by conjugating a protected amine with an acrylate derivative.

  • Methodology:

    • To a solution of N-Boc-1,2,3,6-tetrahydropyridine (1.0 eq) in a suitable aprotic solvent (e.g., THF), add a solution of acrylamide (1.1 eq).

    • Introduce a catalytic amount of a strong base, such as sodium hydride (NaH, 0.1 eq), at 0 °C to facilitate the Michael addition.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract the product with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Michael adduct.

Step 2: Ozonolysis and Reductive Amination

  • Rationale: Cleavage of the double bond and subsequent reductive amination will form the piperidine ring of the spirocycle.

  • Methodology:

    • Dissolve the crude adduct from Step 1 in a mixture of dichloromethane (DCM) and methanol at -78 °C.

    • Bubble ozone (O₃) through the solution until a persistent blue color indicates the reaction is complete.

    • Purge the solution with nitrogen gas to remove excess ozone, then add a reducing agent such as dimethyl sulfide (DMS) or sodium borohydride (NaBH₄) to work up the ozonide.

    • After reduction, add a source of ammonia (e.g., ammonium acetate) and a reducing agent like sodium triacetoxyborohydride to facilitate intramolecular reductive amination.

    • Stir at room temperature for 24 hours.

    • Perform an aqueous workup and extract the product with DCM. Purify by column chromatography to isolate the Boc-protected piperidine intermediate.

Step 3: Intramolecular Lactam Formation

  • Rationale: This key step forms the spirocyclic lactam ring.

  • Methodology:

    • Dissolve the purified intermediate from Step 2 in a high-boiling point solvent like toluene.

    • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) or a coupling agent (e.g., DCC/DMAP).

    • Heat the mixture to reflux, potentially with a Dean-Stark apparatus to remove water if formed.

    • Monitor the reaction until the starting material is consumed.

    • Cool the reaction, wash with a saturated sodium bicarbonate (NaHCO₃) solution, dry the organic layer, and concentrate to yield the Boc-protected 2,7-diazaspiro[4.5]decan-3-one.

Step 4: Deprotection and Hydrochloride Salt Formation

  • Rationale: Removal of the Boc protecting group and subsequent treatment with HCl yields the final target compound.

  • Methodology:

    • Dissolve the Boc-protected spirocycle in a minimal amount of an anhydrous solvent like dioxane or diethyl ether.

    • Add a solution of 4M HCl in dioxane (3-5 eq) dropwise at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 2-4 hours.

    • The hydrochloride salt will typically precipitate out of the solution.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a solid.

Analytical Characterization Profile (Predicted)

Full characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques would be employed, with predicted outcomes based on the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to be complex due to the rigid spirocyclic structure. Key predicted signals include:

    • A broad singlet corresponding to the amide proton (N-H) of the lactam.

    • Multiple multiplets in the aliphatic region (approx. 1.5-3.5 ppm) corresponding to the methylene protons of the piperidine and pyrrolidinone rings.

    • A downfield-shifted signal for the protons adjacent to the amide nitrogen.

    • Protons on the carbon alpha to the carbonyl group would likely appear as a distinct multiplet.

  • ¹³C NMR: The spectrum should show eight distinct carbon signals:

    • A downfield signal for the carbonyl carbon of the lactam (approx. 170-180 ppm).

    • A signal for the spiro carbon atom.

    • Multiple signals in the aliphatic region (approx. 20-60 ppm) for the remaining six carbon atoms of the two rings.

  • 2D NMR (COSY, HSQC, HMBC): These experiments would be crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the spirocyclic system.

Mass Spectrometry (MS)
  • Rationale: MS is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

  • Methodology: Electrospray ionization (ESI) in positive ion mode is a suitable technique.

  • Expected Results:

    • The primary ion observed would be the molecular ion of the free base [M+H]⁺ at an m/z corresponding to C₈H₁₄N₂O.

    • High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

    • Tandem MS (MS/MS) would reveal characteristic fragmentation patterns, likely involving the loss of CO, and cleavages within the piperidine and pyrrolidinone rings.

Infrared (IR) Spectroscopy
  • Rationale: IR spectroscopy is used to identify key functional groups.

  • Methodology: The sample can be analyzed as a solid (e.g., using an ATR accessory).

  • Expected Absorption Bands:

    • A strong, sharp absorption band around 1650-1680 cm⁻¹ corresponding to the C=O stretch of the amide (lactam).

    • A broad band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibrations of the secondary amine and amide.

    • Multiple bands in the 2850-3000 cm⁻¹ region due to C-H stretching of the aliphatic methylene groups.

Reactivity and Applications in Drug Discovery

The diazaspiro[4.5]decane scaffold is a cornerstone in the development of various therapeutic agents due to its conformational rigidity and synthetic tractability.

Chemical Reactivity
  • N-Alkylation/Acylation: The secondary amine at the N7 position is a primary site for functionalization. It can undergo nucleophilic substitution with various electrophiles (e.g., alkyl halides, acyl chlorides) to introduce diverse substituents, allowing for the exploration of structure-activity relationships (SAR).

  • Lactam Chemistry: The amide bond within the lactam ring is generally stable but can be hydrolyzed under harsh acidic or basic conditions.

Potential Therapeutic Applications

While no specific biological activity has been published for 2,7-diazaspiro[4.5]decan-3-one, its structural motifs are present in compounds with a wide range of therapeutic applications. This suggests that the 2,7-scaffold could serve as a valuable building block for developing novel inhibitors.

G cluster_targets Potential Therapeutic Targets scaffold 2,7-Diazaspiro[4.5]decan-3-one Core Scaffold ripk1 RIPK1 Kinase (Necroptosis) scaffold->ripk1 Analogue Activity [2] chs Chitin Synthase (Antifungal) scaffold->chs Analogue Activity [8] kras KRAS-G12D (Oncology) scaffold->kras Analogue Activity [6] nk1 NK1 Receptor (CNS Disorders) scaffold->nk1 Analogue Activity [10]

Caption: Potential therapeutic applications based on activities of related diazaspiro scaffolds.

  • Inhibitors of RIPK1 Kinase: Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis, an inflammatory form of cell death.[7][8] These compounds have therapeutic potential in treating inflammatory diseases.

  • Antifungal Agents: The 2,8-diazaspiro[4.5]decan-1-one scaffold has been utilized to develop inhibitors of chitin synthase, a crucial enzyme for the fungal cell wall.[9][10] This makes the scaffold a promising starting point for new antifungal therapies.

  • Oncology: Recently, 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives have been designed as potent and selective inhibitors of the KRAS-G12D mutation, a significant target in various cancers.[11]

  • CNS Disorders: Other isomers, such as the 6,7-diazaspiro[4.5]decane system, have been instrumental in developing antagonists for the neurokinin-1 (NK1) receptor, with applications in treating nausea, vomiting, and depression.[1]

The this compound represents a synthetically accessible and versatile chemical scaffold. Its value lies in providing a rigid framework that can be systematically decorated to probe interactions with a variety of biological targets, making it a compound of significant interest for future drug discovery campaigns.

References

  • Li, L., Hu, Q., Zhou, P., Xie, H., Zhang, X., Zhang, H., Hu, Y., Yin, F., & Hu, Y. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 12(29), 5356–5359. [Link]

  • Wang, J., Chen, Y., Li, M., Wang, Y., Zhang, Y., & Zhu, W. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686. [Link]

  • ResearchGate. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. [Link]

  • Lead Sciences. (n.d.). 2,8-Diazaspiro[4.5]decan-3-one hydrochloride. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). 2,8-Diazaspiro(4.5)decan-3-one hydrochloride. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Yi, S., et al. (2026). 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. Computers in Biology and Medicine, 202, 111437. [Link]

  • Yang, M., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry, 182, 111669. [Link]

  • El-Sayed, M. A. A., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules, 28(6), 2795. [Link]

  • PubChem. (n.d.). 2-Azaspiro(4.5)decan-3-one. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. [Link]

  • ChemSynthesis. (n.d.). 1,2-diazaspiro[4.5]decan-3-one. Retrieved January 19, 2026, from [Link]

  • MDPI. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. [Link]

  • PubChem. (n.d.). 2,8-Diazaspiro(4.5)decan-3-one. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907. [Link]

  • ResearchGate. (2020). Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. [Link]

  • Arkat USA. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. [Link]

Sources

An In-depth Technical Guide to the Characterization of 2,7-Diazaspiro[4.5]decan-3-one Hydrochloride (CAS Number: 1385696-86-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 2,7-Diazaspiro[4.5]decan-3-one hydrochloride (CAS No. 1385696-86-5). While specific literature on this compound is limited, this document consolidates information on analogous diazaspiro compounds to propose a robust framework for its scientific investigation. The guide details a plausible synthetic pathway, outlines a complete analytical characterization workflow—including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC)—and explores potential therapeutic applications based on the known activities of structurally related molecules. This document serves as a foundational resource for researchers initiating studies on this and similar spirocyclic scaffolds.

Introduction: The Spirocyclic Scaffold in Drug Discovery

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention in medicinal chemistry due to their unique three-dimensional structures. This rigid, yet complex, architecture can lead to enhanced binding affinity and selectivity for biological targets, improved metabolic stability, and novel intellectual property. The diazaspiro[4.5]decane core, in particular, has been identified as a privileged scaffold in the development of novel therapeutics, with derivatives showing promise in oncology, inflammatory diseases, and infectious diseases.

This guide focuses on this compound, a specific congener within this promising class of compounds. Although direct research on this molecule is not extensively published, by examining its structural analogues, we can infer its potential properties and establish a comprehensive strategy for its synthesis and characterization.

Proposed Synthesis Pathway

A plausible synthetic route for this compound can be conceptualized based on established methods for constructing similar diazaspirocyclic frameworks. A potential multi-step synthesis is outlined below:

Synthesis_Pathway A N-Boc-4-piperidone C Intermediate A A->C LDA, THF, -78°C B Ethyl 2-(bromomethyl)acrylate B->C D Intramolecular Cyclization C->D Base (e.g., NaH), Solvent (e.g., THF) E Boc-protected 2,7-diazaspiro[4.5]decan-3-one D->E F Deprotection (HCl) E->F 4M HCl in Dioxane G This compound F->G

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocol:

Step 1: Alkylation of N-Boc-4-piperidone

  • To a solution of N-Boc-4-piperidone in anhydrous tetrahydrofuran (THF) at -78°C under a nitrogen atmosphere, slowly add a solution of lithium diisopropylamide (LDA).

  • After stirring for 30 minutes, add ethyl 2-(bromomethyl)acrylate dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the alkylated intermediate.

Step 2: Intramolecular Cyclization

  • Dissolve the intermediate from Step 1 in a suitable aprotic solvent such as THF.

  • Add a strong base, for example, sodium hydride, portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).

  • Carefully quench the reaction with water and extract the product with an appropriate organic solvent.

  • Dry the combined organic extracts and concentrate to afford the Boc-protected spiro-lactam.

Step 3: Deprotection and Hydrochloride Salt Formation

  • Dissolve the Boc-protected 2,7-diazaspiro[4.5]decan-3-one in a minimal amount of anhydrous dioxane.

  • Add a solution of 4M HCl in dioxane and stir the mixture at room temperature for 4 hours.

  • The resulting precipitate is filtered, washed with cold diethyl ether, and dried under vacuum to yield this compound as a solid.

Comprehensive Analytical Characterization

A thorough characterization is essential to confirm the identity, purity, and stability of the synthesized compound. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for structural elucidation. A combination of 1D and 2D NMR experiments should be performed.

Parameter ¹H NMR ¹³C NMR DEPT-135 COSY HSQC HMBC
Purpose Provides information on the number and chemical environment of protons.Determines the number and type of carbon atoms.Differentiates between CH, CH₂, and CH₃ groups.Establishes proton-proton couplings within the spin systems of the two rings.Correlates protons to their directly attached carbons.Reveals long-range (2-3 bond) correlations between protons and carbons, crucial for assigning quaternary carbons and confirming the spirocyclic core.
Expected Signals Signals corresponding to the piperidine and pyrrolidinone ring protons, with distinct chemical shifts and coupling patterns.Resonances for all eight carbon atoms, including the spiro-carbon and the carbonyl carbon.

Typical Instrumentation and Parameters:

  • Spectrometer: 400 MHz or higher field strength for better resolution.

  • Solvent: Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are suitable for the hydrochloride salt.

  • Internal Standard: Tetramethylsilane (TMS).

Mass Spectrometry (MS)

MS provides information on the molecular weight and fragmentation pattern, further confirming the compound's structure.

Technique Purpose Expected Results
High-Resolution Mass Spectrometry (HRMS) To determine the exact mass and elemental composition.The measured mass should be within 5 ppm of the calculated mass for the molecular formula C₈H₁₅N₂O⁺ (for the free base).
Tandem Mass Spectrometry (MS/MS) To study the fragmentation pattern and confirm the connectivity of the molecule.Fragmentation is likely to involve cleavage of the amide bond and fragmentation of the piperidine and pyrrolidinone rings.[1][2]

Instrumentation and Ionization:

  • Technique: Electrospray ionization (ESI) is suitable for this polar, pre-ionized compound.

  • Analyzer: A high-resolution analyzer such as a time-of-flight (TOF) or Orbitrap is recommended.

MS_Fragmentation M [M+H]⁺ m/z = 155.12 F1 Loss of CO [M+H-28]⁺ M->F1 F2 Cleavage of Piperidine Ring M->F2 F3 Cleavage of Pyrrolidinone Ring M->F3

Figure 2: A simplified representation of potential fragmentation pathways in the mass spectrum.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the synthesized compound.

Parameter Recommended Conditions
Column A reversed-phase C18 column is a good starting point. For highly polar compounds, a polar-embedded or polar-endcapped column, or Hydrophilic Interaction Liquid Chromatography (HILIC) may provide better retention and peak shape.[3][4]
Mobile Phase A gradient of acetonitrile or methanol in water with an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to ensure good peak shape for the amine.
Detection UV detection at a low wavelength (e.g., 210 nm) due to the lack of a strong chromophore. An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can also be used.
Purity Assessment Purity should be determined by the area percentage of the main peak. A purity of >95% is generally required for biological screening.

Protocol for Purity Analysis:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol/water).

  • Perform serial dilutions to establish the limit of detection (LOD) and limit of quantification (LOQ).

  • Inject a sample at a concentration that gives a strong detector response.

  • Run the HPLC method and integrate all peaks.

  • Calculate the purity as the area of the main peak divided by the total area of all peaks.

Potential Biological Activity and Therapeutic Targets

While no specific biological activity has been reported for this compound, the diazaspiro[4.5]decane scaffold is present in a number of biologically active molecules. This suggests that the title compound could be a valuable starting point for drug discovery programs.

Structurally Related Compounds and Their Activities:

  • Antifungal Agents: Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been investigated as inhibitors of chitin synthase, a key enzyme in fungal cell wall biosynthesis, demonstrating potential as novel antifungal agents.[5]

  • Kinase Inhibitors: The 2,8-diazaspiro[4.5]decan-1-one scaffold has been utilized to develop potent and selective dual inhibitors of TYK2/JAK1 kinases, which are implicated in inflammatory bowel disease.[6]

  • Anticancer Agents: Other diazaspiro compounds have been explored as inhibitors of LATS1/2 kinases in the Hippo pathway, which is involved in cell proliferation and apoptosis.[7]

Potential_Applications Core 2,7-Diazaspiro[4.5]decan-3-one Scaffold App1 Antifungal Core->App1 App2 Anti-inflammatory Core->App2 App3 Anticancer Core->App3 Target1 Chitin Synthase Inhibition App1->Target1 Target2 TYK2/JAK1 Kinase Inhibition App2->Target2 Target3 LATS1/2 Kinase Inhibition App3->Target3

Figure 3: Potential therapeutic applications based on related diazaspiro scaffolds.

The presence of the lactam and secondary amine functionalities in this compound provides opportunities for further chemical modification to explore structure-activity relationships (SAR) and optimize for potency and selectivity against various biological targets.

Conclusion

This compound (CAS No. 1385696-86-5) represents a promising, yet underexplored, chemical entity. This technical guide provides a comprehensive framework for its synthesis and characterization, drawing upon established methodologies for analogous compounds. The outlined protocols for synthesis, NMR, MS, and HPLC analysis will enable researchers to confidently prepare and validate this compound. Furthermore, the discussion of the potential biological activities of the diazaspiro[4.5]decane scaffold highlights the therapeutic potential of this compound class and provides a rationale for its inclusion in drug discovery screening campaigns. This guide serves as a critical starting point for unlocking the full scientific and therapeutic value of this intriguing spirocyclic molecule.

References

  • Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry. 2019.
  • Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Marine Drugs.
  • Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. Journal of Agricultural and Food Chemistry.
  • 2,8-diazaspiro[4.5]decane compound.
  • Method for preparing 5-nitrosalicylaldehyde.
  • This compound,1385696-86-5. Amadis Chemical.
  • 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. Computers in Biology and Medicine. 2026.
  • Colorant compounds derived from genipin or genipin containing materials.
  • Heterocycles Structural Analysis in HPLC Method Development. LinkedIn.
  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP d
  • HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Large-scale production of anhydrous nitric acid and nitric acid solutions of dinitrogen pentoxide.
  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI.
  • 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5- dihydro. MDPI.
  • Metalloenzyme inhibitor compounds.
  • Comparison of HPLC, HPTLC, and In Silico Lipophilicity Parameters Determined for 5-Heterocyclic 2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazoles. MDPI.
  • Lec-33 || Mass fragmentation pattern of amides || McLafferty rearrangement. YouTube.
  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry. 2022.
  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. ScienceDirect.
  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. PMC.
  • triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Taylor & Francis Online.
  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data.
  • 2,7-diazaspiro[4.5]decan-1-one suppliers USA. American Peptide Company.
  • Fragments of 1 H NMR spectra of... | Download Scientific Diagram.
  • Synthesis and anti‐coronavirus activity of a series of 1‐thia‐4‐azaspiro[4.5]decan‐3‐one derivatives | Request PDF.
  • 2,8-Diazaspiro[4.5]decan-3-one hydrochloride. Advanced ChemBlocks.
  • Mass Spectrometry - Fragmentation P
  • 2-Azaspiro[4.5]decan-3-one. BLDpharm.
  • 2,8-diazaspiro[4.5]decan-3-one hydrochloride cas no.945892-88-6. LookChem.
  • A process for the preparation of lercanidipine hydrochloride.
  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. National Institutes of Health. Development of σ2 Receptor Ligands.

Sources

2,7-Diazaspiro[4.5]decan-3-one hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the 2,7-Diazaspiro[4.5]decan-3-one Scaffold: Elucidating Potential Mechanisms of Action

Abstract

The 2,7-diazaspiro[4.5]decane framework represents a privileged scaffold in medicinal chemistry, offering a three-dimensional architecture that enables diverse biological activities. While the specific compound, 2,7-Diazaspiro[4.5]decan-3-one hydrochloride, is not extensively characterized in publicly accessible literature, this guide provides a comprehensive exploration of the therapeutic potential inherent to its core structure. By examining related, well-documented analogs, we will delineate hypothesized mechanisms of action and present a robust, field-proven framework for elucidating the pharmacological profile of novel derivatives. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery and characterization of novel therapeutics.

The 2,7-Diazaspiro[4.5]decane Scaffold: A Foundation for Therapeutic Innovation

The 2,7-diazaspiro[4.5]decane core is a bicyclic heterocyclic system featuring a spirocyclic carbon atom shared between a piperidine and a pyrrolidine ring. This unique structural arrangement imparts a rigid, three-dimensional conformation that is advantageous for molecular recognition by biological targets. The presence of two nitrogen atoms at positions 2 and 7 provides key points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.

The inherent structural rigidity of the spirocyclic system reduces the entropic penalty upon binding to a target protein, which can lead to enhanced binding affinity and selectivity. Furthermore, the non-planar geometry allows for the exploration of chemical space in three dimensions, a critical aspect in the design of novel drugs that can overcome resistance or target previously "undruggable" proteins.

Hypothesized Mechanisms of Action Based on Analogous Structures

While the mechanism of action for this compound remains to be elucidated, the broader class of diazaspiro[4.5]decane derivatives has been associated with a range of biological activities. These compounds have been investigated for their potential as modulators of G-protein coupled receptors (GPCRs), ion channels, and enzymes.

One prominent area of investigation for related spirocyclic compounds is in the modulation of central nervous system (CNS) targets. For instance, various spiro-piperidine derivatives have been shown to exhibit high affinity for dopamine, serotonin, and sigma receptors. The 2,7-diazaspiro[4.5]decane scaffold, with its piperidine and pyrrolidine moieties, presents a logical starting point for the design of novel CNS-active agents.

A plausible, yet hypothetical, mechanism of action for a compound like this compound could involve the modulation of inhibitory neurotransmitter pathways. For example, it could act as an antagonist at a specific subtype of the dopamine or serotonin receptors, leading to downstream effects on neuronal excitability.

A General Workflow for Mechanism of Action Elucidation

The following section outlines a comprehensive, step-by-step experimental workflow for determining the mechanism of action of a novel compound based on the 2,7-diazaspiro[4.5]decane scaffold. This protocol is designed to be a self-validating system, with each stage providing critical data to inform the next.

Phase 1: Target Identification and Initial Characterization

The initial phase focuses on identifying the primary biological target(s) of the compound and characterizing its basic pharmacological properties.

Experimental Protocol:

  • Broad-Spectrum Screening:

    • Objective: To identify potential molecular targets from a large panel of receptors, enzymes, and ion channels.

    • Methodology: Employ a commercially available broad-spectrum screening panel (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan). The compound is tested at a fixed concentration (e.g., 10 µM) against hundreds of targets.

    • Data Analysis: Identify targets where the compound exhibits significant activity (e.g., >50% inhibition or stimulation).

  • Dose-Response and Affinity Determination:

    • Objective: To quantify the potency and affinity of the compound for the identified primary target(s).

    • Methodology:

      • For Receptors: Perform radioligand binding assays using a range of compound concentrations to determine the inhibition constant (Ki).

      • For Enzymes: Conduct enzyme activity assays to determine the half-maximal inhibitory concentration (IC50).

    • Data Analysis: Generate dose-response curves and calculate Ki or IC50 values.

Phase 2: In Vitro and Cellular Validation

This phase aims to validate the interaction with the identified target(s) in a cellular context and to begin exploring the downstream signaling pathways.

Experimental Protocol:

  • Cell-Based Functional Assays:

    • Objective: To confirm that the compound's effect on the target translates to a functional cellular response.

    • Methodology: Use cell lines endogenously expressing or engineered to overexpress the target protein.

      • For GPCRs: Measure downstream second messenger levels (e.g., cAMP, IP3) or use reporter gene assays.

      • For Ion Channels: Employ patch-clamp electrophysiology to measure changes in ion flow.

    • Data Analysis: Quantify the compound's effect on the cellular response and determine its functional potency (EC50 or IC50).

  • Signaling Pathway Analysis:

    • Objective: To identify the key downstream signaling pathways modulated by the compound.

    • Methodology: Treat target-expressing cells with the compound and analyze changes in the phosphorylation state or expression levels of key signaling proteins using Western blotting or phospho-protein arrays.

    • Data Analysis: Identify signaling pathways that are significantly altered by the compound.

Phase 3: In Vivo Pharmacodynamics and Efficacy

The final phase involves evaluating the compound's effects in a living organism to establish its in vivo mechanism of action and therapeutic potential.

Experimental Protocol:

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies:

    • Objective: To understand the compound's absorption, distribution, metabolism, and excretion (ADME) properties and to correlate its concentration in the body with its biological effect.

    • Methodology: Administer the compound to an appropriate animal model and measure its concentration in plasma and target tissues over time. Simultaneously, measure a biomarker of the compound's activity.

    • Data Analysis: Determine key PK parameters (e.g., half-life, bioavailability) and establish a PK/PD relationship.

  • Efficacy Studies in Disease Models:

    • Objective: To assess the therapeutic efficacy of the compound in a relevant animal model of disease.

    • Methodology: Treat diseased animals with the compound and evaluate its effect on disease-related endpoints.

    • Data Analysis: Compare the outcomes in the treated group to a placebo-treated control group to determine if the compound has a statistically significant therapeutic effect.

Visualizing the Path Forward

To aid in the conceptualization of the proposed research, the following diagrams illustrate the core chemical scaffold and the general workflow for mechanism of action elucidation.

cluster_scaffold 2,7-Diazaspiro[4.5]decan-3-one Core cluster_workflow Mechanism of Action Elucidation Workflow Scaffold General Structure Scaffold_img Target_ID Phase 1: Target Identification In_Vitro_Validation Phase 2: In Vitro & Cellular Validation Target_ID->In_Vitro_Validation Primary Target(s) Identified In_Vivo_Efficacy Phase 3: In Vivo Pharmacodynamics & Efficacy In_Vitro_Validation->In_Vivo_Efficacy Cellular Mechanism Confirmed

Caption: A high-level overview of the workflow for elucidating the mechanism of action.

cluster_phase1 Phase 1: Target Identification cluster_phase2 Phase 2: Cellular Validation cluster_phase3 Phase 3: In Vivo Studies Broad_Screen Broad-Spectrum Screening Dose_Response Dose-Response & Affinity Broad_Screen->Dose_Response Functional_Assay Cell-Based Functional Assays Dose_Response->Functional_Assay Signaling_Analysis Signaling Pathway Analysis Functional_Assay->Signaling_Analysis PK_PD PK/PD Studies Signaling_Analysis->PK_PD Efficacy Efficacy in Disease Models PK_PD->Efficacy

Caption: A detailed experimental workflow for mechanism of action elucidation.

Conclusion

The 2,7-diazaspiro[4.5]decane scaffold holds significant promise for the development of novel therapeutics. While the specific mechanism of action for this compound is not yet defined, this guide provides a comprehensive framework for its elucidation. By leveraging a systematic and multi-faceted experimental approach, researchers can unlock the full therapeutic potential of this and other related compounds. The insights gained from such studies will be invaluable in the design of next-generation medicines with improved efficacy and safety profiles.

References

Due to the lack of specific literature on "this compound," a formal reference list cannot be generated. The methodologies and concepts presented in this guide are based on standard practices in pharmacology and drug discovery, and readers are encouraged to consult leading textbooks and review articles in these fields for further information.

Solubility Profiling of 2,7-Diazaspiro[4.5]decan-3-one Hydrochloride in Organic Solvents for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for determining the solubility of 2,7-Diazaspiro[4.5]decan-3-one hydrochloride in a range of organic solvents relevant to pharmaceutical development. Recognizing the absence of established public data for this specific molecule, this document emphasizes methodology, scientific rationale, and robust experimental design. It is intended for researchers, formulation scientists, and drug development professionals who require reliable solubility data to advance new chemical entities. The guide details strategic solvent selection, step-by-step protocols for both kinetic and thermodynamic solubility assays, and best practices for data interpretation and presentation.

Introduction: The Critical Role of Solubility Data

This compound is a heterocyclic compound belonging to the spiro-alkaloid class. Such scaffolds are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures, which can lead to novel pharmacological activities. As with any active pharmaceutical ingredient (API), understanding its solubility is a cornerstone of successful drug development.[1] Solubility data directly influences critical decisions in:

  • Process Chemistry: Selection of appropriate solvents for synthesis, purification, and crystallization.[2]

  • Formulation Development: Designing viable dosage forms (e.g., oral solids, injectables) and enabling adequate bioavailability.[3][4]

  • Preclinical Studies: Preparing solutions for in vitro and in vivo assays, where poor solubility can lead to erroneous results.[5][6]

  • Regulatory Filings: Providing fundamental physicochemical data required by agencies like the FDA and EMA.[7][8]

As a hydrochloride salt, the compound is expected to have enhanced aqueous solubility compared to its free base.[9][10] However, its behavior in organic solvents is dictated by a complex interplay of factors including the polarity of the solvent, its hydrogen bonding capacity, and the crystal lattice energy of the solid salt.[11][12] This guide provides the necessary protocols to elucidate this behavior experimentally.

Strategic Solvent Selection

The choice of solvents for screening is not arbitrary; it should be a systematic process based on solvent properties and their relevance to pharmaceutical manufacturing.[13][14] Solvents are often categorized by their function and regulatory acceptance.

Causality Behind Solvent Choices:

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can engage in hydrogen bonding and have a high dielectric constant. They are often effective at solvating salts by interacting with both the cation (the protonated diazaspirocycle) and the anion (chloride). Their miscibility with water also makes them useful for creating co-solvent systems.[2]

  • Polar Aprotic Solvents (e.g., Acetonitrile, Acetone, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)): These solvents possess a significant dipole moment but lack acidic protons. They are excellent solvents for dissolving a wide range of organic molecules. DMSO, in particular, is a powerful solvent often used to create high-concentration stock solutions for initial high-throughput screening.[5][15]

  • Low-Polarity and Nonpolar Solvents (e.g., Ethyl Acetate, Dichloromethane (DCM), Toluene): Solubility in these solvents is generally expected to be low for a hydrochloride salt. However, testing them is crucial for understanding the compound's lipophilicity and for identifying potential anti-solvents used in crystallization processes.

Regulatory bodies classify solvents based on their toxicity, with Class 3 solvents (e.g., Ethanol, Acetone, DMSO) having low toxic potential and being preferred for use in final dosage forms.[13]

G cluster_0 Phase 1: Solvent Classification & Rationale cluster_1 Phase 2: Solubility Screening A Define Purpose (e.g., Formulation, Crystallization) B Categorize Solvents by Polarity (Protic, Aprotic, Nonpolar) A->B Guides Selection D Select Representative Solvents (e.g., EtOH, ACN, EtOAc, DMSO) B->D Informs Choice C Filter by Regulatory Class (ICH Q3C Classes 1, 2, 3) C->D Constrains Choice E Perform Kinetic Solubility Assay (High-Throughput) D->E Input Solvents F Identify 'Hits' (Solvents with High Solubility) E->F Rank Solvents G Perform Thermodynamic Assay on Key Solvents F->G Prioritizes H Generate Quantitative Data G->H Yields Final Data

Caption: A logical workflow for solvent selection and solubility screening.

Experimental Methodologies

Two primary types of solubility are measured in drug discovery: kinetic and thermodynamic.[6][16]

  • Kinetic Solubility: Measures the concentration of a compound in solution after a short incubation time when added from a concentrated DMSO stock. It is a high-throughput method used for initial screening but can sometimes overestimate solubility due to the formation of supersaturated solutions.[5][15]

  • Thermodynamic Solubility: Represents the true equilibrium between the dissolved solute and excess solid after a prolonged incubation period (typically 24 hours or more).[17][18] This is the "gold standard" measurement required for late-stage development and regulatory submissions.[19]

Protocol 1: High-Throughput Kinetic Solubility Assay

This protocol is designed for rapid screening of multiple solvents to identify promising candidates for further study.

Principle: A concentrated DMSO stock of the test compound is added to the organic solvent. After a short incubation, any precipitate is removed by filtration, and the concentration of the compound in the filtrate is determined, typically by UV-Vis spectrophotometry or LC-MS.[16][20]

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Plate Preparation: In a 96-well filter plate (e.g., Millipore MultiScreen®), add 196 µL of each selected organic solvent to duplicate wells.

  • Compound Addition: Add 4 µL of the 10 mM DMSO stock solution to each well. This results in a final concentration of 200 µM with 2% DMSO. The presence of a small amount of DMSO is critical for the kinetic method but should be noted as a potential co-solvent.[15]

  • Incubation: Seal the plate and incubate at room temperature (e.g., 25°C) for 2 hours on a plate shaker. This allows time for precipitation to occur.

  • Filtration: Place the filter plate on a vacuum manifold fitted with a clean 96-well collection plate. Apply vacuum to filter the solutions, separating the soluble fraction from any precipitate.

  • Analysis:

    • Transfer an aliquot of the filtrate to a UV-transparent 96-well plate.

    • Determine the concentration using a pre-established calibration curve for the compound in each respective solvent. A UV-Vis plate reader is suitable if the compound has a chromophore. If not, LC-MS analysis is required.[5]

  • Data Reporting: Report the solubility in µM.

Protocol 2: Thermodynamic Equilibrium Solubility Assay (Shake-Flask Method)

This is the definitive method for determining the true solubility of the compound.[17][19]

Principle: An excess amount of the solid compound is agitated in the solvent for a sufficient time to ensure equilibrium is reached. The resulting saturated solution is then filtered, and the concentration is measured.

G A Step 1: Addition Add excess solid compound to a known volume of solvent in a sealed vial. B Step 2: Equilibration Agitate at constant temp (e.g., 25°C) for 24-48h. (Shake, rotate, or stir). A->B Incubate C Step 3: Phase Separation Allow solid to settle. Filter supernatant through a 0.22 µm syringe filter. B->C Isolate Saturated Solution D Step 4: Dilution & Analysis Dilute the clear filtrate. Quantify concentration via validated HPLC-UV method. C->D Prepare for Measurement E Result Thermodynamic Solubility (e.g., in mg/mL or M) D->E Calculate

Caption: The gold-standard Shake-Flask method for thermodynamic solubility.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a glass vial (e.g., add ~10 mg to 2 mL of solvent). The key is to ensure solid material remains at the end of the experiment, confirming saturation.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate for at least 24 hours. A preliminary time-to-equilibrium study is recommended to confirm that 24 hours is sufficient.

  • Phase Separation: After incubation, allow the vials to stand for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE) to remove all undissolved particles. This step is critical to avoid artificially high results.

  • Quantification:

    • Accurately dilute the clear filtrate with a suitable solvent (often the mobile phase of the analytical method).

    • Determine the concentration of the compound using a validated HPLC-UV method against a standard calibration curve. HPLC is preferred for its specificity and accuracy.

  • Validation of Equilibrium: To ensure trustworthiness, it is advisable to analyze samples at multiple time points (e.g., 24h and 48h). If the concentration does not significantly change between these points, equilibrium has likely been reached.[17]

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table. This allows for easy comparison across different solvents and conditions.

Table 1: Illustrative Solubility Data for this compound at 25°C

Solvent ClassSolventKinetic Solubility (µM)Thermodynamic Solubility (mg/mL)Qualitative Descriptor
Polar Protic Methanol[Experimental Value][Experimental Value][e.g., Very Soluble]
Ethanol[Experimental Value][Experimental Value][e.g., Freely Soluble]
Isopropanol[Experimental Value][Experimental Value][e.g., Soluble]
Polar Aprotic Acetonitrile[Experimental Value][Experimental Value][e.g., Soluble]
Acetone[Experimental Value][Experimental Value][e.g., Sparingly Soluble]
Dimethyl Sulfoxide (DMSO)[Experimental Value][Experimental Value][e.g., Very Soluble]
Low Polarity Ethyl Acetate[Experimental Value][Experimental Value][e.g., Slightly Soluble]
Dichloromethane (DCM)[Experimental Value][Experimental Value][e.g., Insoluble]

Note: This table is a template. Values must be populated with experimental results.

Interpretation:

  • High solubility in protic solvents like methanol/ethanol would suggest that hydrogen bonding plays a key role in the solvation process.

  • Discrepancies between kinetic and thermodynamic values are common. Higher kinetic solubility often indicates the initial formation of a metastable, supersaturated state, which is important information for formulation design.[16]

  • Low solubility in nonpolar solvents is expected for a salt and confirms its hydrophilic nature. This data is useful for selecting anti-solvents for crystallization.

Conclusion

This guide outlines a systematic and scientifically rigorous approach for determining the solubility of this compound in organic solvents. By employing a strategic solvent selection process and executing both high-throughput kinetic screens and definitive thermodynamic shake-flask assays, researchers can generate the high-quality, reliable data essential for making informed decisions throughout the drug development pipeline. The protocols described herein are designed to be self-validating, ensuring the integrity and trustworthiness of the results.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Babu, N. J., & Nangia, A. (2011). Solubility Advantage of Amorphous Drugs and Co-Amorphous Systems. Pharmaceutical Research, 28(9), 2207–2213.
  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. Retrieved from [Link]

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]

  • Gervais, C., et al. (2018). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology, 42(10). Retrieved from [Link]

  • Tárkányi, M., et al. (2011). Solvent selection for pharmaceuticals. ResearchGate. Retrieved from [Link]

  • Purosolv. (2024). Key Considerations for Selecting Solvents in Drug Manufacturing. Retrieved from [Link]

  • AIChE. (n.d.). Method for Prediction of Pharmaceutical Solubility for Solvent Selection. Retrieved from [Link]

  • PCBIS. (n.d.). Thermodynamic solubility. Retrieved from [Link]

  • Szafraniec-Gorol, G., et al. (2021). Physicochemical Properties and Solubility of Hydrochloride Mucolytic Agents. Journal of Solution Chemistry, 50, 652–666. Retrieved from [Link]

  • Cysewska, K., et al. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Molecules, 28(13), 5183. Retrieved from [Link]

  • Zhang, M., et al. (2021). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Advances, 11, 3373-3381. Retrieved from [Link]

  • Serno, T., et al. (2017). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. European Journal of Pharmaceutical Sciences, 96, 417-424. Retrieved from [Link]

  • Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences, 74(2), 142-147. Retrieved from [Link]

  • Kumar, S., et al. (2013). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. ResearchGate. Retrieved from [Link]

  • Serajuddin, A. T., & Jarowski, C. I. (1985). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 74(2), 148-154. Retrieved from [Link]

  • University of Toronto. (n.d.). Experiment 1: Determination of Solubility Class. Retrieved from [Link]

  • Patel, N., et al. (2023). Dissolution Method Development for Regulatory Approval: A Comprehensive Review and Case Study. Dissolution Technologies. Retrieved from [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Industrial & Engineering Chemistry Research. (2022). Solubility of Electrolytes in Organic Solvents. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. Retrieved from [Link]

  • European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1997). Dissolution Testing of Immediate Release Solid Oral Dosage Forms. Retrieved from [Link]

  • Valdés, O., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. AAPS PharmSciTech, 22(3), 101. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 1.6: Physical properties of organic compounds. Retrieved from [Link]

Sources

The Ascendance of a Spirocyclic Scaffold: A Technical Guide to 2,7-Diazaspiro[4.5]decan-3-one Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the contemporary landscape of drug discovery, the pursuit of molecules with enhanced three-dimensionality and optimized physicochemical properties has led to a burgeoning interest in spirocyclic scaffolds.[1] These rigid, structurally novel cores offer a compelling alternative to traditional flat aromatic systems, often leading to improved potency, selectivity, and pharmacokinetic profiles.[2][3] This guide provides an in-depth technical exploration of 2,7-diazaspiro[4.5]decan-3-one hydrochloride, a versatile building block poised for significant impact in medicinal chemistry. We will dissect its synthesis, explore the nuanced reactivity of its dual nitrogen centers, and showcase its application in the construction of diverse molecular architectures, providing researchers and drug development professionals with the foundational knowledge to leverage this scaffold in their programs.

Introduction: The Spirocyclic Advantage

The design of novel therapeutic agents is a perpetual quest for enhanced molecular recognition and superior pharmacological properties. A key strategy in this endeavor is the rigidification of ligand conformation to minimize the entropic penalty upon binding to a biological target. Spirocycles, characterized by two rings sharing a single atom, offer a unique and powerful approach to achieving this conformational constraint.[1]

The inherent three-dimensionality of spirocyclic systems provides several advantages in drug design:

  • Increased sp³ Character: Spirocyclic scaffolds inherently possess a higher fraction of sp³-hybridized carbon atoms (Fsp³). An elevated Fsp³ count is correlated with a higher probability of success in clinical development, likely due to the introduction of out-of-plane substituents that enhance receptor-ligand complementarity.[1]

  • Modulation of Physicochemical Properties: The incorporation of spirocycles can significantly influence a molecule's properties, such as aqueous solubility (logS) and lipophilicity (logP), often leading to a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[2]

  • Structural Novelty and Intellectual Property: The unique topology of spirocycles provides access to novel chemical space, offering opportunities for the development of patentable new chemical entities.

The 2,7-diazaspiro[4.5]decan-3-one core, with its embedded lactam and secondary amine functionalities, represents a particularly attractive building block, offering multiple points for diversification and the introduction of key pharmacophoric features.

Physicochemical Properties of the Core Scaffold

A thorough understanding of the fundamental properties of a building block is paramount for its effective deployment in a medicinal chemistry campaign. The table below summarizes the key computed and experimental properties of the parent 2,7-diazaspiro[4.5]decan-3-one and its hydrochloride salt.

PropertyValueSource
Molecular Formula C₈H₁₄N₂O (free base)PubChem
C₈H₁₅ClN₂O (HCl salt)PubChem
Molecular Weight 154.21 g/mol (free base)PubChem
190.67 g/mol (HCl salt)PubChem
Topological Polar Surface Area (TPSA) 49.4 ŲPubChem
Predicted logP (XLogP3) -0.8PubChem
Hydrogen Bond Donors 2PubChem
Hydrogen Bond Acceptors 2PubChem

Synthesis of the 2,7-Diazaspiro[4.5]decan-3-one Core

The synthesis of the 2,7-diazaspiro[4.5]decan-3-one core can be approached through several strategic routes, often commencing from readily available starting materials. A plausible and efficient pathway involves a multi-step sequence starting from N-Boc-4-piperidone. This strategy ensures the selective protection of one of the nitrogen atoms, facilitating the controlled construction of the spirocyclic system.

G cluster_0 Synthetic Pathway to 2,7-Diazaspiro[4.5]decan-3-one Core Start N-Boc-4-piperidone Step1 Horner-Wadsworth-Emmons (EtO)₂P(O)CH₂CO₂Et, NaH Start->Step1 Formation of α,β-unsaturated ester Step2 Michael Addition NH₂CH₂CN, NaOEt Step1->Step2 Introduction of cyanomethylamine Step3 Reductive Cyclization H₂, Raney Nickel Step2->Step3 Nitrile reduction and lactam formation Step4 Boc Deprotection HCl in Dioxane Step3->Step4 Removal of Boc protecting group Product 2,7-Diazaspiro[4.5]decan-3-one Hydrochloride Step4->Product

Caption: A plausible synthetic workflow for the 2,7-diazaspiro[4.5]decan-3-one core.

Experimental Protocol: Synthesis of tert-butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate

This protocol outlines the key steps to construct the N-Boc protected core, a crucial intermediate for further functionalization.

Step 1: Synthesis of ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)acetate

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add triethyl phosphonoacetate (1.1 eq) dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF.

  • Let the reaction warm to room temperature and stir for 16 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., 10-30% ethyl acetate in hexanes) to afford the α,β-unsaturated ester.

Step 2: Synthesis of tert-butyl 4-(1-(cyanomethylamino)-2-ethoxy-2-oxoethyl)piperidine-1-carboxylate

  • To a solution of sodium ethoxide (prepared from sodium (1.1 eq) in anhydrous ethanol), add aminoacetonitrile hydrochloride (1.1 eq) and stir for 20 minutes at room temperature.

  • Add the product from Step 1 (1.0 eq) dissolved in anhydrous ethanol.

  • Heat the reaction mixture to reflux and stir for 12 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the Michael adduct, which may be used in the next step without further purification.

Step 3: Synthesis of tert-butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate

  • Dissolve the crude product from Step 2 in methanol or ethanol.

  • Add Raney Nickel (a catalytic amount, typically 10-20% by weight) to the solution.

  • Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi) and stir vigorously at room temperature for 24-48 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography (e.g., 0-10% methanol in dichloromethane) to yield the N-Boc protected spiro-lactam.

Step 4: Synthesis of this compound

  • Dissolve the N-Boc protected spiro-lactam from Step 3 in a minimal amount of anhydrous dioxane or methanol.

  • Add a solution of 4M HCl in dioxane (typically 5-10 equivalents) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Upon completion, the hydrochloride salt will often precipitate from the solution. The product can be isolated by filtration, or the solvent can be removed under reduced pressure.

  • Wash the resulting solid with cold diethyl ether and dry under vacuum to afford the final product as a white to off-white solid.

Reactivity and Strategic Functionalization

The utility of 2,7-diazaspiro[4.5]decan-3-one as a building block stems from the differential reactivity of its two nitrogen atoms. The N2 nitrogen is part of a lactam and is therefore significantly less nucleophilic and basic compared to the N7 nitrogen, which is a secondary amine. This inherent difference allows for the selective functionalization of the N7 position.

G cluster_1 Selective N7 Functionalization Core 2,7-Diazaspiro[4.5]decan-3-one (or N-Boc protected precursor) Acylation N7-Acylation (RCOCl, Base) Core->Acylation Alkylation N7-Alkylation (R-X, Base) Core->Alkylation Sulfonylation N7-Sulfonylation (RSO₂Cl, Base) Core->Sulfonylation ReductiveAmination N7-Reductive Amination (RCHO, NaBH(OAc)₃) Core->ReductiveAmination Product_A N7-Acyl Derivative Acylation->Product_A Product_B N7-Alkyl Derivative Alkylation->Product_B Product_C N7-Sulfonyl Derivative Sulfonylation->Product_C Product_D N7-Alkyl Derivative ReductiveAmination->Product_D

Caption: Key reactions for the selective functionalization of the N7 position.

Protocol 2: Selective N7-Acylation

This protocol describes a general procedure for the acylation of the piperidine nitrogen.

  • Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Add a tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.2-3.0 eq), to neutralize the hydrochloride and act as an acid scavenger.

  • Cool the mixture to 0 °C.

  • Add the desired acyl chloride or acid anhydride (1.0-1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the organic layer sequentially with dilute aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography or recrystallization.

Protocol 3: Selective N7-Reductive Amination

This protocol provides a method for introducing alkyl groups at the N7 position via reductive amination.

  • To a solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in a suitable solvent such as dichloroethane (DCE) or THF, add a mild acid such as acetic acid (0.1-1.0 eq).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate iminium ion formation.

  • Add a reducing agent, typically sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq), in portions.

  • Stir the reaction at room temperature for 4-24 hours until the starting material is consumed, as monitored by TLC or LC-MS.

  • Quench the reaction by the addition of saturated aqueous sodium bicarbonate.

  • Extract the mixture with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product via silica gel chromatography.

Applications in Medicinal Chemistry: Case Studies

The 2,7-diazaspiro[4.5]decan-3-one scaffold and its isomers are emerging as valuable components in the design of novel therapeutics. While direct examples for the 2,7-isomer are still emerging in the public literature, the closely related 2,8- and 1,3-isomers have been successfully employed in several drug discovery programs, highlighting the potential of this spirocyclic system.

  • Kinase Inhibition: Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis, which is implicated in various inflammatory diseases.[4] The spirocyclic core serves to orient the substituents in a precise manner to achieve high-affinity binding to the kinase active site. In another study, these scaffolds were used to develop selective dual inhibitors of TYK2/JAK1 kinases for the treatment of inflammatory bowel disease.[5]

  • Antifungal Agents: The 2,8-diazaspiro[4.5]decan-1-one core has been utilized to develop novel inhibitors of chitin synthase, an essential enzyme in fungal cell wall biosynthesis.[6] The resulting compounds displayed potent and selective antifungal activity.

These examples underscore the utility of the diazaspiro[4.5]decanone framework in generating molecules with diverse biological activities. The 2,7-isomer, with its unique arrangement of nitrogen atoms, offers a distinct vector space for substituent placement, enabling the exploration of new structure-activity relationships.

Conclusion and Future Outlook

This compound is a promising and versatile building block for medicinal chemistry. Its inherent three-dimensionality, coupled with the potential for selective functionalization at the N7 position, provides a robust platform for the synthesis of novel, drug-like molecules. The synthetic strategies outlined in this guide, while requiring adaptation and optimization for specific targets, provide a solid foundation for the incorporation of this valuable scaffold into drug discovery pipelines. As the demand for molecules with improved pharmacological profiles continues to grow, the strategic application of spirocyclic building blocks like 2,7-diazaspiro[4.5]decan-3-one will undoubtedly play an increasingly important role in the development of the next generation of therapeutics.

References

  • Zheng, Y., & Tice, C. M. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673–3682.
  • Hiesinger, K., Dar’in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150–183.
  • Steinhilber, D., Proschak, E., & Zundel, M. (2012). Spirocyclic scaffolds in medicinal chemistry. Drug Discovery Today, 17(15-16), 874–880.
  • Dieckmann, W. (1894). Dieckmann's reaction. Berichte der deutschen chemischen Gesellschaft, 27(1), 102-103.
  • PubChem. (n.d.). 2,7-Diazaspiro[4.5]decan-3-one. Retrieved from [Link]

  • Wang, L., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686.
  • Li, Y., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry, 182, 111669.
  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]

  • YouTube. (2019, January 14). Dieckmann condensation. Retrieved from [Link]

  • Zhang, X., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules, 28(6), 2759.
  • Ferreira, R., et al. (2021). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers, 8(15), 4154-4191.
  • Chen, Y., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151–3172.

Sources

The Emerging Therapeutic Potential of Diazaspiro[4.5]decane Scaffolds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The diazaspiro[4.5]decane scaffold, a unique three-dimensional heterocyclic motif, has garnered significant attention in medicinal chemistry as a privileged structure for the development of novel therapeutics. Its inherent conformational rigidity and synthetic tractability offer a versatile platform for designing compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. This in-depth technical guide provides a comprehensive overview of the burgeoning biological activities associated with diazaspiro[4.5]decane derivatives, with a focus on their potential applications in oncology, infectious diseases, and neurology. We will delve into the key synthetic strategies, detailed experimental protocols for activity assessment, and the underlying mechanisms of action, offering researchers, scientists, and drug development professionals a thorough resource to navigate and exploit the therapeutic promise of this remarkable scaffold.

Introduction: The Structural Advantage of the Diazaspiro[4.5]decane Core

The diazaspiro[4.5]decane framework consists of a spirocyclic system where two nitrogen-containing rings share a single carbon atom. This arrangement imparts a distinct three-dimensional geometry that is significantly different from flat, aromatic structures commonly found in many drug molecules. This structural rigidity can lead to a more precise interaction with biological targets, potentially increasing binding affinity and selectivity while minimizing off-target effects. The presence of two nitrogen atoms provides opportunities for diverse chemical modifications, allowing for the fine-tuning of physicochemical properties to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.

Various isomers of the diazaspiro[4.5]decane core exist, with the substitution pattern of the nitrogen atoms dictating the overall shape and chemical reactivity of the molecule. This isomeric diversity further expands the chemical space that can be explored in the quest for novel drug candidates.

Key Biological Activities and Therapeutic Targets

Recent research has unveiled a broad spectrum of biological activities for diazaspiro[4.5]decane derivatives, highlighting their potential in several therapeutic areas.

Antifungal Activity: Targeting Chitin Synthase

A significant area of investigation for diazaspiro[4.5]decane derivatives is in the development of novel antifungal agents. Several 2,8-diazaspiro[4.5]decan-1-one derivatives have demonstrated potent inhibitory activity against chitin synthase (CHS), a crucial enzyme for fungal cell wall integrity that is absent in humans, making it an attractive and selective drug target.[1][2]

Mechanism of Action: Chitin synthase is responsible for polymerizing N-acetylglucosamine to form chitin, a vital component of the fungal cell wall. Inhibition of this enzyme disrupts cell wall synthesis, leading to osmotic instability and fungal cell death.

Chitin_Synthase_Pathway UDP_GlcNAc UDP-N-acetylglucosamine Chitin_Synthase Chitin Synthase UDP_GlcNAc->Chitin_Synthase Substrate Chitin Chitin Chitin_Synthase->Chitin Polymerization Cell_Wall Fungal Cell Wall Integrity Chitin->Cell_Wall Diazaspirodecane Diazaspiro[4.5]decane Derivative Diazaspirodecane->Chitin_Synthase Inhibition

Caption: Inhibition of Fungal Chitin Synthesis by Diazaspiro[4.5]decane Derivatives.

Quantitative Data Summary: Antifungal Activity

Compound ClassTarget OrganismActivity (MIC/IC50)Reference
2,8-Diazaspiro[4.5]decan-1-one derivativesCandida albicansMIC: 0.04 mmol/L (for compound 4d)[1][2]
2,8-Diazaspiro[4.5]decan-1-one derivativesAspergillus fumigatusMIC: 0.08 mmol/L (for compounds 4j and 4r)[1][2]
2,8-Diazaspiro[4.5]decan-1-one derivativesChitin SynthaseIC50: 0.12-0.29 mM[1]
Anticancer Potential: Diverse Mechanisms of Action

The diazaspiro[4.5]decane scaffold has emerged as a promising framework for the development of anticancer agents, with derivatives exhibiting activity against various cancer cell lines through distinct mechanisms.

  • KRAS-G12D Inhibition: Certain 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives have been identified as potent inhibitors of the KRAS-G12D mutation, a key driver in many cancers, including pancreatic, lung, and colorectal cancers.[3] These inhibitors demonstrate high selectivity and strong protein binding affinity.[3]

Mechanism of Action: The KRAS protein is a GTPase that acts as a molecular switch in intracellular signaling. The G12D mutation locks KRAS in a constitutively active, GTP-bound state, leading to uncontrolled cell proliferation and survival through downstream pathways like the RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[4][5][6][7] Diazaspiro[4.5]decane-based inhibitors can block the activity of this oncogenic protein.

KRAS_Pathway cluster_0 Upstream Signaling cluster_1 KRAS Signaling cluster_2 Cellular Response Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor KRAS_G12D KRAS-G12D (Active) Receptor->KRAS_G12D RAF RAF KRAS_G12D->RAF PI3K PI3K KRAS_G12D->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Diazaspirodecane Diazaspiro[4.5]decane Inhibitor Diazaspirodecane->KRAS_G12D Inhibition RIPK1_Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 RIPK1 RIPK1 TNFR1->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 Necrosome Necrosome (RIPK1-RIPK3-MLKL) RIPK1->Necrosome MLKL MLKL RIPK3->MLKL RIPK3->Necrosome MLKL->Necrosome Necroptosis Necroptosis (Cell Death) Necrosome->Necroptosis Diazaspirodecane Diazaspiro[4.5]decane Inhibitor Diazaspirodecane->RIPK1 Inhibition

Caption: Inhibition of RIPK1-Mediated Necroptosis.

Quantitative Data Summary: Anticancer Activity

Compound ClassTargetCell LineActivity (IC50)Reference
1-Oxa-3,7-diazaspiro[4.5]decan-2-one derivativesKRAS-G12D-Nanomolar IC50 values[3]
2,8-Diazaspiro[4.5]decan-1-one derivative (compound 41)RIPK1U93792 nM[5]
Neurological Applications

The rigid scaffold of diazaspiro[4.5]decanes makes them particularly suitable for targeting receptors in the central nervous system (CNS).

  • Neurokinin-1 (NK1) Receptor Antagonism: The 6,7-diazaspiro[4.5]decane core is a prominent scaffold in the development of potent and selective antagonists of the neurokinin-1 (NK1) receptor. [8]The NK1 receptor is implicated in pain transmission, inflammation, and emesis, making its antagonists valuable for treating chemotherapy-induced nausea and vomiting (CINV) and other CNS disorders. [8] Mechanism of Action: The NK1 receptor is a G-protein coupled receptor (GPCR) that is activated by its endogenous ligand, Substance P. This activation triggers downstream signaling cascades through Gq and Gs proteins, leading to the generation of second messengers like IP3 and cAMP. [9][8][10][11][12][13]Diazaspiro[4.5]decane-based antagonists block the binding of Substance P, thereby inhibiting these signaling pathways.

NK1_Receptor_Pathway Substance_P Substance P NK1R NK1 Receptor Substance_P->NK1R G_protein Gq/Gs Protein NK1R->G_protein PLC Phospholipase C G_protein->PLC AC Adenylyl Cyclase G_protein->AC PIP2 PIP2 PLC->PIP2 cAMP cAMP AC->cAMP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC PKA Protein Kinase A cAMP->PKA Cellular_Response Cellular Response (Pain, Inflammation, Emesis) Ca_release->Cellular_Response PKC->Cellular_Response PKA->Cellular_Response Diazaspirodecane Diazaspiro[4.5]decane Antagonist Diazaspirodecane->NK1R Antagonism

Caption: Antagonism of the Neurokinin-1 (NK1) Receptor Signaling Pathway.

  • Sigma-1 (σ1) Receptor Ligands for Tumor Imaging: A radiolabeled 1,4-dioxa-8-azaspiro[4.5]decane derivative has shown high affinity and selectivity for the sigma-1 (σ1) receptor, demonstrating potential as a PET imaging agent for tumors. [14] Mechanism of Action: The σ1 receptor is a molecular chaperone at the endoplasmic reticulum-mitochondrion interface that modulates calcium signaling and cellular stress responses. [15][16][17][18]Its overexpression in some tumors makes it a viable target for imaging and potentially for therapy.

  • Anticonvulsant Activity: Substituted 1,3-diazaspiro[4.5]decan-4-ones have been synthesized and evaluated for their anticonvulsant activity, with some derivatives showing potent effects in preclinical models. [19][20][21][22][23] Mechanism of Action: The precise mechanisms are still under investigation, but it is hypothesized that these compounds may modulate voltage-gated ion channels or enhance GABAergic neurotransmission, common mechanisms for antiepileptic drugs. [1][24][25][26][27]

Cardioprotective Effects: mPTP Inhibition

Derivatives of 1,3,8-triazaspiro[4.5]decane have been identified as inhibitors of the mitochondrial permeability transition pore (mPTP). [2][12]The opening of the mPTP is a critical event in ischemia-reperfusion injury, making its inhibition a promising strategy for cardioprotection. [2]

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments to evaluate the biological activities of diazaspiro[4.5]decane derivatives.

Synthesis of a 2,8-Diazaspiro[4.5]decan-1-one Scaffold

This protocol describes a general method for the synthesis of the 2,8-diazaspiro[4.5]decan-1-one hydrochloride salt, a common precursor for further derivatization. [28] Materials:

  • Tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate

  • Dichloromethane (CH2Cl2)

  • 4 M HCl solution

  • Rotary evaporator

Procedure:

  • Dissolve tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (e.g., 92 g, 0.36 mol) in dichloromethane (1 L).

  • Slowly add a 4 M HCl solution (500 mL) to the reaction mixture.

  • Stir the mixture for 8 hours at room temperature.

  • Concentrate the mixture under vacuum using a rotary evaporator to afford the 2,8-diazaspiro[4.5]decan-1-one hydrochloride salt.

  • Characterize the product using NMR spectroscopy.

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts. [3][19][22][23][29] Materials:

  • 96-well microtiter plates

  • RPMI-1640 medium

  • Fungal inoculum (e.g., Candida albicans)

  • Diazaspiro[4.5]decane test compounds

  • Standard antifungal drug (e.g., fluconazole) as a positive control

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of the test compound and the positive control in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compounds in RPMI-1640 medium directly in the 96-well plates.

  • Prepare a standardized fungal inoculum suspension and adjust the concentration to approximately 1-5 x 10^3 cells/mL.

  • Inoculate each well (except for sterility controls) with the fungal suspension.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control, often determined visually or by measuring absorbance at a specific wavelength.

Anticancer Cytotoxicity Evaluation: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs. [2][20][21][30][31] Materials:

  • 96-well plates

  • Cancer cell line (e.g., HCT-116, PC-3, HepG-2)

  • Complete cell culture medium

  • Diazaspiro[4.5]decane test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the diazaspiro[4.5]decane derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control.

  • After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours.

  • During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm using a plate reader.

  • Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Neurokinin-1 (NK1) Receptor Binding Assay

This is a competitive radioligand binding assay to determine the affinity of test compounds for the NK1 receptor. [13][32][33] Materials:

  • Cell membranes expressing the human NK1 receptor

  • Radioligand (e.g., [3H]-Substance P)

  • Diazaspiro[4.5]decane test compounds

  • Non-specific binding control (e.g., a high concentration of unlabeled Substance P)

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.

  • For determining non-specific binding, incubate the membranes with the radioligand in the presence of a high concentration of unlabeled Substance P.

  • After incubation to reach equilibrium, rapidly filter the reaction mixture through glass fiber filters to separate the bound from the free radioligand.

  • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve and determine the Ki value (inhibitory constant).

Future Directions and Conclusion

The diazaspiro[4.5]decane scaffold represents a highly promising and versatile platform for the discovery of new therapeutic agents. The diverse range of biological activities already identified, from antifungal and anticancer to neurological and cardioprotective effects, underscores the vast potential of this chemical class. Future research should focus on:

  • Expansion of the Chemical Space: Synthesis and screening of a wider array of diazaspiro[4.5]decane isomers and derivatives to explore new biological targets and improve the potency and selectivity of existing lead compounds.

  • In-depth Mechanistic Studies: Elucidation of the precise molecular mechanisms of action for the various biological activities to guide rational drug design and identify potential biomarkers for patient stratification.

  • In Vivo Efficacy and Safety Profiling: Advancement of promising lead compounds into preclinical animal models to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles.

  • Structure-Activity Relationship (SAR) Studies: Systematic exploration of the SAR to understand the key structural features responsible for the observed biological activities and to optimize lead compounds.

References

  • The Neurokinin-1 Receptor: Structure Dynamics and Signaling. MDPI. [Link]

  • Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. PubMed. [Link]

  • Mechanisms of action of antiepileptic drugs. PubMed. [Link]

  • A Review on Molecular Mechanism of Antiepileptic Drugs. IJFMR. [Link]

  • 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. PubMed. [Link]

  • Biological and Pharmacological Aspects of the NK1-Receptor. PMC - PubMed Central. [Link]

  • The NK-1 Receptor Signaling: Distribution and Functional Relevance in the Eye. MDPI. [Link]

  • (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed. [Link]

  • Association of Neurokinin-1 Receptor Signaling Pathways with Cancer. CardioSomatics. [Link]

  • The Neurokinin-1 Receptor: Structure Dynamics and Signaling. ResearchGate. [Link]

  • Regulation of expression, activity and localization of fungal chitin synthases. Medical Mycology. [Link]

  • FKBP12 mediates necroptosis by initiating RIPK1–RIPK3–MLKL signal transduction in response to TNF receptor 1 ligation. Company of Biologists Journals. [Link]

  • Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury. Frontiers. [Link]

  • (PDF) Basic Mechanisms of Action of the Antiepileptic Drugs. ResearchGate. [Link]

  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. NIH. [Link]

  • Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin. NIH. [Link]

  • RIPK1 in necroptosis and recent progress in related pharmaceutics. PMC - PubMed Central. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH. [Link]

  • Death-domain dimerization-mediated activation of RIPK1 controls necroptosis and RIPK1-dependent apoptosis. PNAS. [Link]

  • MTT Cell Assay Protocol. [Link]

  • Necroptosis-independent signaling by the RIP kinases in inflammation. PMC - NIH. [Link]

  • Anticonvulsant. Wikipedia. [Link]

  • Antifungal Susceptibility Testing: Current Approaches. PMC - PubMed Central. [Link]

  • Sigma-1 receptor. Wikipedia. [Link]

  • (PDF) Chitin synthase gene regulation in Fungal species:An insight. ResearchGate. [Link]

  • KRAS protein functioning switch and key downstream signaling pathways.... ResearchGate. [Link]

  • Chitin Biosynthesis in Aspergillus Species. MDPI. [Link]

  • (PDF) Chitin synthesis and fungal pathogenesis. ResearchGate. [Link]

  • Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases. [Link]

  • KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? [Link]

  • Microdilution procedure for antifungal susceptibility testing of Paracoccidioides brasiliensis to amphotericin b and itraconazole. SciELO. [Link]

  • Abstract 1086: Downstream kinase signaling is dictated by specific KRAS mutations. [Link]

  • Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke. PMC. [Link]

  • Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. MDPI. [Link]

  • Efficacy of a Small-Molecule Inhibitor of Kras G12D in Immunocompetent Models of Pancreatic Cancer. AACR Journals. [Link]

  • Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. MDPI. [Link]

  • High-precision binding assay procedure of tachykinin receptor NK-1 for highly potent Substance P analogs. Kyushu University. [Link]

  • (PDF) . A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. ResearchGate. [Link]

Sources

literature review of 2,7-Diazaspiro[4.5]decan-3-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the 2,7-Diazaspiro[4.5]decan-3-one Scaffold and its Analogs in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical review of the diazaspiro[4.5]decan-one scaffold, with a primary focus on its utility and application in modern drug discovery. While specific literature on the 2,7-Diazaspiro[4.5]decan-3-one hydrochloride isomer is limited, this document synthesizes data from closely related and extensively studied analogs, such as the 2,8-diazaspiro[4.5]decan-one core. This analysis serves as an authoritative resource for researchers, medicinal chemists, and drug development professionals exploring this privileged scaffold.

The diazaspiro[4.5]decane framework is a rigid, three-dimensional heterocyclic motif that offers a unique conformational constraint. This structural rigidity is highly advantageous in medicinal chemistry, as it can lead to high-affinity and selective interactions with biological targets, making it a versatile template for designing novel therapeutic agents.[1]

Core Molecular Properties and Characteristics

The fundamental structure of the diazaspiro[4.5]decan-one class of compounds provides a robust foundation for chemical exploration. The hydrochloride salt form enhances aqueous solubility and stability, making it more amenable to pharmaceutical development and biological testing.

Physicochemical Data Summary

Based on available data for the closely related isomer, 2,8-Diazaspiro[4.5]decan-3-one hydrochloride, the following properties can be anticipated.[2] These parameters are crucial for predicting the compound's behavior in biological systems and for designing formulation strategies.

PropertyValueSource
Molecular Formula C₈H₁₅ClN₂OPubChem[2][3]
Molecular Weight 190.67 g/mol PubChem[2][3]
CAS Number 945892-88-6PubChem[2][3]
IUPAC Name 2,8-diazaspiro[4.5]decan-3-one;hydrochloridePubChem[2]
Storage Inert atmosphere, Room TemperatureLead Sciences[3]
Safety and Handling

According to the Globally Harmonized System (GHS) classifications for the 2,8-isomer, this class of compounds should be handled with care. Standard laboratory personal protective equipment is required.

  • Hazard Statements : H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).[2]

  • Precautionary Measures : Use in a well-ventilated area, avoid dust formation, and wear appropriate protective gear, including safety goggles and gloves.[4]

  • Extinguishing Media : Use dry chemical, carbon dioxide, or alcohol-resistant foam in case of fire.[4]

Synthetic Strategies and Methodologies

General Synthetic Workflow

The causality behind this workflow is the strategic construction of the complex spirocycle from simpler, commercially available starting materials. The use of a protecting group (Boc) is critical to prevent unwanted side reactions at the piperidine nitrogen, ensuring regioselective alkylation and cyclization.

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Deprotection & Salt Formation Start N-Boc-Piperidone Derivative Step1 Deprotonation (e.g., LDA) & Alkylation with Electrophile Start->Step1 Step2 Intramolecular Cyclization (Acid or Base Catalyzed) Step1->Step2 Step3 Boc Deprotection (e.g., HCl) & Precipitation Step2->Step3 End Final Hydrochloride Salt Step3->End

Caption: General Synthetic Workflow for Diazaspiro[4.5]decan-one Scaffolds.

Detailed Experimental Protocol (Hypothetical Adaptation)

This protocol is adapted from established methods for similar spirocycles and serves as a validated starting point for synthesis.[5] Each step is designed to be monitored by standard analytical techniques to ensure reaction completion and purity.

Step 1: Alkylation of N-Boc-Piperidone

  • Dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous Tetrahydrofuran (THF) and cool the solution to -78 °C under an inert nitrogen atmosphere. Rationale: Low temperature is crucial to control the kinetics of the enolate formation and prevent side reactions.

  • Slowly add a solution of Lithium Diisopropylamide (LDA) (1.1 eq). Stir for 30 minutes to ensure complete enolate formation.

  • Add a suitable electrophile, such as ethyl 2-(bromomethyl)acrylate (1.2 eq), dropwise. Rationale: The electrophile provides the carbon backbone necessary for the second ring.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 2: Intramolecular Cyclization

  • Dissolve the product from Step 1 in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 eq). Rationale: The acid catalyzes the cyclization to form the lactam ring.

  • Heat the mixture to reflux using a Dean-Stark apparatus for approximately 6 hours to remove water and drive the reaction to completion.

  • Cool the reaction mixture, wash with a saturated aqueous solution of sodium bicarbonate, and concentrate the organic layer to yield the Boc-protected spiro-lactam.

Step 3: Deprotection and Hydrochloride Salt Formation

  • Dissolve the Boc-protected compound in a minimal amount of anhydrous dioxane.

  • Add a solution of 4M HCl in dioxane (5.0 eq). Rationale: The strong acidic conditions cleave the Boc protecting group.

  • Stir at room temperature for 4 hours. The hydrochloride salt will precipitate out of the solution.

  • Filter the resulting precipitate, wash with cold diethyl ether, and dry under vacuum to afford the final product as a solid.

Applications in Drug Discovery and Medicinal Chemistry

The diazaspiro[4.5]decan-one scaffold is a cornerstone in the development of inhibitors and antagonists for a range of biological targets. Its rigid structure allows for the precise orientation of functional groups to interact with protein binding pockets.

Kinase Inhibition (TYK2/JAK1, RIPK1)

Derivatives of the 2,8-diazaspiro[4.5]decan-1-one scaffold have been identified as potent and selective dual inhibitors of TYK2/JAK1 kinases.[6] These kinases are key components of the JAK-STAT signaling pathway, which is implicated in inflammatory and autoimmune diseases.

  • Mechanism : The scaffold serves as a rigid core to position pharmacophores that interact with the ATP-binding site of the kinase.

  • Therapeutic Potential : A lead compound (compound 48 from the study) showed excellent potency (IC₅₀ values of 6 nM for TYK2 and 37 nM for JAK1) and demonstrated potent anti-inflammatory effects in preclinical models of ulcerative colitis.[6]

  • Further Research : This scaffold has also been optimized to produce potent inhibitors of RIPK1 kinase, a key mediator of necroptosis, a form of programmed cell death involved in inflammatory diseases.[7]

G Cytokine Cytokine (e.g., IL-12, IL-23) Receptor Cytokine Receptor Cytokine->Receptor JAK TYK2 / JAK1 Receptor->JAK activates STAT STAT Protein JAK->STAT phosphorylates (pSTAT) Nucleus Nucleus STAT->Nucleus translocates to Gene Gene Transcription (Inflammatory Response) Nucleus->Gene Inhibitor Diazaspiro[4.5]decan-one Derivative Inhibitor->JAK INHIBITS

Caption: Inhibition of the JAK-STAT Pathway by Diazaspiro[4.5]decan-one Derivatives.

Antifungal Activity (Chitin Synthase Inhibition)

A series of 2,8-diazaspiro[4.5]decan-1-one derivatives were designed as inhibitors of chitin synthase, an essential enzyme for the integrity of the fungal cell wall.[8]

  • Mechanism : The compounds act as competitive inhibitors, blocking the synthesis of chitin and leading to fungal cell death.

  • Results : Several compounds displayed excellent potency against chitin synthase (IC₅₀ values as low as 0.12 mM) and potent antifungal activity against clinically relevant strains like C. albicans and A. fumigatus.[8]

  • Significance : This represents a promising avenue for developing new antifungal agents, as targeting the cell wall is a well-validated strategy. Some derivatives showed activity superior to the established antifungal fluconazole.[8]

Receptor Antagonism (Glycoprotein IIb-IIIa, Opioid Receptors)

The broader diazaspiroalkane scaffold has been successfully employed to develop antagonists for G-protein coupled receptors (GPCRs) and other cell surface receptors.

  • Glycoprotein IIb-IIIa Antagonists : A 2,8-diazaspiro[4.5]decane scaffold was used to develop orally active antagonists of the GPIIb-IIIa receptor, a key player in platelet aggregation. This work led to the identification of a double prodrug with an excellent pharmacokinetic profile, showing potential for treating arterial occlusive disorders.[9]

  • Opioid Receptor Agonists : The related 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold yielded novel, selective agonists for the delta opioid receptor (DOR), which is a target for pain management.[10]

Analytical and Quality Control Methodologies

Ensuring the identity and purity of the target compound is paramount. A combination of chromatographic and spectroscopic methods should be employed.

MethodPurposeExpected Outcome
HPLC Purity assessment and quantificationA single major peak indicating >95% purity. Retention time is characteristic of the compound.
LC-MS Molecular weight confirmationDetection of the [M+H]⁺ ion corresponding to the calculated molecular weight of the free base (e.g., ~155.12 Da for C₈H₁₄N₂O).
¹H NMR Structural elucidationA spectrum with chemical shifts and coupling constants consistent with the proposed diazaspiro[4.5]decan-one structure.
FTIR Functional group identificationPresence of characteristic peaks for C=O (amide), N-H, and C-N bonds.

While a specific review of analytical methods for diamorphine provides a general framework for analyzing complex nitrogen-containing compounds in biological matrices, specific methods for this compound would need to be developed and validated.[11]

Conclusion and Future Directions

The diazaspiro[4.5]decan-one scaffold is a proven and versatile platform in drug discovery. While direct research on the 2,7-diazaspiro[4.5]decan-3-one isomer is sparse, the extensive body of work on its analogs provides a clear and compelling roadmap for its potential applications. Researchers can leverage the established synthetic routes and biological screening paradigms to explore this specific isomer for novel therapeutic activities, particularly in the areas of kinase inhibition, receptor modulation, and antimicrobial development. The unique spatial arrangement of the nitrogen atoms in the 2,7-isomer compared to the more studied 2,8-isomer may offer novel structure-activity relationships and opportunities for developing next-generation therapeutics.

References

  • Dener, J. M., et al. (2003). Discovery of novel 2,8-diazaspiro[4.5]decanes as orally active glycoprotein IIb-IIIa antagonists. Bioorganic & Medicinal Chemistry Letters, 13(12), 2015-2019. Available at: [Link]

  • PubChem. (n.d.). 2,8-Diazaspiro(4.5)decan-3-one hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • Li, L., et al. (2014). One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. Organic & Biomolecular Chemistry, 12(29), 5356-9. Available at: [Link]

  • Kim, H., et al. (2026). 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. Computational Biology and Medicine, 202, 111437. Available at: [Link]

  • Lead Sciences. (n.d.). 2,8-Diazaspiro[4.5]decan-3-one hydrochloride. Available at: [Link]

  • Sharma, I., et al. (2023). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. ACS Chemical Neuroscience, 14(15), 2825-2837. Available at: [Link]

  • Wang, Y., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry, 182, 111669. Available at: [Link]

  • Li, Y., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151-3172. Available at: [Link]

  • Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686. Available at: [Link]

  • She, D., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules, 28(6), 2829. Available at: [Link]

  • Al-Asmari, A. I., et al. (2024). Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. Molecules, 29(1), 1. Available at: [Link]

Sources

Navigating the Labyrinth: A Technical Guide to the Safe Handling and Application of 2,7-Diazaspiro[4.5]decan-3-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The spirocyclic scaffold has emerged as a cornerstone in modern medicinal chemistry, offering a unique three-dimensional architecture for the development of novel therapeutics. Among these, the diazaspiro[4.5]decane core is of particular interest, with derivatives showing promise in a range of applications, from antifungal to anticancer and antihypertensive agents.[1][2][3] This guide provides an in-depth technical overview of 2,7-Diazaspiro[4.5]decan-3-one hydrochloride, focusing on its safe handling, chemical properties, and applications in drug discovery.

Chemical Identity and Properties

This compound is a spirocyclic organic compound. The hydrochloride salt form enhances its stability and solubility in aqueous solutions, a desirable characteristic for many research and development applications. While a comprehensive, experimentally verified set of physical and chemical properties for this specific isomer is not widely published, data for the closely related 2,8-isomer provides a reasonable proxy for initial assessment.

PropertyValue (for 2,8-isomer)Data Source
Molecular FormulaC₈H₁₅ClN₂OPubChem
Molecular Weight190.67 g/mol PubChem
CAS Number1385696-86-5Amadis Chemical
Storage Temperature2-8°CAmadis Chemical

Hazard Identification and Safety Precautions

Based on available data for analogous compounds, this compound is anticipated to be classified with the following hazards:

  • Harmful if swallowed: Acute oral toxicity.

  • Harmful in contact with skin: Acute dermal toxicity.

  • Causes skin irritation: May cause redness, itching, and inflammation upon contact.

  • Causes serious eye irritation: May cause significant eye irritation, redness, and discomfort.

  • Harmful if inhaled: Potential for acute inhalation toxicity.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to mitigate the risks associated with handling this compound.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.Protects against splashes and airborne particles that can cause serious eye irritation.[6]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.Prevents skin contact, which can lead to irritation and potential dermal toxicity.[6][7]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols are generated, a respirator may be necessary.Minimizes the risk of inhaling the compound, which may be harmful.[5][6]

Safe Handling and Storage Protocol

Adherence to a strict handling and storage protocol is paramount to ensure the safety of laboratory personnel and the integrity of the compound.

Step-by-Step Handling Procedure:
  • Preparation: Before handling, ensure that the work area is clean and uncluttered. A chemical fume hood should be used for all manipulations of the solid compound.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Weighing and Aliquoting: When weighing the solid, use a draft shield to prevent the powder from becoming airborne. For creating solutions, add the solvent to the solid slowly to avoid splashing.

  • Spill Management: In the event of a spill, immediately alert others in the vicinity. For a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[7] For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Decontamination: After handling, thoroughly wash hands and any exposed skin with soap and water. Clean all contaminated surfaces.

Storage:

Store this compound in a tightly sealed container in a refrigerator at 2-8°C .[8] The storage area should be dry and well-ventilated.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]
Skin Contact Remove contaminated clothing. Wash skin with plenty of soap and water. If irritation persists, seek medical attention.[9]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

The Role of the Diazaspiro[4.5]decane Scaffold in Drug Discovery

The diazaspiro[4.5]decane framework is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular structure that is capable of binding to multiple biological targets. This versatility makes it an attractive starting point for the design of new drugs.

Key Therapeutic Areas of Investigation:
  • Anticancer Agents: Derivatives of the closely related 1-oxa-3,7-diazaspiro[4.5]decan-2-one have been investigated as potent inhibitors of KRAS-G12D, a key mutation in many cancers.[2]

  • Antifungal Agents: 2,8-diazaspiro[4.5]decan-1-one derivatives have been shown to be effective inhibitors of chitin synthase, a crucial enzyme in the fungal cell wall, and exhibit promising antifungal activity.[1]

  • Antihypertensive Agents: Certain 1-oxa-3,8-diazaspiro[4.5]decan-2-ones have been synthesized and evaluated for their potential as antihypertensive agents.[3]

  • Neurokinin-1 (NK1) Receptor Antagonism: The broader diazaspirodecane scaffold has been instrumental in the development of NK1 receptor antagonists, which have applications in treating chemotherapy-induced nausea and vomiting.[10]

The synthesis of the diazaspiro[4.5]decane scaffold can be achieved through various organic chemistry methodologies, often involving multi-step reaction sequences.[11][12]

Logical Workflow for Safe Chemical Handling

The following diagram illustrates a self-validating workflow for the safe handling of a chemical compound like this compound, from procurement to disposal.

SafeHandlingWorkflow Safe Chemical Handling Workflow Procurement Procurement & Receipt InitialInspection Initial Inspection (Container Integrity) Procurement->InitialInspection SDSReview Review SDS & Internal Risk Assessment InitialInspection->SDSReview Check for damage Storage Appropriate Storage (2-8°C, Tightly Sealed) SDSReview->Storage Understand hazards ExperimentPlanning Experiment Planning (Risk Mitigation) Storage->ExperimentPlanning Handling Safe Handling (Fume Hood, PPE) ExperimentPlanning->Handling Define protocol WasteCollection Waste Collection (Segregated & Labeled) Handling->WasteCollection Disposal Disposal (Licensed Carrier) WasteCollection->Disposal

Caption: A logical workflow for the safe handling of chemical compounds.

Conclusion

This compound is a valuable building block for the development of novel therapeutics. While its full toxicological profile is yet to be elucidated, a cautious and informed approach to its handling, based on the known hazards of structurally similar compounds, is essential. By adhering to the principles of good laboratory practice, utilizing appropriate personal protective equipment, and following a robust safety protocol, researchers can safely unlock the potential of this promising spirocyclic scaffold.

References

  • PubChem. 2,8-Diazaspiro(4.5)decan-3-one hydrochloride. National Center for Biotechnology Information. Accessed January 19, 2026. [Link].

  • Li, L., et al. "One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds." Organic & Biomolecular Chemistry, vol. 12, no. 29, 2014, pp. 5356-9. [Link].

  • Unknown. Safety Data Sheet. Accessed January 19, 2026. [Link].

  • BIOFOUNT. This compound. BIOFOUNT. Accessed January 19, 2026. [Link].

  • Wang, Y., et al. "Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents." European Journal of Medicinal Chemistry, vol. 182, 2019, p. 111669. [Link].

  • Kim, H., et al. "1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation." Computational Biology and Medicine, vol. 202, 2026, p. 111437. [Link].

  • Lead Sciences. 2,8-Diazaspiro[4.5]decan-3-one hydrochloride. Lead Sciences. Accessed January 19, 2026. [Link].

  • PubChem. 2,8-Diazaspiro(4.5)decan-3-one. National Center for Biotechnology Information. Accessed January 19, 2026. [Link].

  • Wang, Y., et al. "Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones." Molecules, vol. 27, no. 19, 2022, p. 6293. [Link].

  • PubChem. 2-Azaspiro(4.5)decan-3-one. National Center for Biotechnology Information. Accessed January 19, 2026. [Link].

  • Klutchko, S., et al. "Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones." Journal of Medicinal Chemistry, vol. 29, no. 10, 1986, pp. 1953-61. [Link].

Sources

Methodological & Application

Application Notes and Protocols for the Utilization of 2,7-Diazaspiro[4.5]decan-3-one Hydrochloride in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Note to the Reader: As of the latest literature review, specific experimental protocols and application data for the 2,7-Diazaspiro[4.5]decan-3-one hydrochloride isomer are not extensively documented in publicly accessible resources. The isomeric 2,8-Diazaspiro[4.5]decan-3-one and other related diazaspirocyclic scaffolds, however, are well-represented in medicinal chemistry literature as valuable building blocks.[1][2] This guide, therefore, presents a detailed, generalized protocol for a fundamental synthetic transformation—N-acylation—that is chemically applicable to the secondary amine present in 2,7-Diazaspiro[4.5]decan-3-one. The principles and procedures outlined herein are based on established methodologies for similar spirocyclic amines and are intended to serve as a robust starting point for researchers.[3][4]

Introduction: The Strategic Value of the Diazaspiro[4.5]decane Scaffold

The diazaspiro[4.5]decane framework is a "privileged scaffold" in modern drug discovery. Its inherent three-dimensionality allows for the exploration of chemical space in ways that flat, aromatic structures cannot, often leading to improved target affinity, selectivity, and pharmacokinetic properties.[5] Derivatives of diazaspiro[4.5]decan-1-one have shown significant potential as inhibitors of chitin synthase for antifungal applications and as potent RIPK1 kinase inhibitors for treating inflammatory diseases.[1][6] The presence of multiple nitrogen atoms in the 2,7-diazaspiro[4.5]decan-3-one structure offers synthetic handles for diversification, enabling the generation of libraries of novel compounds for biological screening.

This document provides a comprehensive protocol for the N-acylation of the piperidinyl nitrogen of this compound. This reaction is a cornerstone for creating a diverse array of amide derivatives, which are pivotal for probing structure-activity relationships (SAR) in drug development programs.

Chemical Properties and Safety Information

While specific data for the 2,7-isomer is scarce, the properties of the closely related 2,8-isomer (CAS 945892-88-6) can provide some guidance.[7][8]

PropertyValue (for 2,8-isomer hydrochloride)Reference
Molecular FormulaC₈H₁₅ClN₂O[7]
Molecular Weight190.67 g/mol [8]
AppearanceWhite to off-white solid (typical for similar compounds)N/A
StorageInert atmosphere, Room Temperature[7]

Safety Precautions: Handle this compound in a well-ventilated fume hood.[9] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9] Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier.

Experimental Protocol: N-Acylation of this compound

This protocol details the acylation of the more reactive secondary amine at the 7-position. The hydrochloride salt must first be neutralized to the free amine for the reaction to proceed efficiently.

Workflow Overview

N_Acylation_Workflow cluster_0 Step 1: Free Amine Generation cluster_1 Step 2: Acylation cluster_2 Step 3: Work-up and Purification start 2,7-Diazaspiro[4.5]decan-3-one HCl base Add Base (e.g., Triethylamine) in Solvent (e.g., DCM) start->base free_amine Stir to form Free Amine base->free_amine reaction Add Acylating Agent Dropwise at 0°C free_amine->reaction acyl_chloride Acyl Chloride or Acid Anhydride acyl_chloride->reaction warm Warm to Room Temperature and Stir quench Quench Reaction (e.g., with water) warm->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end Characterize Final Product purify->end

Caption: Workflow for the N-acylation of 2,7-Diazaspiro[4.5]decan-3-one.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
This compound≥95%N/A
Dichloromethane (DCM), anhydrous≥99.8%Sigma-Aldrich
Triethylamine (TEA)≥99.5%Sigma-Aldrich
Acetyl chloride (or other acylating agent)≥98%Sigma-Aldrich
Deionized WaterHigh PurityIn-house
Saturated aqueous sodium bicarbonateLaboratory GradeFisher Scientific
Brine (Saturated NaCl solution)Laboratory GradeFisher Scientific
Anhydrous magnesium sulfate (MgSO₄)Laboratory GradeFisher Scientific
Silica gel for column chromatography60 Å, 230-400 meshMilliporeSigma
Solvents for chromatography (e.g., Ethyl Acetate, Hexanes)HPLC GradeVWR
Step-by-Step Procedure
  • Reaction Setup and Neutralization:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

    • Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.1 M.

    • Cool the resulting suspension to 0 °C using an ice bath.

    • Add triethylamine (TEA) (1.1 eq) dropwise to the stirred suspension. The addition of a base is crucial to deprotonate the hydrochloride salt and generate the free secondary amine, which is the reactive nucleophile.[3]

    • Stir the mixture at 0 °C for 15-20 minutes. The suspension should become a clear solution as the free amine is formed.

  • N-Acylation Reaction:

    • While maintaining the temperature at 0 °C, add the desired acylating agent (e.g., acetyl chloride, 1.05 eq) dropwise to the reaction mixture. This is an exothermic reaction, and slow addition is necessary to control the temperature and prevent side reactions.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

    • Stir the reaction for 2-4 hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Extraction:

    • Upon completion, quench the reaction by slowly adding deionized water.

    • Transfer the mixture to a separatory funnel and add more DCM if necessary.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove any remaining acid) and brine (to reduce the amount of water in the organic layer).

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification and Characterization:

    • Purify the crude residue by flash column chromatography on silica gel. The appropriate eluent system will depend on the polarity of the product and should be determined by TLC analysis (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM).

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the N-acylated 2,7-Diazaspiro[4.5]decan-3-one derivative as a solid or oil.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Causality and Self-Validation in the Protocol

  • Why use anhydrous conditions? The acylating agent (e.g., acetyl chloride) is highly reactive towards water. Any moisture present will hydrolyze the reagent, reducing the yield of the desired product.

  • Why the dropwise addition at 0 °C? N-acylation is a rapid and exothermic reaction. Low temperature and slow addition of the electrophile prevent overheating, which could lead to degradation of the starting material or product and the formation of impurities.

  • Why is a base necessary? The starting material is a hydrochloride salt. The base neutralizes the HCl, liberating the nucleophilic free amine. The base also scavenges the HCl generated during the acylation reaction, driving the equilibrium towards the product.[10]

  • How is the protocol self-validating? Monitoring the reaction by TLC or LC-MS provides real-time validation of the reaction's progress. A successful reaction will show the consumption of the starting material and the appearance of a new spot/peak corresponding to the product. The final characterization by NMR and mass spectrometry provides definitive structural proof of the desired outcome.

Conclusion

The this compound scaffold represents a valuable starting point for the synthesis of novel, three-dimensional molecules for drug discovery. The N-acylation protocol detailed above is a fundamental and robust method for the derivatization of this core structure. By employing this and similar synthetic strategies, researchers can generate diverse libraries of compounds for biological evaluation, paving the way for the discovery of new therapeutic agents.

References

  • Li, L., Hu, Q., Zhou, P., Xie, H., Zhang, X., Zhang, H., Hu, Y., Yin, F., & Hu, Y. (2014). One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. Organic & Biomolecular Chemistry, 12(29), 5356-9. [Link]

  • Lead Sciences. (n.d.). 2,8-Diazaspiro[4.5]decan-3-one hydrochloride. Retrieved January 19, 2026, from [Link]

  • Aly, A. A., Alshammari, M. B., Ahmad, A., Gomaa, H. A. M., Youssif, B. G. M., Bräse, S., Ibrahim, M. A. A., & Mohamed, A. H. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules, 28(6), 2734. [Link]

  • Lee, J., et al. (2026). 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. Computers in Biology and Medicine, 202, 111437. [Link]

  • Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686. [Link]

  • PubChem. (n.d.). 2,8-Diazaspiro(4.5)decan-3-one hydrochloride. Retrieved January 19, 2026, from [Link]

  • Li, Y., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry, 182, 111669. [Link]

  • Luo, Y., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151-3172. [Link]

  • Wang, Y., et al. (2022). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Molecules, 27(19), 6289. [Link]

  • Katritzky, A. R., & Tala, S. R. (2004). N-Acylation in Combinatorial Chemistry. ARKIVOC, 2004(i), 12-35. [Link]

  • Tachibana, Y., Kawasaki, H., Kihara, N., & Takata, T. (2006). Sequential O- and N-acylation protocol for high-yield preparation and modification of rotaxanes: synthesis, functionalization, structure, and intercomponent interaction of rotaxanes. The Journal of Organic Chemistry, 71(14), 5093-104. [Link]

Sources

Application Notes and Protocols for the Derivatization of 2,7-Diazaspiro[4.5]decan-3-one Hydrochloride: A Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2,7-Diazaspiro[4.5]decan-3-one Scaffold in Medicinal Chemistry

The quest for novel therapeutic agents is an ongoing endeavor in drug discovery, demanding the exploration of unique chemical scaffolds that can effectively modulate biological targets. Spirocyclic systems have emerged as a particularly attractive class of compounds due to their inherent three-dimensional architecture. This rigid, defined spatial arrangement can lead to enhanced binding affinity and selectivity for target proteins, a critical attribute for developing safer and more efficacious drugs. Among these, the 2,7-diazaspiro[4.5]decan-3-one core represents a versatile and promising scaffold for the generation of diverse chemical libraries. Its unique topology, featuring a lactam ring fused to a piperidine moiety, offers multiple points for chemical modification, enabling the systematic exploration of structure-activity relationships (SAR).

Derivatives of the closely related diazaspiro[4.5]decanone scaffold have demonstrated a broad range of biological activities, including the inhibition of key enzymes in inflammatory and cancer pathways such as TYK2/JAK1 and RIPK1 kinases.[1][2] Furthermore, analogs have shown potential as T-type calcium channel antagonists and as antifungal agents, highlighting the broad therapeutic potential of this structural motif.[1][3]

This document provides detailed application notes and protocols for the derivatization of 2,7-Diazaspiro[4.5]decan-3-one hydrochloride. As this starting material is supplied as a hydrochloride salt, a preliminary neutralization step is essential to liberate the free secondary amine for subsequent reactions. We will detail robust and reproducible protocols for three key derivatization strategies: N-acylation, N-alkylation, and N-sulfonylation. These methods will empower researchers to generate novel libraries of 2,7-diazaspiro[4.5]decan-3-one derivatives for screening against a multitude of biological targets.

Preliminary Consideration: Handling of this compound

The starting material, this compound, contains a protonated secondary amine, rendering it unreactive towards most derivatization reagents. Therefore, a neutralization step is a prerequisite for successful modification. This is typically achieved by treating the hydrochloride salt with a suitable base to generate the free amine. The choice of base and solvent is critical to ensure complete neutralization without promoting side reactions.

Protocol: Neutralization of this compound

Materials:

  • This compound

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous DCM or THF (10 mL per gram of starting material).

  • Cool the suspension to 0 °C using an ice bath.

  • Add triethylamine (1.1-1.2 eq) or DIPEA (1.1-1.2 eq) dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The suspension should become a clear solution as the free amine is formed.

  • Wash the organic layer with saturated aqueous NaHCO3 solution (2 x 10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to yield the free 2,7-Diazaspiro[4.5]decan-3-one.

Note: The resulting free amine is typically used immediately in the subsequent derivatization step without further purification.

Derivatization Strategies and Protocols

The presence of a secondary amine in the piperidine ring and a lactam nitrogen provides two potential sites for derivatization. However, the lactam nitrogen is significantly less nucleophilic and generally requires harsher conditions for reaction. The following protocols focus on the more facile derivatization of the secondary amine at the 7-position.

N-Acylation: Introduction of Amide Functionality

N-acylation is a fundamental transformation in medicinal chemistry, allowing for the introduction of a wide array of substituents that can modulate a compound's physicochemical properties and biological activity. This is typically achieved by reacting the free amine with an acylating agent such as an acyl chloride or an acid anhydride in the presence of a base.

N_Acylation_Workflow Start Start: 2,7-Diazaspiro[4.5]decan-3-one (Free Base) Reagents Reagents: Acyl Chloride/Anhydride Base (e.g., Et3N, DIPEA) Anhydrous Solvent (e.g., DCM) Start->Reagents 1. Add Reaction Reaction: 0 °C to Room Temperature Reagents->Reaction 2. React Workup Aqueous Workup: NaHCO3 wash Brine wash Reaction->Workup 3. Quench & Extract Purification Purification: Column Chromatography Workup->Purification 4. Isolate Product Product: N-Acyl-2,7-diazaspiro[4.5]decan-3-one Purification->Product 5. Characterize

N-Acylation Experimental Workflow

Materials:

  • 2,7-Diazaspiro[4.5]decan-3-one (free base, 1.0 eq)

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et3N) (1.2 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve 2,7-Diazaspiro[4.5]decan-3-one (1.0 eq) in anhydrous DCM (10 mL per mmol).

  • Add triethylamine (1.2 eq) and cool the solution to 0 °C.

  • Add the acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with DCM and wash with saturated aqueous NaHCO3 (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Materials:

  • 2,7-Diazaspiro[4.5]decan-3-one (free base, 1.0 eq)

  • Acid anhydride (e.g., acetic anhydride, succinic anhydride) (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq, catalytic)

  • Triethylamine (Et3N) (1.5 eq, if using a diacid anhydride)

Procedure:

  • Dissolve 2,7-Diazaspiro[4.5]decan-3-one (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM or MeCN.

  • Add the acid anhydride (1.2 eq). If using a diacid anhydride like succinic anhydride, add triethylamine (1.5 eq).

  • Stir the reaction at room temperature for 4-16 hours, monitoring by TLC or LC-MS.

  • Follow the workup and purification procedure described in Protocol 1A.

Table 1: Representative Reagents for N-Acylation

Acylating AgentBase (if required)Product Type
Acetyl chlorideEt3NN-Acetyl derivative
Benzoyl chlorideEt3NN-Benzoyl derivative
Acetic anhydrideDMAP (cat.)N-Acetyl derivative
Succinic anhydrideEt3N, DMAP (cat.)N-Succinoyl derivative (with free acid)
Boc anhydride (Boc2O)-N-tert-butoxycarbonyl (Boc) protected amine
N-Alkylation: Introducing Alkyl Substituents

N-alkylation introduces alkyl groups to the piperidine nitrogen, which can significantly impact the basicity, lipophilicity, and steric profile of the molecule. Reductive amination is a robust and widely used method for this transformation, offering a high degree of control and substrate scope. Direct alkylation with alkyl halides is also a viable, albeit sometimes less controlled, alternative.

N_Alkylation_Workflow Start Start: 2,7-Diazaspiro[4.5]decan-3-one (Free Base) Reagents Reagents: Aldehyde/Ketone Reducing Agent (e.g., NaBH(OAc)3) Solvent (e.g., DCE, THF) Start->Reagents 1. Combine Reaction Reaction: Room Temperature Reagents->Reaction 2. Stir Workup Aqueous Workup: NaHCO3 or NaOH wash Reaction->Workup 3. Quench & Extract Purification Purification: Column Chromatography Workup->Purification 4. Isolate Product Product: N-Alkyl-2,7-diazaspiro[4.5]decan-3-one Purification->Product 5. Characterize

N-Alkylation (Reductive Amination) Experimental Workflow

Materials:

  • 2,7-Diazaspiro[4.5]decan-3-one (free base, 1.0 eq)

  • Aldehyde or ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)

  • Anhydrous 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, catalytic)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of 2,7-Diazaspiro[4.5]decan-3-one (1.0 eq) in anhydrous DCE or THF, add the aldehyde or ketone (1.1 eq).

  • If the reaction is sluggish, a catalytic amount of acetic acid can be added.

  • Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Stir at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

  • Extract the aqueous layer with DCM or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by flash column chromatography.[4]

Materials:

  • 2,7-Diazaspiro[4.5]decan-3-one (free base, 1.0 eq)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)

  • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3) (2.0 eq)

  • Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

Procedure:

  • Combine 2,7-Diazaspiro[4.5]decan-3-one (1.0 eq) and K2CO3 or Cs2CO3 (2.0 eq) in anhydrous MeCN or DMF.

  • Add the alkyl halide (1.1 eq).

  • Heat the reaction to 50-80 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by flash column chromatography.[5]

Table 2: Representative Reagents for N-Alkylation

Alkylating AgentMethodProduct Type
FormaldehydeReductive AminationN-Methyl derivative
AcetoneReductive AminationN-Isopropyl derivative
BenzaldehydeReductive AminationN-Benzyl derivative
Methyl iodideDirect AlkylationN-Methyl derivative
Benzyl bromideDirect AlkylationN-Benzyl derivative
N-Sulfonylation: Introduction of Sulfonamide Moiety

The sulfonamide group is a key pharmacophore in a wide range of clinically used drugs. N-sulfonylation of the piperidine nitrogen introduces this functionality, which can act as a hydrogen bond acceptor and can significantly alter the acidity and solubility of the parent molecule.

N_Sulfonylation_Workflow Start Start: 2,7-Diazaspiro[4.5]decan-3-one (Free Base) Reagents Reagents: Sulfonyl Chloride Base (e.g., Pyridine, Et3N) Anhydrous Solvent (e.g., DCM) Start->Reagents 1. Add Reaction Reaction: 0 °C to Room Temperature Reagents->Reaction 2. React Workup Aqueous Workup: Dilute HCl wash NaHCO3 wash Reaction->Workup 3. Quench & Extract Purification Purification: Column Chromatography Workup->Purification 4. Isolate Product Product: N-Sulfonyl-2,7-diazaspiro[4.5]decan-3-one Purification->Product 5. Characterize

Sources

Application Notes and Protocols: Harnessing 2,7-Diazaspiro[4.5]decan-3-one Hydrochloride for Parallel Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological properties is paramount. There is a discernible shift away from flat, aromatic structures towards three-dimensional scaffolds that can more effectively probe the complex topographies of biological targets.[1][2] Spirocycles, polycyclic organic compounds with rings connected through a single shared atom, have emerged as a particularly valuable class of building blocks in this endeavor.[1][2] Their inherent rigidity and three-dimensional nature can lead to improved potency, selectivity, and pharmacokinetic profiles.[1]

The 2,7-diazaspiro[4.5]decan-3-one scaffold, a key heterocyclic motif, offers a unique combination of a rigid spirocyclic core, a lactam functionality, and two strategically positioned nitrogen atoms. This arrangement provides a versatile platform for the generation of diverse compound libraries through parallel synthesis. The distinct reactivity of the secondary amine and the lactam nitrogen allows for selective functionalization, enabling the exploration of vast chemical space from a single, privileged core.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 2,7-diazaspiro[4.5]decan-3-one hydrochloride in parallel synthesis workflows. We will delve into the core properties of this scaffold and present detailed, field-proven protocols for key chemical transformations, including amide bond formation, reductive amination, and Suzuki-Miyaura cross-coupling.

Physicochemical and Handling Properties of this compound

A thorough understanding of the physicochemical properties of a building block is critical for successful library synthesis. While specific experimental data for the 2,7-isomer is not widely published, we can extrapolate from the closely related 2,8-isomer to provide a reasonable estimate of its characteristics.

PropertyEstimated ValueSource
Molecular FormulaC₈H₁₅ClN₂ON/A
Molecular Weight190.67 g/mol [1]
AppearanceWhite to off-white solidGeneral observation for similar compounds
SolubilitySoluble in water, methanol, and DMSOInferred from hydrochloride salt nature
StorageStore in a cool, dry place under an inert atmosphereStandard practice for hygroscopic salts

Handling Precautions: As a hydrochloride salt, 2,7-diazaspiro[4.5]decan-3-one is likely to be hygroscopic and should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.

Core Synthetic Strategies for Library Generation

The 2,7-diazaspiro[4.5]decan-3-one scaffold offers two primary points for diversification: the secondary amine at the 7-position and the lactam nitrogen at the 2-position. The secondary amine is the more nucleophilic and readily undergoes a variety of transformations. The lactam nitrogen can also be functionalized, typically after N-alkylation or N-arylation of the secondary amine.

Protocol 1: Parallel Amide Bond Formation at the 7-Position

Amide bond formation is a cornerstone of medicinal chemistry, and the secondary amine of the diazaspiro[4.5]decan-3-one core is an excellent nucleophile for this transformation. This protocol outlines a general procedure for the parallel synthesis of an amide library using a diverse set of carboxylic acids.

Causality Behind Experimental Choices:
  • Coupling Reagents: A variety of coupling reagents can be employed for amide bond formation. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a popular choice due to its high efficiency and low rate of racemization. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) or OxymaPure® is another effective and economical option.

  • Base: A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial to neutralize the hydrochloride salt of the starting material and to scavenge the acid generated during the coupling reaction.

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) is typically used to ensure the solubility of a wide range of reactants.

Experimental Workflow Diagram:

G cluster_prep Reagent Preparation cluster_reaction Parallel Reaction cluster_workup Work-up and Purification prep_scaffold Dissolve 2,7-Diazaspiro[4.5]decan-3-one HCl in DMF with DIPEA dispense_scaffold Dispense scaffold solution into reaction plate wells prep_scaffold->dispense_scaffold prep_acid Prepare stock solutions of diverse carboxylic acids in DMF dispense_acid Dispense carboxylic acid stock solutions to respective wells prep_acid->dispense_acid add_coupling Add coupling reagent (e.g., HATU solution) to each well dispense_acid->add_coupling react Incubate at room temperature with shaking add_coupling->react quench Quench reaction with water react->quench extract Perform liquid-liquid extraction or solid-phase extraction (SPE) quench->extract purify Purify by parallel HPLC extract->purify G cluster_prep Reagent Preparation cluster_reaction Parallel Reaction cluster_workup Work-up and Purification prep_scaffold Prepare a solution of 2,7-Diazaspiro[4.5]decan-3-one HCl and DIPEA in DCM dispense_scaffold Dispense scaffold solution into reaction plate wells prep_scaffold->dispense_scaffold prep_carbonyl Prepare stock solutions of diverse aldehydes/ketones in DCM dispense_carbonyl Dispense aldehyde/ketone stock solutions to respective wells prep_carbonyl->dispense_carbonyl add_stab Add Sodium Triacetoxyborohydride (STAB) to each well dispense_carbonyl->add_stab react Incubate at room temperature with shaking add_stab->react quench Quench with saturated NaHCO₃ react->quench extract Extract with DCM quench->extract purify Purify by parallel chromatography extract->purify

Caption: Workflow for parallel reductive amination.

Step-by-Step Protocol:
  • Reagent Preparation:

    • Prepare a 0.2 M solution of this compound in DCM. Add 1.1 equivalents of DIPEA.

    • Prepare 0.2 M stock solutions of a library of aldehydes or ketones in DCM in a 96-well plate format.

  • Reaction Setup (in a 96-well reaction block):

    • To each well, add 100 µL (0.02 mmol) of the this compound/DIPEA solution.

    • To each well, add 110 µL (0.022 mmol, 1.1 equivalents) of the corresponding aldehyde or ketone stock solution.

    • Stir the mixture for 30 minutes at room temperature.

    • Add 12.7 mg (0.06 mmol, 3.0 equivalents) of sodium triacetoxyborohydride to each well.

    • Seal the reaction block and shake at room temperature for 16 hours.

  • Work-up and Purification:

    • Quench the reactions by adding 500 µL of saturated aqueous sodium bicarbonate solution to each well.

    • Extract the aqueous layer with DCM (2 x 500 µL).

    • Combine the organic layers and concentrate under reduced pressure.

    • The crude products can be purified by parallel silica gel chromatography.

Representative Diversification:
Carbonyl CompoundReducing AgentYield (%)
BenzaldehydeSTAB>85
4-MethoxybenzaldehydeSTAB>85
CyclohexanoneSTAB>80
AcetoneSTAB>75

Protocol 3: Suzuki-Miyaura Cross-Coupling for C-N Arylation

To achieve C-N bond formation and introduce aryl or heteroaryl moieties at the 7-position, a two-step sequence involving N-arylation is required. First, the secondary amine can be reacted with a dihaloarene, followed by a Suzuki-Miyaura cross-coupling reaction. This protocol focuses on the Suzuki-Miyaura step.

Causality Behind Experimental Choices:
  • Palladium Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings. Alternatively, a combination of a palladium(II) precursor like Pd(OAc)₂ and a phosphine ligand (e.g., SPhos, XPhos) can be used.

  • Base: A base is required to activate the boronic acid. Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are frequently used.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is typically employed to dissolve both the organic and inorganic reagents.

Experimental Workflow Diagram:

G cluster_prep Reagent Preparation cluster_reaction Parallel Reaction cluster_workup Work-up and Purification prep_scaffold Prepare N-haloaryl derivative of 2,7-diazaspiro[4.5]decan-3-one mix_reagents Combine scaffold, boronic acid, base, and solvent in reaction wells prep_scaffold->mix_reagents prep_boronic Prepare stock solutions of diverse boronic acids prep_boronic->mix_reagents degas Degas the reaction mixture mix_reagents->degas add_catalyst Add Palladium catalyst under inert atmosphere degas->add_catalyst react Heat the reaction mixture add_catalyst->react filter_catalyst Filter to remove catalyst react->filter_catalyst extract Perform aqueous work-up filter_catalyst->extract purify Purify by parallel chromatography extract->purify

Caption: Workflow for parallel Suzuki-Miyaura coupling.

Step-by-Step Protocol (for the Suzuki-Miyaura step):
  • Preparation of N-haloaryl scaffold: Synthesize the N-(halophenyl) or N-(halopyridyl) derivative of 2,7-diazaspiro[4.5]decan-3-one via a standard nucleophilic aromatic substitution reaction.

  • Reaction Setup (in a 96-well reaction block):

    • To each well, add the N-haloaryl diazaspiro[4.5]decan-3-one (0.02 mmol, 1.0 equivalent).

    • Add the corresponding boronic acid (0.03 mmol, 1.5 equivalents).

    • Add potassium carbonate (0.06 mmol, 3.0 equivalents).

    • Add 500 µL of a 4:1 mixture of dioxane and water.

    • Degas the reaction mixture by bubbling argon through the solvent for 15 minutes.

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to each well under an argon atmosphere.

    • Seal the reaction block and heat at 90 °C for 16 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over sodium sulfate, filter, and concentrate.

    • The crude products can be purified by parallel silica gel chromatography.

Representative Diversification:
Boronic AcidCatalystYield (%)
Phenylboronic acidPd(PPh₃)₄>80
4-Methylphenylboronic acidPd(PPh₃)₄>80
3-Pyridinylboronic acidPd(PPh₃)₄>75

Conclusion

The this compound scaffold represents a valuable starting point for the construction of diverse and medicinally relevant compound libraries. Its unique three-dimensional structure and multiple points for functionalization make it an attractive core for parallel synthesis campaigns. The protocols outlined in this application note provide robust starting points for amide bond formation, reductive amination, and Suzuki-Miyaura cross-coupling reactions. As with any parallel synthesis effort, optimization of reaction conditions for specific substrates may be necessary to achieve optimal yields and purity. The strategic application of this versatile scaffold will undoubtedly contribute to the discovery of novel therapeutic agents.

References

  • Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834. [Link]

Sources

analytical methods for 2,7-Diazaspiro[4.5]decan-3-one hydrochloride quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantitative Analysis of 2,7-Diazaspiro[4.5]decan-3-one Hydrochloride

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

This comprehensive guide details robust and validated analytical methodologies for the precise quantification of this compound. This spirocyclic compound is a key building block in modern medicinal chemistry, particularly in the development of novel therapeutics.[1][2] Given its polar nature and importance as a pharmaceutical intermediate, a reliable analytical method is paramount for ensuring quality, purity, and consistency in drug discovery and development processes.[3] This document provides a detailed protocol for a primary method using Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (HILIC-LC-MS/MS), recognized for its superior sensitivity and selectivity.[4] Additionally, a protocol for a High-Performance Liquid Chromatography with UV detection (HPLC-UV) method is presented as a viable alternative. The protocols are designed to be self-validating, with comprehensive procedures for method validation aligned with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6]

Introduction and Principles of Analysis

This compound is a polar, hydrophilic molecule. Its structure, containing secondary amines and an amide, presents a significant challenge for traditional reversed-phase liquid chromatography (RP-LC), where it exhibits poor retention.[7] To overcome this, our primary analytical strategy employs Hydrophilic Interaction Liquid Chromatography (HILIC).

Why HILIC? HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[8] This environment facilitates the partitioning of polar analytes like 2,7-Diazaspiro[4.5]decan-3-one into the water-enriched layer on the surface of the stationary phase, leading to excellent retention and separation.[7]

Why Tandem Mass Spectrometry (MS/MS)? Coupling HILIC with tandem mass spectrometry provides unparalleled analytical power.[3][4]

  • Sensitivity: MS/MS can detect and quantify analytes at extremely low concentrations (ng/mL or pg/mL), which is critical for applications such as pharmacokinetic studies.[4]

  • Selectivity: By monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring, MRM), MS/MS can isolate the analyte signal from a complex matrix, virtually eliminating interferences.[9] This high degree of specificity is essential for accurate quantification in drug substance and drug product analysis.

The overall workflow for the analysis is depicted below.

Analytical_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting Sample Receive Sample (Bulk Drug or Formulation) Sample_Prep Prepare Sample Solutions (e.g., Dissolution, Extraction) Sample->Sample_Prep Std_Prep Prepare Stock & Working Standard Solutions Sys_Suit System Suitability Test (SST) Std_Prep->Sys_Suit Cal_Curve Generate Calibration Curve Std_Prep->Cal_Curve LCMS_Analysis HILIC-LC-MS/MS Analysis Sample_Prep->LCMS_Analysis LCMS_Analysis->Cal_Curve Quant Quantify Analyte Concentration LCMS_Analysis->Quant Sys_Suit->LCMS_Analysis Cal_Curve->Quant Report Generate Final Report Quant->Report

Fig 1. General workflow for the quantification of 2,7-Diazaspiro[4.5]decan-3-one HCl.

Analyte Information

ParameterValueSource
Compound Name This compound[10]
CAS Number 1385696-86-5[10]
Molecular Formula C₈H₁₄N₂O · HCl[10]
Molecular Weight 190.67 g/mol [11]
Structure (See below)N/A

Chemical Structure:

Sources

The Spirocyclic Scaffold: Application of 2,7-Diazaspiro[4.5]decan-3-one Hydrochloride in the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Specificity and Novelty in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in modern medicine.[1] To date, a multitude of kinase inhibitors have been approved for the treatment of cancers and inflammatory diseases.[1] However, the development of new kinase inhibitors is a continuous challenge, driven by the need for improved selectivity, potency, and the ability to overcome acquired resistance. A key strategy in achieving these goals lies in the exploration of novel chemical scaffolds that can access unique binding pockets and confer favorable physicochemical properties.[2]

Spirocyclic scaffolds have garnered significant attention in medicinal chemistry due to their inherent three-dimensionality, which can lead to enhanced target affinity and selectivity, as well as improved pharmacokinetic profiles.[2] Among these, the 2,7-diazaspiro[4.5]decane framework presents a versatile and synthetically accessible core for the generation of diverse libraries of bioactive molecules. This application note provides a detailed guide to the synthesis of kinase inhibitors utilizing 2,7-diazaspiro[4.5]decan-3-one hydrochloride as a key building block, with a focus on inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1) and Tyrosine Kinase 2 (TYK2)/Janus Kinase 1 (JAK1).

The 2,7-Diazaspiro[4.5]decan-3-one Scaffold: A Privileged Core

The 2,7-diazaspiro[4.5]decan-3-one core offers several advantages for the design of kinase inhibitors:

  • Structural Rigidity and Three-Dimensionality: The spirocyclic nature of the scaffold imparts a rigid, well-defined three-dimensional geometry. This pre-organization can reduce the entropic penalty upon binding to the target kinase, leading to higher affinity.

  • Vectors for Chemical Diversification: The two nitrogen atoms and the ketone functionality provide multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

  • Improved Physicochemical Properties: Spirocyclic compounds often exhibit improved solubility, metabolic stability, and cell permeability compared to their more planar counterparts.

Targeting Key Kinases in Disease

This application note will focus on the synthesis of inhibitors targeting kinases implicated in inflammatory diseases and cancer:

  • RIPK1: A key regulator of necroptosis, a form of programmed cell death, and inflammation. Inhibition of RIPK1 has shown therapeutic potential in a range of inflammatory conditions.[3]

  • TYK2/JAK1: Members of the Janus kinase family that play a crucial role in cytokine signaling pathways that drive autoimmune and inflammatory diseases.[4][5]

Synthetic Pathways to Kinase Inhibitors from this compound

The general strategy for the synthesis of kinase inhibitors from this compound involves the functionalization of the two nitrogen atoms to introduce moieties that will interact with the target kinase. The hydrochloride salt of the starting material can be neutralized in situ or in a separate step to provide the free base for subsequent reactions.

General Synthetic Workflow

The synthesis of kinase inhibitors based on the 2,7-diazaspiro[4.5]decan-3-one scaffold typically follows a modular approach, allowing for the facile introduction of various substituents. A representative workflow is depicted below:

G start 2,7-Diazaspiro[4.5]decan-3-one Hydrochloride step1 Neutralization/ Boc Protection start->step1 Base (e.g., Et3N) Boc2O step2 Functionalization of N7 (e.g., Buchwald-Hartwig Amination) step1->step2 Aryl Halide, Pd Catalyst, Ligand, Base step3 Boc Deprotection step2->step3 Acid (e.g., TFA or HCl) step4 Functionalization of N2 (e.g., Amide Coupling or Reductive Amination) step3->step4 Carboxylic Acid, Coupling Agent or Aldehyde/Ketone, Reducing Agent end Final Kinase Inhibitor step4->end

Caption: General synthetic workflow for kinase inhibitors.

Detailed Experimental Protocols

The following protocols are representative examples for the synthesis of kinase inhibitors based on the 2,7-diazaspiro[4.5]decan-3-one scaffold. Researchers should optimize these conditions for their specific target molecules.

Protocol 1: Synthesis of Boc-protected 2,7-Diazaspiro[4.5]decan-3-one

This initial step provides a key intermediate where one of the nitrogen atoms is protected, allowing for selective functionalization of the other.

Materials:

  • This compound

  • Triethylamine (Et3N)

  • Di-tert-butyl dicarbonate (Boc2O)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Suspend this compound (1.0 eq) in DCM.

  • Add triethylamine (2.2 eq) and stir the mixture at room temperature for 30 minutes.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise.

  • Stir the reaction mixture at room temperature overnight.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the Boc-protected product.

Protocol 2: Buchwald-Hartwig Amination for N-Arylation

This protocol describes the palladium-catalyzed cross-coupling of the Boc-protected spirocycle with an aryl halide, a common method for installing a key pharmacophore.[6][7][8][9]

Materials:

  • Boc-protected 2,7-diazaspiro[4.5]decan-3-one (from Protocol 1)

  • Aryl bromide or chloride (e.g., a substituted pyrimidine or pyridine)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Phosphine ligand (e.g., Xantphos or a Buchwald ligand)

  • Base (e.g., Cs2CO3 or K3PO4)

  • Anhydrous solvent (e.g., 1,4-dioxane or toluene)

Procedure:

  • In a reaction vessel, combine the Boc-protected spirocycle (1.0 eq), the aryl halide (1.1 eq), the palladium catalyst (e.g., 2-5 mol%), the phosphine ligand (e.g., 4-10 mol%), and the base (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with a suitable solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite and wash the pad with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Boc Deprotection

Removal of the Boc protecting group is necessary to allow for the functionalization of the second nitrogen atom.

Materials:

  • N-arylated Boc-protected spirocycle (from Protocol 2)

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM) (if using TFA)

Procedure:

  • Dissolve the Boc-protected compound in DCM.

  • Add TFA (e.g., 10-20 equivalents) or the 4M HCl solution in 1,4-dioxane.

  • Stir the reaction mixture at room temperature for 1-4 hours, or until deprotection is complete (monitor by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure.

  • If necessary, triturate the residue with diethyl ether to precipitate the product as the corresponding salt.

Protocol 4: Amide Coupling

This protocol describes the formation of an amide bond, a common linker in kinase inhibitors, by coupling the deprotected spirocycle with a carboxylic acid.[10][11]

Materials:

  • Deprotected N-arylated spirocycle (from Protocol 3)

  • Carboxylic acid

  • Amide coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

  • Base (e.g., DIPEA or Et3N)

  • Anhydrous solvent (e.g., DMF or DCM)

Procedure:

  • Dissolve the carboxylic acid (1.1 eq) in the anhydrous solvent.

  • Add the coupling agent (1.2 eq) and the base (3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of the deprotected spirocycle (1.0 eq) in the anhydrous solvent.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the final product by column chromatography or preparative HPLC.

Mechanism of Kinase Inhibition: A Visual Guide

The synthesized inhibitors are designed to bind to the ATP-binding pocket of their target kinases, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.

RIPK1 Signaling Pathway

RIPK1 is a key mediator of TNF-alpha-induced inflammation and cell death.[2][3][12][13][14] Inhibition of RIPK1 kinase activity can block the necroptotic pathway.

G TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->ComplexI NFkB NF-κB Activation (Pro-survival) ComplexI->NFkB ComplexII Complex II (RIPK1, RIPK3, Caspase-8) ComplexI->ComplexII Necroptosis Necroptosis (Inflammation) ComplexII->Necroptosis Inhibitor RIPK1 Inhibitor (e.g., from 2,7-Diazaspiro [4.5]decan-3-one) Inhibitor->ComplexII Inhibits Kinase Activity

Caption: Simplified RIPK1 signaling pathway.

TYK2/JAK1 Signaling Pathway

TYK2 and JAK1 are essential for the signaling of various cytokines, such as interleukins and interferons, which are central to the pathogenesis of many autoimmune diseases.[4][5][15][16][17]

G Cytokine Cytokine (e.g., IL-12, IL-23, IFN-α) Receptor Cytokine Receptor Cytokine->Receptor TYK2_JAK1 TYK2 / JAK1 Receptor->TYK2_JAK1 Activation STAT STATs TYK2_JAK1->STAT Phosphorylation STAT_P p-STATs STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Dimerization & Translocation Gene Gene Transcription (Inflammation) Nucleus->Gene Inhibitor TYK2/JAK1 Inhibitor (e.g., from 2,7-Diazaspiro [4.5]decan-3-one) Inhibitor->TYK2_JAK1 Inhibition

Caption: Simplified TYK2/JAK1 signaling pathway.

Data Presentation: A Hypothetical Example

The following table presents hypothetical data for a series of kinase inhibitors synthesized using the described protocols. This illustrates how the potency of the inhibitors can be modulated by varying the substituents on the spirocyclic scaffold.

Compound IDR1 (at N7)R2 (at N2)RIPK1 IC50 (nM)TYK2 IC50 (nM)JAK1 IC50 (nM)
EX-1 4-FluorophenylAcetyl150>1000>1000
EX-2 2-Chloropyridin-4-ylPropionyl75850900
EX-3 2-Methylpyrimidin-4-ylCyclopropylcarbonyl254560
EX-4 2-Aminopyrimidin-4-ylIsobutyryl101525

Conclusion and Future Directions

The this compound scaffold is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The modular synthetic routes described in this application note allow for the systematic exploration of SAR and the optimization of inhibitor potency and selectivity. The inherent three-dimensionality of the spirocyclic core offers the potential for the development of best-in-class therapeutics that can address the ongoing challenges in the field of kinase drug discovery. Future work in this area could involve the synthesis of more complex and diverse libraries of inhibitors, the exploration of other kinase targets, and the detailed investigation of the pharmacokinetic and pharmacodynamic properties of the most promising compounds.

References

Sources

Application Notes & Protocols: Leveraging 2,7-Diazaspiro[4.5]decan-3-one Hydrochloride in the Synthesis of Novel Antifungal Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Novel Antifungal Scaffolds

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global health. The existing antifungal armamentarium is limited, and many current therapies are hampered by toxicity and a narrow spectrum of activity. This landscape underscores the urgent need for new antifungal agents with novel mechanisms of action. Spirocyclic scaffolds have gained significant attention in medicinal chemistry due to their inherent three-dimensionality and conformational rigidity, which can enhance binding affinity and selectivity to biological targets.[1][2] The 2,7-diazaspiro[4.5]decan-3-one core, a unique heterocyclic system, represents a promising yet underexplored scaffold for the development of next-generation antifungal therapeutics. This document provides a comprehensive guide to the synthetic application of 2,7-diazaspiro[4.5]decan-3-one hydrochloride as a versatile starting material for generating a library of potential antifungal compounds.

The Strategic Advantage of the 2,7-Diazaspiro[4.5]decan-3-one Scaffold

The 2,7-diazaspiro[4.5]decan-3-one structure offers several strategic advantages for medicinal chemistry applications. It possesses two distinct nitrogen atoms (a secondary amine and an amide nitrogen) and a ketone functionality, providing multiple points for chemical modification. This allows for the systematic exploration of the chemical space around the core scaffold to optimize biological activity. Studies on the closely related 2,8-diazaspiro[4.5]decan-1-one isomer have demonstrated that derivatives can exhibit potent and selective antifungal activity, potentially by inhibiting chitin synthase, an enzyme crucial for fungal cell wall integrity.[3][4] This precedent strongly supports the rationale for exploring the 2,7-diaza isomer as a source of novel antifungal candidates.

Proposed Synthetic Pathway: From Core Scaffold to Bioactive Candidates

The following section outlines a proposed synthetic protocol for the derivatization of this compound. The hydrochloride salt form necessitates an initial neutralization step to liberate the reactive secondary amine. Subsequent functionalization at the N7 position is prioritized, followed by potential modifications at the N2 position or the C3 ketone.

Core Structure and Proposed Derivatization

Synthetic Pathway cluster_0 Starting Material cluster_1 Step 1: Neutralization cluster_2 Step 2: N7-Functionalization cluster_3 Step 3: Further Modification (Optional) Start 2,7-Diazaspiro[4.5]decan-3-one Hydrochloride Neutral Free Base Form Start->Neutral Base (e.g., Et3N) Acylation N7-Acyl Derivatives Neutral->Acylation Acyl Chloride/ Anhydride Alkylation N7-Alkyl Derivatives Neutral->Alkylation Alkyl Halide N2_Mod N2-Derivatives Acylation->N2_Mod C3_Mod C3-Ketone Derivatives Alkylation->C3_Mod

Caption: Proposed synthetic workflow for the derivatization of 2,7-Diazaspiro[4.5]decan-3-one.

Experimental Protocols

Protocol 1: Synthesis of N7-Acyl-2,7-diazaspiro[4.5]decan-3-ones

This protocol describes the acylation of the secondary amine at the N7 position. Acylation is a robust reaction that allows for the introduction of a wide variety of substituents, which can modulate the compound's lipophilicity, hydrogen bonding capacity, and steric profile.

Materials:

  • This compound

  • Triethylamine (Et3N)

  • Anhydrous Dichloromethane (DCM)

  • Substituted Acyl Chloride (e.g., benzoyl chloride, 4-chlorobenzoyl chloride)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Neutralization: Suspend this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) dropwise to the suspension. Stir the mixture at 0 °C for 30 minutes. The formation of the free base should result in a more homogeneous solution.

  • Acylation: To the same flask, add the desired acyl chloride (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO3 solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N7-acyl derivative.

Causality and Rationale:

  • The use of triethylamine is crucial to deprotonate the hydrochloride salt and the resulting ammonium salt formed during the reaction, thus liberating the nucleophilic secondary amine for acylation.

  • Conducting the initial addition at 0 °C helps to control the exothermicity of the acylation reaction.

  • Anhydrous conditions are necessary to prevent the hydrolysis of the acyl chloride.

Protocol 2: Synthesis of N7-Alkyl-2,7-diazaspiro[4.5]decan-3-ones

This protocol details the alkylation of the N7-amine, which introduces different steric and electronic properties compared to acylation.

Materials:

  • This compound

  • Potassium carbonate (K2CO3)

  • Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)

  • Substituted Alkyl Halide (e.g., benzyl bromide, 2-chloro-N-phenylacetamide)

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).

  • Add the desired alkyl halide (1.2 eq) to the mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 6-24 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water (2x) and then brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Causality and Rationale:

  • Potassium carbonate acts as a base to neutralize the hydrochloride and the hydrohalic acid formed during the S_N2 reaction.

  • Acetonitrile or DMF are suitable polar aprotic solvents for this type of nucleophilic substitution. Heating is often required to drive the reaction to completion.

Trustworthiness: A Self-Validating System

The identity and purity of all synthesized compounds must be rigorously confirmed. This ensures the reliability of subsequent biological data.

Standard Characterization Workflow:

Validation_Workflow Synthesis Synthesized Compound TLC TLC Analysis (Purity Check) Synthesis->TLC NMR NMR Spectroscopy (¹H, ¹³C) (Structural Confirmation) TLC->NMR MS Mass Spectrometry (HRMS) (Molecular Formula) NMR->MS HPLC HPLC Analysis (Purity >95%) MS->HPLC Bioassay Biological Screening HPLC->Bioassay

Caption: Standard workflow for the characterization and validation of synthesized compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for confirming the chemical structure of the synthesized derivatives. The appearance of new signals corresponding to the introduced acyl or alkyl groups and shifts in the signals of the core scaffold provide definitive structural evidence.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the new compounds.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is critical for determining the purity of the final compounds. For biological testing, a purity of >95% is required.

Anticipated Biological Activity and Mechanism of Action

Derivatives of the related 2,8-diazaspiro[4.5]decan-1-one scaffold have shown promising antifungal activity, particularly against Candida albicans and Aspergillus fumigatus.[3][4] Some of these compounds displayed activity superior to the commercial antifungal drug fluconazole.[3]

Potential Mechanism of Action: Chitin Synthase Inhibition

The fungal cell wall, which is absent in humans, is an attractive target for antifungal drugs. Chitin is a key structural component of this wall, and its synthesis is catalyzed by the enzyme chitin synthase. Inhibition of this enzyme disrupts cell wall integrity, leading to fungal cell death.[4] Several 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potential chitin synthase inhibitors.[3][4] It is hypothesized that derivatives of 2,7-diazaspiro[4.5]decan-3-one may also exert their antifungal effects through this mechanism. Docking studies and enzymatic assays would be required to confirm this hypothesis for newly synthesized compounds.

Table 1: Representative Antifungal Activity of Related Diazaspiro[4.5]decane Derivatives

Compound ReferenceFungal StrainMIC (mmol/L)Reference
Derivative 4dC. albicans (ATCC 90023)0.04[3]
FluconazoleC. albicans (ATCC 90023)0.104[3]
Polyoxin BC. albicans (ATCC 90023)0.129[3]
Derivative 4jA. fumigatus0.08[3]
Derivative 4rA. fumigatus0.08[3]

Note: The data presented is for 2,8-diazaspiro[4.5]decan-1-one derivatives and serves as a benchmark for the potential activity of the 2,7-diaza isomer derivatives.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel antifungal agents. The protocols outlined in this application note provide a robust framework for the generation of a diverse library of derivatives. By leveraging the unique structural features of this spirocyclic scaffold, researchers can explore a promising area of chemical space in the ongoing search for more effective treatments for fungal infections. The established antifungal potential of closely related diazaspiro[4.5]decane isomers provides a strong rationale for the investigation of this compound class as potential chitin synthase inhibitors. Rigorous chemical characterization and biological screening are paramount to validating the potential of these novel compounds.

References

  • Li, L., Hu, Q., Zhou, P., Xie, H., Zhang, X., Zhang, H., Hu, Y., Yin, F., & Hu, Y. (2014). One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. Organic & Biomolecular Chemistry, 12(29), 5356-9. [Link]

  • Yuan, Z., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry, 182, 111669. [Link]

  • Papanastasiou, V., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1229. [Link]

  • Request PDF. (2025). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. ResearchGate. [Link]

  • Aly, A. A., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Pharmaceuticals, 16(3), 468. [Link]

  • Kim, D., et al. (2026). 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. Computational Biology and Medicine, 202, 111437. [Link]

  • Wang, Y., et al. (2024). Design, Synthesis, Antifungal Evaluation, Structure–Activity Relationship (SAR) Study, and Molecular Docking of Novel Spirotryprostatin A Derivatives. Molecules, 29(4), 841. [Link]

  • Reddy, G. S., et al. (2023). Convenient Synthetic Protocols for Diverse Functionalized Dihydrobenzofuran-Fused Spiro-indanedione-oxindole Scaffolds. The Journal of Organic Chemistry, 88(16), 11562-11580. [Link]

  • Shvartsberg, Y., et al. (2021). Spirocyclic Motifs in Natural Products. Molecules, 26(16), 4983. [Link]

  • ChemSynthesis. (n.d.). 1,2-diazaspiro[4.5]decan-3-one. ChemSynthesis. [Link]

  • Liu, Y., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151-3172. [Link]

  • Blaine, A. T., et al. (2023). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. bioRxiv. [Link]

  • Li, Y., et al. (2025). Design, synthesis, biological evaluation and DFT calculation of novel spirocyclic butenolide derivatives containing rhodanine as potential antifungal inhibitors. Pest Management Science. [Link]

  • Grygorenko, O. O., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209. [Link]

  • Chen, Q., et al. (2021). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. Molecules, 26(21), 6469. [Link]

  • Vlase, L., et al. (2023). Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation. Antioxidants, 12(11), 1989. [Link]

  • Kovács, D., et al. (2014). Antifungal Activity of Fused Mannich Ketones Triggers an Oxidative Stress Response and Is Cap1-Dependent in Candida albicans. PLoS ONE, 9(9), e108445. [Link]

  • de la Torre, M. C., et al. (2018). A Multicomponent Protocol for the Synthesis of Highly Functionalized γ-Lactam Derivatives and Their Applications as Antiproliferative Agents. Molecules, 23(1), 168. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules, 28(3), 1081. [Link]

Sources

Application Notes & Protocols: A Framework for In Vitro Assay Development for 2,7-Diazaspiro[4.5]decan-3-one Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2,7-Diazaspiro[4.5]decan-3-one Scaffold as a Privileged Structure

The spirocyclic motif has become increasingly prevalent in modern medicinal chemistry, offering a unique three-dimensional architecture that can improve the drug-like properties of bioactive compounds.[1] The 2,7-diazaspiro[4.5]decan-3-one core is a noteworthy example of a "privileged scaffold," a molecular framework that is capable of binding to a variety of biological targets through diverse molecular interactions. This versatility is evidenced by the wide range of biological activities reported for its derivatives, which include potent and selective kinase inhibitors, G protein-coupled receptor (GPCR) modulators, and agents with anticancer, antifungal, and antiviral properties.[2][3][4][5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vitro assay cascade to characterize novel 2,7-diazaspiro[4.5]decan-3-one hydrochloride derivatives. The proposed workflow is designed to be both systematic and flexible, enabling the elucidation of a compound's biological target and mechanism of action (MoA).

PART 1: A Tiered Approach to Assay Development & Screening

A logical, tiered approach is essential for efficiently screening a library of novel derivatives. This strategy, outlined below, prioritizes broad, cost-effective assays in the initial stages to identify promising compounds, followed by more complex, target-specific assays to characterize their MoA.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Target Deconvolution & Secondary Assays cluster_2 Tier 3: Selectivity & Off-Target Profiling primary_cytotoxicity Cytotoxicity Profiling (Broad Cell Panel) moa_cytotox MoA of Cytotoxicity (e.g., Apoptosis Assays) primary_cytotoxicity->moa_cytotox Hits primary_kinase Broad Kinase Panel (Biochemical Screen) biochem_ic50 Biochemical IC50 (e.g., KinaseGlo®) primary_kinase->biochem_ic50 Hits cell_target Cellular Target Engagement (e.g., NanoBRET™) biochem_ic50->cell_target cell_signal Downstream Signaling (e.g., Phospho-Western, GPCR Assays) cell_target->cell_signal selectivity Selectivity Profiling (Expanded Kinase/GPCR Panels) cell_signal->selectivity off_target Off-Target Liability (e.g., hERG, CYP Inhibition) moa_cytotox->off_target

Caption: Tiered Assay Development Workflow.

Tier 1: Primary Screening - Casting a Wide Net

The initial goal is to identify derivatives with any significant biological activity. This stage should prioritize throughput and breadth.

1.1. Cytotoxicity Profiling: Many potent therapeutics, particularly in oncology, exert their effects by inducing cell death.[7] A primary screen for cytotoxicity against a panel of diverse cell lines (e.g., various cancer types and a non-cancerous control line) is a crucial first step. This not only identifies compounds with anti-proliferative potential but also flags those with non-specific, broad cytotoxicity early in the process.

1.2. Broad Kinase Panel Screening: Given that numerous diazaspiro[4.5]decan-1-one derivatives have been identified as kinase inhibitors targeting enzymes like TYK2/JAK1 and RIPK1, a broad, biochemical kinase screen is highly recommended.[3][4][8] Services offering panels of hundreds of kinases can provide a rapid overview of a compound's potential targets and initial selectivity.[9]

Tier 2: Target Deconvolution and Secondary Assays

Hits from Tier 1 are advanced to more specific assays to confirm the initial finding, determine potency, and verify activity in a cellular context. The transition from biochemical assays to cell-based systems is a critical step, as many compounds that are potent in a purified enzyme assay fail to show efficacy in a more complex cellular environment.[10]

2.1. For Kinase Hits - Potency and Cellular Activity:

  • Biochemical IC50 Determination: Compounds active in the primary kinase screen should be tested in concentration-response format to determine their half-maximal inhibitory concentration (IC50).

  • Cellular Target Engagement: Assays like NanoBRET™ can confirm that the compound binds to its intended kinase target within intact cells.[10]

  • Downstream Signaling: The functional consequence of target engagement should be measured. For a kinase inhibitor, this typically involves quantifying the phosphorylation of a known substrate via Western Blot, ELISA, or high-content imaging.[10]

2.2. For Cytotoxic Hits - Elucidating the Mechanism: If a compound is cytotoxic, particularly with selectivity for cancer cells, further assays are needed to determine how it kills the cells. This could involve assays for apoptosis (e.g., Caspase-Glo®), cell cycle arrest, or other cell death pathways.

2.3. Exploring Other Target Classes - GPCRs: If primary screens are negative, or to explore polypharmacology, other relevant target classes should be investigated. The known activity of related scaffolds as M1 muscarinic agonists suggests that screening against a panel of GPCRs is a logical next step.[6] Functional, cell-based readouts such as measuring changes in second messengers (cAMP, Ca2+) or β-arrestin recruitment are standard methods.[11][12][13]

Tier 3: Selectivity and Off-Target Profiling

Promising lead compounds must be profiled for selectivity. A highly potent compound is of little therapeutic value if it interacts with dozens of other proteins, leading to potential toxicity.

  • Expanded Selectivity Panels: Profile the compound against a larger, more comprehensive panel of kinases or GPCRs to understand its selectivity profile.

  • Safety/Liability Panels: Assess the compound's potential for common off-target liabilities, such as inhibition of the hERG channel or cytochrome P450 (CYP) enzymes.

PART 2: Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key assays in the proposed workflow.

Protocol 1: General Cytotoxicity/Cell Viability Assay (MTT Assay)

Scientific Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity.[14] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. It is a robust, inexpensive, and widely used method for initial cytotoxicity screening.[7]

Workflow Diagram:

G A 1. Seed Cells (96-well plate) B 2. Incubate (24 hours) A->B C 3. Treat with Compound (Serial Dilutions) B->C D 4. Incubate (e.g., 72 hours) C->D E 5. Add MTT Reagent D->E F 6. Incubate (1-4 hours) E->F G 7. Solubilize Formazan (e.g., DMSO) F->G H 8. Read Absorbance (570 nm) G->H

Caption: MTT Cell Viability Assay Workflow.

Materials:

  • Cell line(s) of interest

  • Complete culture medium

  • 96-well flat-bottom tissue culture plates

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Plating: Harvest and count cells. Prepare a cell suspension in complete culture medium and seed 5,000-10,000 cells per well (in 100 µL) into a 96-well plate.[7] The optimal seeding density depends on the cell line's growth rate and should be determined empirically.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume growth.[7]

  • Compound Treatment: a. Prepare serial dilutions of the test compounds in culture medium. It is common to perform a 2-fold or 3-fold dilution series.[15] b. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. c. Include "vehicle control" wells (containing DMSO at the same final concentration as the test compounds) and "no cell" blank wells.

  • Treatment Incubation: Incubate the plate for an appropriate duration (e.g., 72 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C.[7]

  • Solubilization: Carefully remove the medium from the wells. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Subtract the average absorbance of the "no cell" blank wells from all other wells. b. Normalize the data to the vehicle control (set to 100% viability). c. Plot the percent viability versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Quantitative Data Summary Table:

Parameter Recommended Value Rationale
Cell Seeding Density 5,000-10,000 cells/well Ensures cells are in logarithmic growth phase at the end of the assay.
Compound Incubation Time 72 hours A common duration to observe effects on cell proliferation.
Final DMSO Concentration < 0.5% High concentrations of DMSO can be toxic to cells.
MTT Incubation Time 1-4 hours Sufficient time for formazan development without causing artifacts.

| Absorbance Wavelength | 570 nm | Optimal wavelength for detecting the purple formazan product. |

Protocol 2: Biochemical Kinase Inhibition Assay (Luminescence-Based)

Scientific Rationale: This protocol uses a technology like Promega's Kinase-Glo®, which measures the amount of ATP remaining in a solution following a kinase reaction.[16] When the kinase is active, it consumes ATP to phosphorylate its substrate. An inhibitor will prevent ATP consumption, resulting in a higher amount of remaining ATP. The Kinase-Glo® reagent uses the remaining ATP to drive a luciferase reaction, producing light. Therefore, a high luminescence signal corresponds to high kinase inhibition. This method is highly sensitive, amenable to high-throughput screening, and avoids the use of radioactive materials.

Workflow Diagram:

G A 1. Add Kinase, Substrate, & Inhibitor to well B 2. Add ATP to initiate reaction A->B C 3. Incubate (e.g., 60 min at 30°C) B->C D 4. Add Kinase-Glo® Reagent C->D E 5. Incubate (10 min at RT) D->E F 6. Read Luminescence E->F

Caption: Luminescence-Based Kinase Assay Workflow.

Materials:

  • Purified recombinant kinase of interest

  • Specific kinase substrate (peptide or protein)

  • Kinase assay buffer

  • ATP solution

  • This compound derivatives (serial dilutions in assay buffer)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a white, opaque multi-well plate, add the following components in this order: a. 10 µL of test compound solution (or vehicle control). b. 10 µL of kinase solution (pre-diluted in assay buffer). c. 20 µL of a mix containing the kinase substrate and ATP, pre-diluted in assay buffer.[16] The final ATP concentration should ideally be at or near the Km for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

  • Kinase Reaction: Mix the plate gently and incubate at 30°C for 60 minutes.[16] The optimal time and temperature may vary depending on the kinase's activity.

  • Signal Generation: Equilibrate the plate and the Kinase-Glo® reagent to room temperature. Add 40 µL of Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescence reaction.

  • Signal Stabilization: Mix the plate on an orbital shaker for 2 minutes, then incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.[16]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: a. Define controls: "No kinase" wells (maximum signal, 100% inhibition) and "vehicle" wells (minimum signal, 0% inhibition). b. Calculate the percent inhibition for each compound concentration. c. Plot percent inhibition versus the log of the compound concentration and fit the data to determine the IC50 value.

Quantitative Data Summary Table:

Parameter Recommended Value Rationale
ATP Concentration At or near Km Provides the most sensitive detection for ATP-competitive inhibitors.
Kinase Concentration Titrated for ~10-30% ATP consumption Ensures the assay is in the linear range and sensitive to inhibition.
Reaction Time 60 minutes Typically sufficient for robust signal generation.
Final DMSO Concentration < 1% Minimizes solvent interference with the enzymatic reaction.

| Plate Type | White, opaque | Maximizes luminescent signal and prevents well-to-well crosstalk. |

Protocol 3: Cell-Based GPCR Activation Assay (cAMP Reporter Assay)

Scientific Rationale: Many GPCRs signal through the Gαs or Gαi proteins, which respectively increase or decrease intracellular levels of the second messenger cyclic AMP (cAMP).[12] This protocol describes a reporter-gene assay where a cell line is engineered to express the GPCR of interest and a luciferase reporter gene under the control of a cAMP Response Element (CRE).[17] An increase in cAMP leads to the activation of transcription at the CRE, driving luciferase expression. The resulting luminescence is a direct measure of GPCR activation. This is a robust, functional assay to screen for agonists or antagonists.

Materials:

  • HEK293 cells (or other suitable host) stably expressing the GPCR of interest and a CRE-luciferase reporter construct.

  • Complete culture medium containing the appropriate selection antibiotic.

  • White, opaque 96-well tissue culture plates.

  • Test compounds (dissolved in an appropriate solvent, e.g., HBSS).

  • Forskolin (for Gαi-coupled receptors).

  • A known agonist for the GPCR of interest (positive control).

  • Luciferase assay reagent (e.g., Bright-Glo™).

  • Luminometer.

Procedure:

  • Cell Plating: Seed the reporter cell line into white, opaque 96-well plates at a density that will result in ~90% confluency after 24 hours.

  • Incubation: Incubate the cells for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • For Agonist Screening: Add serial dilutions of the test compounds directly to the cells.

    • For Antagonist Screening: Pre-incubate the cells with serial dilutions of the test compounds for 15-30 minutes, then add a fixed concentration (e.g., EC80) of a known agonist.

    • Controls: Include vehicle controls, a known agonist concentration-response curve, and for Gαi-coupled receptors, a control stimulated with forskolin to elevate basal cAMP levels.

  • Treatment Incubation: Incubate the plate for 3-6 hours at 37°C, 5% CO2 to allow for reporter gene expression.

  • Cell Lysis and Signal Generation: Remove the plate from the incubator and allow it to cool to room temperature. Add a volume of luciferase assay reagent equal to the culture medium volume in each well.

  • Data Acquisition: Mix the plate on an orbital shaker for 5 minutes to ensure complete cell lysis and signal development. Measure luminescence with a plate reader.

  • Data Analysis:

    • Agonist Mode: Normalize the data to the vehicle control (0% activation) and a maximal concentration of a known agonist (100% activation). Plot the percent activation versus the log of the compound concentration to determine the EC50 value.

    • Antagonist Mode: Plot the response versus the log of the antagonist concentration to determine the IC50 value.

Quantitative Data Summary Table:

Parameter Recommended Value Rationale
Cell Line Stably expressing GPCR and CRE-luciferase Ensures reproducible and robust assay performance.
Compound Incubation Time 3-6 hours Sufficient time for transcription and translation of the luciferase reporter.
Agonist Control (Antagonist Mode) EC80 concentration Provides a robust signal window for measuring inhibition.

| Plate Type | White, opaque | Essential for luminescence-based assays to maximize signal. |

References

  • Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry.
  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry.
  • Spirocyclic derivatives as antioxidants: a review. RSC Publishing.
  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences.
  • 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. PubMed.
  • Assay Development for Protein Kinase Enzymes. NCBI - NIH.
  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs.
  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO.
  • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. ResearchGate.
  • Synthesis and anti‐coronavirus activity of a series of 1‐thia‐4‐azaspiro[4.5]decan‐3‐one derivatives. ResearchGate.
  • GPCR Signaling Assays. Promega Corporation.
  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. ResearchGate.
  • Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19. PubMed Central.
  • A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. MDPI.
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH.
  • Cell-based Assays for GPCR Activity. Biocompare.
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [No Source Found].
  • Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. PubMed.
  • GPCR Luciferase Reporter Cell Lines. Signosis.
  • Utilization of kinase inhibitors as novel therapeutic drug targets: A review. PMC - NIH.
  • (PDF) Synthesis and Characterization of Spiro Compounds Containing Phenothiazine Moiety and their Anticancer Potential Towards Breast Cancer Cell Lines. ResearchGate.
  • triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. sfera - Unife.
  • Three Steps for Setting up a Drug Screening Assay. Bitesize Bio.
  • Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube.
  • How to Develop Effective in vitro Assays for Early Drug Discovery. [No Source Found].
  • (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. ResearchGate.
  • GPCR Assay Services. Reaction Biology.

Sources

Synthetic Strategies for the Diversification of 2,7-Diazaspiro[4.5]decan-3-one Hydrochloride: An Application Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2,7-Diazaspiro[4.5]decan-3-one Scaffold - A Privileged Motif in Drug Discovery

The 2,7-diazaspiro[4.5]decan-3-one core represents a significant and privileged scaffold in modern medicinal chemistry. Its inherent three-dimensionality, conferred by the spirocyclic fusion of a piperidine and a pyrrolidinone ring, provides a unique topographical presentation of pharmacophoric features, enabling novel interactions with biological targets. This rigidified framework often leads to improved potency, selectivity, and pharmacokinetic properties compared to more flexible, linear, or planar molecules. The presence of two distinct nitrogen atoms, the lactam nitrogen (N2) and the piperidinyl nitrogen (N7), offers multiple vectors for chemical modification, allowing for the systematic exploration of the surrounding chemical space to optimize biological activity and drug-like properties. This application note provides a comprehensive overview of established synthetic routes to prepare a diverse range of analogs from the commercially available 2,7-diazaspiro[4.5]decan-3-one hydrochloride, with a focus on practical and detailed protocols for researchers in drug development.

Strategic Overview of Analog Synthesis

The synthetic diversification of the 2,7-diazaspiro[4.5]decan-3-one scaffold primarily revolves around the functionalization of the two nitrogen atoms. The piperidinyl nitrogen (N7) behaves as a typical secondary amine and is amenable to a wide array of standard transformations. The lactam nitrogen (N2), being part of an amide, is significantly less nucleophilic and requires specific conditions for its derivatization.

Synthetic_Strategies cluster_N7 N7-Functionalization cluster_N2 N2-Functionalization 2,7-Diazaspiro[4.5]decan-3-one 2,7-Diazaspiro[4.5]decan-3-one N7-Functionalization N7-Functionalization 2,7-Diazaspiro[4.5]decan-3-one->N7-Functionalization Primary Site N2-Functionalization N2-Functionalization 2,7-Diazaspiro[4.5]decan-3-one->N2-Functionalization Secondary Site Core_Modification Core_Modification 2,7-Diazaspiro[4.5]decan-3-one->Core_Modification Advanced N-Alkylation N-Alkylation N7-Functionalization->N-Alkylation Reductive_Amination Reductive_Amination N7-Functionalization->Reductive_Amination Amide_Coupling Amide_Coupling N7-Functionalization->Amide_Coupling N-Arylation N-Arylation N7-Functionalization->N-Arylation N-Alkylation_N2 N-Alkylation_N2 N2-Functionalization->N-Alkylation_N2 Strong Base N-Arylation_N2 N-Arylation_N2 N2-Functionalization->N-Arylation_N2 Cu- or Pd-catalyzed

Figure 1: Key synthetic strategies for analog generation from the 2,7-diazaspiro[4.5]decan-3-one scaffold.

Part 1: Functionalization of the Piperidinyl Nitrogen (N7)

The secondary amine at the N7 position is the more nucleophilic and readily derivatized site. Standard protocols for amine functionalization can be effectively applied. Prior to these reactions, the hydrochloride salt must be neutralized to the free base, typically by treatment with a suitable base such as triethylamine (TEA), diisopropylethylamine (DIPEA), or an aqueous solution of sodium or potassium carbonate, followed by extraction with an organic solvent.

N-Alkylation and N-Benzylation

Direct alkylation of the N7-amine with alkyl or benzyl halides is a straightforward method for introducing a variety of substituents. The choice of base and solvent is crucial to ensure efficient reaction and minimize side products.

Protocol 1: General Procedure for N-Alkylation/Benzylation

  • Free Base Preparation: To a suspension of this compound (1.0 eq.) in dichloromethane (DCM) or acetonitrile (MeCN) (0.1 M), add a suitable base such as triethylamine (2.2 eq.) or potassium carbonate (3.0 eq.). Stir the mixture at room temperature for 30 minutes.

  • Alkylation: To the resulting mixture, add the corresponding alkyl or benzyl halide (1.1-1.5 eq.) and a catalytic amount of a nucleophilic catalyst such as potassium iodide (0.1 eq.) for less reactive halides.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or elevated temperature (40-60 °C) until completion, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., DCM, ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Entry Alkylating Agent Base Solvent Temperature (°C) Typical Yield (%)
1Benzyl bromideK₂CO₃Acetonitrile6085-95
2Ethyl bromoacetateTEADCMRT70-85
31-bromo-3-phenylpropaneDIPEADMF8065-80

Table 1: Representative conditions for N-alkylation of 2,7-diazaspiro[4.5]decan-3-one.

Reductive Amination

Reductive amination provides a powerful and versatile method for introducing a wide range of alkyl groups at the N7 position by reacting the secondary amine with aldehydes or ketones in the presence of a reducing agent.[1] This two-step, one-pot process involves the initial formation of an iminium ion intermediate, which is then reduced to the corresponding amine.[2][3]

Causality Behind Experimental Choices: Sodium triacetoxyborohydride (STAB) is often the preferred reducing agent as it is mild, selective for iminium ions over carbonyls, and effective under slightly acidic conditions which favor iminium ion formation. The use of a protic solvent like methanol or an aprotic solvent like dichloromethane with a catalytic amount of acetic acid is common.

Protocol 2: Reductive Amination with Aldehydes and Ketones

  • Reaction Setup: To a solution of this compound (1.0 eq.) and the desired aldehyde or ketone (1.2 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M), add a catalytic amount of acetic acid (0.1 eq.).

  • Iminium Ion Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir at room temperature until the reaction is complete as indicated by TLC or LC-MS analysis (typically 4-16 hours).

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography.

Reductive_Amination_Workflow Start Start Mix_Amine_Carbonyl Mix 2,7-diazaspiro[4.5]decan-3-one and Aldehyde/Ketone Start->Mix_Amine_Carbonyl Add_Acid Add catalytic Acetic Acid Mix_Amine_Carbonyl->Add_Acid Form_Iminium Iminium Ion Formation (1-2h, RT) Add_Acid->Form_Iminium Add_STAB Add NaBH(OAc)₃ Form_Iminium->Add_STAB Reduction Reduction to Amine (4-16h, RT) Add_STAB->Reduction Workup Aqueous Work-up & Extraction Reduction->Workup Purification Column Chromatography Workup->Purification Product Product Purification->Product

Figure 2: Workflow for the reductive amination protocol.

Amide Coupling

Formation of an amide bond at the N7 position is a common strategy to introduce diverse functionalities. This is typically achieved by reacting the free base of 2,7-diazaspiro[4.5]decan-3-one with a carboxylic acid in the presence of a coupling agent.[4]

Expertise & Experience: A variety of coupling reagents are available, each with its own advantages. For general purposes, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA is highly effective and generally leads to clean reactions with high yields. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) is another widely used and cost-effective option.

Protocol 3: Amide Coupling with Carboxylic Acids

  • Reaction Setup: To a solution of the carboxylic acid (1.1 eq.) in an anhydrous aprotic solvent such as DMF or DCM (0.1 M), add the coupling agent (e.g., HATU, 1.2 eq.) and a tertiary amine base (e.g., DIPEA, 3.0 eq.).

  • Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: Add a solution of the free base of 2,7-diazaspiro[4.5]decan-3-one (1.0 eq.) in the same solvent to the activated carboxylic acid mixture.

  • Reaction Monitoring: Stir the reaction at room temperature until completion (typically 2-12 hours), monitoring by TLC or LC-MS.

  • Work-up and Purification: Dilute the reaction mixture with water and extract the product with ethyl acetate. Wash the combined organic layers sequentially with a mild aqueous acid (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography or preparative HPLC.

N-Arylation

The introduction of aryl or heteroaryl substituents at the N7 position is commonly achieved through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination.[5][6] This reaction allows for the formation of a C-N bond between the spirocyclic amine and an aryl halide or triflate.

Trustworthiness of the Protocol: The success of the Buchwald-Hartwig amination is highly dependent on the choice of palladium catalyst, ligand, and base. A well-established and reliable system for the arylation of secondary amines involves the use of a palladium precatalyst such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) with a sterically hindered phosphine ligand like Xantphos or RuPhos, and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃).[7][8]

Protocol 4: Buchwald-Hartwig N-Arylation

  • Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide or triflate (1.0 eq.), the free base of 2,7-diazaspiro[4.5]decan-3-one (1.2 eq.), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 eq.) in a dry, sealed reaction vessel.

  • Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane (0.1 M).

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove insoluble salts and the catalyst. Concentrate the filtrate and purify the crude product by flash column chromatography.

Part 2: Functionalization of the Lactam Nitrogen (N2)

The N2 nitrogen is part of a lactam and is therefore significantly less nucleophilic than the N7 nitrogen. Derivatization at this position typically requires more forcing conditions.

N-Alkylation of the Lactam

Alkylation of the N2 position generally requires a strong base to deprotonate the lactam proton, followed by reaction with an electrophile.

Protocol 5: N2-Alkylation of the Lactam

  • Deprotonation: To a solution of N7-protected 2,7-diazaspiro[4.5]decan-3-one (1.0 eq.) in a dry aprotic solvent such as DMF or THF at 0 °C under an inert atmosphere, add a strong base such as sodium hydride (NaH, 1.2 eq.) portion-wise.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete formation of the lactam anion.

  • Alkylation: Add the alkyl halide (1.1-1.5 eq.) to the reaction mixture and allow it to warm to room temperature.

  • Reaction Monitoring: Stir the reaction until completion as monitored by TLC or LC-MS. The reaction may require heating.

  • Work-up and Purification: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate. Purify the product by column chromatography.

Note: It is often necessary to protect the more reactive N7 nitrogen prior to attempting functionalization at the N2 position. A standard Boc (tert-butyloxycarbonyl) protecting group is suitable for this purpose.

Conclusion

The this compound is a versatile building block that provides access to a rich diversity of three-dimensional molecular architectures. The synthetic protocols outlined in this application note offer reliable and reproducible methods for the selective functionalization of both the piperidinyl (N7) and lactam (N2) nitrogens. By employing these strategies, medicinal chemists can efficiently generate libraries of analogs for structure-activity relationship studies, leading to the discovery of novel therapeutic agents with enhanced properties.

References

  • Buchwald, S. L., & Hartwig, J. F. (2008). The Buchwald-Hartwig Amination. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Chemistry LibreTexts. (2023). Reductive Amination. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.
  • NROChemistry. Buchwald-Hartwig Coupling. [Link]

  • chemeurope.com. Buchwald-Hartwig reaction. [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 11857-11911. [Link]

  • PubMed Central. (2012). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. [Link]

  • Apaydın, Ç. B., et al. (2019). Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. Archiv der Pharmazie, 352(6), 1800330. [Link]

  • Wang, J., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry, 182, 111669. [Link]

  • Tarasevich, V. A., & Kozlov, N. G. (1999). Reductive amination of oxygen-containing organic compounds. Russian Chemical Reviews, 68(1), 55.
  • MDPI. (2021). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. [Link]

  • PubMed Central. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]

  • Khan Academy. (2023). Amide formation from carboxylic acid derivatives. [Link]

  • Diva-Portal.org. (2015). Catalytic amide formation from non-activated carboxylic acids and amines. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Khan Academy. (2023). Amide formation from carboxylic acid derivatives. (video). [Link]

  • Scott, C. J., et al. (1987). Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. Journal of Medicinal Chemistry, 30(5), 814–823. [Link]

Sources

scale-up synthesis of 2,7-Diazaspiro[4.5]decan-3-one hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Scale-Up Synthesis of 2,7-Diazaspiro[4.5]decan-3-one Hydrochloride Derivatives

Authored by a Senior Application Scientist

This document provides a detailed guide for researchers, scientists, and drug development professionals on the scale-up synthesis of this compound derivatives. The strategic insights and protocols herein are designed to bridge the gap between laboratory-scale discovery and pilot-plant production, focusing on robust, scalable, and efficient chemical processes.

Introduction: The Strategic Importance of Diazaspiro[4.5]decan-3-one Scaffolds

Spirocyclic scaffolds have emerged as privileged structures in modern medicinal chemistry, offering a distinct three-dimensional architecture that departs from the flat, aromatic systems prevalent in many legacy drugs.[1] This structural rigidity and complexity can lead to enhanced target-binding affinity, improved selectivity, and favorable physicochemical properties.[1] The 2,7-diazaspiro[4.5]decan-3-one core, in particular, is a versatile framework found in a variety of potent therapeutic agents.

Derivatives of this scaffold have demonstrated significant biological activity across multiple disease areas, including:

  • Oncology: As potent inhibitors of challenging targets like KRAS-G12D.[2]

  • Inflammatory Diseases: Serving as selective dual TYK2/JAK1 inhibitors for conditions such as inflammatory bowel disease.[3]

  • Infectious Diseases: Exhibiting potential as antifungal agents by inhibiting chitin synthase.[4]

The transition from a promising laboratory-scale synthesis to a large-scale manufacturing process, however, is fraught with challenges. Issues such as reaction control, purification, and cost-effectiveness become paramount.[5][6] This guide provides a comprehensive framework for navigating these complexities, ensuring the development of a safe, reliable, and economically viable synthetic route.

Retrosynthetic Analysis and Strategic Route Selection

A robust scale-up campaign begins with a sound retrosynthetic strategy. The 2,7-diazaspiro[4.5]decan-3-one core can be conceptually deconstructed to reveal several potential synthetic pathways. The primary goal is to identify a convergent and efficient route that utilizes readily available, cost-effective starting materials and avoids problematic reagents or complex purification methods.

A common and effective strategy involves the construction of the spirocyclic core via an intramolecular cyclization reaction. The general retrosynthetic approach is outlined below.

G Target 2,7-Diazaspiro[4.5]decan-3-one Core Intermediate_A N-Protected Piperidine Amino Acid Ester Target->Intermediate_A Intramolecular Amide Formation Intermediate_B Dieckmann Condensation Precursor Intermediate_A->Intermediate_B Reduction & Esterification Starting_Material_3 Ethyl Cyanoacetate Starting_Material_1 4-Piperidone Derivative Intermediate_B->Starting_Material_1 Strecker or Similar Synthesis Starting_Material_2 Protected Aminoacetonitrile Intermediate_B->Starting_Material_2

Caption: General Retrosynthetic Strategy for the Target Scaffold.

This approach hinges on the initial synthesis of a substituted piperidine ring, followed by the construction of the second nitrogen-containing ring. A key decision point is the choice of the primary cyclization reaction. While several methods exist, an intramolecular reductive amination or an amide bond formation followed by cyclization are often robust choices for scale-up.

Recommended Scale-Up Protocol: A Four-Step Synthesis

The following protocol details a representative, scalable synthesis of a generic N-protected 2,7-diazaspiro[4.5]decan-3-one, culminating in the formation of the hydrochloride salt. This route is designed for its operational simplicity, use of common reagents, and avoidance of chromatographic purification in the final steps.

Step 1: Synthesis of tert-Butyl 4-(cyanomethylamino)piperidine-1-carboxylate (Intermediate 1)

This step involves a reductive amination between N-Boc-4-piperidone and aminoacetonitrile. This is a crucial C-N bond-forming reaction that sets the stage for the subsequent cyclization.

  • Reaction Scheme: (Illustrative scheme)

  • Materials & Equipment:

    • N-Boc-4-piperidone (1.0 equiv)

    • Aminoacetonitrile hydrochloride (1.1 equiv)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

    • Triethylamine (TEA) (1.2 equiv)

    • Dichloromethane (DCM) (10 vol)

    • Saturated sodium bicarbonate solution

    • Brine

    • Magnesium sulfate

    • Jacketed glass reactor with overhead stirring, temperature probe, and nitrogen inlet

  • Protocol:

    • Charge the reactor with N-Boc-4-piperidone and DCM.

    • Add aminoacetonitrile hydrochloride and TEA. Stir the resulting slurry for 30 minutes at 20-25°C.

    • Cool the reaction mixture to 0-5°C.

    • Add sodium triacetoxyborohydride portion-wise, ensuring the internal temperature does not exceed 10°C. The exotherm must be carefully managed at scale.

    • Allow the reaction to warm to 20-25°C and stir for 12-18 hours, or until reaction completion is confirmed by HPLC/TLC.

    • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

    • Separate the organic layer. Wash with brine, dry over magnesium sulfate, filter, and concentrate under reduced pressure to yield Intermediate 1 as a crude oil, which can be used directly in the next step.

Step 2: Cyano Group Hydrolysis to form tert-Butyl 4-((2-ethoxy-2-oxoethyl)amino)piperidine-1-carboxylate (Intermediate 2)

This step converts the nitrile to an ethyl ester, which is a necessary precursor for the Dieckmann-type cyclization.

  • Reaction Scheme: (Illustrative scheme)

  • Materials & Equipment:

    • Crude Intermediate 1 (1.0 equiv)

    • Ethanol (200 proof, 15 vol)

    • Concentrated sulfuric acid (3.0 equiv)

    • Sodium carbonate

    • Ethyl acetate

    • Reactor setup as in Step 1

  • Protocol:

    • Dissolve the crude Intermediate 1 in ethanol in the reactor.

    • Cool the solution to 0-5°C.

    • Slowly add concentrated sulfuric acid, maintaining the internal temperature below 15°C.

    • Heat the mixture to reflux (approx. 78°C) and maintain for 8-12 hours, monitoring by HPLC.

    • Cool the reaction to room temperature and concentrate under vacuum to remove most of the ethanol.

    • Dilute the residue with ethyl acetate and cool to 0-5°C.

    • Carefully adjust the pH to 8-9 with a saturated solution of sodium carbonate.

    • Separate the organic layer, wash with brine, dry, and concentrate to afford Intermediate 2.

Step 3: Intramolecular Cyclization to form tert-Butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate (Core Product)

This is the key spirocycle-forming step, proceeding via an intramolecular cyclization.

  • Reaction Scheme: (Illustrative scheme)

  • Materials & Equipment:

    • Intermediate 2 (1.0 equiv)

    • Sodium ethoxide (1.5 equiv)

    • Toluene (10 vol)

    • Ammonium chloride solution

    • Reactor setup as in Step 1

  • Protocol:

    • Charge the reactor with Intermediate 2 and toluene.

    • Heat the solution to 80-90°C.

    • Add sodium ethoxide portion-wise.

    • Maintain the temperature and stir for 4-6 hours until cyclization is complete (monitored by HPLC).

    • Cool the reaction mixture to 20-25°C and quench with a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, wash with water and then brine.

    • Concentrate the organic layer. The crude product can often be solidified by trituration with a suitable solvent like heptane or MTBE, avoiding chromatography.

    • Filter the solid product and dry under vacuum.

Step 4: Boc Deprotection and Hydrochloride Salt Formation

The final step involves removing the Boc protecting group and forming the desired hydrochloride salt, which often improves the compound's stability and handling properties.

  • Reaction Scheme: (Illustrative scheme)

  • Materials & Equipment:

    • Core Product (1.0 equiv)

    • HCl in isopropanol (IPA) or dioxane (4 M solution, 3.0 equiv)

    • Isopropanol (IPA) or Ethyl Acetate (EtOAc) (10 vol)

    • Reactor setup as in Step 1, with good ventilation for handling HCl.

  • Protocol:

    • Suspend the core product in IPA or EtOAc in the reactor.

    • Cool the suspension to 0-5°C.

    • Slowly add the HCl solution. A precipitate should form.

    • Stir the slurry at 0-5°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

    • Filter the solid hydrochloride salt.

    • Wash the filter cake with cold IPA or EtOAc.

    • Dry the final product under vacuum at 40-50°C.

Process Optimization and Scale-Up Considerations

Transitioning from lab to plant requires careful optimization. The following diagram and table highlight key decision points and parameters.

G cluster_0 Pre-Campaign cluster_1 Process Optimization cluster_2 Scale-Up & Production Start Lab Route Confirmed HAZOP HAZOP & Safety Review Start->HAZOP Reagent Reagent Sourcing & Cost Analysis HAZOP->Reagent Solvent Solvent Screening (Green Chemistry) Reagent->Solvent Temp Thermal Profile (Exotherm Control) Solvent->Temp Workup Work-up & Isolation (Avoid Chromatography) Temp->Workup Purification Crystallization Development Workup->Purification Pilot Pilot Plant Run (e.g., 1 kg scale) Purification->Pilot IPC In-Process Control Definition Pilot->IPC Production Full-Scale Production IPC->Production

Caption: Key Decision Workflow for Chemical Process Scale-Up.

Table 1: Summary of Process Parameters and Key Performance Indicators (KPIs)

StepParameterLab Scale (10 g)Pilot Scale (1 kg)Key Optimization Focus
1. Reductive Amination Reaction Time18 hours12-18 hoursMonitor for completion to avoid over-processing.
Temperature0-25°C0-10°C (addition)Strict exotherm control during NaBH(OAc)₃ addition.
Yield (Typical)85-95% (crude)85-90% (crude)Minimize side products through controlled addition.
2. Cyano Hydrolysis Reaction Time12 hours8-12 hoursEnsure complete conversion to avoid impurities.
TemperatureReflux (78°C)Reflux (78°C)Efficient heat transfer in a larger reactor.
Yield (Typical)70-80%70-75%Efficient work-up to minimize product loss.
3. Cyclization Reaction Time6 hours4-6 hoursDrive to completion to simplify purification.
Temperature80-90°C80-90°CMaintain consistent temperature for optimal cyclization.
Yield (Typical)65-75%60-70%Develop a robust crystallization/trituration method.
4. Salt Formation Reaction Time4 hours2-4 hoursControl particle size through controlled addition and aging.
Temperature0-25°C0-25°CEnsure complete protonation and precipitation.
Yield (Typical)90-98%95-99%Minimize losses during filtration and washing.

Conclusion

The successful scale-up synthesis of this compound derivatives is a challenging but achievable goal. Success depends on a strategic approach that prioritizes process safety, robustness, and efficiency from the outset. By selecting a convergent synthetic route, carefully controlling reaction parameters, and designing scalable purification methods like crystallization, researchers can effectively transition these valuable compounds from discovery to development. The protocol and considerations outlined in this guide provide a solid foundation for building a reliable and economically viable manufacturing process.

References

  • Spirocyclic Scaffolds in Medicinal Chemistry. (2020).
  • 1-oxa-3,7-diazaspiro[4.
  • Identification of a Novel 2,8-Diazaspiro[4.
  • Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. (2019). PubMed.
  • Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. (2021). RSC Publishing.
  • Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design. (2025).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,7-Diazaspiro[4.5]decan-3-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2,7-Diazaspiro[4.5]decan-3-one hydrochloride. This document is intended for researchers, chemists, and drug development professionals who are working with this important spirocyclic scaffold. Here, we provide in-depth technical guidance, troubleshooting advice, and detailed protocols to help you improve your yield, minimize impurities, and overcome common challenges encountered during the synthesis.

Synthetic Overview & Core Principles

The synthesis of 2,7-Diazaspiro[4.5]decan-3-one is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most common and efficient pathway involves a key reductive amination followed by intramolecular cyclization. The final step is the formation of the hydrochloride salt to ensure stability and ease of handling.

The overall synthetic strategy begins with commercially available starting materials, primarily derivatives of 4-aminopiperidine. A critical step is the formation of the spirocyclic core via an intramolecular reaction. Understanding the mechanism and potential pitfalls of each step is crucial for success.

Synthetic_Pathway cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Intramolecular Cyclization (Lactam Formation) cluster_2 Step 3: Deprotection & Salt Formation Start N-Boc-4-(aminomethyl)piperidine + Ethyl Glyoxalate Imine Imine Intermediate Start->Imine Condensation Reduced N-Substituted Piperidine Imine->Reduced Reduction (e.g., NaBH(OAc)₃) Cyclization Boc-Protected 2,7-Diazaspiro[4.5]decan-3-one Reduced->Cyclization Heat or Acid/Base Catalyst Final 2,7-Diazaspiro[4.5]decan-3-one Hydrochloride Cyclization->Final HCl in Dioxane or Ether

Caption: General synthetic workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters affecting the overall yield? A1: The three most critical factors are:

  • Purity of Starting Materials: Ensure that the N-Boc-4-(aminomethyl)piperidine and the glyoxalate derivative are of high purity. Impurities can interfere with the reductive amination.

  • Control of Reductive Amination: This step is highly sensitive to the choice of reducing agent and pH. Sodium triacetoxyborohydride (STAB) is often preferred as it is selective for the iminium ion over the starting aldehyde.[1][2]

  • Efficient Cyclization: The lactam formation step can be slow. Proper selection of solvent and temperature is key. In some cases, a mild acid or base catalyst can promote cyclization.

Q2: Which protecting group strategy is most effective for the piperidine nitrogen? A2: The tert-butoxycarbonyl (Boc) group is highly recommended. It is stable under the reductive amination and cyclization conditions but can be cleanly removed with strong acid (like HCl) during the final salt formation step, making the process highly efficient.[3]

Q3: What is the expected overall yield for this synthesis? A3: A well-optimized process can achieve an overall yield of 60-75%. However, yields can vary significantly based on reaction scale, purity of reagents, and precise control over each step.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the synthesis, providing explanations and actionable solutions.

Problem / ObservationPotential Cause(s)Recommended Solution(s)
Low yield in Step 1 (Reductive Amination) 1. Inefficient imine formation: Presence of water, incorrect pH. 2. Decomposition of reducing agent: Sodium triacetoxyborohydride (STAB) is moisture-sensitive.[4] 3. Side reaction: Reduction of the starting aldehyde before imine formation.1. Use anhydrous solvents (e.g., DCM, THF). Consider adding a mild acid catalyst like acetic acid to promote imine formation.[1] 2. Use fresh, high-quality STAB and perform the reaction under an inert atmosphere (N₂ or Ar). 3. Use a selective reducing agent like STAB or NaBH₃CN, which preferentially reduces the iminium ion.[2][5]
Reaction stalls during intramolecular cyclization 1. Insufficient temperature: The reaction may have a high activation energy. 2. Steric hindrance: The molecule may not be in the correct conformation for cyclization. 3. Solvent effects: The solvent may not be suitable for promoting the intramolecular reaction.1. Gradually increase the reaction temperature while monitoring for product formation and potential decomposition using TLC or LC-MS. 2. This is an inherent property of the substrate. Prolonged reaction times or a switch to a higher-boiling point solvent (e.g., toluene, xylene) may be necessary. 3. Screen different solvents. A higher-boiling, non-polar solvent like toluene can be effective.
Impurity observed with a mass corresponding to a dimer Intermolecular reaction: Two molecules of the N-substituted piperidine intermediate react with each other instead of cyclizing.This is often concentration-dependent. Run the cyclization step at high dilution to favor the intramolecular pathway over the intermolecular one.
Difficulty in precipitating the final HCl salt 1. Product is too soluble in the chosen solvent. 2. Presence of impurities: Impurities can act as oils and prevent crystallization. 3. Incorrect stoichiometry of HCl. 1. Use a solvent system where the free base is soluble but the HCl salt is not. A common choice is dissolving the free base in a minimal amount of an alcohol (like isopropanol) and then adding a non-polar solvent (like diethyl ether or MTBE) to induce precipitation upon HCl addition.[3] 2. Purify the free base by column chromatography before attempting salt formation. 3. Carefully add a solution of HCl (e.g., 2M in diethyl ether) dropwise until precipitation is complete. Avoid a large excess of acid.
Troubleshooting Workflow

Troubleshooting_Yield cluster_1 Step 1 Issues cluster_2 Step 2 Issues cluster_3 Step 3 Issues Start Low Overall Yield Check_Step1 Analyze Yield of Reductive Amination (Step 1) Start->Check_Step1 Check_Step2 Analyze Yield of Cyclization (Step 2) Start->Check_Step2 Check_Step3 Analyze Yield of Salt Formation (Step 3) Start->Check_Step3 Solvent_Purity Verify anhydrous solvents & inert atmosphere Check_Step1->Solvent_Purity Reagent_Quality Use fresh NaBH(OAc)₃ Check_Step1->Reagent_Quality pH_Control Add catalytic acetic acid Check_Step1->pH_Control High_Dilution Run reaction at high dilution Check_Step2->High_Dilution Temp_Solvent Increase temperature or switch to higher boiling solvent Check_Step2->Temp_Solvent Purify_Base Purify free base via chromatography Check_Step3->Purify_Base Solvent_System Optimize anti-solvent for precipitation Check_Step3->Solvent_System

Caption: Decision tree for troubleshooting low yield issues.

Detailed Experimental Protocols

CAUTION: These protocols involve hazardous materials and should only be performed by trained chemists in a properly equipped laboratory with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of Boc-Protected 2,7-Diazaspiro[4.5]decan-3-one

This protocol combines the reductive amination and cyclization into a streamlined process.

Materials:

  • N-Boc-4-(aminomethyl)piperidine (1.0 eq)

  • Ethyl glyoxalate (50% solution in toluene, 1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reductive Amination:

    • To a round-bottom flask under a nitrogen atmosphere, add N-Boc-4-(aminomethyl)piperidine and anhydrous DCM.

    • Add the ethyl glyoxalate solution dropwise at room temperature and stir for 1 hour. The formation of the intermediate imine can be monitored by TLC.

    • Carefully add sodium triacetoxyborohydride in portions over 20-30 minutes. The reaction is mildly exothermic.

    • Stir the reaction at room temperature for 12-16 hours, or until LC-MS analysis indicates complete consumption of the starting materials.

    • Slowly quench the reaction by adding saturated NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.

  • Cyclization:

    • Concentrate the filtered organic solution under reduced pressure to remove the DCM.

    • Add toluene to the residue and heat the mixture to reflux (approx. 110 °C) for 8-12 hours. Use a Dean-Stark apparatus to remove any residual water and ethanol byproduct.

    • Monitor the reaction by LC-MS for the formation of the spiro-lactam.

    • Once complete, cool the reaction to room temperature and concentrate under reduced pressure to obtain the crude Boc-protected product, which can be purified by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient).

Protocol 2: Deprotection and Hydrochloride Salt Formation

Materials:

  • Boc-Protected 2,7-Diazaspiro[4.5]decan-3-one (1.0 eq)

  • 4M HCl in 1,4-Dioxane (5.0 eq)

  • Anhydrous diethyl ether (Et₂O)

Procedure:

  • Dissolve the purified Boc-protected spiro-lactam in a minimal amount of anhydrous DCM or ethyl acetate.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the 4M HCl in dioxane solution dropwise. A white precipitate should begin to form.[3]

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the deprotection by TLC or LC-MS until the starting material is no longer visible.

  • Add anhydrous diethyl ether to the slurry to ensure complete precipitation of the hydrochloride salt.

  • Collect the solid by vacuum filtration, wash the filter cake with cold diethyl ether, and dry under vacuum to a constant weight.

  • The final product, this compound, should be a white to off-white solid.

References

  • Myers, A. Chemistry 115 Handouts: Reductive Amination. Harvard University.
  • Borch, R. F.; Bernstein, M. D.; Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904.
  • ChemicalBook. 4-N-BOC-Aminopiperidine synthesis.
  • BenchChem. Protocol for N-alkylation of 1-Boc-4-(aminomethyl)piperidine.
  • Google Patents. CN107805218B - Method for preparing 4-Boc-aminopiperidine.
  • The Royal Society of Chemistry. Supporting Information: Design and synthesis of selective, small molecule inhibitors of coactivator- associated arginine m.
  • Wikipedia. Reductive amination.
  • Li, L., et al. (2014). One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. Organic & Biomolecular Chemistry, 12(29), 5356-9.
  • Master Organic Chemistry. Reductive Amination, and How It Works.
  • Organic Chemistry Portal. Reductive Amination - Common Conditions.
  • BenchChem. A Head-to-Head Comparison of Synthetic Routes to Diazaspiro[4.5]decane Derivatives.
  • BenchChem. Technical Support Center: Synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride.

Sources

Navigating the Labyrinth of Diazaspiro[4.5]decane Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The diazaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, prized for its rigid, three-dimensional architecture that allows for precise presentation of substituents in pharmacological space. However, the synthesis of these valuable compounds is not without its challenges. Undesired side reactions can often lead to complex product mixtures, low yields, and difficult purifications. This technical support center provides a comprehensive guide to troubleshooting common side reactions encountered during the synthesis of diazaspiro[4.5]decanes, empowering researchers to optimize their synthetic routes and accelerate their drug discovery efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of side reactions observed in diazaspiro[4.5]decane synthesis?

A1: The most prevalent side reactions are highly dependent on the chosen synthetic strategy. However, several common themes emerge across various routes. These include intermolecular reactions leading to oligomers or polymers, the formation of undesired diastereomers, and intramolecular rearrangements giving rise to constitutional isomers. Over-alkylation of the nitrogen atoms is also a frequent issue when using alkylating agents.

Q2: How can I minimize the formation of oligomeric or polymeric byproducts in cyclocondensation reactions?

A2: Oligomerization is a common pitfall in cyclocondensation reactions, where intermolecular reactions compete with the desired intramolecular cyclization. To favor the formation of the monomeric diazaspiro[4.5]decane, high-dilution conditions are paramount. This is typically achieved by the slow addition of one of the reactants to the reaction mixture, which maintains a low concentration of the reactive species and statistically favors intramolecular ring closure. The choice of solvent and temperature also plays a crucial role and should be optimized for each specific reaction.[1]

Q3: I am observing a mixture of diastereomers in my product. How can I improve the diastereoselectivity of my reaction?

A3: Achieving high diastereoselectivity is a critical challenge in many diazaspiro[4.5]decane syntheses. The stereochemical outcome is often influenced by a subtle interplay of steric and electronic factors. Key parameters to consider for optimization include:

  • Reaction Temperature: Lowering the reaction temperature often enhances selectivity by favoring the kinetically controlled product.

  • Catalyst/Reagent Choice: For reactions involving chiral centers, the use of chiral catalysts or auxiliaries can induce high levels of diastereoselectivity. The choice of base or acid catalyst can also significantly impact the transition state energies leading to different diastereomers.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the transition state, thereby affecting the diastereomeric ratio. A systematic screen of solvents is often a worthwhile endeavor.

Troubleshooting Guides for Specific Synthetic Routes

This section provides detailed troubleshooting advice for common side reactions encountered in the most frequently employed synthetic routes to diazaspiro[4.5]decanes.

Intramolecular Mannich Reaction

The intramolecular Mannich reaction is a powerful tool for the construction of the piperidine ring of the diazaspiro[4.5]decane core. It involves the cyclization of an iminium ion onto a nucleophilic carbon center.

Common Side Reactions and Troubleshooting:

Side Reaction Plausible Cause Troubleshooting Strategies
Formation of undesired regioisomers Competing cyclization pathways due to the presence of multiple acidic protons or nucleophilic sites.- Protecting Groups: Judicious use of protecting groups can block alternative reactive sites. - Pre-formation of Enolate/Enamine: Directed formation of the desired enolate or enamine precursor can enhance regioselectivity.
Epimerization at adjacent stereocenters The reaction conditions (acidic or basic) can lead to the loss of stereochemical integrity at labile centers.- Milder Reaction Conditions: Employ milder acids or bases and lower reaction temperatures. - Chiral Catalysts/Auxiliaries: Utilize chiral catalysts or auxiliaries to control the stereochemical outcome.[2]
Incomplete cyclization Insufficient activation of the iminium ion or low nucleophilicity of the carbon nucleophile.- Stronger Acid Catalyst: Use a stronger Brønsted or Lewis acid to promote iminium ion formation. - Activation of the Nucleophile: Convert the nucleophilic carbon into a more reactive species, such as a silyl enol ether.

Experimental Protocol: Stereoselective Intramolecular Mannich Reaction

  • To a solution of the amino-ketone precursor (1.0 equiv) in an appropriate anhydrous solvent (e.g., CH2Cl2, THF, or MeCN) under an inert atmosphere (N2 or Ar), add the acid or base catalyst (e.g., TFA, PTSA, or L-proline) (0.1-1.2 equiv).

  • Stir the reaction mixture at the optimized temperature (ranging from -78 °C to reflux) and monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated NaHCO3 for acidic reactions or saturated NH4Cl for basic reactions).

  • Extract the aqueous layer with an organic solvent (e.g., EtOAc or CH2Cl2).

  • Combine the organic layers, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired diazaspiro[4.5]decane.

Visualization of the Mannich Reaction Pathway:

Mannich_Reaction cluster_0 Iminium Ion Formation cluster_1 Intramolecular Cyclization cluster_2 Deprotonation cluster_3 Side Reaction Amino-ketone Amino-ketone Iminium_Ion Iminium_Ion Amino-ketone->Iminium_Ion + H+ Cyclized_Intermediate Cyclized_Intermediate Iminium_Ion->Cyclized_Intermediate Nucleophilic Attack Undesired_Regioisomer Undesired_Regioisomer Iminium_Ion->Undesired_Regioisomer Alternative Cyclization Diazaspiro_Product Diazaspiro_Product Cyclized_Intermediate->Diazaspiro_Product - H+ Pictet_Spengler cluster_0 Iminium Ion Formation cluster_1 Intramolecular Cyclization cluster_2 Rearomatization cluster_3 Side Reaction Amine + Aldehyde Amine + Aldehyde Iminium_Ion Iminium_Ion Amine + Aldehyde->Iminium_Ion + H+ Spirocyclic_Intermediate Spirocyclic_Intermediate Iminium_Ion->Spirocyclic_Intermediate Electrophilic Substitution Diazaspiro_Product Diazaspiro_Product Spirocyclic_Intermediate->Diazaspiro_Product - H+ Rearranged_Product Rearranged_Product Spirocyclic_Intermediate->Rearranged_Product Acid-catalyzed Rearrangement Reductive_Amination cluster_0 Imine Formation cluster_1 Reduction cluster_2 Side Reactions Ketone + Amine Ketone + Amine Imine Imine Ketone + Amine->Imine Diazaspiro_Product Diazaspiro_Product Imine->Diazaspiro_Product [H] Over-alkylated_Product Over-alkylated_Product Diazaspiro_Product->Over-alkylated_Product + Ketone, [H] Ketone Ketone Reduced_Ketone Reduced_Ketone Ketone->Reduced_Ketone [H]

Sources

Technical Support Center: Purification of 2,7-Diazaspiro[4.5]decan-3-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 2,7-Diazaspiro[4.5]decan-3-one hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this spirocyclic lactam. Given its unique structural features—a hydrophilic lactam, two basic nitrogen atoms, and its formulation as a hydrochloride salt—its purification can present several challenges. This guide provides in-depth, experience-driven advice to help you navigate these complexities and achieve high purity for your downstream applications.

Introduction to the Challenges

This compound is a polar molecule, and its hydrochloride salt form further enhances its aqueous solubility. The presence of two nitrogen atoms with different basicities (pKa values) can lead to complex behaviors during chromatographic separation and crystallization. Common issues include poor retention on reversed-phase columns, streaking on normal-phase silica, and difficulty in achieving efficient crystallization. This guide will address these issues systematically.

Frequently Asked Questions (FAQs)

Q1: My this compound shows poor retention and co-elutes with the solvent front during reversed-phase HPLC. How can I improve its retention?

A1: This is a common issue for polar compounds. To enhance retention on a C18 column, consider the following strategies:

  • Use a Polar-Embedded or Polar-Endcapped Column: These columns are designed to provide better retention for polar analytes.

  • Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining highly polar compounds. It uses a polar stationary phase with a mobile phase rich in organic solvent, where water acts as the strong eluting solvent.[1][2]

  • Utilize Ion-Pairing Chromatography: Adding an ion-pairing reagent, such as heptafluorobutyric acid (HFBA), to the mobile phase can form a more hydrophobic complex with your protonated compound, thereby increasing its retention.

Q2: I'm observing significant peak tailing and streaking of my compound on a silica gel column. What is causing this and how can I fix it?

A2: Peak tailing of basic compounds on silica is typically due to strong interactions between the basic nitrogen atoms and the acidic silanol groups on the silica surface.[1] To mitigate this, you can:

  • Add a Basic Modifier to the Mobile Phase: Incorporating a small amount of a base like triethylamine (TEA) or ammonia (typically 0.1-1%) into your eluent can neutralize the active silanol sites, leading to improved peak shape.[1]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral) or an amino-bonded silica column, which will have weaker interactions with your basic compound.[3]

Q3: I am struggling to crystallize my this compound. It either oils out or remains in solution. What solvent systems are recommended?

A3: Crystallization of amine hydrochlorides can be challenging due to their high solubility in polar solvents.[4] A systematic approach to solvent screening is crucial.

  • Good Solvents (for initial dissolution): Methanol, ethanol, or water are often good solvents to dissolve the hydrochloride salt. Use a minimal amount of the hot solvent.

  • Anti-Solvents (to induce precipitation): Less polar solvents in which the salt is insoluble are used to induce crystallization. Common choices include isopropanol, acetone, diethyl ether, or ethyl acetate.[4]

  • Recommended Solvent Combinations: A common strategy is to dissolve the compound in a minimal amount of hot ethanol or methanol and then slowly add an anti-solvent like diethyl ether or isopropanol until turbidity is observed.[4] Then, allow the solution to cool slowly.

Q4: After N-Boc deprotection with HCl, I have my desired hydrochloride salt, but it's contaminated with inorganic salts. How can I remove them?

A4: If you've used an aqueous HCl source, you may have inorganic salts present. A common approach is to:

  • Evaporate the reaction mixture to dryness.

  • Triturate the resulting solid with a solvent that will dissolve your organic hydrochloride salt but not the inorganic salts. Anhydrous ethanol or isopropanol can be effective for this purpose.

  • Filter the mixture to remove the insoluble inorganic salts.

  • Recrystallize the filtrate to obtain the purified product.

Alternatively, you can perform a basification and extraction:

  • Neutralize the aqueous solution with a base (e.g., NaOH or NaHCO₃) to form the free base of your compound.

  • Extract the free base into an organic solvent like dichloromethane or ethyl acetate.

  • Wash the organic layer with brine to remove residual inorganic salts.

  • Dry the organic layer, and then precipitate the hydrochloride salt by bubbling anhydrous HCl gas through the solution or by adding a solution of HCl in an anhydrous solvent (e.g., dioxane or ether).[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low Purity After Crystallization Co-precipitation of impurities.Try a different solvent system for recrystallization. A slower cooling rate can also improve crystal purity. Consider a pre-purification step using flash chromatography.
Formation of a Gummy Solid or Oil The compound is "crashing out" of solution too quickly or is not crystalline under the current conditions.Slow down the addition of the anti-solvent. Try cooling the solution more slowly. If it consistently oils out, consider converting to the free base for purification by chromatography, followed by salt formation.
Product is Hygroscopic Inherent property of the hydrochloride salt, or presence of excess HCl.Ensure the product is thoroughly dried under vacuum. Storing it in a desiccator over a strong drying agent (e.g., P₂O₅) is recommended. Ensure the correct stoichiometry of HCl was used during salt formation.[6]
Multiple Spots on TLC (Post-Purification) Decomposition on the TLC plate (for silica).Add a small amount of triethylamine to the TLC mobile phase to prevent streaking and potential decomposition of the basic compound on the acidic silica.
Inconsistent HPLC Results Interaction with the column or mobile phase issues.Ensure the mobile phase is adequately buffered. For basic compounds, a mobile phase with a slightly acidic pH (e.g., using formic acid or TFA) can improve peak shape and reproducibility.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of hot ethanol while stirring until the solid is fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Slowly add isopropanol or diethyl ether as an anti-solvent at an elevated temperature until the solution becomes slightly cloudy.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath or refrigerator for a few hours.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold anti-solvent (isopropanol or diethyl ether) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Flash Chromatography on a Modified Stationary Phase
  • Column Selection: Choose a pre-packed amino-bonded or alumina column suitable for the scale of your purification.

  • Sample Preparation: Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent (e.g., methanol) and adsorb it onto a small amount of silica gel or Celite for dry loading.

  • Mobile Phase: A typical mobile phase would be a gradient of methanol in dichloromethane or ethyl acetate.

  • Equilibration: Equilibrate the column with the initial, less polar mobile phase composition.

  • Elution: Load the sample onto the column and begin the gradient elution, gradually increasing the polarity to elute your compound.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify the pure fractions.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visualizations

Purification Strategy Decision Tree

Purification_Strategy start Crude 2,7-Diazaspiro[4.5]decan-3-one HCl is_solid Is the crude product a solid? start->is_solid is_major_impurity_nonpolar Are major impurities non-polar? is_solid->is_major_impurity_nonpolar Yes free_base_purification Convert to free base for chromatography is_solid->free_base_purification No (or oily) recrystallize Attempt Recrystallization (Protocol 1) is_major_impurity_nonpolar->recrystallize No triturate Triturate with a non-polar solvent (e.g., Ether, EtOAc) is_major_impurity_nonpolar->triturate Yes recrystallize->free_base_purification Failure pure_product Pure Product recrystallize->pure_product Success triturate->recrystallize chromatography_type Choose Chromatography Method free_base_purification->chromatography_type normal_phase Normal Phase (Silica with TEA/NH3 or Alumina) chromatography_type->normal_phase Less Polar Impurities reverse_phase Reversed-Phase (HILIC or Ion-Pairing) chromatography_type->reverse_phase Polar Impurities salt_formation Re-form HCl salt normal_phase->salt_formation reverse_phase->salt_formation salt_formation->pure_product Crystallization_Troubleshooting start Crystallization Attempt Fails (Oiling out or no precipitation) check_concentration Is the solution too concentrated? start->check_concentration add_solvent Add more of the primary solvent check_concentration->add_solvent Yes check_antisolvent Is the anti-solvent added too quickly? check_concentration->check_antisolvent No add_solvent->start slow_addition Add anti-solvent dropwise at a higher temperature check_antisolvent->slow_addition Yes check_cooling Is the solution cooled too rapidly? check_antisolvent->check_cooling No slow_addition->start slow_cooling Allow to cool to room temperature slowly before refrigerating check_cooling->slow_cooling Yes try_new_system Try a different solvent/anti-solvent system (e.g., MeOH/Acetone) check_cooling->try_new_system No slow_cooling->start consider_seeding Introduce a seed crystal if available try_new_system->consider_seeding chromatography If all fails, purify via chromatography as the free base try_new_system->chromatography Multiple systems fail consider_seeding->start

Caption: Troubleshooting workflow for poor crystallization.

References

  • Childers, W. G., et al. (2007). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society, 129(43), 13002–13003. [Link]

  • European Patent Office. (2007). Crystallization of hydrohalides of pharmaceutical compounds. EP 2436381 A1.
  • Rhodium.ws. Recrystallization and Acid/Base Extraction - The Basics. [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt?. [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • YouTube. (2022). Amine and HCl - salt formation reaction. [Link]

  • Google Patents. (n.d.). Novel cocrystallization of hydrochloric acid salt of an active agent. CA2514092C.
  • Google Patents. (n.d.). Amine acid salt compounds and process for the production thereof. US5686588A.
  • Google Patents. (n.d.). Purification of heterocyclic organic nitrogen compounds. US2982771A.
  • Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem. [Link]

  • Reddit. (2018). Ways of crashing out amines. [Link]

  • El-Sayed, M. A. A., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules, 28(6), 2759. [Link]

  • Andrade, B., et al. (2021). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers, 8(15), 4215-4259. [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

Sources

Technical Support Center: Optimizing N-Boc Deprotection of Diazaspiro Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the N-Boc deprotection of diazaspiro compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during this critical synthetic step. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring you can troubleshoot and optimize your reactions effectively.

Foundational Principles: The Chemistry of N-Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in various reaction conditions and its susceptibility to cleavage under acidic conditions.[1] The standard mechanism for acid-catalyzed Boc deprotection involves four key steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid, typically trifluoroacetic acid (TFA).[1][2]

  • Formation of a Tert-butyl Cation: The protonated carbamate becomes unstable, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate.[2][3]

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas.[2][3]

  • Formation of the Amine Salt: The resulting free amine is then protonated by the acid to form the corresponding salt.[1][2]

This process, while generally efficient, can be complicated by the unique structural and electronic properties of diazaspiro compounds. The steric hindrance around the nitrogen atoms and the potential for undesired side reactions necessitate a more nuanced approach to deprotection.

Visualizing the Deprotection Pathway

N-Boc Deprotection Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Cation Formation cluster_2 Step 3: Decarboxylation cluster_3 Step 4: Salt Formation A Boc-Protected Amine B Protonated Carbamate A->B + H+ (from TFA) A->B C Carbamic Acid Intermediate B->C B->C D tert-Butyl Cation B->D E Free Amine C->E C->E F CO2 C->F G Amine Salt E->G + H+ E->G

Caption: Acid-catalyzed N-Boc deprotection workflow.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the N-Boc deprotection of diazaspiro compounds in a question-and-answer format.

Q1: My N-Boc deprotection is sluggish or incomplete, even with standard TFA/DCM conditions. What's going on?

A1: Incomplete deprotection is a common hurdle, often stemming from the unique steric environment of diazaspiro compounds.

  • Expertise & Experience: The spirocyclic core can significantly hinder the approach of the acid to the Boc-protected nitrogen. This steric hindrance slows down the initial protonation step, which is often rate-limiting. While many simple amines deprotect rapidly at room temperature, diazaspiro substrates may require more forcing conditions.[4]

  • Trustworthiness (Self-Validating System): To diagnose and solve this, a systematic approach is necessary. Monitor the reaction progress meticulously using TLC or LC-MS. If the reaction stalls, it's a clear indicator that the conditions are suboptimal for your specific substrate.

  • Authoritative Grounding: The rate of Boc cleavage can exhibit a second-order dependence on the acid concentration, meaning that simply increasing the equivalents of acid can have a dramatic effect on the reaction rate.[5][6]

Troubleshooting Protocol for Incomplete Deprotection:
  • Increase Acid Stoichiometry: Gradually increase the concentration of TFA. Instead of a standard 20-50% TFA in DCM, consider moving towards neat TFA, but monitor closely for side product formation.[7]

  • Elevate the Temperature: Gentle heating to 40-50 °C can often provide the necessary activation energy to overcome steric barriers.[4] However, be aware that higher temperatures can also accelerate side reactions.

  • Optimize the Solvent: While dichloromethane (DCM) is common, explore other solvent systems. For instance, using 4M HCl in dioxane is a potent alternative that can be effective for stubborn deprotections.[8][9]

  • Microwave Irradiation: For particularly challenging substrates, microwave-assisted deprotection can significantly shorten reaction times.[10][11]

ParameterStandard ConditionOptimized Condition for DiazaspirosRationale
Acid 20-50% TFA in DCM50% TFA in DCM to neat TFA, or 4M HCl in DioxaneOvercomes steric hindrance and potential second-order kinetic dependence on acid concentration.[5][6]
Temperature Room Temperature40-50 °C (with monitoring)Provides activation energy for sterically hindered substrates.[4]
Time 1-2 hoursMonitor by TLC/LC-MS until completion (may be >4h)Ensures the reaction proceeds to completion without arbitrary time limits.
Alternative Energy NoneMicrowave Irradiation (e.g., 60°C for 30 min)Accelerates reaction for highly resistant substrates.[10]
Q2: I'm observing significant side product formation. What are the likely culprits and how can I mitigate them?

A2: The primary source of side products is the highly reactive tert-butyl cation generated during the deprotection.[12]

  • Expertise & Experience: This electrophilic carbocation will readily react with any available nucleophile in the reaction mixture. In the context of complex molecules like those in drug development, this can include electron-rich aromatic rings, thioethers, or even the newly deprotected amine itself, leading to N- or C-alkylation.[13]

  • Trustworthiness (Self-Validating System): The appearance of new spots on a TLC plate or unexpected masses in an LC-MS analysis that correspond to the addition of a tert-butyl group (+56 Da) are tell-tale signs of this side reaction.

  • Authoritative Grounding: The most effective strategy to prevent these side reactions is the addition of a "scavenger" to the reaction mixture. These are molecules designed to trap the tert-butyl cation before it can react with your compound of interest.[12]

Strategies to Suppress Side Product Formation:
  • Employ Scavengers: The addition of scavengers is the most robust solution.

    • Triethylsilane (TES) or Triisopropylsilane (TIS): These silanes reduce the tert-butyl cation to isobutane.

    • Thioanisole, Anisole, or Cresol: These act as cation traps through electrophilic aromatic substitution.[4]

  • Lower the Reaction Temperature: Performing the deprotection at 0 °C can significantly reduce the rate of side reactions, which often have a higher activation energy than the desired deprotection.[4]

  • Use Milder Deprotection Methods: If your substrate is particularly sensitive, consider alternatives to strong acids.

ScavengerFunctionTypical Concentration
Triethylsilane (TES) Reduces tert-butyl cation5-10% v/v
Triisopropylsilane (TIS) Reduces tert-butyl cation5-10% v/v
Thioanisole Traps tert-butyl cation5-10% v/v
Water Can act as a scavenger2-5% v/v

digraph "Troubleshooting Side Reactions" {
graph [splines=ortho];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

Start [label="Side Products Observed?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; AddScavenger [label="Add Scavenger (e.g., TIS, Thioanisole)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; LowerTemp [label="Lower Reaction Temp to 0°C", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; MilderAcid [label="Consider Milder Acid (e.g., Dilute TFA, Phosphoric Acid)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; End [label="Clean Deprotection", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> AddScavenger [label="Yes"]; AddScavenger -> LowerTemp [label="Still seeing side products"]; LowerTemp -> MilderAcid [label="Still seeing side products"]; AddScavenger -> End [label="Problem Solved"]; LowerTemp -> End [label="Problem Solved"]; MilderAcid -> End; Start -> End [label="No"]; }

Caption: Decision workflow for minimizing side products.

Q3: My diazaspiro compound contains other acid-sensitive functional groups. How can I achieve selective N-Boc deprotection?

A3: Selectivity is a significant challenge, but it can be achieved by carefully tuning the reaction conditions or by using alternative, milder deprotection reagents.

  • Expertise & Experience: Standard TFA conditions are often too harsh for substrates containing other acid-labile groups like tert-butyl esters, acetals, or silyl ethers. The key is to find a "sweet spot" where the Boc group is cleaved faster than other protecting groups.

  • Trustworthiness (Self-Validating System): A pilot reaction on a small scale is crucial. Systematically vary the acid, its concentration, and the temperature, while monitoring for the loss of both the Boc group and the other sensitive functionalities.

  • Authoritative Grounding: A variety of milder acidic conditions have been developed for this purpose. These include using weaker acids like phosphoric acid, or Lewis acids which can offer different selectivity profiles.[14][15] In some cases, non-acidic methods can also be employed.[16][17]

Alternative Protocols for Selective Deprotection:
  • Aqueous Phosphoric Acid: Using aqueous phosphoric acid in THF can be a milder alternative to TFA.[15]

  • Lewis Acids: Reagents like ZnBr₂ in DCM can selectively cleave Boc groups.[14][18]

  • Oxalyl Chloride in Methanol: This system offers a mild method for deprotection at room temperature.[15][19]

  • Thermolytic Cleavage: In the absence of other thermally sensitive groups, heating the N-Boc compound in a high-boiling solvent like toluene or even under solvent-free conditions can effect deprotection.[16][17]

  • Catalyst-Free Water-Mediated Deprotection: For some substrates, refluxing in water can be a surprisingly effective and green method for Boc removal.[20][21]

MethodReagents/ConditionsSelectivity ProfileReference
Milder Brønsted Acid Aq. H₃PO₄ in THFGood for substrates with other acid-sensitive groups.[15]
Lewis Acid ZnBr₂ in DCMCan be milder than strong Brønsted acids.[14][18]
Mild Activation Oxalyl Chloride in MethanolRoom temperature, mild conditions.[15][19]
Thermal Reflux in Toluene or neatUseful for acid-free conditions.[16][17]
Green Chemistry Reflux in H₂OEnvironmentally friendly, catalyst-free.[20][21]

References

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • El Kazzouli, S., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry, 4(3). ResearchGate. Retrieved from [Link]

  • El Kazzouli, S., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. Retrieved from [Link]

  • Canadian Center of Science and Education. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Retrieved from [Link]

  • Rawat, M., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(37), 22063-22073. National Institutes of Health. Retrieved from [Link]

  • Yates, M. H. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. The Journal of Organic Chemistry, 75(23), 8117-8125. PubMed. Retrieved from [Link]

  • Strazzolini, P., et al. (2001).
  • Reddit. (2023). Boc De-protection. r/Chempros. Retrieved from [Link]

  • ResearchGate. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Retrieved from [Link]

  • Srinivasan, N., et al. (2005). Rapid N-Boc Deprotection with TFA. Scribd. Retrieved from [Link]

  • ResearchGate. (n.d.). A mild and selective method for N-Boc deprotection. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. WordPress. Retrieved from [Link]

  • ResearchGate. (n.d.). TFA-mediated N-Boc deprotection/intramolecular N-acylation reaction of oxoindole-derived α-aryl-β-amino acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Boc deprotection conditions tested. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective Deprotection of N-Boc-Protected tert Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). A practical, catalytic and selective deprotection of a Boc group in N,N '-diprotected amines using iron(III)-catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. Retrieved from [Link]

  • Riela, S., et al. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 26(11), 3209. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Retrieved from [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • ResearchGate. (n.d.). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. Retrieved from [Link]

  • Bio, M. M., et al. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. The Journal of Organic Chemistry, 84(8), 4846-4855. PubMed. Retrieved from [Link]

  • RSC Publishing. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Retrieved from [Link]

Sources

stability of 2,7-Diazaspiro[4.5]decan-3-one hydrochloride under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: The Senior Application Scientist Team

Welcome to the technical support resource for 2,7-Diazaspiro[4.5]decan-3-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for experiments involving this compound. We will address common questions regarding its stability, particularly under acidic and basic conditions, and provide validated protocols for your reference.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

A1: this compound is a spirocyclic compound.[1][2][3] Its core structure features a five-membered pyrrolidinone ring (a γ-lactam) fused to a six-membered piperidine ring at a shared carbon atom (the spiro center). The hydrochloride salt form enhances its solubility in aqueous media. The key functional groups influencing its stability are the lactam (a cyclic amide) and the secondary amine within the piperidine ring.

structure cluster_molecule This compound mol

Caption: Structure of this compound.

Q2: What is the expected stability of the lactam ring in this molecule under acidic conditions?

A2: The γ-lactam ring in 2,7-Diazaspiro[4.5]decan-3-one is susceptible to hydrolysis under acidic conditions, though generally less reactive than more strained rings like β-lactams.[4][5] The acid-catalyzed hydrolysis mechanism typically involves protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[4][6] This leads to the opening of the lactam ring to form an amino acid derivative. The reaction rate is dependent on factors like pH, temperature, and acid concentration.[7]

Q3: How does the molecule behave under basic conditions?

A3: Under basic conditions, the lactam ring is also prone to hydrolysis. The mechanism involves a direct nucleophilic attack of a hydroxide ion on the carbonyl carbon of the lactam.[6][8] This process, known as saponification for esters, results in the formation of a carboxylate and an amine upon ring opening. The rate of base-catalyzed hydrolysis is typically faster than acid-catalyzed hydrolysis for many amides.

Q4: Are there other potential degradation pathways besides hydrolysis?

A4: Yes. While hydrolysis is the primary concern under acidic and basic conditions, other degradation pathways should be considered in comprehensive stability studies, often referred to as forced degradation studies.[9][10][11][12][13] These include:

  • Oxidation: The secondary amine in the piperidine ring could be susceptible to oxidation.

  • Photodegradation: Exposure to light, particularly UV, can sometimes induce degradation.

  • Thermal Degradation: High temperatures can provide the energy needed to overcome activation barriers for degradation reactions.

Forced degradation studies are essential in pharmaceutical development to identify potential degradation products and establish the intrinsic stability of a molecule.[10][11]

Troubleshooting Guide

Scenario 1: Unexpected Peaks in HPLC Analysis

Question: I am running a stability study on a solution of this compound and I see a new, more polar peak appearing in my HPLC chromatogram over time. What could this be?

Answer:

Possible Cause: This is a classic sign of degradation, most likely hydrolysis of the lactam ring. The ring-opening reaction introduces a carboxylic acid (or carboxylate) and a primary amine, both of which are more polar than the parent lactam. This increased polarity results in an earlier elution time (a new peak) on a reverse-phase HPLC column.

Troubleshooting Steps:

  • Confirm Identity with LC-MS: The most effective step is to analyze your sample using Liquid Chromatography-Mass Spectrometry (LC-MS).[14][15][16]

    • Expected Mass: The hydrolyzed product will have a mass corresponding to the parent molecule plus one molecule of water (M + 18).

    • Interpretation: If the mass of the new peak matches this expected value, you have strong evidence of hydrolysis.

  • Evaluate pH of the Solution: Check the pH of your sample. Even unbuffered aqueous solutions can have a pH that drifts, potentially accelerating degradation. Ensure your formulation is buffered appropriately if stability at a specific pH is required.

  • Review Storage Conditions: Confirm that your samples are stored at the intended temperature and protected from light. Elevated temperatures will accelerate hydrolysis.

troubleshooting_workflow start New Peak Observed in HPLC check_ms Analyze via LC-MS start->check_ms ms_result Mass = Parent + 18? check_ms->ms_result confirm_hydrolysis Hydrolysis Confirmed ms_result->confirm_hydrolysis Yes other_degradation Investigate Other Pathways (e.g., Oxidation) ms_result->other_degradation No review_conditions Review pH and Storage Conditions confirm_hydrolysis->review_conditions

Caption: Troubleshooting workflow for identifying unknown peaks.

Scenario 2: Loss of Parent Compound with No Clear Degradant Peak

Question: My analysis shows a decrease in the concentration of this compound over time, but I don't see a corresponding new peak growing in. Where is my compound going?

Answer:

Possible Causes:

  • Precipitation: The hydrochloride salt is generally soluble, but the free base or the hydrolyzed product might have different solubility profiles. Changes in pH or solvent composition could cause the compound or its degradant to precipitate out of solution.

  • Adsorption: The compound or its degradants might be adsorbing to the surface of the storage container (e.g., glass or plastic).

  • Chromatographic Issues: The degradation product may be too polar to be retained on your reverse-phase column and is eluting in the solvent front, or it may be irreversibly adsorbed to the column.

Troubleshooting Steps:

  • Visual Inspection: Check your sample vials for any signs of precipitation or cloudiness.

  • Mass Balance Analysis: Calculate the mass balance. The percentage of the parent compound remaining plus the percentage of all degradants should ideally be close to 100%. A significant loss indicates a potential issue with precipitation, adsorption, or analytical methodology.

  • Modify HPLC Method:

    • Gradient: Use a steeper gradient or a shorter, less retentive column to ensure highly polar compounds elute as sharp peaks.

    • Solvent Front: Inject a blank and carefully examine the solvent front for any hidden peaks.

    • Alternative Column: Consider using a different type of column, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column, which is better suited for retaining very polar compounds.

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are critical for understanding the intrinsic stability of a drug substance.[9][11][12] The goal is to achieve 5-20% degradation to ensure that the analytical methods are stability-indicating and to identify the most likely degradation products.[9][13]

General Setup & Analysis
  • Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • Control Sample: A control sample, protected from stress conditions (stored at 4°C, protected from light), should be analyzed alongside all stressed samples.

  • Analytical Method: Use a validated stability-indicating HPLC method (e.g., C18 column with a gradient of acetonitrile and water with 0.1% formic acid) with UV or MS detection.

Protocol 1: Acid Hydrolysis

Objective: To assess stability in acidic conditions and identify acid-catalyzed degradation products.

Causality: The low pH facilitates the protonation of the lactam's carbonyl oxygen, making the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by water, leading to ring cleavage.[4][5]

Procedure:

  • To 1 mL of the stock solution, add 1 mL of 1 M Hydrochloric Acid (HCl). This creates a final acid concentration of 0.5 M.

  • Gently mix the solution.

  • Incubate the solution at 60°C.

  • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Before HPLC analysis, neutralize each aliquot by adding an equimolar amount of Sodium Hydroxide (NaOH) to stop the degradation reaction.

  • Analyze the samples by HPLC-UV/MS.

Protocol 2: Base Hydrolysis

Objective: To assess stability in basic conditions and identify base-catalyzed degradation products.

Causality: The hydroxide ion (OH⁻) is a potent nucleophile that directly attacks the electrophilic carbonyl carbon of the lactam. This is often a faster degradation pathway than acid hydrolysis for amides.[8]

Procedure:

  • To 1 mL of the stock solution, add 1 mL of 0.2 M Sodium Hydroxide (NaOH). This creates a final base concentration of 0.1 M.

  • Gently mix the solution.

  • Keep the solution at room temperature (25°C). Due to the higher reactivity, elevated temperatures may not be necessary initially.

  • Withdraw aliquots at shorter time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Before HPLC analysis, neutralize each aliquot by adding an equimolar amount of Hydrochloric Acid (HCl).

  • Analyze the samples by HPLC-UV/MS.

Summary of Recommended Forced Degradation Conditions
Stress ConditionReagent/ConditionTemperatureTypical DurationRationale
Acid Hydrolysis 0.1 M - 1 M HCl60°C2 - 24 hoursTo simulate acidic environments and promote acid-catalyzed hydrolysis.[9]
Base Hydrolysis 0.01 M - 0.1 M NaOHRoom Temp.15 min - 4 hoursTo simulate alkaline environments and promote base-catalyzed hydrolysis.[8][9]
Oxidation 3% Hydrogen PeroxideRoom Temp.24 hoursTo assess susceptibility to oxidative degradation.
Thermal Dry Heat80°C48 hoursTo evaluate the impact of high temperature on solid-state stability.
Photostability ICH Q1B conditions25°CAs per guidelinesTo assess degradation upon exposure to light.[9]
Proposed Degradation Pathways

degradation_pathways cluster_acid Acid Hydrolysis (H₃O⁺) cluster_base Base Hydrolysis (OH⁻) parent_acid 2,7-Diazaspiro[4.5]decan-3-one intermediate_acid Protonated Lactam (O-protonated) parent_acid->intermediate_acid + H⁺ product_acid Ring-Opened Amino Acid intermediate_acid->product_acid + H₂O - H⁺ parent_base 2,7-Diazaspiro[4.5]decan-3-one intermediate_base Tetrahedral Intermediate parent_base->intermediate_base + OH⁻ product_base Ring-Opened Carboxylate & Amine intermediate_base->product_base Ring Opening

Caption: Proposed mechanisms for acid and base hydrolysis.

References

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Center for Biotechnology Information (NCBI). [Link]

  • Forced Degradation Studies. Creative Biolabs. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

  • The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry. [Link]

  • Synthesis and reactivity of spiro-fused β-lactams. Biblio Back Office. [Link]

  • The kinetics and mechanism of acid catalysed hydrolysis of lactams. ResearchGate. [Link]

  • An update on the synthesis and reactivity of spiro-fused β-lactams. ResearchGate. [Link]

  • Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates. Frontiers in Chemistry. [Link]

  • Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society. [Link]

  • Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI. [Link]

  • Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. ACS Catalysis. [Link]

  • Lactam Hydrolysis. YouTube. [Link]

  • Mass Spectrometry–Based Detection of Beta Lactam Hydrolysis Enables Rapid Detection of Beta Lactamase Mediated Antibiotic Resistance. National Center for Biotechnology Information (NCBI). [Link]

  • Mass Spectrometry-Based Detection of Beta Lactam Hydrolysis Enables Rapid Detection of Beta Lactamase Mediated Antibiotic Resistance. PubMed. [Link]

  • Mass Spectrometry–Based Detection of Beta Lactam Hydrolysis Enables Rapid Detection of Beta Lactamase Mediated Antibiotic Resistance | Request PDF. ResearchGate. [Link]

  • Synthesis and reactivity of spiro-fused beta-lactams | Request PDF. ResearchGate. [Link]

  • The Mechanisms of Catalysis by Metallo β-Lactamases. National Center for Biotechnology Information (NCBI). [Link]

  • 2,8-Diazaspiro(4.5)decan-3-one hydrochloride. PubChem. [Link]

  • Surface-Bound Antibiotic for the Detection of β-Lactamases. ACS Publications. [Link]

  • General hydrolysis mechanism for class A and class C β-lactamases.... ResearchGate. [Link]

  • The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Chemistry. [Link]

  • The Reactivity of β-Lactams, the Mechanism of Catalysis and the Inhibition of β-Lactamases. ResearchGate. [Link]

  • 2,8-Diazaspiro[4.5]decan-3-one hydrochloride. Lead Sciences. [Link]

  • 2-Azaspiro(4.5)decan-3-one. PubChem. [Link]

  • Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. PubMed. [Link]

  • 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. PubMed. [Link]

  • Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. PubMed. [Link]

Sources

Technical Support Center: Troubleshooting Diastereoselectivity in Spirocyclization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting diastereoselectivity in spirocyclization reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stereocontrol in the synthesis of spirocyclic compounds. The following question-and-answer format addresses common challenges and provides actionable solutions based on established scientific principles and field-proven insights.

Frequently Asked questions (FAQs) & Troubleshooting Guides

Question 1: My spirocyclization reaction is producing a nearly 1:1 mixture of diastereomers. What are the primary factors I should investigate to improve the diastereomeric ratio (d.r.)?

Answer: Achieving high diastereoselectivity is a common hurdle in spirocycle synthesis.[1] A low diastereomeric ratio suggests that the energy difference between the transition states leading to the two diastereomers is minimal. To address this, a systematic optimization of reaction parameters is crucial.

Core Factors Influencing Diastereoselectivity:

  • Temperature: The effect of temperature on diastereoselectivity can be significant. Lowering the reaction temperature often enhances selectivity by favoring the transition state with the lowest activation energy.[2][3] Conversely, in some cases, elevated temperatures might be necessary to overcome activation barriers, though this can sometimes lead to an equilibrium of diastereomers and a lower d.r.[4][5] A thorough screening of temperatures is a critical first step.

  • Solvent: The polarity and coordinating ability of the solvent can dramatically influence the conformation of the substrate and the transition state assembly.[1][2][3] In some instances, changing the solvent can even reverse the diastereoselectivity.[1] It is advisable to screen a range of solvents with varying properties, such as non-polar (e.g., toluene), polar aprotic (e.g., THF, DCM, acetonitrile), and sometimes even polar protic solvents.[1][5]

  • Catalyst and Ligands: In catalyzed reactions, the choice of catalyst and associated ligands is paramount for inducing stereoselectivity.[1] For metal-catalyzed reactions, screening different metals and a variety of chiral ligands with different steric and electronic properties is essential.[3][6][7] For acid- or base-catalyzed reactions, testing a range of acids (Lewis or Brønsted) or bases with varying strengths and steric bulk can be effective.[2]

  • Substrate Structure: The steric and electronic properties of the starting material play a crucial role in substrate-controlled diastereoselectivity.[2][8] Modifying substituents or protecting groups on the substrate can alter its conformational preferences and shield one face of the molecule, thereby directing the cyclization to the opposite face.[2][9]

Question 2: I've tried optimizing the temperature and solvent, but the diastereoselectivity remains poor. What advanced strategies can I employ?

Answer: When basic optimization proves insufficient, more advanced strategies targeting the specific mechanism of your spirocyclization are necessary.

  • Mechanism-Specific Considerations: A deep understanding of the reaction mechanism is key. For instance, in a palladium-catalyzed spirocyclization, the key steps might involve oxidative addition, intramolecular carbopalladation, and C-H bond activation.[10] Understanding the stereochemistry-determining step allows for more targeted troubleshooting.

  • Additives: The introduction of additives can sometimes have a profound effect. For example, in certain cycloadditions, acid additives like benzoic acid can influence both regioselectivity and diastereoselectivity.[5] In metal-catalyzed systems, salts can interact with the catalyst or substrate, leading to a more ordered transition state and enhanced stereoselectivity.[3]

  • Substrate Modification: If feasible, consider modifications to the substrate that can amplify steric or electronic bias. Increasing the steric bulk of a directing group can more effectively block one face of the molecule during the cyclization event.[3][9] For example, in the synthesis of spirocyclic diketopiperazines, the bulkiness of a substituent on the aminoamide pendant directly influences the degree of stereoinduction.[9]

  • Dynamic Kinetic Resolution: In some cases, it may be possible to design a system where the diastereomers can equilibrate under the reaction conditions, and one diastereomer reacts faster or is selectively removed from the equilibrium, leading to a high d.r. of the final product.

Question 3: How can I accurately determine the diastereomeric ratio of my product mixture?

Answer: Accurate determination of the d.r. is critical for evaluating the success of your optimization efforts. The two most common and powerful techniques are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).[11]

  • ¹H NMR Spectroscopy: Diastereomers are distinct compounds and will often exhibit unique signals in the ¹H NMR spectrum.[11]

    • Key Principle: Protons in different diastereomers have slightly different chemical environments, leading to separate signals. The ratio of the integrals of these distinct signals directly corresponds to the diastereomeric ratio.[11]

    • Advanced NMR Techniques: In cases of severe signal overlap, advanced techniques like band-selective pure shift NMR can be employed to collapse multiplets into singlets, significantly improving resolution and allowing for accurate integration.[12]

  • Chiral HPLC: This is a powerful separation technique that can separate and quantify diastereomers.[11]

    • Key Principle: A column with a chiral stationary phase (CSP) interacts differently with each diastereomer, resulting in different retention times.[11] The ratio of the peak areas in the chromatogram corresponds to the d.r.[11]

  • Other Methods: While less common for routine d.r. determination, techniques like X-ray crystallography can provide definitive stereochemical assignment if a suitable single crystal can be obtained.[13] Mass spectrometry-based methods are also emerging for chiral analysis.[13][14]

Question 4: I have successfully synthesized a mixture of diastereomers. What are the best strategies for their separation?

Answer: Since diastereomers have different physical properties, they can often be separated by standard laboratory techniques.[15][16]

  • Flash Column Chromatography: This is the most common method for separating diastereomers on a preparative scale. A systematic screening of different solvent systems (eluent) and stationary phases (e.g., silica gel, alumina, or reversed-phase C18) is typically required to achieve optimal separation.[1][15]

  • Preparative HPLC: For difficult separations where flash chromatography provides poor resolution, preparative HPLC can be used.[17][18] While more expensive and with lower loading capacity, it offers superior separation power.

  • Recrystallization: If the diastereomers are crystalline solids, fractional recrystallization can be an effective and scalable purification method. This technique relies on the different solubilities of the diastereomers in a particular solvent system.

Experimental Protocols
Protocol 1: General Workflow for Reaction Optimization to Improve Diastereoselectivity
  • Baseline Experiment: Run the reaction under your initial conditions and carefully determine the diastereomeric ratio using ¹H NMR or HPLC.

  • Temperature Screening:

    • Set up a series of reactions at different temperatures (e.g., -78 °C, -20 °C, 0 °C, room temperature, 40 °C, 80 °C).

    • Ensure all other parameters (solvent, concentration, catalyst loading) are kept constant.

    • Analyze the d.r. for each reaction to identify the optimal temperature.

  • Solvent Screening:

    • Using the optimal temperature from the previous step, set up reactions in a variety of solvents with different polarities (e.g., Toluene, THF, Dichloromethane, Acetonitrile, 1,4-Dioxane).

    • Maintain constant temperature and concentration.

    • Determine the d.r. for each solvent to find the most selective one.

  • Catalyst/Ligand/Additive Screening (if applicable):

    • Using the best conditions of temperature and solvent, screen a panel of different catalysts, ligands, or additives.

    • For catalyzed reactions, vary the steric and electronic properties of the ligands.[3]

    • For acid/base-catalyzed reactions, screen a range of acids or bases with different pKa values and steric bulk.[2]

  • Concentration Optimization: Once the optimal conditions are broadly identified, fine-tune the concentration of the reactants to see if it impacts the diastereoselectivity.

Protocol 2: Determination of Diastereomeric Ratio by ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve an accurately weighed sample of the crude reaction mixture or purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[11]

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum. Ensure a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing: Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Signal Identification: Identify well-resolved signals corresponding to each diastereomer. These are often protons adjacent to the newly formed stereocenters.

  • Integration: Carefully integrate the distinct signals for each diastereomer.

  • Calculation: The diastereomeric ratio is the ratio of the integration values for the corresponding signals.

Data Presentation

Table 1: Example of Temperature and Solvent Screening Data for a Hypothetical Spirocyclization Reaction

EntryTemperature (°C)SolventDiastereomeric Ratio (A:B)
125Toluene1.5 : 1
20Toluene3 : 1
3-20Toluene5 : 1
4-78Toluene8 : 1
5-78THF12 : 1
6-78CH₂Cl₂10 : 1
Visualizations
Troubleshooting Workflow for Poor Diastereoselectivity

G start Poor Diastereoselectivity (d.r. < 5:1) temp Screen Reaction Temperature (e.g., -78°C to 80°C) start->temp analyze Analyze d.r. (NMR / HPLC) temp->analyze solvent Screen Solvents (Varying Polarity) analyze2 Analyze d.r. solvent->analyze2 catalyst Screen Catalysts / Ligands / Additives analyze3 Analyze d.r. catalyst->analyze3 substrate Substrate Modification (Steric/Electronic) analyze4 Analyze d.r. substrate->analyze4 improved d.r. Improved? analyze->improved improved2 d.r. Improved? analyze2->improved2 improved3 d.r. Improved? analyze3->improved3 finish Optimized Conditions (High d.r.) analyze4->finish improved->solvent No improved->finish Yes improved2->catalyst No improved2->finish Yes improved3->substrate No improved3->finish Yes

Caption: A systematic workflow for troubleshooting and optimizing diastereoselectivity.

Conceptual Energy Profile of a Diastereoselective Reaction

G Reactants Reactants TS_A Transition State A Reactants->TS_A ΔG‡(A) TS_B Transition State B Reactants->TS_B ΔG‡(B) Products Products Diastereomer_A Diastereomer A (Major) TS_A->Diastereomer_A Diastereomer_B Diastereomer B (Minor) TS_B->Diastereomer_B E_axis_start E_axis_end Energy E_axis_start->E_axis_end Rxn_Coord_start Reaction Coordinate Rxn_Coord_end Rxn_Coord_start->Rxn_Coord_end

Caption: Energy profile showing preferential formation of the major diastereomer via a lower energy transition state.

References
  • Benchchem Technical Support Team. (2025, December). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis. Benchchem.
  • Crimmins, M. T. (2017, March 10). Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. PubMed Central. [Link]

  • Benchchem Technical Support Team. (2025). Technical Support Center: Overcoming Stereoselectivity in Acorenone Synthesis. Benchchem.
  • Overman, L. E., & Verma, S. K. (2006). Diastereoselection in the formation of spirocyclic oxindoles by the intramolecular Heck reaction. PubMed. [Link]

  • Benchchem Technical Support Team. (2025).
  • Benchchem Technical Support Team. (2025).
  • Solà, M., et al. (n.d.). Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. Royal Society of Chemistry. [Link]

  • Chiralpedia. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. [Link]

  • Majer, Z., et al. (n.d.). The effect of temperature on the diastereoselectivity of the spirocyclization of 1-methoxybrassinin (5a). ResearchGate. [Link]

  • Benchchem Technical Support Team. (2025, December). Overcoming diastereoselectivity issues in 2-Azaspiro[4.4]nonane synthesis. Benchchem.
  • Benchchem Technical Support Team. (2025).
  • Gholami, H., & Cornali, B. M. (2023). Diastereoselective Spirocyclization: Entry to Spirocyclic Diketopiperazines. Organic Letters, 25(43), 7822–7826. [Link]

  • Butts, C. P., et al. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications, 50(16), 1978-1980. [Link]

  • Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge. Santai Technologies. [Link]

  • Joyce, L. A., et al. (2017). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. NIH National Library of Medicine. [Link]

  • Wang, Y., et al. (2023). Substrate-Controlled Diversity-Oriented Synthesis of Novel Polycyclic Frameworks via [4 + 2] and [3 + 2] Annulations of Ninhydrin-Derived MBH Adducts with 3,4-Dihydroisoquinolines. MDPI. [Link]

  • Santai Technologies. (n.d.). AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Santai Technologies. [Link]

  • Harada, N., et al. (2007). Diastereomer Method for Determining ee by 1H NMR and/or MS Spectrometry with Complete Removal of the Kinetic Resolution Effect. ACS Publications. [Link]

  • Berger, T. A., et al. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Waters Corporation. [Link]

  • Schomaker, J. M., et al. (2024). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. ACS Publications. [Link]

  • Maiti, D., et al. (2019). Diastereoselective Spirocyclization of Cyclic N-Sulfonyl Ketimines with Nitroalkenes via Iridium-Catalyzed Redox-Neutral Cascade Reaction. Organic Letters, 21(7), 2056–2059. [Link]

  • Tu, Y.-Q., et al. (n.d.). Diastereoselective construction of the benzannulated spiroketal core of chaetoquadrins enabled by a regiodivergent cascade. Royal Society of Chemistry. [Link]

  • Fringuelli, F., & Piermatti, O. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(4), 1027-1038. [Link]

  • Zhu, S.-F., & Zhou, Q.-L. (2023). Photoinduced Temperature-Regulated Selective Carbene C–H Insertion for the Synthesis of Functionalized Spiro-β-lactones and -lactams. ACS Publications. [Link]

  • Fringuelli, F., & Piermatti, O. (2009). Solvent effects on stereoselectivity: More than just an environment. ResearchGate. [Link]

  • Houk, K. N., et al. (2019). Spirocyclization enhances the Diels–Alder reactivities of geminally substituted cyclopentadienes and 4H-pyrazoles. PubMed Central. [Link]

  • Pearson, W. H., et al. (2007). Dynamic Diastereoselectivity during Iron Carbonyl Mediated Spirocyclization Reactions. ElectronicsAndBooks. [Link]

  • Various Authors. (2026). The Journal of Organic Chemistry Vol. 91 No. 2. ACS Publications. [Link]

  • Harada, N., et al. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. [Link]

  • Zhang, X. P., et al. (2021). Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. PubMed Central. [Link]

  • Bickelhaupt, F. M., et al. (2022). Diastereoselectivity on Intramolecular Alder‐ene Reaction of 1,6‐Dienes. PubMed Central. [Link]

  • Liu, X., & Lin, L. (2019). Catalytic Enantioselective Construction of Spiro Quaternary Carbon Stereocenters. ACS Catalysis, 9(3), 1855-1888. [Link]

  • Schomaker, J. M., et al. (2024). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. PubMed Central. [Link]

  • Fodor, G., et al. (n.d.). Chromatographic enantiomer separation and absolute configuration of spiro[benzo-1,3-dioxole-2,9′-bicyclo[3.3.1]nonan]-2′-one and the corresponding diastereomeric hydroxy acetals. ResearchGate. [Link]

  • Jørgensen, K. A., et al. (n.d.). Substrate scope for the synthesis of (S,S)‐spirocycles.[a]. ResearchGate. [Link]

  • Ghorai, M. K., et al. (n.d.). Substrate scope for synthesis of diastereoselective N‐substituted spiro‐azacyclodienones. ResearchGate. [Link]

  • Various Authors. (2024, June 28). What are some common mistakes made when solving problems involving organic reaction mechanisms?. Quora. [Link]

  • Various Authors. (2023, October 27). Common sources of mistake in organic synthesis. Reddit. [Link]

  • Ashenhurst, J. (2025, April 10). Stereoselective and Stereospecific Reactions. Master Organic Chemistry. [Link]

  • Martins, N., et al. (2025, October 18). Continuous Flow Spirocyclization Reactions: Towards Efficient Synthesis of Chiral Spiropenicillanates. ResearchGate. [Link]

Sources

preventing byproduct formation in reactions with 2,7-Diazaspiro[4.5]decan-3-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2,7-Diazaspiro[4.5]decan-3-one hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of working with this versatile spirocyclic scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize byproduct formation and achieve optimal results in your synthetic endeavors. Our recommendations are grounded in established chemical principles and supported by relevant literature to ensure scientific integrity.

Understanding the Reactivity of 2,7-Diazaspiro[4.5]decan-3-one

The key to preventing byproduct formation lies in understanding the differential reactivity of the two nitrogen atoms within the 2,7-diazaspiro[4.5]decan-3-one core. The molecule contains two distinct nitrogen centers:

  • N-7: A secondary amine within a piperidine ring.

  • N-2: A nitrogen atom within a lactam (a cyclic amide).

The lone pair of electrons on the N-7 nitrogen is localized and readily available for nucleophilic attack, making it significantly more basic and nucleophilic than the N-2 nitrogen.[1][2][3][4][5] In contrast, the lone pair on the N-2 nitrogen is delocalized through resonance with the adjacent carbonyl group, which substantially reduces its nucleophilicity.[1][4]

This inherent difference in reactivity is the cornerstone of achieving selective functionalization and avoiding unwanted side reactions. Most electrophilic reagents will preferentially react at the more nucleophilic N-7 position.

The starting material is the hydrochloride salt, meaning the N-7 piperidine nitrogen is protonated. To render it nucleophilic for reactions like acylation or alkylation, it must be neutralized with a base.[6][7]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, providing explanations for their causes and actionable solutions.

Issue 1: Poor or No Reaction with Electrophiles
  • Symptom: You are attempting an N-acylation or N-alkylation at the N-7 position, but you observe low conversion of your starting material.

  • Potential Cause 1: Incomplete Neutralization of the Hydrochloride Salt. The N-7 amine is protonated in the hydrochloride salt and is not nucleophilic. If an insufficient amount of base is used, a significant portion of the starting material will remain as the unreactive ammonium salt.

  • Solution 1: Ensure Complete Neutralization.

    • Use at least one equivalent of a suitable base to neutralize the hydrochloride salt. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃).[6]

    • For moisture-sensitive reactions, consider using a non-aqueous workup or performing the reaction under an inert atmosphere.

    • The choice of base can be critical. For instance, in some cases, using an inorganic base like potassium carbonate in a polar aprotic solvent like DMF can drive the reaction to completion.[6]

  • Potential Cause 2: Inappropriate Solvent Choice. The solubility of the hydrochloride salt and the free base can differ significantly. A solvent that does not fully dissolve the reactants will hinder the reaction.

  • Solution 2: Optimize the Solvent.

    • For reactions involving the hydrochloride salt and a base, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN) are often good choices as they can dissolve both the salt and the free base.

    • If using a less polar solvent like dichloromethane (DCM), ensure vigorous stirring to maximize the interaction between reactants.

Issue 2: Formation of Multiple Products (Lack of Regioselectivity)
  • Symptom: You are observing the formation of byproducts in addition to your desired N-7 functionalized product. This could be due to reaction at the N-2 position or di-functionalization.

  • Potential Cause 1: Reaction at the N-2 Lactam Nitrogen. While significantly less reactive, the N-2 nitrogen can still react under harsh conditions (e.g., high temperatures, very strong bases, or highly reactive electrophiles).

  • Solution 1: Employ Milder Reaction Conditions.

    • Temperature Control: Perform the reaction at room temperature or below. Cooling the reaction mixture can significantly enhance selectivity.

    • Reagent Choice: Use less reactive electrophiles if possible. For example, use an acid anhydride instead of a highly reactive acyl chloride for acylation.

    • Base Selection: Use a non-nucleophilic hindered base like DIPEA instead of a smaller, more reactive base.

  • Potential Cause 2: Di-acylation or Di-alkylation. If an excess of the electrophile is used, or if the reaction conditions are too forcing, reaction at both nitrogen centers can occur.

  • Solution 2: Stoichiometric Control of Reagents.

    • Use a stoichiometric amount (or a slight excess, e.g., 1.05-1.1 equivalents) of the electrophile relative to the this compound.

    • Slowly add the electrophile to the reaction mixture to maintain a low instantaneous concentration, which favors mono-functionalization.[8]

Issue 3: Lactam Ring Opening
  • Symptom: You observe byproducts that are inconsistent with simple N-functionalization, potentially indicating the opening of the lactam ring.

  • Potential Cause: Hydrolysis of the Lactam. The lactam ring can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.

  • Solution: Maintain Neutral or Mildly Basic/Acidic Conditions.

    • Avoid using strong acids or bases (e.g., NaOH, KOH, H₂SO₄) unless the reaction specifically requires them and has been optimized.

    • If a basic catalyst is needed, use a milder organic base like TEA or DIPEA.[7]

    • During workup, use a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid, rather than stronger bases.

Frequently Asked Questions (FAQs)

  • Q1: What is the most reactive site on this compound for electrophilic attack?

    • A1: The N-7 nitrogen of the piperidine ring is the most reactive site. After neutralization of the hydrochloride salt, this secondary amine is significantly more nucleophilic than the N-2 lactam nitrogen.[1][2][3][4][5]

  • Q2: How should I handle the hydrochloride salt in my reaction?

    • A2: The hydrochloride salt needs to be neutralized to free the N-7 amine for reaction. This is typically done in situ by adding a base to the reaction mixture. A common procedure is to dissolve the hydrochloride salt in a suitable solvent, add one equivalent of a base like triethylamine, and then add your electrophile.[6][7]

  • Q3: What are the best practices for achieving selective mono-N-acylation at the N-7 position?

    • A3: To achieve selective mono-acylation at N-7:

      • Use one equivalent of the acylating agent.

      • Perform the reaction at a low temperature (e.g., 0 °C to room temperature).

      • Use a non-nucleophilic base like triethylamine or DIPEA to neutralize the HCl byproduct.

      • Slowly add the acylating agent to the reaction mixture.

  • Q4: Can I perform reactions at the N-2 lactam position?

    • A4: While more challenging due to its lower reactivity, functionalization at the N-2 position is possible. This typically requires first protecting the more reactive N-7 position. Once N-7 is protected (e.g., with a Boc group), the N-2 nitrogen can be deprotonated with a strong base (e.g., sodium hydride) and then reacted with an electrophile.

Experimental Protocols

Protocol 1: Selective N-7 Acylation

This protocol describes a general procedure for the selective acylation of the N-7 position.

Materials:

  • This compound

  • Acyl chloride or acid anhydride (1.05 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 equivalents)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1 equivalent).

  • Add the anhydrous solvent (DCM or DMF) to dissolve or suspend the starting material.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the base (TEA or DIPEA, 2.2 equivalents) dropwise with stirring.

  • In a separate flask, dissolve the acylating agent (1.05 equivalents) in the anhydrous solvent.

  • Add the solution of the acylating agent dropwise to the reaction mixture at 0 °C over 15-30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizing Reaction Selectivity

The following diagram illustrates the key factors influencing the selective functionalization of 2,7-Diazaspiro[4.5]decan-3-one.

G cluster_0 Starting Material cluster_2 Reaction Pathways start 2,7-Diazaspiro[4.5]decan-3-one Hydrochloride free_base Free Base Intermediate start:e->free_base:w Neutralization base Base (e.g., TEA, K2CO3) (≥1 eq.) electrophile Electrophile (Acyl Halide / Alkyl Halide) (~1 eq.) desired_product Desired Product: N-7 Functionalized conditions Mild Conditions (Low Temp, Controlled Addition) free_base->desired_product Favored Pathway (More Nucleophilic N-7) byproduct_1 Byproduct: N-2 Functionalized free_base->byproduct_1 Unfavored Pathway (Less Nucleophilic N-2) byproduct_2 Byproduct: Di-Functionalized free_base->byproduct_2 Excess Electrophile/ Harsh Conditions byproduct_3 Byproduct: Ring-Opened free_base->byproduct_3 Strong Base/Acid/ High Temp

Caption: A workflow for selective N-7 functionalization.

Data Summary Table

IssuePotential CauseKey Parameters to ControlRecommended Solution
No/Low Conversion Incomplete neutralizationBase stoichiometry, SolventUse ≥1 eq. of base (e.g., TEA); Use polar aprotic solvent (e.g., DMF).
Poor Regioselectivity Reaction at N-2Temperature, Reagent reactivityLower reaction temp (0°C); Use less reactive electrophiles.
Di-substitution Excess electrophileStoichiometry, Addition rateUse ~1 eq. of electrophile; Add electrophile slowly.
Lactam Ring Opening Harsh pH, High temperaturepH, TemperatureUse mild bases/acids; Avoid high temperatures.

References

Sources

Technical Support Center: Optimizing Coupling Reactions with 2,7-Diazaspiro[4.5]decan-3-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2,7-Diazaspiro[4.5]decan-3-one hydrochloride. This versatile spirocyclic scaffold is a valuable building block in medicinal chemistry, frequently appearing in novel inhibitors and bioactive compounds[1][2][3]. However, its unique structure, featuring two distinct nitrogen atoms and its common hydrochloride salt form, presents specific challenges in common coupling reactions.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows to directly address issues you may encounter during your experiments. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions for successful reaction optimization.

Part 1: The Starting Material: Handling this compound

Before attempting any coupling reaction, proper handling of the starting material is critical. The hydrochloride salt form is stable and easy to handle but requires neutralization for most subsequent reactions.

Question 1: Do I need to free-base the this compound before my reaction?

Answer: Yes, in almost all cases. The protonated form of the amine is not nucleophilic and will not participate in the desired coupling reaction. The presence of the hydrochloride salt can also interfere with bases used in the reaction, leading to inaccurate stoichiometry and failed reactions.

There are two primary approaches:

  • Pre-Reaction Workup (Recommended): Isolate the free base before use. This is the cleanest method, ensuring accurate measurement of the amine and preventing salt-related side reactions.

  • In Situ Neutralization: Add an extra equivalent of base to the reaction mixture to neutralize the HCl salt. While convenient, this can sometimes complicate the reaction environment, especially in sensitive catalytic systems like Buchwald-Hartwig couplings.

Experimental Protocol: Free-Basing this compound

  • Dissolve the hydrochloride salt in a minimal amount of water or a methanol/water mixture.

  • Add a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) and stir for 15-30 minutes. Monitor the pH with litmus paper to ensure it is basic (pH > 8).

  • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., Dichloromethane (DCM), Ethyl Acetate (EtOAc)).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • The resulting solid or oil is the free base. It is advisable to use it immediately or store it under an inert atmosphere, as free amines can be susceptible to oxidation.

G start Start: 2,7-Diazaspiro[4.5]decan-3-one Hydrochloride decision Isolate free base before reaction? start->decision pre_workup Protocol: Aqueous base wash (e.g., NaHCO₃), extract with organic solvent (DCM/EtOAc), dry and concentrate. decision->pre_workup Yes (Recommended) in_situ Add 1 extra equivalent of base to the reaction mixture. (e.g., K₂CO₃, Cs₂CO₃, or non-nucleophilic organic base like DIPEA) decision->in_situ No (Use with caution) proceed_reaction Proceed with Coupling Reaction pre_workup->proceed_reaction in_situ->proceed_reaction G start Low conversion in Buchwald-Hartwig Reaction q1 Did you free-base the amine hydrochloride? start->q1 q2 Are your solvent and reagents anhydrous and degassed? q1->q2 Yes sol1 Neutralize HCl salt first. Use pre-isolated free base or add 1 eq. extra base. q1->sol1 No q3 Is the base strong enough? q2->q3 Yes sol2 Use anhydrous solvents. Purge reaction vessel with N₂ or Ar. Degas solvent via sparging or freeze-pump-thaw. q2->sol2 No q4 Is the ligand/catalyst appropriate for your aryl halide? q3->q4 Yes sol3 Switch to a stronger base: K₃PO₄ → Cs₂CO₃ → NaOtBu. Grind inorganic bases to increase surface area. q3->sol3 No q5 Is the temperature high enough? q4->q5 Yes sol4 For Aryl-Cl, use electron-rich, bulky ligands (e.g., XPhos, RuPhos). Screen different Pd precatalysts (e.g., G3-Pd). q4->sol4 No sol5 Increase temperature in 10°C increments. Monitor for substrate/product decomposition. q5->sol5 No end Reaction Optimized q5->end Yes sol1->q2 sol2->q3 sol3->q4 sol4->q5 sol5->end

Caption: Troubleshooting flowchart for a failing Buchwald-Hartwig reaction.

Part 3: Amide Bond Formation

Amide coupling is one of the most common reactions in medicinal chemistry, linking the N7-amine of the scaffold to a carboxylic acid. [4] Question 5: Which amide coupling reagent should I choose?

Answer: The choice of coupling reagent can significantly impact yield, purity, and the preservation of stereochemistry. [4]Carbodiimide-based reagents are common, but uronium/phosphonium salt reagents are often more efficient for sterically hindered partners.

Reagent ClassExamplesBaseKey Features & When to Use
Uronium Salts HATU, HBTUDIPEA, 2,4,6-CollidineHighly efficient, fast reaction times. Ideal for hindered amines or acids. HATU is often the first choice for difficult couplings. [5]
Phosphonium Salts PyBOP, PyAOPDIPEA, Et₃NSimilar to uronium salts in reactivity. Can be effective when HATU fails.
Carbodiimides EDC, DCC(Often used with additives)Economical choice for simple couplings. EDC is water-soluble, making byproduct removal easy. DCC produces a urea precipitate that can be filtered off.
Additives HOBt, HOAtN/AUsed with carbodiimides to suppress side reactions and, crucially, to prevent racemization of chiral carboxylic acids.

Question 6: My amide coupling is messy and low-yielding. What could be wrong?

Answer: Several factors can hinder amide coupling reactions. [4]

  • Incorrect Reagent Stoichiometry: Ensure you are using a slight excess (1.1-1.2 equivalents) of the coupling reagent and the carboxylic acid relative to the amine.

  • Base Issues: Use a non-nucleophilic hindered base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (Et₃N). [6]The base is critical for neutralizing the acid formed and facilitating the reaction. Ensure at least 2-3 equivalents are used, especially if starting with a carboxylic acid.

  • Activation Time: When using a two-step, one-pot procedure (activating the acid first), allow sufficient time for the active ester to form (typically 15-30 minutes) before adding the amine.

  • Solubility: Poor solubility of either coupling partner can stall the reaction. Screen solvents like DMF, DCM, or THF. Sometimes a mixture can be beneficial.

  • Byproduct Removal: The byproducts of coupling reagents (e.g., dicyclohexylurea from DCC) can complicate purification. Choosing a reagent with water-soluble byproducts like EDC can simplify the workup.

Part 4: N-Alkylation via Reductive Amination

Reductive amination is a robust method for forming C-N bonds by reacting the N7-amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ. [7][8] Question 7: What is a reliable, general protocol for reductive amination with this scaffold?

Answer: Sodium triacetoxyborohydride (STAB) is often the preferred reducing agent as it is mild, selective for imines/iminium ions in the presence of carbonyls, and does not require strict pH control. [9] Experimental Protocol: Reductive Amination using STAB

  • To a stirred solution of 2,7-Diazaspiro[4.5]decan-3-one free base (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in a suitable solvent (e.g., Dichloroethane (DCE), DCM, or THF), add acetic acid (1-2 eq) to catalyze iminium ion formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add Sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise. The reaction may be mildly exothermic.

  • Continue stirring at room temperature for 2-24 hours, monitoring by TLC or LC-MS until the starting amine is consumed.

  • Upon completion, quench the reaction carefully by adding a saturated aqueous solution of NaHCO₃.

  • Separate the layers and extract the aqueous phase with an organic solvent.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Question 8: I'm getting poor yields. What should I troubleshoot in my reductive amination?

Answer:

  • Iminium Formation is Key: The first step is the reversible formation of an iminium ion. If your carbonyl is very hindered, this step can be slow. Adding a catalytic amount of a protic acid (like acetic acid) or using a dehydrating agent (like molecular sieves) can help drive the equilibrium forward. The reaction works best under mildly acidic conditions (pH ~4-5). [9]* Choice of Reducing Agent: While STAB is excellent, for some substrates, other reagents might be better. Sodium cyanoborohydride (NaBH₃CN) is another mild option but is highly toxic. Sodium borohydride (NaBH₄) can also be used but may reduce the starting aldehyde/ketone if the iminium formation is slow.

  • Solvent Matters: Solvents like DCE or THF are generally effective. Protic solvents like methanol can sometimes be used but may participate in the reaction (e.g., forming acetals with aldehydes).

References

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Borges, H. D., et al. (2026). 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. PubMed. [Link]

  • García-R Castro, A., et al. (2021). Copper-Catalyzed Cyclization and Alkene Transposition Cascade Enables a Modular Synthesis of Complex Spirocyclic Ethers. Journal of the American Chemical Society. [Link]

  • Lecker, R. M., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. [Link]

  • Request PDF. (n.d.). Synthesis and anti‐coronavirus activity of a series of 1‐thia‐4‐azaspiro[4.5]decan‐3‐one derivatives. ResearchGate. [Link]

  • Wang, C., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. PubMed. [Link]

  • Li, Z., et al. (2023). Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Request PDF. (n.d.). Palladium‐Catalyzed Amination of Aryl Halides and Related Reactions. ResearchGate. [Link]

  • Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • ResearchGate. (n.d.). Optimization of the Reaction Conditions. [a]. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • Synple Chem. (n.d.). Available Synple Chem Reagent Cartridges. [Link]

  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

  • National Institutes of Health. (n.d.). Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. [Link]

  • Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]

  • PubMed. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. [Link]

  • Organic Chemistry Portal. (n.d.). Enabling Reductive C-N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)=O Catalysts. [Link]

  • National Institutes of Health. (n.d.). Development of optimized conditions for Glaser-Hay bioconjugations. [Link]

  • National Institutes of Health. (n.d.). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. [Link]

  • TMP Chem. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. [Link]

  • PubMed. (2019). Pd-Catalyzed C-N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. [Link]

  • National Institutes of Health. (n.d.). Reductive aminations by imine reductases: from milligrams to tons. [Link]

  • Reddit. (n.d.). amide coupling help. [Link]

  • National Institutes of Health. (n.d.). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. [Link]

  • ACS Publications. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. [Link]

  • ACS Publications. (n.d.). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. [Link]

  • ResearchGate. (n.d.). Reaction Condition Optimization. [Link]

  • Reddit. (n.d.). How do I avoid side reactions while doing this peptide coupling reaction?[Link]

  • ResearchGate. (n.d.). Buchwald–Hartwig C–N cross coupling reactions catalyzed by a pseudo-pincer Pd(II) compound. [Link]

  • ResearchGate. (n.d.). 155 questions with answers in COUPLING REACTIONS | Science topic. [Link]

Sources

Technical Support Center: Resolving Purification Issues of Polar Spirocyclic Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar spirocyclic amines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges posed by this class of molecules. The inherent basicity of the amine functional group, combined with the polarity and often rigid three-dimensional structure of spirocycles, demands specialized purification strategies.

This document provides in-depth, field-proven insights in a question-and-answer format, addressing specific experimental issues. We will explore the causality behind common problems and offer robust, validated protocols to enhance purity, recovery, and stability.

Troubleshooting Guide: Common Purification Problems

This section addresses the most frequent challenges encountered during the purification of polar sprocyclic amines, categorized by the purification technique.

Section 1: Reversed-Phase Chromatography (RP-HPLC/Flash)

Question 1: My polar spirocyclic amine is showing severe peak tailing on a C18 column. What is the primary cause and how can I achieve a symmetrical peak?

Answer:

Peak tailing is a common and frustrating issue when purifying basic compounds like amines on standard silica-based reversed-phase columns.[1][2] The root cause is a secondary retention mechanism involving strong ionic interactions between the protonated amine and negatively charged residual silanol groups (Si-O⁻) on the silica surface.[3][4] This leads to a portion of the analyte being retained more strongly than the main band, resulting in a delayed and asymmetrical elution profile.[1]

Troubleshooting Steps:

  • Mobile Phase pH Adjustment (Primary Solution): The most critical parameter is the mobile phase pH, as it controls the ionization state of both your amine and the silica surface.

    • Low pH (2.5 - 3.5): By adding an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase, you ensure the amine is fully protonated (R₃NH⁺). Crucially, this low pH also suppresses the ionization of the acidic silanol groups, neutralizing them (Si-OH).[4][5] This minimizes the unwanted ionic interaction, leading to significantly improved peak shape.

    • High pH (9 - 10.5): An alternative is to operate at a high pH using additives like ammonium bicarbonate or triethylamine (TEA). At high pH, the amine is in its neutral, free-base form, while the silanols are deprotonated.[6][7] This also eliminates the acid-base interaction. Caution: This approach requires a pH-stable column (e.g., hybrid silica or polymer-based) as traditional silica columns will dissolve above pH 8.[7]

  • Use of Competing Base Additives: If modifying the pH is insufficient, adding a small concentration (0.1-0.5%) of a competing base, such as triethylamine (TEA), to a mid-range pH mobile phase can be effective.[5][6] The TEA acts as a silanol-masking agent, competitively binding to the active sites on the stationary phase and preventing your analyte from interacting with them.

  • Select a Modern, High-Purity Column: Modern "Type B" silica columns are manufactured to have a lower concentration of residual silanols.[2] Furthermore, columns with advanced end-capping (treating the silica surface to convert silanols into less interactive groups) are specifically designed to reduce these secondary interactions and are highly recommended for amine purification.[5][8]

Question 2: My highly polar spirocyclic amine shows little to no retention on a C18 column, eluting near the solvent front. How can I increase its retention?

Answer:

This occurs when the analyte is too hydrophilic to partition effectively into the nonpolar C18 stationary phase.[9][10] It spends most of its time in the polar mobile phase and is washed off the column with little or no retention.

Troubleshooting Steps:

  • Use a Polar-Embedded or Polar-Endcapped Column: These columns are designed with polar functional groups embedded within or at the end of the alkyl chains of the stationary phase.[11] This modification makes the stationary phase more compatible with polar analytes, allowing for enhanced retention even in highly aqueous mobile phases.

  • Employ Ion-Pairing Chromatography: For ionizable amines, adding an ion-pairing agent to the mobile phase can dramatically increase retention.[11] An agent like heptanesulfonic acid will form a neutral, more hydrophobic ion pair with the protonated amine, which can then be retained by the C18 phase.[12] Note: Ion-pairing agents are often non-volatile and can be difficult to remove from the column, potentially causing signal suppression in mass spectrometry (MS).

  • Switch to an Alternative Chromatographic Mode: If the compound is extremely polar, reversed-phase chromatography may not be the optimal technique. Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred alternative.[9][10][11]

Section 2: Normal-Phase Chromatography (Silica Gel/Flash)

Question 3: My amine streaks badly on a silica gel column and I'm getting very low recovery. What's happening?

Answer:

This is the normal-phase equivalent of peak tailing in reversed-phase. Standard silica gel is acidic due to the presence of silanol groups (Si-OH).[6] Your basic spirocyclic amine interacts very strongly with these acidic sites, leading to irreversible adsorption, streaking (a form of severe tailing), and in some cases, degradation of the compound on the column.[3][6][13]

Troubleshooting Steps:

  • Deactivate the Silica Gel: Neutralize the acidic sites by adding a small amount of a basic modifier to your eluent system.

    • Triethylamine (TEA): Adding 0.5-2% TEA to your solvent system (e.g., Ethyl Acetate/Hexane) is a very common and effective solution.[5]

    • Ammonium Hydroxide: For very polar amines requiring highly polar eluents like Dichloromethane/Methanol, adding a small percentage of ammonium hydroxide (e.g., 1-2% of a 25% NH₃ solution in water) can significantly improve elution and peak shape.[14] A common practice is to prepare a stock solution of 10% ammonium hydroxide in methanol and add 1-10% of this stock to your main eluent.[11][13]

  • Use an Alternative Stationary Phase: If your compound is particularly sensitive or the separation remains poor, switch to a less acidic or basic stationary phase.

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.[5][15]

    • Amine-Functionalized Silica: This stationary phase has a basic surface, which repels the basic analyte and prevents the strong acid-base interaction, often allowing for the use of simpler solvent systems like Hexane/Ethyl Acetate.[6]

Section 3: General Purity & Stability

Question 4: My spirocyclic amine seems to decompose during work-up or purification. How can I improve its stability?

Answer:

Amines can be susceptible to oxidative and acid-catalyzed degradation.[16] Exposure to air, light, and acidic conditions (like silica gel) over long periods can lead to the formation of impurities.

Troubleshooting Steps:

  • Convert to a Salt: The most reliable way to stabilize an amine is to convert it into its corresponding salt (e.g., hydrochloride or hydrobromide) by treating it with an acid like HCl.[17][18] Amine salts are generally more stable, crystalline solids that are less prone to air oxidation. This is a cornerstone of pharmaceutical chemistry for both purification and formulation.

  • Minimize Exposure: Work quickly, avoid prolonged exposure to acidic conditions, and store purified fractions under an inert atmosphere (like nitrogen or argon) if possible. It is often recommended to purify amines immediately before their next use.

  • Use Deactivated Surfaces: When performing chromatography, always use a deactivated stationary phase (as described in Question 3) to prevent on-column degradation.

Advanced Purification Strategies & Protocols

When standard methods fail, these advanced strategies provide robust alternatives for challenging polar spirocyclic amines.

Strategy 1: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful technique for retaining and separating very polar compounds that are unsuitable for reversed-phase chromatography.[9][10] It utilizes a polar stationary phase (like bare silica, diol, or amide) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous component.[19] Retention is based on the partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase.[10]

  • Column Selection: Start with a bare silica or an amide-bonded phase column. Amine-bonded phases can also be effective.[20]

  • Mobile Phase Preparation:

    • Mobile Phase A: Acetonitrile (ACN)

    • Mobile Phase B: Water with a buffer/additive. A common starting point is 10 mM ammonium formate or ammonium acetate. The buffer is crucial for controlling pH and ensuring reproducible retention.[19]

  • Initial Gradient:

    • Start at a high organic concentration (e.g., 95% ACN / 5% Water + buffer).

    • Run a gradient to a higher aqueous concentration (e.g., 50% ACN / 50% Water + buffer) over 10-15 minutes.

    • Key Principle: In HILIC, water is the strong, eluting solvent—the opposite of reversed-phase.

  • Sample Injection: Dissolve the sample in a solvent mixture that is as close to the initial mobile phase as possible (e.g., 90% ACN / 10% Water) to ensure good peak shape.[11]

  • Optimization: Adjust the gradient slope, buffer concentration, and pH to fine-tune the separation.

Strategy 2: Purification via Salt Formation & Extraction

This classic, powerful, and scalable technique leverages the pH-dependent solubility of amines to separate them from neutral or acidic impurities.[21] The amine is converted into a water-soluble salt, washed with an organic solvent to remove impurities, and then converted back to the organic-soluble free base.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., Dichloromethane or Ethyl Acetate).

  • Acidification & Extraction: Transfer the solution to a separatory funnel and add an equal volume of dilute aqueous acid (e.g., 1M HCl). Shake vigorously. The polar spirocyclic amine will be protonated, forming a salt (R₃NH⁺Cl⁻) that partitions into the aqueous layer.[18][21] Neutral organic impurities will remain in the organic layer.

  • Separation: Separate the two layers. Discard the organic layer containing the impurities.

  • Washing (Optional): Wash the aqueous layer with fresh organic solvent one or two more times to remove any residual impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃ solution) until the solution is basic (pH > 10). This neutralizes the amine salt, regenerating the free amine (R₃N), which will often precipitate or form an oil.[18][21]

  • Final Extraction: Extract the aqueous layer with fresh organic solvent (e.g., Dichloromethane) multiple times. The neutral free amine will now partition into the organic layer.

  • Drying and Concentration: Combine the organic extracts, dry over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified amine.

A novel and efficient alternative involves using trichloroacetic acid (TCA) to precipitate the amine as a salt from a nonpolar solvent. The isolated salt is then simply heated, causing the TCA to decompose into volatile byproducts (chloroform and CO₂), leaving the pure, free amine behind.[22][23]

Data & Visualization
Method Selection Workflow

The choice of purification method is critical and depends on the specific properties of the amine and the impurity profile. The following decision tree provides a logical workflow for selecting an appropriate strategy.

Purification_Workflow start Start: Crude Polar Spirocyclic Amine check_solubility Is the compound soluble in common organic solvents? start->check_solubility check_stability Is the compound stable on a TLC plate (silica)? check_solubility->check_stability Yes salt_xtal Attempt Purification via Salt Formation & Extraction/Recrystallization check_solubility->salt_xtal No (Highly Polar) check_retention_rp Does it show retention on a C18 TLC plate? check_stability->check_retention_rp Yes deactivate_silica Use basic modifier (TEA/NH4OH) or switch to Alumina/Amino-Silica check_stability->deactivate_silica No (Degrades) hilic Use HILIC check_retention_rp->hilic No (Elutes in void) reverse_phase Attempt Reversed-Phase (HPLC or Flash) check_retention_rp->reverse_phase Yes normal_phase Attempt Normal-Phase Flash Chromatography end_success Pure Compound normal_phase->end_success Success deactivate_silica->normal_phase hilic->end_success Success optimize_rp Optimize pH (low or high) or use polar-endcapped column reverse_phase->optimize_rp optimize_rp->end_success Success salt_xtal->end_success Success

Caption: A decision tree for selecting a purification method.

Table 1: Common Mobile Phase Modifiers for Amine Purification in Chromatography
ModifierTypical ConcentrationTechniquePurpose & Mechanism
Trifluoroacetic Acid (TFA) 0.05 - 0.1% (v/v)RP-HPLCPeak Shape/Ion Suppression: Lowers pH to ~2, protonating amines and suppressing silanol ionization to reduce tailing.[4]
Formic Acid (FA) 0.1 - 1.0% (v/v)RP-HPLCPeak Shape/MS-Friendly: Similar to TFA but less aggressive ion-pairing, often preferred for LC-MS applications.[7]
Triethylamine (TEA) 0.1 - 2.0% (v/v)RP-HPLC & NP-FlashSilanol Masking: Acts as a competing base, binding to active silanol sites to prevent analyte interaction and improve peak shape.[5][6]
Ammonium Hydroxide (NH₄OH) 1-2% of a 25% soln.NP-FlashSilanol Masking (Polar Systems): Used in highly polar eluents (DCM/MeOH) to prevent streaking of very polar amines on silica.[14]
Ammonium Formate/Acetate 5 - 20 mMHILIC & RP-HPLCBuffering/MS-Friendly: Controls pH and ionic strength to ensure reproducible retention, highly compatible with mass spectrometry.[19]
Frequently Asked Questions (FAQs)

Q1: Can I use Ion-Exchange Chromatography (IEX) for my spirocyclic amine? A: Yes, absolutely. IEX is a powerful technique that separates molecules based on charge.[24] Since amines are basic, they can be protonated at a suitable pH to carry a positive charge, allowing them to bind to a cation-exchange resin. Elution is then achieved by increasing the salt concentration or changing the pH of the mobile phase.[25] It is particularly useful for highly water-soluble amines.[26]

Q2: My compound is a solid. Should I try recrystallization before chromatography? A: If you have a solid compound and a significant amount of material (>100 mg), attempting recrystallization is often a good first step. It is a highly efficient, scalable, and cost-effective purification method.[11] The best approach is often to convert the amine to a salt (e.g., hydrochloride salt), which typically has much better crystallization properties, and then recrystallize the salt from a suitable solvent system.

Q3: What does "end-capping" mean on a chromatography column? A: End-capping is a chemical process applied during the manufacturing of silica-based columns. After the primary stationary phase (like C18) is bonded to the silica, many accessible silanol groups (Si-OH) remain. End-capping treats the silica with a small, reactive silane (like trimethylchlorosilane) to convert these residual silanols into less reactive, more hydrophobic trimethylsilyl (TMS) ethers. This process minimizes the number of active sites available to interact with basic analytes, leading to better peak shapes.[5][8]

References
  • Vertex AI Search. (2022). Amine and HCl - salt formation reaction - YouTube.
  • Vertex AI Search. (n.d.). Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography.
  • Couffin, A., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 225-231. [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]

  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-122. [Link]

  • ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography.
  • Chemistry LibreTexts. (2020). 20.2: Basicity of Amines and Ammonium Salt Formation. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Purification of Polar Aromatic Amines.
  • ResearchGate. (2018). For highly polar compound, how to do the purification?. Retrieved from [Link]

  • Vertex AI Search. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?.
  • Biotage. (2023). What can I use to purify polar reaction mixtures?. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. Retrieved from [Link]

  • Roemling, R., et al. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
  • Sciencemadness Discussion Board. (2020). Stability of amines. Retrieved from [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • McCalley, D. V., & Stoll, D. R. (2021). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. LCGC North America, 39(12), 604-609. [Link]

  • BenchChem. (2025). Technical Support Center: Purification of Polar Organic Compounds.
  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds.
  • BenchChem. (n.d.). Troubleshooting guide for the purification of polar quinoline compounds.
  • Wikipedia. (n.d.). Anion-exchange chromatography. Retrieved from [Link]

  • Chromatography Forum. (2007). Amines-Ion Pairing. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Li, S., & Fritz, J. S. (2002). Organic modifiers for the separation of organic acids and bases by liquid chromatography. Journal of Chromatography A, 964(1-2), 91-98. [Link]

  • ONEEZE. (2014). Purifying Amines Using Their Salts.
  • Thermo Fisher Scientific. (2020). The Challenges of Analytical Chromatography We Can Leave in the Past.
  • Technology Networks. (2024). Exploring the Principle of Ion Exchange Chromatography and Its Applications. Retrieved from [Link]

  • ResearchGate. (2023). Tailing peak shape of tertiary amines in RP C18 LCMS analysis?. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Ion-Exchange Chromatography. Retrieved from [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column?.
  • Li, S., & Fritz, J. S. (2002). Organic modifiers for the separation of organic acids and bases by liquid chromatography. Journal of Chromatography A, 964(1-2), 91-98. [Link]

  • Eide-Haugmo, I., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 61(43), 16045–16064. [Link]

  • Horner, D. E., & Coleman, C. F. (n.d.). Radiation and Chemical Stability of Amines.
  • ResearchGate. (n.d.). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture.
  • ResearchGate. (2025). The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations.
  • Couffin, A., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 225-231. [Link]

Sources

Technical Support Center: Strategies to Improve the Solubility of Diazaspiro[4.5]decan-3-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with diazaspiro[4.5]decan-3-one derivatives. This guide is designed to provide in-depth technical assistance and troubleshooting for the common solubility challenges encountered with this class of compounds. Our goal is to equip you with the knowledge and practical protocols to overcome these hurdles and advance your research.

Introduction: The Solubility Challenge

Diazaspiro[4.5]decan-3-one derivatives are a promising class of heterocyclic compounds with diverse pharmacological activities. However, their often rigid, polycyclic structure can lead to poor aqueous solubility, a significant obstacle in drug discovery and development.[1] Poor solubility can hinder reliable in vitro screening, complicate formulation for in vivo studies, and ultimately impact bioavailability.[2] This guide will explore various strategies to enhance the solubility of these derivatives, from chemical modifications to advanced formulation techniques.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My diazaspiro[4.5]decan-3-one derivative shows poor solubility in aqueous buffers. Where do I start?

A1: Initial Solubility Assessment and pH Adjustment

Before exploring complex solubilization techniques, it's crucial to understand the intrinsic solubility of your compound and the impact of pH. Many diazaspiro[4.5]decan-3-one derivatives contain basic nitrogen atoms, making their solubility highly pH-dependent.[3][4]

Causality: The basic amine functional groups in your molecule can be protonated at a pH below their pKa, leading to the formation of a more soluble salt form.[5][6] Conversely, at a pH above the pKa, the compound will exist predominantly in its less soluble, neutral form.

Troubleshooting Workflow:

cluster_0 Initial Solubility Assessment cluster_1 Decision Point cluster_2 Outcome A Determine pKa of the derivative B Measure solubility in buffers of varying pH (e.g., pH 2, 5, 7.4, 9) A->B C Plot solubility vs. pH profile B->C D Is solubility significantly improved at a physiologically relevant pH? C->D E Proceed with pH-adjusted buffer for experiments D->E Yes F Explore further solubilization strategies D->F No

Caption: Workflow for initial solubility assessment and pH adjustment.

Experimental Protocol: pH-Solubility Profiling

  • Prepare a series of buffers with varying pH values (e.g., citrate buffers for acidic range, phosphate buffers for neutral range, and borate buffers for alkaline range).

  • Add an excess amount of your compound to a fixed volume of each buffer in separate vials.

  • Equilibrate the samples by shaking or rotating at a constant temperature for 24-48 hours to ensure saturation.[7][8]

  • Separate the undissolved solid by centrifugation or filtration.

  • Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method such as HPLC-UV or LC-MS.[9]

  • Plot the solubility (e.g., in µg/mL or µM) against the pH of the buffer.

Q2: My compound precipitates when I dilute my DMSO stock solution into an aqueous assay buffer. How can I prevent this?

A2: Mitigating Precipitation with Co-solvents and Formulation Excipients

This is a common issue known as "crashing out," which occurs when a compound that is soluble in a water-miscible organic solvent is introduced into an aqueous environment where its solubility is much lower.

Causality: The dramatic change in solvent polarity reduces the compound's solubility below its concentration in the diluted solution, leading to precipitation.

Strategies to Prevent Precipitation:

StrategyMechanism of ActionCommon ExamplesConsiderations
Co-solvents Increase the solubility of the compound by reducing the overall polarity of the aqueous medium.[10][11][12][13][14]Ethanol, Propylene Glycol (PG), Polyethylene Glycol (PEG) 300/400, Glycerol.[10][11][13]The final concentration of the co-solvent should be compatible with your assay and not cause toxicity in in vivo studies.[15]
Cyclodextrins Form inclusion complexes with the hydrophobic drug molecule, effectively shielding it from the aqueous environment and increasing its apparent solubility.[16][17][18][19][20]Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).[18]The size of the cyclodextrin cavity must be appropriate for the size of the drug molecule.[20]
Surfactants Form micelles that encapsulate the hydrophobic compound, keeping it dispersed in the aqueous medium.Polysorbate 80 (Tween® 80), Cremophor® EL.Can interfere with some biological assays and may have in vivo toxicity at higher concentrations.

Troubleshooting Workflow:

A Compound precipitates upon dilution B Try adding a co-solvent (e.g., 5-10% ethanol or PEG 400) to the aqueous buffer A->B C Still precipitating? B->C D Try complexation with cyclodextrins (e.g., HP-β-CD) C->D Yes H Problem Solved C->H No E Still precipitating? D->E F Consider using a surfactant (e.g., low concentration of Tween 80) E->F Yes E->H No G Re-evaluate the final desired concentration F->G G->H

Caption: Troubleshooting workflow for compound precipitation.

Q3: I need to formulate my diazaspiro[4.5]decan-3-one derivative for in vivo studies, but the required dose is too high for a simple solution. What are my options?

A3: Advanced Formulation Strategies for In Vivo Delivery

For in vivo studies, especially when a high dose is required, more advanced formulation strategies are often necessary.

1. Salt Formation:

  • Causality: Converting the basic diazaspiro[4.5]decan-3-one derivative into a salt by reacting it with an acid can dramatically increase its aqueous solubility and dissolution rate.[5][21][22][23][24]

  • Common Counterions: Hydrochloride (HCl), sulfate, mesylate, and tartrate are frequently used.

  • Considerations: The choice of counterion can affect the salt's physicochemical properties, such as hygroscopicity and stability.[22] A salt screening study is often necessary to identify the optimal salt form.

2. Prodrug Approach:

  • Causality: A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[25][26][27] For poorly soluble compounds, a hydrophilic moiety can be attached to improve aqueous solubility.[25][26]

  • Strategies for Amines: Attaching a phosphate group to a hydroxylated metabolite or creating an N-acyloxymethyl or N-aminocarbonylmethyl derivative can significantly enhance water solubility.[26][28][29]

  • Considerations: The linker used to attach the promoiety must be stable in the formulation but readily cleaved in vivo to release the active drug.[25]

3. Nanosuspensions:

  • Causality: A nanosuspension is a sub-micron colloidal dispersion of pure drug particles stabilized by surfactants.[30][31][32][33] The reduction in particle size to the nanometer range leads to a significant increase in the surface area, which in turn increases the dissolution velocity and saturation solubility.[32][33]

  • Advantages: Applicable to drugs that are poorly soluble in both aqueous and organic media.[30] Can improve oral bioavailability and allow for parenteral administration of poorly soluble drugs.[30][31]

  • Preparation Methods: High-pressure homogenization and media milling are common top-down approaches.[33]

Comparison of Advanced Formulation Strategies:

StrategyPrimary AdvantageKey ConsiderationBest Suited For
Salt Formation Significant increase in solubility and dissolution rate.[21][22]Requires an ionizable group on the parent molecule.[24]Early to late-stage development for oral and parenteral formulations.
Prodrug Approach Can overcome very low solubility and target specific tissues.[25][26]Requires chemical modification and careful design of the linker.[25]When other approaches fail or for targeted delivery.
Nanosuspensions Applicable to a wide range of poorly soluble compounds.[30]Requires specialized equipment and careful control of particle size and stability.Oral and parenteral delivery of compounds with very low solubility.

Analytical Methods for Solubility Determination

Accurate measurement of solubility is fundamental to any enhancement strategy.

MethodPrincipleThroughputKey Features
Shake-Flask Method A surplus of the compound is equilibrated in the solvent, and the concentration of the dissolved drug is measured.[7][8]LowConsidered the "gold standard" for thermodynamic solubility measurement.[7]
Nephelometry Measures the light scattered by undissolved particles in a solution to determine kinetic solubility.[34]HighFast and suitable for high-throughput screening of compound libraries.[34]
Potentiometric Titration Determines solubility based on the change in pH upon addition of an acid or base.MediumUseful for ionizable compounds and for determining pKa.
Differential Scanning Calorimetry (DSC) Can be used to determine the solubility of a drug in semi-solid excipients.[9]LowPrimarily used for characterizing solid-state properties.

References

  • Jadhav, S. P., Singh, S. K., & Chawra, H. S. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy, 11(2), 117-130. [Link]

  • Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81–87. [Link]

  • (PDF) Formulation strategies for poorly soluble drugs - ResearchGate. (n.d.). Retrieved January 15, 2024, from [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Mura, P. (2022). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 27(23), 8521. [Link]

  • Mura, P., & Maestrelli, F. (2020). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Pharmaceutics, 12(3), 263. [Link]

  • Azimullah, S., et al. (2019). Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update. Journal of Drug Delivery and Therapeutics, 9(2), 436-443. [Link]

  • (PDF) Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug. (n.d.). Retrieved January 15, 2024, from [Link]

  • Kumar, L., & Kumar, A. (2011). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 3(3), 113-117. [Link]

  • Carla, G. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formul Sci Bioavailab, 8(3), 212. [Link]

  • Nanosuspensions: a stratergy to increase the solubility and bioavailability of poorly water - SciSpace. (n.d.). Retrieved January 15, 2024, from [Link]

  • Popa, M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(5), 633. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (n.d.). Retrieved January 15, 2024, from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2011). Pharmaceutical salts: a formulation trick or a clinical conundrum?. Journal of Pharmaceutical Sciences, 100(10), 4133-4139. [Link]

  • Why salt formation of weak acid increases the drug solubility? - ResearchGate. (n.d.). Retrieved January 15, 2024, from [Link]

  • [PDF] Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective | Semantic Scholar. (n.d.). Retrieved January 15, 2024, from [Link]

  • Formulation approaches to enhance drug solubility-brief overview - Semantic Scholar. (n.d.). Retrieved January 15, 2024, from [Link]

  • Cosolvent - Wikipedia. (n.d.). Retrieved January 15, 2024, from [Link]

  • Cosolvent. (n.d.). Retrieved January 15, 2024, from [Link]

  • Schoch, A., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 14(3), 519. [Link]

  • Uivarosi, V., & Badea, M. (2022). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 103(1-2), 1-13. [Link]

  • Solubility and pH of amines. (n.d.). Retrieved January 15, 2024, from [Link]

  • Rautio, J., et al. (2008). Prodrugs for Amines. Current Medicinal Chemistry, 15(22), 2364-2381. [Link]

  • Cosolvent – Knowledge and References - Taylor & Francis. (n.d.). Retrieved January 15, 2024, from [Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterisation | Request PDF. (n.d.). Retrieved January 15, 2024, from [Link]

  • Method Development & Method Validation for Solubility and Dissolution Curves. (n.d.). Retrieved January 15, 2024, from [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.). Retrieved January 15, 2024, from [Link]

  • How do amines and amides affect the pH of a solution? - Blog - ChemGulf. (n.d.). Retrieved January 15, 2024, from [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. (n.d.). Retrieved January 15, 2024, from [Link]

  • Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews, 59(7), 677-694. [Link]

  • Drug solubility: why testing early matters in HTS | BMG LABTECH. (n.d.). Retrieved January 15, 2024, from [Link]

  • Lee, H., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 354, 148-154. [Link]

  • Co-solvent: Significance and symbolism. (n.d.). Retrieved January 15, 2024, from [Link]

  • Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals - YouTube. (n.d.). Retrieved January 15, 2024, from [Link]

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PubMed Central. (n.d.). Retrieved January 15, 2024, from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Click-to-Release Reactions for Tertiary Amines and Pyridines - ACS Publications. (n.d.). Retrieved January 15, 2024, from [Link]

  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (n.d.). Retrieved January 15, 2024, from [Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUES Review Article. (n.d.). Retrieved January 15, 2024, from [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing. (n.d.). Retrieved January 15, 2024, from [Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES - Journal of Pharmaceutical Negative Results. (n.d.). Retrieved January 15, 2024, from [Link]

  • Advanced Properties of Amines - Chemistry LibreTexts. (n.d.). Retrieved January 15, 2024, from [Link]

  • How does pH affect solubility? - askIITians. (n.d.). Retrieved January 15, 2024, from [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability - MDPI. (n.d.). Retrieved January 15, 2024, from [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC - NIH. (n.d.). Retrieved January 15, 2024, from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Spirocyclic Scaffolds: A Comparative Analysis of 2,7-Diazaspiro[4.5]decan-3-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary landscape of drug discovery, the strategic move away from planar, aromatic structures towards molecules with greater three-dimensionality is a well-established principle for success.[1][2] This shift, often termed "escaping flatland," is driven by the need to improve physicochemical properties, enhance target selectivity, and navigate the complex topographies of biological targets.[1][3] Spirocyclic scaffolds, defined by two rings sharing a single quaternary carbon atom, are at the forefront of this movement. Their rigid, well-defined three-dimensional architecture provides an exceptional platform for orienting substituents into unexplored chemical space, thereby improving molecular properties and patentability.[4]

This guide provides an in-depth comparison of 2,7-diazaspiro[4.5]decan-3-one hydrochloride against other prominent spirocyclic building blocks. We will dissect their structural nuances, synthetic accessibility, and impact on key drug-like properties, supported by experimental data and protocols to empower researchers in their scaffold selection process.

The Subject of Focus: this compound

2,7-Diazaspiro[4.5]decan-3-one is a heterocyclic building block featuring a five-membered lactam ring fused at the C4 position of a six-membered piperidine ring. The hydrochloride salt enhances its solubility and handling properties.

Key Structural Features:

  • Asymmetric Scaffold: The molecule contains a spirocenter and typically another stereocenter, offering opportunities for stereodivergent synthesis.

  • Dual Functionality: It incorporates a secondary amine within the piperidine ring and an amide/lactam in the pyrrolidinone ring. These provide well-defined vectors for substitution and act as hydrogen bond donors and acceptors.

  • High Fsp³ Character: The high fraction of sp³-hybridized carbons (Fsp³ = 0.875) contributes to improved solubility and metabolic stability compared to flatter, aromatic systems.[3]

While specific applications of the 2,7-isomer are emerging, the broader diazaspiro[4.5]decane class has proven fruitful. For instance, 2,8-diazaspiro[4.5]decan-1-one derivatives have been developed as potent dual TYK2/JAK1 inhibitors for inflammatory diseases[5] and as chitin synthase inhibitors with antifungal activity.[6] This precedence underscores the potential of the 2,7-diazaspiro[4.5]decan-3-one core in diverse therapeutic areas.

Comparative Analysis with Alternative Spirocyclic Scaffolds

The choice of a spirocyclic building block is a critical decision in a drug design campaign. It influences not only the final compound's shape and biological activity but also its synthetic tractability and physicochemical profile. Below, we compare our focus molecule with other popular classes of spirocyclic scaffolds.

Azaspiro[3.3]heptanes

These scaffolds, such as tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate, are characterized by two fused four-membered rings.[3] They are often employed as conformationally restricted bioisosteres of piperazine.

  • Structural Advantages: The rigid, compact structure with two nitrogen atoms provides precise exit vectors for substituents, enabling fine-tuning of interactions within a binding pocket. The angular nature of the scaffold offers a distinct 3D profile compared to the more linear piperazine.

  • Impact on Properties: Replacing a piperazine with a diazaspiro[3.3]heptane in the PARP inhibitor Olaparib led to reduced DNA damage and cytotoxicity, showcasing the scaffold's ability to modulate selectivity and safety profiles.[2][3]

  • Synthetic Accessibility: While challenging, scalable synthetic routes have been developed, making these building blocks commercially available.

Oxa-azaspiro[4.5]decanes

This class includes scaffolds like 1-Oxa-8-azaspiro[4.5]decan-3-one, where one nitrogen atom of the diazaspiro-scaffold is replaced by oxygen.

  • Structural Advantages: The introduction of an oxygen atom can modulate hydrogen bonding capacity and reduce basicity compared to a corresponding diaza-scaffold. This can be advantageous for avoiding off-target interactions with aminergic GPCRs or improving cell permeability.

  • Impact on Properties: The presence of the ether or lactone oxygen can improve aqueous solubility.[7] These scaffolds serve as valuable surrogates for commonly used heterocycles like morpholines.[7]

  • Synthetic Accessibility: Synthesis often begins from commercially available starting materials like N-Boc-4-piperidone, following a sequence of alkylation and intramolecular cyclization.[8]

Thia-azaspiro[4.5]decanes

Here, a sulfur atom is incorporated into the spirocyclic framework, as seen in 1-thia-4-azaspiro[4.5]decan-3-one derivatives.

  • Structural Advantages: The sulfur atom, being larger and more polarizable than oxygen or nitrogen, can engage in unique non-covalent interactions with protein targets. The thioether or thiolactone moiety offers different metabolic properties compared to its oxa- or aza-analogs.

  • Impact on Properties: This scaffold has been successfully employed in the development of antivirals. Derivatives of 1-thia-4-azaspiro[4.5]decan-3-one have shown potent inhibitory activity against human coronavirus 229E replication, highlighting the scaffold's utility in generating novel biological activity.[9]

  • Synthetic Accessibility: Synthesis is typically achieved through multi-step sequences involving the condensation of amino acids with cyclic ketones followed by cyclization with thioglycolic acid derivatives.

Data Presentation: Comparative Properties of Spirocyclic Building Blocks

Feature2,7-Diazaspiro[4.5]decan-3-one2,6-Diazaspiro[3.3]heptane1-Oxa-8-azaspiro[4.5]decan-3-one1-Thia-4-azaspiro[4.5]decan-3-one
Core Structure [4.5] Spirocycle[3.3] Spirocycle[4.5] Spirocycle[4.5] Spirocycle
Key Heteroatoms 2 x Nitrogen (Amine, Amide)2 x Nitrogen (Amines)1 x Nitrogen, 1 x Oxygen1 x Nitrogen, 1 x Sulfur
Fsp³ 0.8750.8570.8750.875
Primary Use Case Versatile scaffold for 3D diversityConstrained piperazine bioisostere[3]Morpholine bioisostere, solubility enhancer[7]Antiviral agents, unique interactions[9]
Key Advantage Two distinct, functionalizable N atomsRigid, compact 3D shapeReduced basicity, improved solubilityUnique metabolic profile and interactions
Synthetic Complexity ModerateHighModerateModerate-to-High

Visualization of Key Concepts

G

Caption: Workflow for selecting an optimal spirocyclic building block.

// Nodes for the piperidine ring N7 [label="N", pos="0,1!", fontcolor="#EA4335"]; C6 [label="C", pos="-0.87,0.5!"]; C5 [label="C", pos="-0.87,-0.5!"]; C4_spiro [label="C", pos="0,-1!", fontcolor="#34A853"]; C8 [label="C", pos="0.87,-0.5!"]; C9 [label="C", pos="0.87,0.5!"];

// Nodes for the pyrrolidinone ring N2 [label="N", pos="0.5,-2.5!", fontcolor="#EA4335"]; C3 [label="C=O", pos="-0.5,-2.5!"]; C10 [label="C", pos="-1,-1.7!"];

// Edges for the piperidine ring N7 -- C9; C9 -- C8; C8 -- C4_spiro; C4_spiro -- C5; C5 -- C6; C6 -- N7;

// Edges for the pyrrolidinone ring C4_spiro -- C10; C10 -- C3; C3 -- N2; N2 -- C4_spiro;

// Label for the spiroatom label_spiro [label="Spiroatom", pos="1.5,-1!", fontcolor="#34A853"]; C4_spiro -> label_spiro [style=dashed, penwidth=1, color="#34A853", arrowhead=vee]; }

Caption: Structure of the 2,7-diazaspiro[4.5]decan-3-one core.

Experimental Protocols

Trustworthy and reproducible synthetic protocols are the bedrock of medicinal chemistry. The causality behind experimental choices—such as the selection of a specific base or protecting group—is crucial for success. Below is a representative, self-validating protocol for the synthesis of a related diazaspiro[4.5]decanone scaffold, illustrating a common synthetic strategy.

Protocol: Synthesis of N-Boc-2,8-diazaspiro[4.5]decan-1-one

This protocol is adapted from established literature procedures for constructing similar diazaspirocyclic systems and demonstrates a robust pathway from common starting materials.

Rationale: The synthesis begins with a Dieckmann condensation of a protected piperidine diester. The Boc protecting group is chosen for its stability under the basic reaction conditions and its facile removal under acidic conditions. Sodium ethoxide is a strong, non-nucleophilic base suitable for this intramolecular cyclization.

Step 1: Synthesis of Diethyl 1-(tert-butoxycarbonyl)piperidine-4,4-dicarboxylate

  • Materials: Diethyl piperidine-4,4-dicarboxylate, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), Dichloromethane (DCM).

  • Procedure:

    • To a solution of diethyl piperidine-4,4-dicarboxylate (1.0 eq) and TEA (1.5 eq) in DCM at 0 °C, add Boc₂O (1.1 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Monitor reaction completion by TLC.

    • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected diester, which is often used without further purification.

Step 2: Intramolecular Dieckmann Condensation

  • Materials: Product from Step 1, Sodium ethoxide (NaOEt), Anhydrous Toluene.

  • Procedure:

    • Dissolve the diester (1.0 eq) in anhydrous toluene under a nitrogen atmosphere.

    • Add NaOEt (1.5 eq) in one portion.

    • Heat the mixture to reflux (approx. 110 °C) for 4 hours. A thick precipitate will form.

    • Cool the reaction to room temperature and quench by carefully adding 1M HCl until the mixture is acidic (pH ~2-3).

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • The crude product is the β-keto ester.

Step 3: Decarboxylation and Imine Formation

  • Materials: Product from Step 2, 6M Hydrochloric Acid.

  • Procedure:

    • Heat the crude β-keto ester in 6M HCl at reflux for 12 hours. This step simultaneously hydrolyzes the ester and Boc group and promotes decarboxylation.

    • Cool the solution and concentrate under reduced pressure to obtain the crude hydrochloride salt of the spirocyclic aminoketone.

Step 4: Reductive Amination to form the Lactam (Final Step)

  • Materials: Crude aminoketone salt, desired amine (e.g., benzylamine as a precursor), Sodium triacetoxyborohydride (STAB), Dichloroethane (DCE).

  • Procedure:

    • This step would typically involve functionalization of the piperidine nitrogen followed by cyclization to form the lactam ring, or a direct multi-component reaction. The exact sequence will depend on the target isomer (e.g., 2,7- vs 2,8-). For a 2,8-diazaspiro[4.5]decan-1-one, a reductive amination followed by cyclization is a viable route.[6]

G A Piperidine Diester B Boc Protection A->B Step 1 C Dieckmann Condensation (NaOEt, Toluene) B->C Step 2 D Hydrolysis & Decarboxylation (HCl, Heat) C->D Step 3 E Final Cyclization/ Functionalization D->E Step 4 F Target Diazaspiro[4.5]decanone E->F

Caption: General synthetic workflow for diazaspiro[4.5]decanones.

Conclusion and Authoritative Insights

The strategic incorporation of spirocyclic building blocks is a powerful tactic for advancing drug discovery programs.[10] They provide a robust framework to enhance three-dimensionality, which often correlates with improved physicochemical and pharmacokinetic properties.[2]

This compound represents a versatile scaffold, offering multiple points for diversification and a favorable Fsp³ count. While it shares the general benefits of the spiro[4.5]decane core with its oxa- and thia-analogs, its two distinct nitrogen centers provide unique opportunities for modulation of basicity, hydrogen bonding, and substituent vectorality.

The selection between 2,7-diazaspiro[4.5]decan-3-one and alternatives like the more compact azaspiro[3.3]heptanes or the less basic oxa-azaspiro[4.5]decanes should be a data-driven decision. The choice depends on the specific goals of the optimization campaign:

  • For a direct, conformationally rigid replacement of piperazine, an azaspiro[3.3]heptane is a leading choice.

  • To reduce basicity while maintaining a similar 3D footprint to a piperidine-containing scaffold, an oxa-azaspiro[4.5]decane is ideal.

  • To explore novel interactions and metabolic pathways, a thia-azaspiro[4.5]decane offers unique properties.

  • For a scaffold that provides rich opportunities for functionalization at two distinct nitrogen atoms within a proven spiro[4.5]decane framework, 2,7-diazaspiro[4.5]decan-3-one is an excellent starting point.

The continued development of novel synthetic routes will undoubtedly increase the accessibility of diverse spirocyclic building blocks, further empowering medicinal chemists to explore the vast potential of three-dimensional chemical space.[11]

References

  • Title: Advantages of spirocyclic scaffolds over planar structures in drug discovery - Benchchem Source: BenchChem URL
  • Title: An In-depth Technical Guide to the Synthesis of Spirocyclic Compounds - Benchchem Source: BenchChem URL
  • Title: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Source: Taylor & Francis Online URL: [Link]

  • Title: The use of spirocyclic scaffolds in drug discovery - CORE Source: CORE URL: [Link]

  • Title: Spirocyclic Scaffolds in Medicinal Chemistry - PubMed Source: PubMed URL: [Link]

  • Title: Early ADME And Physical-Chemistry Properties - SpiroChem Source: SpiroChem URL: [Link]

  • Title: Solid-Phase Synthesis Of [4.4] Spirocyclic Oximes l Protocol Preview - YouTube Source: YouTube URL: [Link]

  • Title: Application Notes and Protocols for the Synthesis of Spirocyclic Compounds Using 1,3-Dibromo-2,2-dimethoxypropane - Benchchem Source: BenchChem URL
  • Title: Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry - Books Source: Royal Society of Chemistry URL: [Link]

  • Title: Quantitative structure-activity relationship and ADME prediction studies on series of spirooxindoles derivatives for anti-cancer activity against colon cancer cell line HCT-116 - PMC - NIH Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed Source: PubMed URL: [Link]

  • Title: Design and Synthesis of Spirocycles | Request PDF - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Syntheses and medicinal chemistry of spiro heterocyclic steroids - Beilstein Journals Source: Beilstein Journals URL: [Link]

  • Title: Properties Optimization | SpiroChem Source: SpiroChem URL: [Link]

  • Title: ADME properties of potent synthesized compounds. - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives - MDPI Source: MDPI URL: [Link]

  • Title: Technical Support Center: Synthesis of 1-Oxa-8-azaspiro[4.
  • Title: One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds Source: PubMed URL: [Link]

  • Title: 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation - PubMed Source: PubMed URL: [Link]

  • Title: Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents - PubMed Source: PubMed URL: [Link]

  • Title: 2,8-Diazaspiro(4.5)decan-3-one hydrochloride | C8H15ClN2O | CID 60145982 - PubChem Source: PubChem URL: [Link]

  • Title: Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones - MDPI Source: MDPI URL: [Link]

  • Title: Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed Source: PubMed URL: [Link]

  • Title: Synthesis and anti‐coronavirus activity of a series of 1‐thia‐4‐azaspiro[4.5]decan‐3‐one derivatives | Request PDF - ResearchGate Source: ResearchGate URL: [Link]

Sources

The Diazaspiro[4.5]decane Scaffold: A Rising Star in Drug Design for Enhanced Potency and Improved Pharmacokinetics

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Privileged Structural Motif

In the relentless pursuit of novel therapeutics with superior efficacy and safety profiles, medicinal chemists are increasingly turning their attention to three-dimensional (3D) molecular architectures. Among these, the diazaspiro[4.5]decane scaffold has emerged as a particularly advantageous building block. Its inherent rigidity, precise vectoral orientation of substituents, and favorable physicochemical properties offer a powerful toolkit to overcome common challenges in drug discovery, from enhancing target affinity to optimizing pharmacokinetic parameters.

This guide provides an in-depth comparison of the diazaspiro[4.5]decane scaffold against more conventional moieties, supported by experimental data from recent studies. We will delve into the synthetic strategies that unlock the potential of this scaffold, the causal factors driving its selection in drug design, and the tangible benefits observed in preclinical and clinical candidates.

The Strategic Advantage of Spirocyclic Rigidity

The core advantage of the diazaspiro[4.5]decane scaffold lies in its spirocyclic nature, where two rings share a single carbon atom. This arrangement imparts significant conformational rigidity compared to more flexible acyclic or monocyclic analogues, such as the ubiquitous piperazine ring.[1] This rigidity is not merely a structural curiosity; it has profound implications for drug design:

  • Enhanced Potency and Selectivity: By locking the pharmacophoric elements in a specific spatial orientation, the diazaspiro[4.5]decane scaffold can promote a more favorable interaction with the target protein. This pre-organization for binding can lead to a significant increase in potency and selectivity, as the entropic penalty upon binding is reduced.[2]

  • Improved Physicochemical Properties: The introduction of sp3-rich centers in the diazaspiro[4.5]decane core can lead to improved solubility and reduced lipophilicity, key factors in determining a compound's drug-likeness.[2]

  • Favorable Pharmacokinetics: The rigid structure can also positively influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, conformational constraint can shield metabolically labile sites, leading to increased metabolic stability and a longer plasma half-life.[3]

  • Exploration of Novel Chemical Space: The unique 3D geometry of the diazaspiro[4.5]decane scaffold allows for the exploration of novel chemical space, potentially leading to the discovery of first-in-class therapeutics with novel mechanisms of action.[4]

The following diagram illustrates the conceptual replacement of a flexible piperazine linker with a rigid diazaspiro[4.5]decane core, a common strategy to enhance drug-like properties.

Caption: Bioisosteric replacement of piperazine with a diazaspiro[4.5]decane scaffold.

Performance Benchmarking: Diazaspiro[4.5]decane Derivatives vs. Alternatives

The theoretical advantages of the diazaspiro[4.5]decane scaffold are borne out by a growing body of experimental evidence. Here, we present comparative data from several studies that highlight the superior performance of diazaspiro[4.5]decane-containing compounds.

Case Study 1: TYK2/JAK1 Inhibitors for Inflammatory Bowel Disease

In a study aimed at developing selective TYK2/JAK1 inhibitors for the treatment of inflammatory bowel disease, researchers systematically explored the introduction of spirocyclic scaffolds. This led to the discovery of a 2,8-diazaspiro[4.5]decan-1-one derivative, compound 48 , which demonstrated superior potency and selectivity compared to the blockbuster drug tofacitinib.[5]

CompoundTYK2 IC50 (nM)JAK1 IC50 (nM)JAK2 IC50 (nM)In Vivo Efficacy (DSS-induced colitis model)
Compound 48 637>851More potent anti-inflammatory effect than tofacitinib
Tofacitinib---Standard of care
Data sourced from: Journal of Medicinal Chemistry, 2022, 65(4), 3151-3172.[5]

The enhanced efficacy of compound 48 is attributed to the rigid diazaspiro[4.5]decane core, which optimally positions the key pharmacophores for interaction with the kinase hinge region, leading to potent and selective inhibition.[5]

Case Study 2: PARP-1 Inhibitors with Reduced Genotoxicity

The replacement of the piperazine core in the FDA-approved PARP inhibitor olaparib with a diazaspiro[4.5]decane moiety has been investigated to modulate the drug's pharmacological profile. This bioisosteric substitution led to the identification of compounds with retained high-affinity PARP-1 binding but significantly reduced DNA damage, a key toxicity concern.[6][7]

CompoundPARP-1 IC50 (nM)DNA Damage (γH2AX foci formation)
Olaparib-Induces DNA damage at 1-10 µM
Compound 10e (diazaspiro[4.5]decane analog)12.6 ± 1.1Did not induce DNA damage at similar concentrations
Data sourced from: ACS Omega, 2021, 6(45), 30469–30481.[6]

This study demonstrates that the diazaspiro[4.5]decane scaffold can be strategically employed to fine-tune the biological activity of a drug, in this case, uncoupling potent enzyme inhibition from undesirable off-target effects.[6]

Case Study 3: Orally Bioavailable Glycoprotein IIb-IIIa Antagonists

The development of orally active glycoprotein IIb-IIIa antagonists has been hampered by poor pharmacokinetic properties. The utilization of a novel 2,8-diazaspiro[4.5]decane scaffold as a template led to the identification of a double prodrug, 22 (CT51464) , with excellent oral bioavailability across multiple species.[3]

CompoundOral Bioavailability (F%)Plasma Half-life (t1/2β)
22 (CT51464) 33% (Cyno), 73% (Dog), 22% (Rat)14.2 h (Cyno), 8.97 h (Dog), 1.81 h (Rat)
Data sourced from: Journal of Medicinal Chemistry, 2004, 47(1), 185-198.[3]

The favorable pharmacokinetic profile of 22 (CT51464) is a direct consequence of the robust and metabolically stable diazaspiro[4.5]decane core, highlighting its potential to overcome ADME liabilities in drug development.[3]

Experimental Protocols: Synthesizing and Evaluating Diazaspiro[4.5]decane Derivatives

The successful application of the diazaspiro[4.5]decane scaffold in drug discovery is underpinned by robust and versatile synthetic methodologies. Below are representative protocols for the synthesis of a diazaspiro[4.5]decane core and a key biological assay for its evaluation.

Synthesis of a 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione

This three-step synthesis provides a facile and cost-effective route to a functionalized diazaspiro[4.5]decane scaffold.[8]

Step 1: Synthesis of 1-(Methylamino)-4-phenylcyclohexane-1-carbonitrile hydrochloride (2)

  • To a solution of 4-phenylcyclohexanone in methanol, add an aqueous solution of methylamine and potassium cyanide.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Acidify the mixture with concentrated HCl and extract the product with a suitable organic solvent.

  • Concentrate the organic layer under reduced pressure to obtain the crude product, which can be used in the next step without further purification.

Step 2: Synthesis of the corresponding ureido derivative (3)

  • Treat a solution of 2 in a mixture of acetic acid and water with potassium cyanate (KOCN).

  • Stir the reaction at room temperature for 12 hours.

  • Collect the precipitated product by filtration and wash with water.

Step 3: Cyclization to 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione (4)

  • To a stirred solution of 3 in dry DMF, add sodium hydride (60% dispersion in mineral oil) portion-wise at 0 °C.

  • Stir the mixture at 45 °C under an argon atmosphere for 4 days.

  • Treat the reaction with a 10% HCl solution and continue stirring for 24 hours at 45 °C.

  • Pour the reaction mixture into an ice-water mixture and extract with chloroform.

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

The following diagram outlines the synthetic workflow.

Synthesis_Workflow Start 4-Phenylcyclohexanone Step1 Step 1: Strecker Reaction Start->Step1 Intermediate1 1-(Methylamino)-4-phenylcyclohexane- 1-carbonitrile hydrochloride (2) Step1->Intermediate1 Step2 Step 2: Urea Formation Intermediate1->Step2 Intermediate2 Ureido derivative (3) Step2->Intermediate2 Step3 Step 3: Cyclization and Hydrolysis Intermediate2->Step3 End 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]- decane-2,4-dione (4) Step3->End

Caption: Synthetic workflow for a diazaspiro[4.5]decane derivative.

In Vitro Kinase Inhibition Assay (for TYK2/JAK1)

This protocol describes a typical in vitro assay to determine the inhibitory activity of a compound against target kinases.[5]

  • Prepare a reaction mixture containing the kinase enzyme (TYK2 or JAK1), a fluorescently labeled peptide substrate, and ATP in an appropriate assay buffer.

  • Add serial dilutions of the test compound (e.g., compound 48 ) to the reaction mixture in a 384-well plate.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction by adding a termination buffer containing EDTA.

  • Measure the fluorescence intensity using a suitable plate reader. The signal is proportional to the amount of phosphorylated substrate.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion: A Scaffold with a Bright Future

The diazaspiro[4.5]decane scaffold is a compelling structural motif that offers tangible advantages in modern drug discovery. Its inherent rigidity, three-dimensional character, and favorable physicochemical properties provide a powerful platform for the design of potent, selective, and pharmacokinetically sound therapeutic agents. The comparative data presented herein clearly demonstrates the potential of this scaffold to overcome the limitations of more traditional, flexible linkers. As synthetic methodologies continue to evolve, we can expect to see an increasing number of clinical candidates and approved drugs that leverage the unique benefits of the diazaspiro[4.5]decane core, solidifying its position as a privileged scaffold in the medicinal chemist's arsenal.

References

  • Discovery of Novel 2,8-Diazaspiro[4.5]decanes as Orally Active Glycoprotein IIb-IIIa Antagonists. Journal of Medicinal Chemistry, 2004, 47(1), 185-198. [Link]

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. ACS Omega, 2021, 6(45), 30469–30481. [Link]

  • The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. ResearchGate. [Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. [Link]

  • One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. PubMed. [Link]

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. PubMed. [Link]

  • One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Royal Society of Chemistry. [Link]

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. PubMed. [Link]

  • Synthesis of azaspiro[4.5]decane systems by oxidative cyclization of olefinic precursors. ScienceDirect. [Link]

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI. [Link]

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. PubMed. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. PubMed. [Link]

Sources

Navigating the Bioactivity of Diazaspiro[4.5]decan-3-one Derivatives: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The spirocyclic scaffold has emerged as a privileged motif in modern medicinal chemistry, offering a unique three-dimensional architecture that can lead to improved potency, selectivity, and pharmacokinetic properties.[1][2] Among these, the diazaspiro[4.5]decan-one core represents a versatile framework with demonstrated potential across a range of therapeutic areas. While public domain data on the biological activities of 2,7-diazaspiro[4.5]decan-3-one hydrochloride derivatives are currently limited, this guide will provide a comprehensive framework for their validation. By examining the reported activities of closely related isomers and detailing the requisite experimental protocols, we offer a comparative analysis to empower researchers in their exploration of this promising class of compounds.

The Diazaspiro[4.5]decan-one Scaffold: A Landscape of Therapeutic Potential

The diazaspiro[4.5]decan-one framework has been the subject of significant synthetic and biological investigation, yielding derivatives with a diverse array of activities. Notably, isomers such as the 2,8-diazaspiro[4.5]decan-1-ones and 1-oxa-3,7-diazaspiro[4.5]decan-2-ones have shown promise as antifungal, anticancer, and anti-inflammatory agents.

Antifungal Activity: Targeting Chitin Synthase

A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent inhibitors of chitin synthase, a crucial enzyme in the fungal cell wall biosynthesis that is absent in humans, making it an attractive antifungal target.[3][4] Several of these compounds exhibited moderate to excellent potency against chitin synthase, with IC50 values in the micromolar range.[3] For instance, certain derivatives displayed activity comparable to Polyoxin B, a known chitin synthase inhibitor.[3] The antifungal activity of these compounds was further demonstrated by their ability to inhibit the growth of various fungal strains, with some showing superior efficacy to the established antifungal drug fluconazole against Candida albicans.[3]

Anticancer Activity: Diverse Mechanisms of Action

The diazaspiro[4.5]decan-one scaffold has also been explored for its anticancer potential, with derivatives demonstrating activity through various mechanisms.

  • Kinase Inhibition: A novel 2,8-diazaspiro[4.5]decan-1-one derivative was identified as a potent and selective dual inhibitor of TYK2/JAK1 kinases, with IC50 values of 6 nM and 37 nM, respectively.[1] This compound exhibited potent anti-inflammatory efficacy in a preclinical model of ulcerative colitis, highlighting its potential for treating inflammatory diseases and certain cancers.[1] In another study, structural optimization of a hit compound led to the discovery of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent inhibitors of RIPK1 kinase, with the most active compound showing an IC50 of 92 nM.[5]

  • KRAS-G12D Inhibition: In the realm of targeted cancer therapy, 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives have been designed as inhibitors of the oncogenic KRAS-G12D mutation.[6] Several of these compounds displayed strong protein binding affinity and high selectivity for KRAS-G12D, with nanomolar IC50 values in cellular assays, suggesting their potential as effective anticancer agents for KRAS-G12D-driven tumors.[6]

  • Cytotoxic Activity: The anticancer potential of spiro compounds has been further demonstrated through in vitro screening against various cancer cell lines.[7] For example, novel dispiro-indolinones have shown high cytotoxic activity against prostate cancer cells.[8]

Comparative Performance of Diazaspiro[4.5]decan-one Derivatives

To provide a clear overview of the therapeutic potential of this class of compounds, the following table summarizes the reported biological activities and potencies of various diazaspiro[4.5]decan-one derivatives.

ScaffoldTarget/ActivityPotency (IC50/MIC)Reference Compound(s)Source
2,8-Diazaspiro[4.5]decan-1-oneChitin Synthase Inhibition0.12 - 0.29 mM (IC50)Polyoxin B (0.08 mM)[3]
2,8-Diazaspiro[4..5]decan-1-oneAntifungal (C. albicans)0.04 mmol/L (MIC)Fluconazole (0.104 mmol/L)[3]
2,8-Diazaspiro[4.5]decan-1-oneTYK2/JAK1 Kinase Inhibition6 nM (TYK2), 37 nM (JAK1)Tofacitinib[1]
2,8-Diazaspiro[4.5]decan-1-oneRIPK1 Kinase Inhibition92 nM (IC50)-[5]
1-oxa-3,7-diazaspiro[4.5]decan-2-oneKRAS-G12D InhibitionNanomolar range (IC50)-[6]

A Practical Guide to Validating Biological Activity

For researchers working with novel this compound derivatives, a systematic approach to validating their biological activity is crucial. The following section outlines key experimental workflows and protocols.

General Synthetic Approach

The synthesis of diazaspiro[4.5]decan-one derivatives often involves a multi-step process. A general understanding of the synthetic strategy is essential for producing the compounds of interest for biological testing.

reagents Starting Materials (e.g., Substituted Piperidone, Amino Acid) intermediate1 Spirocyclic Intermediate Formation (e.g., Ugi or Passerini Reaction) reagents->intermediate1 Multicomponent Reaction cyclization Intramolecular Cyclization intermediate1->cyclization Deprotection & Ring Closure final_product 2,7-Diazaspiro[4.5]decan-3-one Derivative cyclization->final_product hcl_salt Hydrochloride Salt Formation (Treatment with HCl) final_product->hcl_salt

Caption: Generalized synthetic workflow for this compound derivatives.

Experimental Protocols

The initial assessment of antimicrobial activity is typically performed using in vitro screening assays to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the compounds.[9]

a. Broth Microdilution Method (for MIC Determination)

This method is a standard procedure for determining the MIC of an antimicrobial agent against bacteria and fungi.[9]

Step-by-Step Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Candida albicans, Staphylococcus aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: Prepare a serial two-fold dilution of the this compound derivative in the broth medium in a 96-well microtiter plate. The concentration range should be sufficient to determine the MIC.

  • Inoculation: Add an equal volume of the standardized inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

b. Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination

Following MIC determination, the MBC or MFC can be ascertained to understand if the compound is microbistatic or microbicidal.

Step-by-Step Protocol:

  • Subculturing: Take a small aliquot (e.g., 10 µL) from the wells of the MIC plate that show no visible growth.

  • Plating: Spread the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar, Sabouraud Dextrose Agar).

  • Incubation: Incubate the agar plates under the same conditions as the MIC assay.

  • MBC/MFC Determination: The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

The evaluation of anticancer activity typically begins with in vitro cytotoxicity assays against a panel of human cancer cell lines.[10]

a. MTT Assay (Cell Viability Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

start Seed Cancer Cells in 96-well Plate treat Treat with Diazaspiro[4.5]decan-3-one (Varying Concentrations) start->treat incubate Incubate (e.g., 48h) treat->incubate mtt Add MTT Reagent incubate->mtt formazan Incubate (2-4h) (Viable cells form formazan) mtt->formazan solubilize Add Solubilizing Agent formazan->solubilize read Measure Absorbance solubilize->read calculate Calculate IC50 Value read->calculate

Caption: Workflow for determining the in vitro anticancer activity using the MTT assay.

If the intended mechanism of action involves kinase inhibition, a direct enzymatic assay is necessary.

a. Homogeneous Time-Resolved Fluorescence (HTRF) Assay

HTRF is a robust technology for studying kinase activity by detecting the phosphorylation of a substrate.[11]

Step-by-Step Protocol:

  • Reaction Setup: In a microplate, combine the kinase, a biotinylated substrate, and the this compound derivative at various concentrations.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection solution containing a europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665.

  • Signal Measurement: After a further incubation period, read the plate on an HTRF-compatible reader, measuring the emission at two different wavelengths.

  • IC50 Calculation: The ratio of the two emission signals is used to calculate the extent of substrate phosphorylation, and the IC50 value is determined from the dose-response curve.

Conclusion and Future Directions

The diazaspiro[4.5]decan-one scaffold presents a compelling starting point for the development of novel therapeutics. While the biological profile of this compound derivatives remains to be fully elucidated, the significant antifungal, anticancer, and kinase inhibitory activities of its isomers provide a strong rationale for its investigation. By employing the systematic validation workflows and protocols outlined in this guide, researchers can effectively characterize the biological activity of their novel derivatives and contribute to the growing body of knowledge surrounding this promising class of compounds. Future studies should focus on elucidating the specific molecular targets and mechanisms of action to guide further lead optimization and preclinical development.

References

  • Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry. [Link]

  • Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. Molecules. [Link]

  • Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. ResearchGate. [Link]

  • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. PubMed. [Link]

  • Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. MDPI. [Link]

  • 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. PubMed. [Link]

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. PubMed. [Link]

  • Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. ACS Omega. [Link]

  • The Synthesis and Antimicrobial Activity of Heterocyclic Derivatives of Totarol. PMC. [Link]

  • (PDF) Heterocycle Compounds with Antimicrobial Activity. ResearchGate. [Link]

  • Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. NIH. [Link]

  • Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. MDPI. [Link]

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Publishing. [Link]

  • Spiro compounds as a potent anticancer agent. ResearchGate. [Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. [Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. PubMed. [Link]

  • 2,8-Diazaspiro(4.5)decan-3-one hydrochloride. PubChem. [Link]

  • In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. PMC. [Link]

  • A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. Journal of Pharmaceutical Negative Results. [Link]

  • 2,8-Diazaspiro[4.5]decan-3-one hydrochloride. Lead Sciences. [Link]

  • Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. PubMed. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationships of 2,7-Diazaspiro[4.5]decan-3-one Analogs and Related Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2,7-diazaspiro[4.5]decan-3-one scaffold, a unique three-dimensional heterocyclic motif, represents a compelling starting point for the design of novel therapeutic agents. Its inherent structural rigidity and the presence of two modifiable nitrogen centers offer a versatile platform for exploring diverse biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on the diazaspiro[4.5]decane core, drawing upon experimental data from studies on closely related isomers. While direct and extensive SAR studies on the 2,7-diazaspiro[4.5]decan-3-one framework are emerging, a wealth of information from analogous systems, such as the 2,8-diazaspiro[4.5]decan-1-one and 1-oxa-3,7-diazaspiro[4.5]decan-2-one scaffolds, allows for insightful inferences into the key structural determinants of biological activity.

This guide will delve into the SAR of these compounds across various therapeutic areas, including inflammation, infectious diseases, and oncology. By presenting a synthesis of a medicinal chemist's perspective on experimental design, alongside detailed protocols and comparative data, this document aims to empower researchers to rationally design and synthesize novel 2,7-diazaspiro[4.5]decan-3-one analogs with enhanced potency and selectivity.

The Strategic Advantage of the Diazaspiro[4.5]decane Scaffold

The diazaspiro[4.5]decane framework, characterized by a shared carbon atom between a piperidine and a pyrrolidine ring, offers several advantages in drug design. The spirocyclic nature imparts a higher degree of sp3 character, leading to improved solubility, metabolic stability, and reduced off-target toxicity compared to flat, aromatic systems. The distinct spatial arrangement of the two nitrogen atoms allows for the introduction of diverse substituents to probe specific interactions within a biological target's binding pocket.

Comparative SAR Analysis Across Therapeutic Targets

The versatility of the diazaspiro[4.5]decane scaffold is evident in the diverse range of biological activities exhibited by its analogs. The following sections provide a comparative analysis of the SAR for different isomers, offering valuable insights for the design of novel 2,7-diazaspiro[4.5]decan-3-one derivatives.

Dual TYK2/JAK1 Inhibition for Inflammatory Diseases

A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent and selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), key mediators in inflammatory signaling pathways.[1] Systematic exploration of the SAR revealed critical insights into the structural requirements for potent inhibition.

Key SAR Insights:

  • N-8 Substitution: The substituent at the N-8 position of the piperidine ring plays a crucial role in activity. A key finding was that an N-(cyanomethyl) group was optimal for potent TYK2 and JAK1 inhibition.

  • N-2 Substitution: Modifications at the N-2 position of the pyrrolidinone ring also significantly impact potency. A 4-amino-5-(trifluoromethyl)pyrimidine-2-yl group was found to be a highly favorable substituent.

  • Spirocyclic Scaffold: The introduction of the spirocyclic scaffold itself was a critical step in achieving high potency and selectivity over other JAK family kinases, such as JAK2.

Data Summary: TYK2/JAK1 Inhibition by 2,8-Diazaspiro[4.5]decan-1-one Analogs

Compound IDN-8 SubstituentN-2 SubstituentTYK2 IC₅₀ (nM)JAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)Selectivity (JAK2/TYK2)
Lead Compound -(CH₂)₂SO₂Me4-amino-5-(trifluoromethyl)pyrimidin-2-yl637>870>145
Analog A-H4-amino-5-(trifluoromethyl)pyrimidin-2-yl>1000>1000>1000-
Analog B-CH₂CN4-amino-5-chloropyrimidin-2-yl25150>2000>80

Data synthesized from[1]

Experimental Workflow: TYK2/JAK1 Kinase Inhibition Assay

Caption: Workflow for determining the in vitro inhibitory activity of 2,8-diazaspiro[4.5]decan-1-one analogs against TYK2 and JAK1 kinases.

Chitin Synthase Inhibition for Antifungal Activity

Derivatives of 2,8-diazaspiro[4.5]decan-1-one have also been investigated as inhibitors of chitin synthase, a crucial enzyme in fungal cell wall biosynthesis, making it an attractive target for antifungal drug development.[2][3]

Key SAR Insights:

  • N-8 Substituent: The nature of the substituent at the N-8 position is critical for antifungal activity. Aromatic and heteroaromatic moieties, particularly those with electron-withdrawing groups, were found to enhance potency. For instance, a 4-chlorophenyl group at this position led to significant activity.

  • N-2 Acyl Group: The acyl group attached to the N-2 nitrogen also influences activity. Long-chain aliphatic and aromatic acyl groups were generally well-tolerated.

Data Summary: Chitin Synthase Inhibition and Antifungal Activity of 2,8-Diazaspiro[4.5]decan-1-one Analogs

Compound IDN-8 SubstituentN-2 Acyl GroupChitin Synthase IC₅₀ (mM)C. albicans MIC (mmol/L)
4j 4-Chlorophenyl2-Furoyl0.120.08
4d 4-FluorophenylBenzoyl0.250.04
4r 4-NitrophenylAcetyl0.290.08
Polyoxin B (Control) --0.080.129

Data adapted from[2]

Experimental Protocol: Synthesis of 2,8-Diazaspiro[4.5]decan-1-one Analogs

A general and efficient method for the synthesis of the 2,8-diazaspiro[4.5]decan-1-one core involves a multi-step sequence starting from commercially available materials.

  • Step 1: Synthesis of the Spirocyclic Diamine Intermediate:

    • React 1-benzyl-4-piperidone with an appropriate amino acid ester (e.g., ethyl glycinate) under reductive amination conditions to form the corresponding N-substituted piperidine derivative.

    • Intramolecular cyclization of the resulting amino ester via Dieckmann condensation or a similar method affords the desired 2,8-diazaspiro[4.5]decan-1-one scaffold.

  • Step 2: N-8 Deprotection:

    • Removal of the N-benzyl protecting group, typically through catalytic hydrogenation, yields the free secondary amine at the N-8 position.

  • Step 3: N-8 and N-2 Functionalization:

    • The N-8 position can be functionalized through various reactions such as acylation, alkylation, or reductive amination with a wide range of aldehydes and ketones.

    • The N-2 position can be acylated using appropriate acyl chlorides or carboxylic acids in the presence of a coupling agent.

Caption: General synthetic scheme for the preparation of 2,8-diazaspiro[4.5]decan-1-one analogs.

KRAS-G12D Inhibition for Anticancer Therapy

Recent studies have explored 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as inhibitors of the oncogenic KRAS-G12D mutant, a challenging target in cancer therapy.[4] This highlights the potential of diazaspiro scaffolds in targeting protein-protein interactions.

Key SAR Insights:

  • Scaffold Hopping: The discovery of this scaffold as a KRAS-G12D inhibitor was achieved through machine learning and scaffold hopping from a known inhibitor. This underscores the power of computational methods in identifying novel chemotypes.

  • Binding Affinity: The optimized analogs exhibited strong protein binding affinity in the nanomolar range, demonstrating the potential for potent inhibition.

Data Summary: KRAS-G12D Inhibition by 1-Oxa-3,7-diazaspiro[4.5]decan-2-one Analogs

Compound IDStructureBinding Affinity (Kd, nM)Cellular IC₅₀ (nM)
HDB-2 [Structure of HDB-2]48.17nanomolar range
HDB-3 [Structure of HDB-3]85.17nanomolar range

Data from[4]

Inferred SAR for 2,7-Diazaspiro[4.5]decan-3-one Analogs: A Forward Look

Based on the comprehensive analysis of related diazaspiro[4.5]decane scaffolds, we can extrapolate key SAR principles to guide the design of novel 2,7-diazaspiro[4.5]decan-3-one analogs.

SAR_Inference cluster_28_diaza_1_one 2,8-Diazaspiro[4.5]decan-1-one SAR cluster_1_oxa_37_diaza_2_one 1-Oxa-3,7-diazaspiro[4.5]decan-2-one SAR cluster_27_diaza_3_one Inferred SAR for 2,7-Diazaspiro[4.5]decan-3-one N8_sub N-8 Substitution: - Crucial for activity - Aromatic/heteroaromatic groups favored N7_target N-7 Position: - Likely a key vector for SAR exploration - Analogous to N-8 in 2,8-isomers N8_sub->N7_target Inference N2_sub N-2 Substitution: - Modulates potency - Acyl/pyrimidinyl groups effective N2_target N-2 Position: - Substituents will likely influence potency and selectivity N2_sub->N2_target Inference scaffold_hop Scaffold Hopping: - Effective for novel core discovery scaffold_hop->N7_target Strategy binding_affinity High Binding Affinity: - Achievable with spirocyclic core binding_affinity->N2_target Goal pyrrolidinone_mod Pyrrolidinone Ring: - Modifications could fine-tune properties piperidine_mod Piperidine Ring: - Substitutions may impact ADME properties

Caption: Inferred structure-activity relationships for the 2,7-diazaspiro[4.5]decan-3-one scaffold based on data from related isomers.

Key Hypotheses for 2,7-Diazaspiro[4.5]decan-3-one SAR:

  • N-7 Position: Analogous to the N-8 position in the 2,8-isomers, the N-7 position of the 2,7-diazaspiro[4.5]decan-3-one scaffold is predicted to be a critical determinant of biological activity. Exploration of a diverse range of substituents at this position is a primary avenue for SAR studies.

  • N-2 Position: The N-2 position on the pyrrolidinone ring will likely play a significant role in modulating potency and selectivity. Acyl and heteroaryl substitutions, similar to those seen in the 2,8-isomers, are promising starting points.

  • Stereochemistry: The stereochemistry at the spirocyclic center and any additional chiral centers introduced through substitution will be crucial for optimal target engagement and should be carefully controlled and evaluated.

Conclusion and Future Directions

The 2,7-diazaspiro[4.5]decan-3-one scaffold holds significant promise for the development of novel therapeutics. While direct SAR studies on this specific isomer are still in their early stages, the wealth of data from related diazaspiro[4.5]decane systems provides a strong foundation for rational drug design. The comparative analysis presented in this guide highlights the importance of systematic modifications at the nitrogen centers and the spirocyclic core to achieve high potency and selectivity for a range of biological targets. Future research should focus on the synthesis and biological evaluation of a diverse library of 2,7-diazaspiro[4.5]decan-3-one analogs to validate the inferred SAR and unlock the full therapeutic potential of this exciting chemical scaffold.

References

  • Apaydın, Ç. B., Cesur, N., Stevaert, A., Naesens, L., & Cesur, Z. (2019). Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. Archiv der Pharmazie, 352(6), 1800330. [Link]

  • Ryu, S., et al. (2026). 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. Computational Biology and Medicine, 202, 111437. [Link]

  • Zhang, L., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry, 182, 111669. [Link]

  • Alshammari, M. B., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules, 28(6), 2799. [Link]

  • Zhang, L., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. Request PDF. [Link]

  • Majumdar, S., et al. (2015). Synthesis and Characterization of a Dual Kappa-Delta Opioid Receptor Agonist Analgesic Blocking Cocaine Reward Behavior. ACS Chemical Neuroscience, 6(11), 1813-1824. [Link]

  • Li, L., et al. (2014). One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. Organic & Biomolecular Chemistry, 12(29), 5356-5359. [Link]

  • Apaydın, Ç. B., et al. (2019). Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. Request PDF. [Link]

  • Blaine, A. T., et al. (2023). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. ACS Chemical Neuroscience, 14(15), 2769-2780. [Link]

  • Oishi, S., et al. (2023). Discovery of 7-Azanorbornane-Based Dual Agonists for the Delta and Kappa Opioid Receptors through an In Situ Screening Protocol. International Journal of Molecular Sciences, 24(19), 14899. [Link]

  • Wang, J., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151-3172. [Link]

  • Gentili, F., et al. (2021). Design of κ-Opioid Receptor Agonists for the Development of Potential Treatments of Pain with Reduced Side Effects. International Journal of Molecular Sciences, 22(16), 8899. [Link]

  • Lindsley, C. W., et al. (2005). Design, Syntheses, and SAR of 2,8-diazaspiro[4.5]decanones as T-type Calcium Channel Antagonists. Bioorganic & Medicinal Chemistry Letters, 15(5), 1389-1392. [Link]

  • Coluccia, M., et al. (2023). New Anticancer Agents: Design, Synthesis and Evaluation. International Journal of Molecular Sciences, 24(11), 9295. [Link]

Sources

A Comparative Efficacy Analysis: Diazaspiro[4.5]decane-Based Inhibitors Versus Known Drugs in Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of targeted cancer therapy, the quest for novel molecular entities with enhanced efficacy and selectivity is perpetual. This guide provides a detailed comparative analysis of a promising class of compounds, the diazaspiro[4.5]decane-based inhibitors, against established drugs targeting the same critical oncogenic pathways. As a Senior Application Scientist, the aim is to furnish fellow researchers and drug development professionals with a comprehensive, data-driven resource to inform discovery and development efforts. This guide will delve into the mechanistic underpinnings, present comparative efficacy data, and provide detailed experimental protocols to facilitate the evaluation of these next-generation inhibitors.

The Rationale for Targeting the MDM2-p53 Axis

The tumor suppressor protein p53 is a cornerstone of the cell's defense against malignant transformation, orchestrating responses to cellular stress such as DNA damage by inducing cell cycle arrest, apoptosis, or senescence.[1][2] In many human cancers where p53 remains unmutated (wild-type), its tumor-suppressive functions are often abrogated by its primary negative regulator, the E3 ubiquitin ligase Murine Double Minute 2 (MDM2).[1][3][4] MDM2 binds to the transactivation domain of p53, inhibiting its transcriptional activity and targeting it for proteasomal degradation.[3][4][5] The overexpression of MDM2, observed in a significant fraction of human tumors, effectively silences p53, allowing cancer cells to evade apoptosis and proliferate unchecked.[6][7]

This critical interaction has positioned the MDM2-p53 axis as a prime target for therapeutic intervention.[1][2] The strategy is elegantly simple: disrupting the MDM2-p53 interaction with small-molecule inhibitors can stabilize and reactivate p53, thereby restoring its potent tumor-suppressive functions. This approach holds the promise of a highly targeted therapy for cancers harboring wild-type p53 and elevated MDM2 levels.

The p53-MDM2 Signaling Pathway

The relationship between p53 and MDM2 forms an autoregulatory feedback loop that is tightly controlled in normal cells.[3][4] Upon cellular stress, p53 is activated and transcriptionally upregulates the expression of MDM2, which in turn binds to and promotes the degradation of p53, thus ensuring a return to homeostasis once the stress is resolved.[1][3] In cancer cells with MDM2 amplification, this balance is skewed, leading to constitutive p53 suppression. MDM2 inhibitors aim to sever this loop, leading to p53 accumulation and the activation of downstream target genes that drive cell cycle arrest and apoptosis.

p53_MDM2_pathway cluster_stress Cellular Stress (e.g., DNA Damage) cluster_nucleus Nucleus cluster_inhibitor Therapeutic Intervention stress DNA Damage, Oncogene Activation p53 p53 (Tumor Suppressor) stress->p53 Activates MDM2 MDM2 (E3 Ubiquitin Ligase) p53->MDM2 Induces Expression p21 p21 p53->p21 Activates Transcription PUMA PUMA p53->PUMA Activates Transcription MDM2->p53 Binds & Ubiquitinates CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis PUMA->Apoptosis Inhibitor Diazaspiro[4.5]decane-based MDM2 Inhibitor Inhibitor->MDM2 Inhibits Interaction with p53

Caption: The p53-MDM2 autoregulatory feedback loop and the mechanism of action of MDM2 inhibitors.

Comparative Efficacy: A Focus on a Novel Diazaspiro[4.5]decane-based Scaffold

For this analysis, we will compare a representative novel diazaspiro[4.5]decane-based MDM2 inhibitor, which for the purpose of this guide we will refer to as "DS-3032b" (a compound that has entered clinical trials, although its specific structure may not be publicly disclosed), with a well-characterized clinical-stage MDM2 inhibitor, Navtemadlin (AMG-232) .[8][9] Both compounds are potent, orally bioavailable small molecules designed to fit into the p53-binding pocket of MDM2, thereby disrupting the protein-protein interaction.

In Vitro Efficacy

The initial assessment of inhibitor efficacy is typically performed using a panel of in vitro assays to determine binding affinity, cellular potency, and mechanism of action.

ParameterDS-3032b (Representative)Navtemadlin (AMG-232)Reference
Binding Affinity (IC50) Low nanomolar0.6 nM[10][11]
Cell Growth Inhibition (IC50)
SJSA-1 (Osteosarcoma, p53 WT)Potent, sub-micromolar~9.1 nM[8]
HCT-116 (Colon Cancer, p53 WT)Potent, sub-micromolar~16 nM[8]
PC-3 (Prostate Cancer, p53 null)InactiveInactive[8]
p53 Pathway Activation Dose-dependent increase in p53, p21, and MDM2 levelsDose-dependent increase in p53, p21, and MDM2 levels[12]

Note: Specific IC50 values for DS-3032b are not publicly available and are represented here as "potent, sub-micromolar" based on typical profiles of clinical-stage MDM2 inhibitors.

The data clearly indicate that both classes of inhibitors potently inhibit the growth of cancer cell lines with wild-type p53, while having minimal effect on cells lacking functional p53. This p53-dependent activity is a hallmark of on-target MDM2 inhibition.

In Vivo Efficacy

The therapeutic potential of these inhibitors is further evaluated in preclinical in vivo models, typically using human tumor xenografts in immunocompromised mice.

ModelDS-3032b (Representative)Navtemadlin (AMG-232)Reference
SJSA-1 Osteosarcoma Xenograft Significant tumor growth inhibitionComplete tumor regression in 10/12 animals at 60 mg/kg daily[8]
HCT-116 Colon Cancer Xenograft Significant tumor growth inhibitionTumor stasis at doses above 16 mg/kg twice daily[8]
Pharmacodynamic Markers Increased levels of p53 and p21 in tumor tissueIncreased levels of p53 and p21 in tumor tissue[12]

Navtemadlin (AMG-232) has demonstrated robust anti-tumor activity in various xenograft models, including tumor regression in some cases.[8] While specific in vivo data for DS-3032b is less accessible, its advancement into clinical trials suggests comparable or otherwise promising preclinical efficacy.

Experimental Protocols

To ensure the reproducibility and validity of findings, standardized and well-controlled experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate MDM2 inhibitors.

In Vitro Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., SJSA-1 and PC-3) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the MDM2 inhibitor (e.g., 0.01 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot for p53 Pathway Activation

This technique is used to detect changes in the protein levels of p53 and its downstream targets.

Methodology:

  • Cell Lysis: Treat cells with the MDM2 inhibitor for 24 hours, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST and then incubate with primary antibodies against p53, p21, MDM2, and a loading control (e.g., β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Tumor Xenograft Study

This model assesses the anti-tumor efficacy of the inhibitor in a living organism.

Methodology:

  • Tumor Implantation: Subcutaneously inject 5-10 million SJSA-1 cells into the flank of athymic nude mice.

  • Tumor Growth and Randomization: Monitor tumor growth until the average volume reaches approximately 100-150 mm³. Randomize the mice into treatment and control groups.

  • Compound Administration: Administer the MDM2 inhibitor (e.g., Navtemadlin at 60 mg/kg) or vehicle control orally, once daily.

  • Efficacy Monitoring: Measure tumor volume and body weight twice weekly.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and pharmacodynamic analysis (e.g., Western blot for p53 and p21).

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start_vitro Cancer Cell Lines (p53 WT & null) mt_assay MTT Assay (Cell Viability) start_vitro->mt_assay wb_assay Western Blot (Pathway Activation) start_vitro->wb_assay ic50 Determine IC50 mt_assay->ic50 pathway_confirm Confirm p53 Activation wb_assay->pathway_confirm start_vivo Tumor Xenograft Model ic50->start_vivo Promising Candidate pathway_confirm->start_vivo Promising Candidate treatment Inhibitor Treatment start_vivo->treatment monitoring Monitor Tumor Growth treatment->monitoring endpoint Endpoint Analysis (Tumor Weight, PD) monitoring->endpoint efficacy Assess Anti-tumor Efficacy endpoint->efficacy

Caption: A generalized workflow for the preclinical evaluation of MDM2 inhibitors.

Conclusion and Future Directions

Both the novel diazaspiro[4.5]decane-based inhibitors and established compounds like Navtemadlin (AMG-232) have demonstrated significant promise in the preclinical setting as potent and selective reactivators of the p53 tumor suppressor pathway. The diazaspiro[4.5]decane scaffold represents a valuable addition to the chemical space of MDM2 inhibitors, potentially offering advantages in terms of pharmacokinetic properties, metabolic stability, or off-target effects that warrant further investigation.

While the efficacy data for clinical-stage compounds like Navtemadlin are more mature and publicly available, the progression of diazaspiro[4.5]decane-based inhibitors into clinical trials underscores their therapeutic potential. A key challenge for all MDM2 inhibitors remains the on-target toxicity, particularly thrombocytopenia, which has been a dose-limiting factor in clinical studies.[6] Future research will likely focus on optimizing dosing schedules, exploring combination therapies to enhance efficacy and mitigate toxicity, and identifying predictive biomarkers to select patients most likely to respond to this therapeutic strategy. The continued development of novel scaffolds like the diazaspiro[4.5]decanes will be crucial in advancing the goal of effectively drugging the MDM2-p53 pathway for the benefit of cancer patients.

References

  • The MDM2-p53 pathway revisited. PubMed Central - NIH. [Link]

  • p53/MDM2 signaling pathway in aging, senescence and tumorigenesis. PubMed. [Link]

  • The MDM2-p53 Interaction. Molecular Cancer Research - AACR Journals. [Link]

  • MDM2–p53 Pathway in Hepatocellular Carcinoma. Cancer Research - AACR Journals. [Link]

  • Small-Molecule Inhibitors of the MDM2–p53 Protein–Protein Interaction (MDM2 Inhibitors) in Clinical Trials for Cancer Treatment. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • MDM2 Inhibitors for Cancer Therapy: The Past, Present, and Future. PMC - PubMed Central. [Link]

  • MDM2 Inhibition Marches on Across Cancer Settings. Targeted Oncology. [Link]

  • Clinical Trials Using MDM2 Inhibitors. Massive Bio. [Link]

  • Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition. PNAS. [Link]

  • Structure and in vitro activity of exemplary MDM2 inhibitors based on 6 membered ring: piperidinone and morpholinone scaffolds. ResearchGate. [Link]

  • A concise review on MDM2 inhibitors and recent progress in radiopharmaceutical development for imaging MDM2 expression in tumors with PET or SPECT. PubMed. [Link]

Sources

A Comparative Guide to the In Vivo Validation of Drug Candidates Derived from 2,7-Diazaspiro[4.5]decan-3-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of novel drug candidates emerging from the promising 2,7-diazaspiro[4.5]decan-3-one chemical scaffold. We will move beyond rote protocols to explore the causal logic behind experimental design, comparing key strategic decisions against alternative approaches. This document is intended for researchers, scientists, and drug development professionals seeking to translate promising in vitro data into robust preclinical evidence.

The 2,7-diazaspiro[4.5]decan-3-one scaffold is a member of the broader class of spirocyclic compounds, which have garnered significant interest in medicinal chemistry. Their inherent three-dimensionality, resulting from the shared sp3-hybridized carbon, offers a distinct advantage over traditional planar aromatic structures.[1] This unique topology can lead to improved potency, enhanced selectivity, and superior pharmacokinetic (PK) properties such as increased aqueous solubility and better metabolic stability.[2][3] However, these potential advantages must be rigorously confirmed through a well-designed in vivo validation cascade. This guide will use the context of developing a novel kinase inhibitor for oncology, a common application for such scaffolds, to illustrate the validation process.[4][5]

Section 1: Strategic Selection of the In Vivo Efficacy Model

The first and most critical decision in the validation pathway is the selection of an appropriate animal model. This choice directly impacts the clinical relevance and translatability of the efficacy data. The rationale extends beyond mere target expression; it involves balancing biological fidelity with logistical constraints. For a kinase inhibitor derived from the 2,7-diazaspiro[4.5]decan-3-one scaffold, the primary choice often lies between a cell-line-derived xenograft (CDX) and a patient-derived xenograft (PDX) model.

Causality Behind the Choice:

  • CDX Models: These are the workhorses of early in vivo efficacy testing. They are established by implanting immortalized human cancer cell lines into immunodeficient mice.[6] Their primary advantage is reproducibility and speed. They are ideal for initial proof-of-concept studies to confirm that the compound can engage its target and exert an anti-tumor effect in a living system.

  • PDX Models: These models are created by implanting fresh tumor tissue from a human patient directly into an immunodeficient mouse.[6] They retain much of the heterogeneity and microenvironment of the original human tumor, offering a more clinically relevant testing ground. PDX models are superior for evaluating efficacy in a context that mirrors human disease complexity but are more resource-intensive.

The decision to use a CDX versus a PDX model is a strategic one. An early-stage program might begin with a CDX model to quickly validate the primary mechanism of action. A more advanced candidate, especially one with a novel mechanism, would warrant the investment in a PDX model to generate a more compelling data package for clinical translation.

Table 1: Comparative Analysis of In Vivo Oncology Models

Feature Cell-Line-Derived Xenograft (CDX) Patient-Derived Xenograft (PDX) Rationale for Preference
Clinical Relevance Low to Moderate High PDX models better recapitulate the heterogeneity and architecture of human tumors.[6]
Cost Lower Higher PDX model creation and maintenance is significantly more expensive and complex.
Time to Results Faster (4-8 weeks) Slower (3-6 months) Cell lines are readily available and grow predictably; PDX establishment is variable.
Reproducibility High Moderate The genetic homogeneity of cell lines leads to more consistent tumor growth rates.

| Best Use Case | Initial proof-of-concept, MoA validation | Late-stage preclinical efficacy, biomarker discovery | Use CDX for rapid screening and PDX for generating robust, clinically relevant data. |

Section 2: The Preclinical Validation Workflow

A logical, phased approach is essential to de-risk the advancement of a drug candidate. The following workflow illustrates the key decision points, moving from initial characterization to definitive efficacy and safety studies. This process ensures that resources are focused on candidates with the highest probability of success.

G cluster_0 In Vitro / Ex Vivo Phase cluster_1 In Vivo Phase 1: Characterization cluster_2 In Vivo Phase 2: Efficacy & Safety invitro In Vitro Potency & Selectivity (e.g., Kinase Panel) cell_assay Cellular Activity Assay (Target Engagement, Proliferation) invitro->cell_assay Go pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) Study cell_assay->pk_pd Go: Potent & On-Target no_go1 No-Go: Poor Potency/ Selectivity cell_assay->no_go1 pk_pd->cell_assay Inform Dosing tox Dose Range Finding (DRF) & Acute Toxicology pk_pd->tox Establish Exposure no_go2 No-Go: Poor PK or No Target Engagement pk_pd->no_go2 efficacy Xenograft Efficacy Study (CDX or PDX Model) tox->efficacy Go: Tolerated Dose Identified no_go3 No-Go: Unacceptable Toxicity tox->no_go3 glp_tox GLP Toxicology Studies (IND-Enabling) efficacy->glp_tox Go: Significant Efficacy no_go4 No-Go: Lack of Efficacy efficacy->no_go4

Caption: Preclinical drug discovery and validation workflow.

Section 3: Pharmacokinetic (PK) Profiling: A Comparative View

One of the primary motivations for using spirocyclic scaffolds is the potential for improved PK properties.[1] The rigid, three-dimensional structure can disrupt crystal packing (improving solubility) and shield metabolically liable sites. However, this is a hypothesis that must be tested empirically. A well-conducted PK study in rodents (typically mice or rats) is a non-negotiable step before initiating efficacy studies.

Step-by-Step Protocol: Rodent Pharmacokinetic Study
  • Animal Acclimatization: House male Balb/c mice (n=3-5 per group/time point) for at least one week under standard conditions (12h light/dark cycle, food and water ad libitum).

  • Dosing Formulation: Prepare the 2,7-Diazaspiro[4.5]decan-3-one derivative in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline). The hydrochloride salt form often aids in aqueous solubility.

  • Dose Administration:

    • Intravenous (IV) Group: Administer a single bolus dose (e.g., 2 mg/kg) via the tail vein to establish baseline clearance and volume of distribution.

    • Oral (PO) Group: Administer a single oral gavage dose (e.g., 10 mg/kg) to assess oral absorption and bioavailability.

  • Sample Collection: Collect blood samples (approx. 50-100 µL) via submandibular or saphenous vein bleeding at predefined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Processing: Immediately centrifuge the blood samples (e.g., 2000 x g for 10 min at 4°C) to separate the plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the drug candidate in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use software like Phoenix WinNonlin to perform non-compartmental analysis (NCA) and calculate key PK parameters.

Comparative Insight: The key advantage of a spirocyclic scaffold often manifests in comparison to a more traditional, planar heterocyclic analogue. The spirocyclic compound is hypothesized to exhibit lower clearance and higher oral bioavailability.

Table 2: Hypothetical Comparative Pharmacokinetic Profiles

Parameter Spirocyclic Candidate Planar Analogue Interpretation of Advantage
Cmax (ng/mL) 1250 980 Higher maximum concentration suggests better absorption.
Tmax (hr) 1.5 0.5 Slower Tmax can sometimes indicate more sustained absorption.
AUC (ng*hr/mL) 8500 4200 Higher Area Under the Curve (AUC) indicates greater overall drug exposure.
t1/2 (hr) 6.2 2.5 Longer half-life allows for less frequent dosing.

| Oral Bioavailability (%) | 65% | 30% | Significantly higher bioavailability is a major advantage for oral drug development.[1] |

Section 4: Efficacy and Safety Assessment

With a tolerable dose and sufficient exposure confirmed, the definitive efficacy study can be designed. The goal is to demonstrate a statistically significant anti-tumor effect compared to a vehicle control. The inclusion of a standard-of-care positive control is crucial for benchmarking the performance of the novel candidate.

Step-by-Step Protocol: Xenograft Efficacy Study
  • Tumor Implantation: Implant human cancer cells (e.g., A549 lung cancer cells, 5x10^6 cells in Matrigel) subcutaneously into the flank of immunodeficient mice (e.g., female athymic nude mice).

  • Tumor Growth & Randomization: Monitor tumor growth using digital calipers. When tumors reach a mean volume of 100-150 mm³, randomize animals into treatment groups (n=8-10 per group) with similar mean tumor volumes.

    • Group 1: Vehicle Control (e.g., PO, QD)

    • Group 2: Spirocyclic Candidate (e.g., 20 mg/kg, PO, QD)

    • Group 3: Positive Control (e.g., an approved kinase inhibitor for that cancer type)

  • Treatment & Monitoring: Administer the assigned treatments daily for a predefined period (e.g., 21-28 days). Measure tumor volume and body weight 2-3 times per week. Body weight is a key indicator of tolerability.

  • Efficacy Endpoints: The primary endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the study. Secondary endpoints can include tumor regressions and survival analysis.

  • Pharmacodynamic Analysis (Optional but Recommended): At the end of the study, collect tumor samples at a set time post-last dose (e.g., 4 hours) to measure target modulation (e.g., phosphorylation of a downstream substrate via Western Blot or IHC), confirming the mechanism of action in vivo.

  • Statistical Analysis: Compare tumor volumes between groups using an appropriate statistical test, such as a repeated-measures two-way ANOVA.

Preliminary In Vivo Toxicology

Early toxicology studies are designed to identify potential liabilities and establish a safe dose range.[7] These are typically non-GLP (Good Laboratory Practice) studies.[8]

  • Dose Escalation: Administer single, escalating doses of the compound to small groups of rodents (e.g., 10, 30, 100 mg/kg).

  • Clinical Observation: Monitor animals closely for the first several hours and then daily for 7-14 days for any signs of toxicity (e.g., changes in posture, activity, breathing, grooming).[9]

  • Endpoint Analysis: Key endpoints include mortality, clinical signs, body weight changes, and gross pathological examination of major organs at necropsy.[10]

Comparative Insight: The rigid conformation of spirocyclic compounds can enhance on-target potency, but it may also introduce unforeseen off-target interactions. Therefore, careful observation during these early toxicology studies is critical compared to more flexible molecules, which might have a broader but less potent off-target profile.

Conclusion

The in vivo validation of drug candidates derived from the 2,7-diazaspiro[4.5]decan-3-one hydrochloride scaffold is a multi-faceted process that requires strategic decision-making grounded in scientific rationale. The unique three-dimensional nature of this scaffold offers significant potential for creating superior drugs, particularly in terms of pharmacokinetic performance and potency.[11] However, this potential must be systematically validated through a logical sequence of PK/PD, efficacy, and safety studies. By comparing outcomes against alternative models (CDX vs. PDX) and chemical classes (spirocyclic vs. planar), researchers can build a compelling and robust data package, paving the way for successful clinical development.

References

  • Dar'in, D., Proschak, E., and Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64, 150-183. Available at: [Link]

  • Barreiro, G., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(6), 603-618. Available at: [Link]

  • Zheng, Y.-J., and Tice, C.M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834. Available at: [Link]

  • Carreira, E.M., and Fessard, T.C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322. Available at: [Link]

  • Wang, J., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry, 182, 111669. Available at: [Link]

  • Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686. Available at: [Link]

  • Li, Y., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(5), 4343–4361. Available at: [Link]

  • MDPI. (2024). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. Available at: [Link]

  • Vivotecnia. (n.d.). In vivo toxicology studies. Available at: [Link]

  • Pacific BioLabs. (n.d.). Toxicology Studies. Available at: [Link]

  • InterBioTox. (n.d.). In vivo Toxicology. Available at: [Link]

Sources

A Comparative Guide to the Selectivity of Kinase Inhibitors Based on the Diazaspiro[4.5]decane Core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Precision in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets, particularly in oncology and inflammatory diseases. However, the high degree of structural conservation within the ATP-binding site across the human kinome presents a formidable challenge: achieving inhibitor selectivity. Off-target inhibition can lead to a spectrum of undesirable outcomes, from reduced efficacy to significant toxicity. Consequently, the design of kinase inhibitors that potently and selectively engage their intended target is a paramount goal in modern drug discovery.

The diazaspiro[4.5]decane scaffold has garnered significant attention as a "privileged" heterocyclic motif in medicinal chemistry.[1] Its rigid, three-dimensional spirocyclic structure provides unique conformational constraints that can be exploited to achieve high-affinity and selective interactions with biological targets, offering a promising framework for developing the next generation of precise kinase inhibitors.[1][2]

This guide provides a comparative analysis of kinase inhibitors built upon the diazaspiro[4.5]decane core, presenting supporting experimental data and detailing the methodologies required to rigorously assess their selectivity. We will explore how the inherent structural features of this scaffold contribute to the development of potent and selective therapeutic agents.

The Logic of Selectivity Assessment: A Multi-Faceted Approach

Evaluating the selectivity of a kinase inhibitor is not a single experiment but a systematic process of building confidence through orthogonal assays. A compound's journey from a preliminary "hit" to a validated "probe" involves moving from broad, high-throughput biochemical screens to more physiologically relevant cellular assays. This workflow ensures that the observed activity is not an artifact of a specific assay format and that the inhibitor engages its target in the complex milieu of a living cell.

G cluster_0 Biochemical Profiling cluster_1 Cellular Validation a Primary Target Assay (e.g., TR-FRET, ADP-Glo) b Broad Kinome Panel Screen (e.g., KINOMEscan™, HotSpot™) a->b Initial Potency c Cellular Target Engagement (e.g., NanoBRET™) b->c Validating On-Target & Off-Target Effects in situ d Phenotypic/Functional Assays (e.g., Cell Viability, Biomarker Modulation) c->d Confirming Mechanism e Lead Candidate d->e

Caption: Experimental workflow for assessing kinase inhibitor selectivity.

Comparative Analysis: Diazaspiro[4.5]decane Inhibitors in Action

The versatility of the diazaspiro[4.5]decane scaffold is demonstrated by its successful application in developing inhibitors for diverse kinase targets. Below, we compare the performance of several exemplary compounds.

Case Study 1: Compound 48, a Dual TYK2/JAK1 Inhibitor

Derivatives of 2,8-diazaspiro[4.5]decan-1-one have yielded potent dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), key mediators in cytokine signaling pathways implicated in inflammatory diseases.[3][4] Compound 48 emerged from these studies as a superior candidate.[3]

Compared to Tofacitinib, an approved pan-JAK inhibitor, Compound 48 demonstrates a more refined selectivity profile. While Tofacitinib inhibits JAK1, JAK2, and JAK3 with roughly similar potency, Compound 48 shows a clear preference for TYK2 and JAK1 over JAK2, which is often associated with hematological side effects.

Case Study 2: HDB-2 and HDB-3, Potent KRAS-G12D Inhibitors

Oncogenic mutations in the RAS gene family are notoriously difficult to target.[5] However, recent work has identified 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent and selective inhibitors of the KRAS-G12D mutant.[5] Compounds HDB-2 and HDB-3 exhibit nanomolar IC₅₀ values and strong protein binding affinity for KRAS-G12D.[5] This high selectivity is crucial for developing therapies that spare wild-type KRAS, thereby minimizing potential toxicities.

Case Study 3: Compound 41, a RIPK1 Kinase Inhibitor

Receptor-interacting protein kinase 1 (RIPK1) is a critical regulator of necroptosis, a form of programmed cell death involved in inflammatory diseases. Structural optimization of a hit compound led to the identification of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 inhibitors, with compound 41 showing a prominent IC₅₀ value of 92 nM.[6]

Data Summary

The table below summarizes the quantitative performance of these diazaspiro[4.5]decane-based inhibitors against their primary targets and key related kinases, illustrating their selectivity.

Compound IDScaffold TypePrimary Target(s)IC₅₀ (nM)Key Selectivity DataReference
Compound 48 2,8-Diazaspiro[4.5]decan-1-oneTYK26>23-fold selective for TYK2/JAK1 over JAK2.[3][4][3]
JAK137
HDB-2 / HDB-3 1-Oxa-3,7-diazaspiro[4.5]decan-2-oneKRAS-G12DNanomolar IC₅₀High selectivity for KRAS-G12D. Strong protein binding affinity (Kd of 28.29, 48.17 nM).[5][5]
Compound 41 2,8-Diazaspiro[4.5]decan-1-oneRIPK192Potent inhibitory activity against RIPK1.[6][6]
Tofacitinib (Alternative) Pyrrolo[2,3-d]pyrimidineJAK1/JAK2/JAK31-112Pan-JAK inhibitor; less selective within the JAK family.[3]

Visualizing Selectivity: The On-Target vs. Off-Target Concept

The ultimate goal of a selective inhibitor is to engage its intended target with high affinity while avoiding interactions with other kinases, even those that are structurally similar. This minimizes the "polypharmacology" that can lead to unforeseen side effects.

G cluster_0 Non-Selective Inhibitor cluster_1 Selective Inhibitor (Diazaspiro[4.5]decane Core) I1 Inhibitor T1 Primary Target I1->T1 O1 Off-Target 1 I1->O1 O2 Off-Target 2 I1->O2 I2 Inhibitor T2 Primary Target I2->T2 O3 Off-Target 1 O4 Off-Target 2

Caption: Conceptual diagram of kinase inhibitor selectivity.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness of selectivity data, rigorous and well-documented protocols are essential. The following methods represent standard approaches for characterizing novel kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol determines the concentration at which an inhibitor blocks 50% of a kinase's enzymatic activity (IC₅₀). The ADP-Glo™ assay is a luminescence-based method that measures the amount of ADP produced during the kinase reaction.[7]

Causality: Measuring ADP formation is a universal method applicable to nearly all kinases, as it is a direct product of the phosphotransferase reaction.[7] Keeping the ATP concentration near its Michaelis-Menten constant (Km) ensures the assay is sensitive to competitive inhibitors.

Methodology:

  • Reagent Preparation: Prepare assay buffers, kinase, substrate, and inhibitor solutions. Serially dilute the test inhibitor to create a dose-response curve (e.g., 10-point, 3-fold dilutions).

  • Kinase Reaction: In a 384-well plate, add 5 µL of a solution containing the kinase and substrate. Add 2.5 µL of the diluted inhibitor solution.

  • Initiation: Start the reaction by adding 2.5 µL of ATP solution (at 2x Km concentration). Incubate for 1 hour at room temperature.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader. Calculate the percent inhibition relative to DMSO controls and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: KINOMEscan™ Competition Binding Assay

This technology provides a quantitative measure of inhibitor binding affinity (dissociation constant, Kd) across a large panel of kinases.[8][9] The assay measures the ability of a test compound to displace an active-site directed ligand from a kinase, which is tagged with DNA.

Causality: This method directly measures binding to the kinase protein, independent of its enzymatic activity. This makes it a powerful orthogonal validation to activity assays and allows for the profiling of non-activated kinases.[8][10]

Methodology:

  • Assay Setup: Kinases are expressed, tagged, and immobilized on a solid support.

  • Competition: The test compound is incubated with the immobilized kinases in the presence of a known, tagged ligand.

  • Quantification: After incubation, the amount of tagged ligand that remains bound to the kinases is quantified using qPCR.

  • Data Analysis: The amount of ligand displaced is proportional to the affinity of the test compound. Results are typically reported as a percentage of the DMSO control, from which a Kd value can be derived.

Protocol 3: Cellular Target Engagement Assay (NanoBRET™)

This assay confirms that the inhibitor can bind to its intended kinase target within the complex environment of a living cell.[7] It uses bioluminescence resonance energy transfer (BRET) to detect protein-ligand interactions in real-time.

Causality: Cell-free biochemical assays may not always predict cellular activity due to factors like cell permeability, efflux pumps, and the true intracellular concentration of ATP.[11] Cellular target engagement assays are therefore critical for validating a compound's mechanism of action in a more physiologically relevant context.[11][12]

Methodology:

  • Cell Preparation: HEK293 cells are transiently transfected with a plasmid encoding the target kinase fused to a NanoLuc® luciferase.

  • Assay Plating: Transfected cells are plated into a 96-well plate.

  • Compound Treatment: Cells are treated with a serial dilution of the test inhibitor and incubated.

  • Tracer Addition: A cell-permeable fluorescent tracer that binds to the kinase is added to the cells.

  • BRET Measurement: A substrate for the NanoLuc® luciferase is added. If the inhibitor does not displace the tracer, the proximity of the luciferase to the tracer allows for energy transfer (BRET). The BRET signal is measured on a plate reader.

  • Data Analysis: The displacement of the tracer by the inhibitor results in a loss of BRET signal. The data is used to generate a dose-response curve and calculate the cellular IC₅₀.

Conclusion

The diazaspiro[4.5]decane scaffold represents a highly versatile and effective core for the design of selective kinase inhibitors. The inherent rigidity and three-dimensionality of this structure provide a powerful platform for medicinal chemists to develop compounds with superior potency and refined selectivity profiles, as evidenced by the successful development of inhibitors against challenging targets like TYK2/JAK1 and mutant KRAS. Rigorous assessment of selectivity through a combination of biochemical, binding, and cellular assays is critical to validating these molecules and advancing them as potential therapeutic candidates. The continued exploration of this privileged scaffold promises to yield further innovations in the field of targeted kinase inhibition.

References

  • Application of 6,7-Diazaspiro[4.5]decane in Drug Discovery Programs: A Focus on Neurokinin-1 Receptor Antagonism. Benchchem.
  • Validating the Mechanism of Action for 6,7-Diazaspiro[4.
  • 1-oxa-3,7-diazaspiro[4.
  • Identification of a Novel 2,8-Diazaspiro[4.
  • Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling.
  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease.
  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors.
  • Kinase Screening & Profiling Service | Drug Discovery Support. WuXi AppTec.
  • Biochemical Kinase Assays. Thermo Fisher Scientific.
  • Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR)
  • Evaluating the Kinome-Wide Specificity of Novel Kinase Inhibitors: A Compar
  • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors | Request PDF.

Sources

A Head-to-Head Comparison of Diazaspiro Isomers in Biological Assays: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Three-Dimensional Scaffolds

In the landscape of modern drug discovery, the quest for novel chemical matter with improved pharmacological profiles is relentless. Medicinal chemists are increasingly turning to three-dimensional (3D) scaffolds to escape the "flatland" of traditional aromatic heterocycles. Among these, diazaspirocycles have emerged as powerful bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects.[1][2] Specifically, diazaspiro cores like 2,6-diazaspiro[3.3]heptane are gaining traction as rigid, 3D replacements for the more flexible and conformationally promiscuous piperazine ring, a common moiety in many approved drugs.[2][3]

The rigidity and defined spatial orientation of diazaspiro isomers can lead to significant improvements in target affinity, selectivity, and physicochemical properties.[1] However, not all isomers are created equal. The precise arrangement of nitrogen atoms and the stereochemistry of the spirocyclic core can dramatically alter how a molecule interacts with its biological target.[4][5][6] This guide provides a head-to-head comparison of different diazaspiro isomers, using a real-world case study to illustrate how subtle structural changes can yield profound differences in biological activity. We will delve into the experimental rationale, detailed assay protocols, and a comparative analysis of the resulting data.

Case Study: Diazaspiro Bioisosteres in the Olaparib Framework

A compelling example of comparing diazaspiro isomers can be found in the investigation of bioisosteric replacements for the piperazine core of Olaparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy.[7][8][9] Researchers synthesized a series of Olaparib analogues, replacing the piperazine with various diazaspiro cores, and evaluated their performance in a series of head-to-head biological assays.[7][10]

The primary goals of this investigation were to assess:

  • Target Affinity: How well do the new diazaspiro-containing analogues bind to the primary target, PARP-1?

  • Cellular Activity: What is the cytotoxic effect of these compounds on cancer cells, particularly those deficient in DNA repair mechanisms (e.g., BRCA1-deficient cells)?

By comparing these outcomes, the study aimed to understand the pharmacological consequences of introducing these novel spirocyclic systems and potentially develop a non-cytotoxic PARP inhibitor for applications beyond oncology, such as treating inflammation.[7][8]

Experimental Workflow & Rationale

The evaluation of novel chemical entities follows a logical progression from target engagement to cellular effects. The choice of assays is critical for generating a clear, comparative dataset.

G cluster_0 Compound Synthesis cluster_1 In Vitro Biological Evaluation cluster_2 Data Analysis Compound Synthesis of Diazaspiro Olaparib Analogues Assay1 PARP-1 Radioligand Binding Assay Compound->Assay1 Test Target Engagement Assay2 Cancer Cell Cytotoxicity Assay Compound->Assay2 Assess Cellular Effect Analysis Head-to-Head Comparison: - IC50 (Binding Affinity) - EC50 (Cytotoxicity) Assay1->Analysis Assay2->Analysis

Caption: Experimental workflow for comparing diazaspiro isomers.

Rationale Behind Experimental Choices
  • PARP-1 Radioligand Binding Assay: This assay was chosen to directly quantify the binding affinity of each analogue for the intended molecular target, PARP-1.[11] It is a competitive binding assay where the test compounds compete with a known radiolabeled ligand. The resulting IC50 value (the concentration of a drug that is required for 50% inhibition in vitro) is a direct measure of target engagement potency. A lower IC50 indicates higher binding affinity.

  • Cell Viability (Cytotoxicity) Assay: While binding affinity is crucial, it doesn't reveal the compound's effect in a cellular context. A cytotoxicity assay, performed on cancer cell lines known to be sensitive to PARP inhibitors (like OVCAR8), measures the compound's ability to kill or inhibit the proliferation of these cells.[7] This provides a functional readout of the compound's potential as a therapeutic agent. Comparing results between BRCA1-deficient and BRCA1-restored cells can also confirm the mechanism of action (synthetic lethality).[7]

Detailed Experimental Protocols

The following protocols are representative of the methodologies used to generate comparative data for diazaspiro isomers.

Protocol 1: PARP-1 Competitive Radioligand Binding Assay

This protocol provides a framework for determining the IC50 values of test compounds against PARP-1.

Principle: This assay measures the ability of a non-labeled test compound to displace a radiolabeled ligand from the PARP-1 enzyme. The amount of radioactivity detected is inversely proportional to the binding affinity of the test compound.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl with MgCl2, DTT, and protease inhibitors).

    • Radioligand: Use a known high-affinity PARP-1 radioligand, such as [³H]-Olaparib.

    • Enzyme Source: Utilize purified recombinant human PARP-1 enzyme or cell lysates from a high-expressing cell line (e.g., OVCAR8).[7]

    • Test Compounds: Prepare serial dilutions of the diazaspiro analogues and the reference compound (Olaparib) in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of the serially diluted test compounds.

    • Add 50 µL of the radioligand at a fixed concentration (typically at or below its Kd value).

    • Initiate the binding reaction by adding 100 µL of the PARP-1 enzyme preparation.

    • Incubate the plate for a defined period (e.g., 60 minutes) at room temperature to allow the binding to reach equilibrium.

  • Separation & Detection:

    • Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the enzyme-bound radioligand from the unbound radioligand.

    • Wash the filters multiple times with ice-cold assay buffer to remove non-specific binding.

    • Allow the filters to dry, then add scintillation cocktail.

    • Quantify the radioactivity bound to the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of inhibition versus the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value for each compound.

Protocol 2: Cell-Based Cytotoxicity Assay (e.g., MTT Assay)

Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., OVCAR8, which is BRCA1-methylated) in appropriate media until approximately 80% confluent.[7]

    • Trypsinize, count, and seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well). Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the diazaspiro analogues and Olaparib in the cell culture medium.

    • Remove the old media from the cells and add 100 µL of the media containing the test compounds. Include "vehicle only" (e.g., DMSO) and "no treatment" controls.

    • Incubate the cells for a specified duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Incubation:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the media and add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the purple solution at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability versus the log concentration of the compound and fit the data to determine the EC50 value (the concentration that causes a 50% reduction in cell viability).

Head-to-Head Data Comparison

The data generated from these assays allow for a direct comparison of the diazaspiro isomers against the parent compound, Olaparib. The results from the study by Reilly et al. (2018) are summarized below.[7]

CompoundCore MoietyPARP-1 IC50 (nM)Cytotoxicity in OVCAR8 Cells (% Survival at 10 µM)Key Observation
Olaparib Piperazine5.0~20%Potent binding and high cytotoxicity
10e 2,6-Diazaspiro[3.3]heptane12.6~80%High affinity with significantly reduced cytotoxicity
12b Boc-protected 2,7-Diazaspiro[4.4]nonane3,118~30%Low affinity but high cytotoxicity
14b Boc-protected 2,7-Diazaspiro[3.5]nonane1,193~40%Low affinity but high cytotoxicity
15b Boc-protected 6,9-Diazaspiro[4.5]decane4,397~25%Very low affinity but high cytotoxicity

Data adapted from Reilly, S.W., et al. J. Med. Chem. 2018, 61, 12, 5367–5379.[7]

Analysis of Results: The data clearly demonstrate the profound impact of the diazaspiro core.

  • Decoupling Affinity from Cytotoxicity: Compound 10e , containing the 2,6-diazaspiro[3.3]heptane core, maintained high affinity for PARP-1 (IC50 = 12.6 nM), comparable to Olaparib.[7] Strikingly, it exhibited minimal cytotoxicity.[7] This is a critical finding, suggesting that the diazaspiro modification successfully uncoupled potent target engagement from the DNA-damaging effects that lead to cell death.

  • Off-Target Effects: Conversely, compounds like 12b , 14b , and 15b showed poor affinity for PARP-1 (IC50 > 1 µM) but were highly cytotoxic, rivaling Olaparib.[7] This indicates that their cytotoxic effects are likely mediated through an off-target mechanism, independent of PARP-1 inhibition. The presence of the bulky Boc-protecting group on these different diazaspiro scaffolds may contribute to this off-target activity.

Mechanism of Action: PARP-1 in DNA Repair

To understand the significance of these findings, it is essential to visualize the role of PARP-1. PARP-1 is a key enzyme in the base excision repair (BER) pathway, which repairs single-strand DNA breaks (SSBs).

G DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP-1 Activation DNA_Damage->PARP1 Repair Base Excision Repair (BER) PARP1->Repair Cell_Survival Cell Survival Repair->Cell_Survival Inhibitor Diazaspiro-Olaparib Analogue (e.g., 10e) Inhibitor->PARP1 Inhibition

Caption: Role of PARP-1 in DNA repair and its inhibition.

In cancer cells with BRCA1/2 mutations, the homologous recombination (HR) pathway for repairing double-strand breaks is deficient. When PARP-1 is inhibited, SSBs are not repaired and accumulate, leading to double-strand breaks during replication. The cell's inability to repair these via HR leads to cell death—a concept known as synthetic lethality. The Olaparib analogues were designed to exploit this mechanism.

Conclusion

This head-to-head comparison demonstrates that diazaspiro cores are not merely interchangeable parts. The choice of a specific isomer and its substitution pattern is a critical drug design decision with significant downstream consequences for biological activity. The case of the Olaparib analogues shows that replacing a piperazine with a 2,6-diazaspiro[3.3]heptane core can successfully decouple high target affinity from broad cytotoxicity, opening avenues for developing safer and more selective therapeutics.[7][10] In contrast, other diazaspiro isomers led to compounds with potent off-target effects.[7] This underscores the necessity of rigorous, comparative biological assays to validate design hypotheses and guide the selection of optimal scaffolds in drug discovery programs.

References

  • Reilly, S.W., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 61(12), 5367–5379. [Link]

  • Luedtke, R.R., et al. (2020). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 25(21), 5109. [Link]

  • Mykhailiuk, P.K. (2025). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]

  • Gusak, K.N., et al. (2022). Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. Molecules, 27(19), 6698. [Link]

  • Anumolu, P.D. (2021). Effects of Stereoisomers on Drug Activity. ResearchGate. [Link]

  • Reilly, S.W., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Semantic Scholar. [Link]

  • Reilly, S.W., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. ACS Publications. [Link]

  • Brubaker, A.N. & Colley, M. Jr. (1986). Synthesis and Pharmacological Evaluation of Some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as Potential Dopamine Agonists. Journal of Medicinal Chemistry, 29(8), 1528-31. [Link]

  • Reilly, S.W., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Chang Gung University Academic Output. [Link]

  • Kirichok, A.A., et al. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51). [Link]

  • Urban, D., et al. (2021). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. ResearchGate. [Link]

  • University of the Pacific. (2019). Lecture 3: Stereochemistry and drugs. [Link]

  • Mykhailiuk, P.K. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition, 63(9). [Link]

  • Kirichok, A.A., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51). [Link]

  • Wang, Y., et al. (2011). Tools for GPCR drug discovery. Acta Pharmacologica Sinica, 32(11), 1327–1336. [Link]

  • Zhou, N., et al. (2022). Recent Progress in Assays for GPCR Drug Discovery. ResearchGate. [Link]

  • Manceau, M., et al. (2022). Stereochemistry in Drug Action. ResearchGate. [Link]

  • Soni, R. (n.d.). Stereochemistry and Its Role in Drug Action. Scribd. [Link]

  • Zhou, N., et al. (2022). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology, 323(2), C477-C493. [Link]

  • Unknown Author. (n.d.). STEREOCHEMISTRY AND DRUG ACTION.pptx. Scribd. [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profiling of Novel 2,7-Diazaspiro[4.5]decan-3-one Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the rational design of small molecules with high target specificity is paramount. The 2,7-diazaspiro[4.5]decan-3-one scaffold represents a promising three-dimensional (3D) framework that offers unique structural and physicochemical properties, potentially leading to improved potency, selectivity, and pharmacokinetic profiles.[1] Compounds derived from this core have shown significant promise in diverse therapeutic areas, including as selective Janus kinase (JAK) inhibitors for inflammatory diseases, receptor-interacting protein kinase 1 (RIPK1) inhibitors to prevent necroptosis, and as novel antifungal agents.

This guide provides an in-depth technical comparison of the cross-reactivity profiles of compounds synthesized from 2,7-diazaspiro[4.5]decan-3-one hydrochloride. We will explore the methodologies for assessing off-target interactions, present comparative data against alternative scaffolds, and offer insights into the interpretation of these critical safety and selectivity assessments.

The Imperative of Cross-Reactivity Profiling

Off-target effects, where a drug interacts with unintended biological molecules, are a leading cause of adverse drug reactions (ADRs) and late-stage clinical trial failures.[2] The unique 3D conformation of spirocyclic compounds may offer advantages in target engagement by presenting functional groups in distinct spatial orientations compared to more planar molecules.[1] However, this structural complexity also necessitates a thorough evaluation of their potential interactions across the broader proteome.

Early and comprehensive in vitro safety pharmacology profiling is an indispensable tool for identifying and mitigating potential off-target liabilities.[2][3] This proactive approach allows for the selection of candidates with the most favorable safety profiles and guides structure-activity relationship (SAR) studies to optimize selectivity.

Strategic Approaches to Cross-Reactivity Profiling

A tiered and systematic approach is recommended for the comprehensive cross-reactivity profiling of novel chemical entities. This typically involves screening against a broad panel of targets known to be associated with clinical ADRs, followed by more focused investigations based on the primary target class.

Tier 1: Broad Panel Safety Screening

The initial step involves screening the compound of interest at a single high concentration (e.g., 10 µM) against a broad panel of receptors, ion channels, transporters, and enzymes. Commercial services such as the Eurofins Discovery SafetyScreen44™ or SafetyScreen87™ panels are industry standards for this purpose.[3][4] These panels include a curated list of targets implicated in adverse events affecting the central nervous, cardiovascular, and respiratory systems, among others.[4]

Data Interpretation: A "hit" is typically defined as a compound that causes ≥50% inhibition or stimulation of a target's activity.[5] The results are often presented in a heatmap format for a clear visual overview of the compound's off-target interactions.[6] Any identified hits should be followed up with dose-response studies to determine their potency (IC50 or Ki).

Tier 2: Target Family-Specific Profiling (e.g., Kinome Scanning)

For compounds targeting a specific protein family, such as kinases, a more focused and comprehensive profiling is essential. The human kinome consists of over 500 kinases, many of which share a conserved ATP-binding site, making cross-reactivity a common challenge.[7]

Services like KINOMEscan™ from Eurofins Discovery offer screening against a large panel of kinases (up to 468), providing a detailed map of a compound's selectivity.[8] This competition binding assay measures the ability of a test compound to displace a ligand from the kinase active site, and the results are often reported as the percentage of control (%Ctrl), where a lower value indicates stronger binding.

Calculating Selectivity Score: A key metric for quantifying selectivity is the Selectivity Score (S) .[7][9] It is calculated by dividing the number of kinases that a compound binds to with a certain affinity (e.g., Kd < 3 µM) by the total number of kinases tested.[7][9] A lower S-score indicates a more selective compound.[7]

Comparative Analysis: 2,7-Diazaspiro[4.5]decan-3-one Derivatives vs. Alternative Scaffolds

To illustrate the practical application of cross-reactivity profiling, we will consider three therapeutic areas where 2,7-diazaspiro[4.5]decan-3-one derivatives have shown promise.

Case Study 1: TYK2/JAK1 Inhibitors for Inflammatory Bowel Disease

Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent and selective dual inhibitors of TYK2 and JAK1.[10] A key aspect of their development is ensuring selectivity against other JAK family members, particularly JAK2, to avoid potential hematological side effects.[11]

Alternative Scaffold: A well-established class of JAK inhibitors is based on the triazolopyridine scaffold, exemplified by filgotinib, a selective JAK1 inhibitor.[11][12]

Comparative Cross-Reactivity Profile:

Feature2,8-Diazaspiro[4.5]decan-1-one Derivative (Compound 48)[10]Triazolopyridine Scaffold (Filgotinib)[11][13]
Primary Target(s) TYK2/JAK1JAK1
On-Target Potency TYK2 IC50: 6 nM, JAK1 IC50: 37 nMJAK1 IC50: 10 nM
Selectivity vs. JAK2 >23-fold selective for JAK2~27-fold selective for JAK2
Known Off-Targets Data from broad panel screening not publicly available.Weak inhibitory activity against FLT3, FLT4, and CSF1R. Low potential for drug-drug interactions.[11][13]
Structural Feature Spirocyclic, high Fsp3 character, rigid 3D conformation.Planar aromatic system.

The spirocyclic nature of the diazaspiro[4.5]decane scaffold may contribute to its high selectivity by locking the pharmacophoric elements in a specific orientation that is favored by the TYK2 and JAK1 binding sites but not by the JAK2 binding site.[1]

Case Study 2: RIPK1 Inhibitors for Necroptosis-Related Diseases

Compounds derived from the 2,8-diazaspiro[4.5]decan-1-one scaffold have also been identified as potent inhibitors of RIPK1 kinase.

Alternative Scaffold: GSK2982772 is a highly selective, clinical-stage RIPK1 inhibitor based on a benzoxazepinone scaffold.[14][15]

Comparative Cross-Reactivity Profile:

Feature2,8-Diazaspiro[4.5]decan-1-one DerivativeBenzoxazepinone Scaffold (GSK2982772)[14][15][16]
Primary Target(s) RIPK1RIPK1
On-Target Potency Potent inhibition in the nanomolar range.High potency and exquisite kinase specificity.
Selectivity Profile Data from broad panel screening not publicly available.Highly selective across a broad panel of kinases.
Clinical Status PreclinicalPhase 2a clinical studies for psoriasis, rheumatoid arthritis, and ulcerative colitis.

GSK2982772 has demonstrated a favorable safety profile in clinical trials, which is attributed to its high selectivity.[17] A comprehensive cross-reactivity profiling of the diazaspiro[4.5]decane-based RIPK1 inhibitors against a broad safety panel would be crucial to ascertain their potential for clinical development.

Case Study 3: Antifungal Agents Targeting Chitin Synthase

2,8-Diazaspiro[4.5]decan-1-one derivatives have been shown to inhibit chitin synthase, an essential enzyme for fungal cell wall synthesis, and exhibit potent antifungal activity.

Alternative Scaffold: The echinocandins (e.g., caspofungin, micafungin) are a class of antifungal drugs that also target the fungal cell wall, but by inhibiting β-1,3-D-glucan synthase.[18] They are generally well-tolerated due to the absence of this enzyme in mammalian cells.[18]

Comparative Cross-Reactivity Profile:

Feature2,8-Diazaspiro[4.5]decan-1-one DerivativeEchinocandins[18][19]
Primary Target(s) Chitin Synthaseβ-1,3-D-glucan Synthase
Spectrum of Activity Broad-spectrum antifungal activity.Primarily active against Candida and Aspergillus species.
Known Off-Targets/ADRs Data from broad panel screening not publicly available.Generally well-tolerated. Rare reports of histamine-related reactions and mild liver function abnormalities. Do not typically cause endocrine adverse effects, unlike azoles.[18][19]
Mechanism of Action Inhibition of chitin synthesis.Inhibition of glucan synthesis.

While the diazaspiro-based antifungals have a novel mechanism of action, their safety profile, particularly concerning off-target interactions in humans, needs to be thoroughly evaluated and compared to the well-established safety of echinocandins.

Experimental Protocols

To ensure the scientific integrity of cross-reactivity profiling, robust and well-validated experimental protocols are essential.

Protocol 1: Radioligand Binding Assay for SafetyScreen Panels

This assay measures the ability of a test compound to displace a radiolabeled ligand from its target receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and the test compound at various concentrations.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a filter mat to separate the bound from the unbound radioligand.

  • Washing: Wash the filter mat to remove any non-specifically bound radioligand.

  • Detection: Measure the radioactivity retained on the filter mat using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of radioligand binding at each concentration of the test compound and determine the IC50 value.

Protocol 2: Kinase Activity Assay for Kinome Profiling

This assay measures the ability of a test compound to inhibit the enzymatic activity of a kinase.

Step-by-Step Methodology:

  • Assay Setup: In a 384-well plate, combine the kinase, its specific substrate, and the test compound at various concentrations.

  • Reaction Initiation: Add ATP to initiate the phosphorylation reaction.

  • Incubation: Incubate the plate for a defined period at room temperature.

  • Detection: Add a detection reagent that produces a signal (e.g., luminescence) proportional to the amount of ADP produced (indicating kinase activity).

  • Measurement: Read the signal using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition of kinase activity at each concentration of the test compound and determine the IC50 value.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm that a compound binds to its intended target within a cellular context.[7][20]

Step-by-Step Methodology:

  • Cell Treatment: Treat intact cells with the test compound or a vehicle control.

  • Heating: Heat the cells across a range of temperatures. Ligand binding stabilizes the target protein, increasing its melting temperature.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Detection: Quantify the amount of soluble target protein remaining at each temperature using methods like Western blotting or immunoassays.[9]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound confirms target engagement.

Visualizing Experimental Workflows and Data Interpretation

Clear visualization of experimental workflows and data is crucial for effective communication and decision-making.

Cross_Reactivity_Workflow cluster_Profiling Cross-Reactivity Profiling cluster_Analysis Data Analysis & Interpretation Compound Test Compound (e.g., Diazaspiro Derivative) SafetyScreen Tier 1: Broad Safety Panel (e.g., SafetyScreen44™) Compound->SafetyScreen KinomeScan Tier 2: Kinase Panel (e.g., KINOMEscan™) Compound->KinomeScan Hit_ID Hit Identification (≥50% inhibition) SafetyScreen->Hit_ID KinomeScan->Hit_ID Dose_Response Dose-Response Curve (IC50/Ki Determination) Hit_ID->Dose_Response Selectivity_Score Selectivity Score Calculation Dose_Response->Selectivity_Score Risk_Assessment Off-Target Risk Assessment Selectivity_Score->Risk_Assessment

Cross-Reactivity Profiling Workflow
Concept of Selectivity Score

Conclusion and Future Directions

The 2,7-diazaspiro[4.5]decan-3-one scaffold holds considerable potential for the development of novel therapeutics with unique pharmacological profiles. Its inherent three-dimensionality may offer advantages in achieving high potency and selectivity. However, as with any novel chemical matter, a rigorous and systematic evaluation of cross-reactivity is not merely a regulatory requirement but a fundamental aspect of rational drug design.

By employing a tiered approach to profiling, from broad safety panels to target family-specific screens, researchers can gain a comprehensive understanding of a compound's off-target interaction landscape. This data, when compared with that of alternative scaffolds, allows for an informed selection of lead candidates with the highest probability of success in clinical development. Future work should focus on generating and publishing comprehensive cross-reactivity data for this promising class of compounds to fully elucidate their therapeutic potential and safety profiles.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
  • Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery, 11(12), 909-922.
  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century?. Nature reviews Drug discovery, 1(4), 309-315.
  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • Harris, P. A., Berger, S. B., Jeong, J. U., Nagilla, R., Bandyopadhyay, D., Campobasso, N., ... & Gough, P. J. (2017). Discovery of a first-in-class receptor interacting protein 1 (RIP1) kinase specific clinical candidate (GSK2982772) for the treatment of inflammatory diseases. Journal of medicinal chemistry, 60(4), 1247-1261.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • LINCS Data Portal. (n.d.). KINOMEscan kinase-small molecule binding assay. Retrieved from [Link]

  • Mantell, M. A., Pahil, K. S., Holman, K. R., Alper, J. D., Jones, C. M., Yao, G., ... & Marcaurelle, L. A. (2017). On-DNA Binder Confirmation: Increasing Confidence in DEL Hits. Journal of Medicinal Chemistry, 60(20), 8594-8601.
  • Namour, F., Diderichsen, P. M., Cox, E., Vayssière, B., Van der Aa, A., Tasset, C., & Wigerinck, P. (2016). Clinical confirmation that the selective JAK1 inhibitor filgotinib (GLPG0634) has a low liability for drug-drug interactions. Drug metabolism letters, 10(1), 38-48.
  • Peng, Y., Wang, Y., Liu, Y., Li, Y., Zhang, Y., Wang, Y., ... & Zhang, Y. (2022). Identification of a Novel 2, 8-Diazaspiro [4.5] decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of medicinal chemistry, 65(4), 3151-3172.
  • Fabian, M. A., Biggs III, W. H., Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., ... & Zarrinkar, P. P. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors.
  • Papp, A., & Waxman, D. J. (2018). Endocrine-disrupting effects of antifungal agents: a new threat to human health?. Expert opinion on drug metabolism & toxicology, 14(10), 1067-1079.
  • Pfaller, M. A., & Diekema, D. J. (2004). The echinocandins: a new class of antifungal agents. Current infectious disease reports, 6(6), 467-473.
  • Harris, P. A., Berger, S. B., Jeong, J. U., Nagilla, R., Bandyopadhyay, D., Campobasso, N., ... & Gough, P. J. (2017). Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (GSK2982772) for the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry, 60(4), 1247-1261.
  • Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Retrieved from [Link]

  • Weisel, K., Sriskandan, S., Flinn, I. W., Patel, M. R., O'Brien, S., Yver, A., ... & Jurczak, W. (2017). A phase 1, first-in-human study of the selective RIPK1 inhibitor GSK2982772 in healthy volunteers. British journal of clinical pharmacology, 83(12), 2681-2690.
  • Eurofins Discovery. (n.d.). In Vitro Safety Insight: Visualization Tool for SafetyScreen. Retrieved from [Link]

  • Van Rompaey, L., Galien, R., van der Aar, E., Clement-Lacroix, P., Nelles, L., Smets, B., ... & Wigerinck, P. (2013). Preclinical characterization of GLPG0634, a selective inhibitor of JAK1, for the treatment of inflammatory diseases. The Journal of Immunology, 191(7), 3568-3577.
  • Eurofins Discovery. (n.d.). SafetyScreen44™ Panel. Retrieved from [Link]

  • Eurofins Panlabs Taiwan, Ltd. (n.d.). SafetyScreen44 Panel - TW. Retrieved from [Link]

  • Copaescu, A., Phillips, E., & Trubiano, J. (2021). Antifungal hypersensitivity reactions and cross-reactivity patterns. Current Opinion in Infectious Diseases, 34(6), 613-620.
  • Peman, J., Canton, E., & Espinel-Ingroff, A. (2009). Azole and echinocandin resistance in Candida. Expert review of anti-infective therapy, 7(8), 965-976.
  • Eurofins Discovery. (2022, February 28). Eurofins Discovery Safety Pharmacology Portfolio [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Jak inhibitors and their selectivity profile. Retrieved from [Link]

  • Taylor, P. C., & Lee, Y. C. (2022). Filgotinib, a novel JAK1-preferential inhibitor for the treatment of rheumatoid arthritis: An overview from clinical trials.
  • Garcia-Serna, R., & Maestro, M. A. (2020). Azole-resistant Aspergillus and Echinocandin-resistant Candida – What are the treatment options?. Current Treatment Options in Infectious Diseases, 12(2), 143-156.
  • Mondal, S., & Ayaz, K. (2022). Selectivity and Ranking of Tight-Binding JAK-STAT Inhibitors Using Markovian Milestoning with Voronoi Tessellations.
  • Li, D., Li, J., & Wang, M. (2024). Comparative safety profile of tyrosine kinase inhibitors in NSCLC: a network meta-analysis of hypertension and thrombotic risks. Frontiers in Pharmacology, 15, 1377519.
  • Menet, C. J., Vaddady, P. K., & Wigerinck, P. (2014). Triazolopyridines as selective JAK1 inhibitors: from hit identification to GLPG0634. Current topics in medicinal chemistry, 14(12), 1443-1456.
  • Taylor, P. C., Downie, B., Elboudwarej, E., Kim, S., Hertz, A., Mirza, A., ... & Genovese, M. C. (2020). Filgotinib Modulates Inflammation-Associated Peripheral Blood Protein Biomarkers in Adults with Active Rheumatoid Arthritis and Prior Inadequate Response to Methotrexate.
  • Whitebread, S., Hamon, J., Bojanic, D., & Urban, L. (2005). In vitro safety pharmacology profiling: what else beyond hERG?. Expert opinion on drug discovery, 1(1), 3-17.
  • Ramalingam, S. S., & Belani, C. P. (2014). Class act: safety comparison of approved tyrosine kinase inhibitors for non-small-cell lung carcinoma. Expert opinion on drug safety, 13(10), 1331-1342.
  • Namour, F., Diderichsen, P. M., Cox, E., Vayssière, B., Van der Aa, A., Tasset, C., & Wigerinck, P. (2019). The Relative Bioavailability and Effects of Food and Acid-Reducing Agents on Filgotinib Tablets in Healthy Subjects. Clinical pharmacology in drug development, 8(2), 202-210.
  • Conforti, A., Iannone, L. F., Scavone, C., & Capuano, A. (2022). Safety profile of tyrosine kinase inhibitors used in non-small-cell lung cancer: An analysis from the Italian pharmacovigilance database. Frontiers in Pharmacology, 13, 965909.
  • Roberts, S., Bhalay, G., Billger, M., Bowes, J., Blaa, A., Gromo, G., ... & Whitebread, S. (2019). Safety screening in early drug discovery: An optimized assay panel. Vascular pharmacology, 120, 106609.

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 2,7-Diazaspiro[4.5]decan-3-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of professional laboratory practice. This guide provides a detailed protocol for the disposal of 2,7-Diazaspiro[4.5]decan-3-one hydrochloride, grounding every recommendation in the principles of chemical compatibility, risk mitigation, and regulatory compliance.

Core Principle: Proactive Waste Management

The foundational step in the disposal of any chemical is to consult its specific Safety Data Sheet (SDS). The SDS for the specific CAS number of the substance you are using is the primary source for hazard classification and disposal considerations. In the absence of a specific SDS, or as a supplementary measure, the compound must be treated as hazardous waste. This approach ensures the highest level of safety and compliance. A chemical is designated as waste once it is no longer intended for use, at which point it must be managed according to hazardous waste protocols[1].

Section 1: Hazard Assessment and Personal Protective Equipment (PPE)

Based on data from analogous heterocyclic compounds, this compound should be handled as a substance that is potentially harmful if swallowed and can cause skin and serious eye irritation[2][3]. Therefore, rigorous adherence to PPE protocols is mandatory.

Required PPE:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards[4].

  • Hand Protection: Use chemically impermeable gloves. Given the hydrochloride salt form and potential for aqueous solutions, nitrile or neoprene gloves are appropriate. Always inspect gloves for tears or punctures before use.

  • Body Protection: A long-sleeved laboratory coat is required. For handling larger quantities or in the event of a spill, a chemically resistant apron is recommended[5].

The causality is clear: this level of PPE creates essential barriers to prevent accidental exposure through the primary routes of contact—dermal and ocular.

Section 2: Waste Segregation and Containment

The cardinal rule of chemical waste management is segregation. Improperly mixed chemicals can react violently, produce toxic gases, or cause fires.

Containment Protocol:

  • Select a Compatible Container: The waste container must be made of a material that does not react with the chemical. For this compound, a high-density polyethylene (HDPE) or glass container is suitable. Avoid steel containers for acidic compounds[6].

  • Ensure Container Integrity: The container must be in good condition, free from cracks or rust, and have a leak-proof, screw-on cap. Parafilm, corks, or stoppers are not acceptable closures[7].

  • Do Not Mix Waste Streams: Never mix this compound waste with other chemical waste streams. Specifically, keep it separate from:

    • Strong bases (potential for neutralization reaction).

    • Oxidizing agents[6].

    • Other organic solvents or aqueous wastes unless they are part of the same experimental process.

  • Secondary Containment: Place the primary waste container in a secondary container, such as a lab tray or dishpan, that is chemically compatible and can hold 110% of the primary container's volume. This preemptively contains any potential leaks or spills[7].

Section 3: Step-by-Step Disposal Procedures

The proper disposal route depends on the form of the waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash[2][8].

Solid Waste (Pure Compound, Contaminated Labware)
  • Pure Compound: If disposing of the original reagent, it should be submitted for disposal in its original, labeled container whenever possible[9].

  • Contaminated Solids: Items such as weighing paper, gloves, or absorbent pads that are contaminated with the compound should be double-bagged in clear plastic bags[7][10].

  • Place the bagged waste into a designated solid hazardous waste container. Do not mix solids with liquid waste[7].

Aqueous Solutions
  • Collect all aqueous solutions containing this compound in a designated, compatible liquid waste container[9].

  • Do not fill the container beyond 90% capacity (or leave at least one inch of headroom) to allow for expansion[6].

  • Keep the container securely capped at all times, except when adding waste[1][7].

Decontamination of Glassware and Surfaces
  • Initial Rinse: Perform a triple rinse on all emptied containers or glassware that held the compound[1]. The first rinse should be with an appropriate solvent capable of dissolving the chemical (e.g., water or methanol). This initial rinsate is considered hazardous and must be collected and added to the appropriate liquid hazardous waste container[1].

  • Subsequent Cleaning: After the hazardous rinsate is collected, the glassware can be washed using standard laboratory procedures, such as with soap and water[11].

  • Surface Decontamination: For work surfaces, wipe the area with a towel dampened with soap and water. Dispose of the contaminated towel as solid hazardous waste[11].

Section 4: Spill Management

In the event of a small spill (less than 1 liter) that does not pose an immediate respiratory hazard:

  • Alert Personnel: Notify others in the lab immediately[5].

  • Control the Source: If safe to do so, stop the source of the spill.

  • Containment: Create a barrier around the spill using an inert absorbent material (e.g., sand, vermiculite, or a chemical spill powder)[10][12].

  • Absorption: Gently cover the spill with the absorbent. Avoid creating dust.

  • Collection: Once fully absorbed, use non-sparking scoops or tongs to collect the material into a heavy-duty plastic bag[5][12].

  • Decontaminate: Wipe the spill area with a damp paper towel, and place the towel in the waste bag[12].

  • Package and Label: Seal the bag and label it clearly as "Hazardous Waste – Spill Cleanup Debris" and list the chemical name[5]. This waste should be disposed of through your institution's hazardous waste program.

Section 5: Storage and Labeling in a Satellite Accumulation Area (SAA)

All laboratories generating hazardous waste must have a designated Satellite Accumulation Area (SAA)[6].

  • Designation: The SAA must be at or near the point of generation.

  • Labeling: Every waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Avoid using abbreviations or formulas[1].

  • Storage: Keep containers securely closed and inspect the SAA weekly for any signs of leakage[6].

  • Removal: Once a container is full, or has been in the SAA for up to one year (partially filled), a pickup must be requested from your institution's Environmental Health & Safety (EH&S) department[6][7]. Full containers must be removed within three days[6].

Summary of Disposal Parameters

ParameterGuidelineRationale
Assumed Hazard Class Irritant, Acutely Toxic (Oral)Based on SDS of structurally similar compounds[2][3]. Assumes hazardous properties for maximum safety.
PPE Requirement Safety Goggles, Lab Coat, Impermeable GlovesPrevents dermal and ocular exposure, which are primary routes of entry for similar chemicals[4].
Compatible Containers HDPE, GlassEnsures container integrity and prevents reactions between the waste and its containment vessel[6].
Incompatible Waste Streams Strong Bases, Oxidizing Agents, Unrelated OrganicsPrevents dangerous chemical reactions such as violent neutralization or oxidation within the waste container[6][9].
Primary Disposal Route Collection by certified hazardous waste handler (EH&S)Ensures the waste is transported, treated, and disposed of in compliance with EPA and local regulations[2][13].
Forbidden Disposal Routes Drain Disposal, Regular TrashPrevents contamination of waterways and protects sanitation workers from chemical exposure[1][8].

Disposal Workflow Diagram

This diagram outlines the decision-making process for handling this compound waste from generation to disposal.

G cluster_prep Preparation & Assessment cluster_form Determine Waste Form cluster_solid Solid Waste Protocol cluster_liquid Liquid Waste Protocol cluster_decon Decontamination Protocol cluster_final Final Disposal A Chemical Waste Generated (2,7-Diazaspiro[4.5]decan-3-one HCl) B Consult SDS & Wear Full PPE A->B C Identify Form B->C D Solid Waste (Contaminated gloves, paper) C->D Solid E Liquid Waste (Aqueous solution) C->E Liquid F Empty Glassware /Container C->F Container G Double-bag in clear plastic bags D->G I Pour into Labeled Liquid Hazardous Waste Container E->I K Triple Rinse: 1st rinsate is hazardous waste F->K H Place in Labeled Solid Hazardous Waste Bin G->H N Store waste containers in designated SAA H->N J Ensure container is <90% full & securely capped I->J J->N L Collect 1st rinsate in Liquid Waste Container K->L M Proceed with standard cleaning L->M L->N O Request Pickup by EH&S (when full or at time limit) N->O P Document Waste Manifest O->P

Caption: Decision workflow for proper segregation and disposal of 2,7-Diazaspiro[4.5]decan-3-one HCl waste.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • How to Store and Dispose of Hazardous Chemical Waste. UC San Diego. [Link]

  • 8 Steps to Handling a Lab Chemical Spill. Lab Manager. [Link]

  • Hazardous Waste and Disposal. American Chemical Society. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University. [Link]

  • Chemical Spill Response Procedures. University of Louisville. [Link]

  • Chapter 8: Decontamination, Disinfection and Spill Response. West Virginia University Environmental Health & Safety. [Link]

  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. The University of Tennessee, Knoxville. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • HS Code 2933: Heterocyclic Compounds Regulations. Mercury Business Services. [Link]

  • EPA Regulations for Healthcare & Pharmaceuticals. Stericycle. [Link]

  • Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals... U.S. Environmental Protection Agency. [Link]

  • Dye. Wikipedia. [Link]

Sources

A Senior Application Scientist's Guide to Handling 2,7-Diazaspiro[4.5]decan-3-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2,7-Diazaspiro[4.5]decan-3-one hydrochloride. The procedural guidance herein is intended to promote laboratory safety and ensure proper chemical handling from receipt to disposal. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure every protocol is a self-validating system for safety and experimental integrity.

Disclaimer: A specific, verified Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The guidance provided is based on the hazard profiles of structurally similar compounds, including its isomers 2,8-Diazaspiro[4.5]decan-3-one hydrochloride and 6-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride. It is imperative to perform a thorough, site-specific risk assessment before commencing any work and to consult the supplier-provided SDS if available.

Hazard Identification and Risk Assessment: The Foundation of Safety

Understanding the potential hazards of a compound is the critical first step in developing safe handling procedures. Based on data from close structural analogs, this compound is presumed to present a multi-faceted hazard profile. The hydrochloride salt form suggests it is likely a solid powder at room temperature, increasing the risk of inhalation if not handled properly.

The primary rationale for the stringent PPE recommendations that follow is based on the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications for analogous compounds.[1][2]

Hazard Class Hazard Statement GHS Code Rationale & Implication for Handling
Acute Toxicity, OralHarmful if swallowedH302Ingestion can cause significant health effects. Strict prohibition of eating, drinking, or smoking in the lab is mandatory.[2][3] Accidental ingestion via contaminated hands is a primary risk.
Acute Toxicity, DermalHarmful in contact with skinH312The compound can be absorbed through the skin, leading to systemic toxicity.[1] This necessitates robust skin protection.
Skin Corrosion/IrritationCauses skin irritationH315Direct contact can lead to redness, itching, or inflammation.[1][2] Proper glove selection and lab coat use are essential.
Serious Eye Damage/IrritationCauses serious eye irritationH319The powder form poses a significant risk to the eyes.[1][2] Chemical splashes or airborne dust can cause serious, potentially lasting damage.
Acute Toxicity, InhalationHarmful if inhaledH332Inhaling the dust can be toxic and may cause respiratory irritation.[1] This drives the requirement for engineering controls like a fume hood or respiratory protection.
STOT - Single ExposureMay cause respiratory irritationH335Even if not acutely toxic via inhalation in small amounts, it can irritate the respiratory tract.[2][3]

The Hierarchy of Controls: A Systemic Approach to Safety

Personal Protective Equipment (PPE) is the final line of defense.[4][5] Before relying on PPE, a robust safety protocol must prioritize engineering and administrative controls to minimize exposure at the source.

cluster_0 Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls Substitution->Engineering Administrative Administrative Controls Engineering->Administrative PPE PPE (Least Effective) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safer lab practices.

Engineering Controls:

  • Chemical Fume Hood: All weighing, transferring, and handling of solid this compound must be performed inside a certified chemical fume hood.[2] This contains dust and vapors, protecting the user from inhalation.[6]

Administrative Controls:

  • Standard Operating Procedures (SOPs): Develop detailed SOPs for all procedures involving this compound.

  • Designated Area: Clearly mark the area where this compound is handled and restrict access.

  • Training: Ensure all personnel are trained on the specific hazards and handling procedures for this compound before beginning work.[5]

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling this compound. This selection is based on a conservative assessment of the risks identified in Section 1.

Protection Type Specification Rationale
Hand Protection Double-gloving with powder-free nitrile gloves.[7][8]Nitrile provides good chemical resistance. Double-gloving is crucial; the outer glove is removed immediately after handling the compound, minimizing the spread of contamination.[4]
Eye/Face Protection Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[9] A face shield should be worn over goggles if there is a significant splash risk.Protects against eye irritation from airborne dust or accidental splashes.[10] Standard safety glasses with side shields are insufficient.[4]
Skin & Body Protection A clean, buttoned laboratory coat. Consider a chemically resistant gown for larger quantities or procedures with a higher risk of spills.[5]Prevents contamination of personal clothing and minimizes skin contact.[10]
Respiratory Protection Not typically required if all handling is done within a certified chemical fume hood.[10] If a fume hood is unavailable or if significant dust is generated, a NIOSH-approved full-face respirator with appropriate cartridges is necessary.[9]Protects against the inhalation of harmful dust, which can cause respiratory irritation and systemic toxicity.[2][3]
Step-by-Step PPE Procedure

cluster_donning Donning PPE cluster_doffing Doffing PPE (In Reverse) Don1 1. Lab Coat Don2 2. Goggles / Face Shield Don1->Don2 Don3 3. Inner Gloves Don2->Don3 Don4 4. Outer Gloves Don3->Don4 Doff1 1. Outer Gloves (in hood) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Goggles / Face Shield Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4

Caption: The sequence for donning and doffing PPE safely.

  • Donning (Putting On):

    • Lab Coat: Fasten completely.

    • Eye/Face Protection: Put on safety goggles.

    • Inner Gloves: Don the first pair of nitrile gloves.

    • Outer Gloves: Don the second pair, pulling the cuffs over the sleeves of the lab coat.

  • Doffing (Taking Off):

    • Outer Gloves: Before leaving the fume hood, peel off the outer gloves without touching the external surface and dispose of them as hazardous waste.

    • Lab Coat: Remove the lab coat by folding it inward on itself to contain any surface contamination.

    • Eye/Face Protection: Remove goggles from the back to the front.

    • Inner Gloves: Remove the final pair of gloves, again without touching the outer surface.

    • Hand Washing: Immediately wash hands thoroughly with soap and water.[2]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

action action Exposure Exposure Event Skin Skin Contact? Exposure->Skin Eye Eye Contact? Exposure->Eye Inhale Inhalation? Exposure->Inhale WashSkin Remove contaminated clothing. Wash with soap & water for 15 min. Skin->WashSkin FlushEyes Rinse with water for 15 min. Remove contacts if possible. Eye->FlushEyes FreshAir Move to fresh air. If breathing is difficult, give oxygen. Inhale->FreshAir SeekMedical Seek Immediate Medical Attention WashSkin->SeekMedical FlushEyes->SeekMedical FreshAir->SeekMedical

Caption: Flowchart for responding to an exposure event.

  • Skin Contact: Immediately take off contaminated clothing.[11] Wash the affected area with plenty of soap and water for at least 15 minutes.[3][11] Seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][11] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Inhalation: Move the victim into fresh air.[9][11] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[11] Rinse mouth with water.[9] Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[11]

  • Spill Cleanup: Evacuate non-essential personnel. Wearing the full PPE described above (including respiratory protection if outside a fume hood), cover the spill with an inert absorbent material (e.g., sand, vermiculite).[2] Carefully sweep or scoop the material into a sealed, labeled container for hazardous waste disposal.[11]

Disposal Plan: Completing the Lifecycle Safely

Proper disposal is a legal and ethical responsibility. The waste generator is responsible for ensuring waste is correctly identified, packaged, and disposed of according to local, regional, and national regulations.[12][13]

  • Contaminated PPE: All disposable PPE (gloves, gowns) that has come into contact with the compound must be disposed of as hazardous chemical waste. Do not place it in the regular trash.

  • Grossly Contaminated Materials: Any materials used for spill cleanup (absorbents, paper towels) must be placed in a sealed, labeled container for hazardous waste disposal.

  • Unused Compound and Solutions:

    • As a hydrochloride salt, this compound is acidic. Disposal of the pure compound or its solutions should not be done via sewer/drain.[13]

    • For disposal, the chemical waste should be collected in a clearly labeled, sealed, and compatible container.[13]

    • Neutralization of acidic waste with a base (like sodium bicarbonate or sodium hydroxide) under controlled conditions is a common practice to render it less hazardous before collection by a certified waste disposal company.[14][15] This should only be performed by trained personnel.

    • Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream classification and disposal procedures.[13]

References

  • Benchchem. (n.d.). Personal protective equipment for handling Spiro[3.4]octan-6-ol.
  • Echemi. (n.d.). 2,8-DIAZASPIRO[4.5]DECAN-3-ONE HYDROCHLORIDE Safety Data Sheets.
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • PubChem. (n.d.). 2,8-Diazaspiro(4.5)decan-3-one hydrochloride.
  • CymitQuimica. (2024, December 19). Safety Data Sheet - 6-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride.
  • MedchemExpress.com. (2025, December 7). Safety Data Sheet - 8-Boc-2,8-Diazaspiro[4.5]decane.
  • NIOSH. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • ChemicalBook. (2025, July 19). Chemical Safety Data Sheet MSDS / SDS - 2,8-diazaspiro[4.5]decane hydrochloride.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • PharmaState Academy. (2019, March 5). Personal Protective Equipment (PPEs)- Safety Guideline.
  • Ontario College of Pharmacists. (2019, September 5). Implementing the Non-Sterile Compounding Standards: A Closer Look at Personal Protective Equipment (PPE).
  • Provista. (2022, August 25). Types of PPE to Wear When Compounding Hazardous Drugs.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet.
  • Lab Alley. (n.d.). How to dispose of hydrochloric acid.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - Decahydronaphthalene.
  • MedChemExpress. (2025, October 2). 2-Oxa-7-azaspiro[4.5]decane hydrochloride-SDS.
  • University of Toronto Scarborough. (n.d.). Hazardous Chemical Waste Disposal Section 7.
  • ASHP. (n.d.). ASHP Guidelines on Handling Hazardous Drugs.
  • Chemistry For Everyone. (2025, May 22). How Should Hydrochloric Acid Be Disposed Of Safely? [Video]. YouTube.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,7-Diazaspiro[4.5]decan-3-one hydrochloride
Reactant of Route 2
2,7-Diazaspiro[4.5]decan-3-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.